Propyl benzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPXKLQSGAGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058834 | |
| Record name | Benzenesulfonic acid, propyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-42-2 | |
| Record name | Propyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl benzenesulfonate | |
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| Record name | PROPYL BENZENESULFONATE | |
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| Record name | Benzenesulfonic acid, propyl ester | |
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| Record name | Benzenesulfonic acid, propyl ester | |
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| Record name | Propyl benzenesulphonate | |
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| Record name | Propyl benzenesulfonate | |
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Foundational & Exploratory
Propyl Benzenesulfonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Introduction: Beyond a Simple Ester, a Versatile Synthetic Tool
Propyl benzenesulfonate, with the CAS Registry Number 80-42-2, is more than a mere ester of benzenesulfonic acid and n-propanol.[1][2] To the discerning chemist, it represents a potent and versatile electrophile, a pivotal intermediate in the strategic assembly of complex molecular architectures. Its significance in both academic research and industrial applications, particularly in the realm of drug development, stems from the unique reactivity of the sulfonate ester functional group. This group acts as an excellent leaving group, facilitating a range of nucleophilic substitution and elimination reactions.
This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals who seek not just to use this reagent, but to understand its behavior and leverage its full potential in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in sound chemical principles.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₁₂O₃S and a molecular weight of approximately 200.26 g/mol .[1][3] The molecule consists of a propyl group linked to a benzenesulfonate group through an ester bond. This structure is achiral.[3]
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 80-42-2 | [1][2] |
| Molecular Formula | C₉H₁₂O₃S | [1][2][3] |
| Molecular Weight | 200.26 g/mol | [1][3] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 153-154 °C at 9 Torr | |
| Solubility | Soluble in many organic solvents. |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a classic example of esterification, specifically the reaction of an alcohol with a sulfonyl chloride. This method is widely applicable for the preparation of various sulfonate esters.
Synthetic Workflow Diagram
Sources
Propyl Benzenesulfonate (CAS 80-42-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations of propyl benzenesulfonate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound may be of interest.
Introduction and Chemical Identity
This compound, with the CAS registry number 80-42-2, is an organic chemical compound classified as an ester of benzenesulfonic acid and propanol.[1][2][3][4][5][6][7] It is also known by other names such as benzenesulfonic acid, propyl ester, and n-propyl benzenesulfonate.[1][3][4][5][6] The molecular formula for this compound is C₉H₁₂O₃S.[2][3][7]
Structurally, it consists of a propyl group attached to the sulfonate group of a benzene ring. This structure imparts properties that are relevant in various chemical syntheses and research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| CAS Number | 80-42-2 | [2][3][7] |
| Molecular Formula | C₉H₁₂O₃S | [2][3][7] |
| Molecular Weight | 200.25 g/mol | [3][7] |
| Boiling Point | 153-154 °C at 9 Torr | [4] |
| Melting Point | 100 °C (decomposes) | [4] |
| Appearance | Colorless Oil | [5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5] |
| Computed XLogP3-AA | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| InChI | InChI=1S/C9H12O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | [1][4] |
| InChIKey | OCNPXKLQSGAGKT-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CCCOS(=O)(=O)C1=CC=CC=C1 | [1][4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with n-propanol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Protocol
The following is a generalized, illustrative protocol for the synthesis of this compound. Note: This protocol is based on established methods for the synthesis of similar sulfonate esters and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Benzenesulfonyl chloride
-
n-Propanol
-
Pyridine (or another suitable base)
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propanol in an excess of pyridine (or another suitable solvent and base combination). Cool the mixture in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride dropwise to the cooled solution of n-propanol and pyridine with continuous stirring. The temperature should be maintained at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the final, pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the following data is predicted based on the analysis of its structure and comparison with closely related compounds.
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic and propyl chain protons.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.5-7.9 ppm . These protons on the benzene ring are deshielded due to the electron-withdrawing effect of the sulfonate group.
-
Methylene Protons (-O-CH₂-): A triplet around δ 4.1-4.3 ppm . This signal corresponds to the two protons on the carbon atom directly attached to the oxygen atom. The triplet splitting is due to coupling with the adjacent methylene protons.
-
Methylene Protons (-CH₂-CH₃): A sextet (or multiplet) in the range of δ 1.7-1.9 ppm . These are the protons on the central carbon of the propyl group, split by the adjacent methyl and methylene protons.
-
Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm . This signal is from the terminal methyl group of the propyl chain, split into a triplet by the adjacent methylene protons.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information about the different carbon environments in the molecule.
-
Aromatic Carbons (C₆H₅): Signals are expected in the region of δ 125-135 ppm . The carbon atom attached to the sulfonate group (ipso-carbon) will be downfield, while the other aromatic carbons will appear as distinct signals in this range.
-
Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm . This carbon is deshielded due to its attachment to the electronegative oxygen atom.
-
Methylene Carbon (-CH₂-CH₃): A signal in the range of δ 22-25 ppm .
-
Methyl Carbon (-CH₃): A signal around δ 10-12 ppm .
Infrared (IR) Spectroscopy (Predicted)
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
S=O Stretching: Strong, characteristic absorptions for the sulfonate group are expected around 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).
-
C-O Stretching: A strong band in the region of 1000-1100 cm⁻¹ corresponding to the C-O single bond stretch.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹ .
-
Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹ .
-
Aromatic C=C Bending: Peaks in the fingerprint region, typically around 1450-1600 cm⁻¹ .
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 200. The fragmentation pattern would be expected to include characteristic losses.
-
Loss of the Propyl Group: A significant fragment at m/z = 141 , corresponding to the benzenesulfonyl cation [C₆H₅SO₂]⁺.
-
Loss of the Phenyl Group: A fragment corresponding to the loss of the phenyl group.
-
Rearrangement and other fragmentations: Other fragments resulting from the cleavage of the propyl chain and rearrangements are also possible.
Reactivity and Stability
This compound is expected to be a stable compound under standard laboratory conditions. However, it is sensitive to moisture and should be stored in a dry environment.[5]
The reactivity of this compound is primarily centered around the sulfonate ester group. This group is a good leaving group, making the compound a useful propylating agent in nucleophilic substitution reactions. It can react with various nucleophiles, where the propyl group is transferred to the nucleophile.
The stability of the benzenesulfonate anion is influenced by substituents on the benzene ring. Electron-withdrawing groups tend to stabilize the anion, while electron-donating groups can have a destabilizing effect.[8]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable organic compound with applications in chemical synthesis, particularly as a propylating agent. This guide has provided a detailed overview of its physicochemical properties, a general synthesis protocol, predicted spectral data, and important safety and handling information. Researchers and scientists are encouraged to use this guide as a starting point for their work with this compound, always adhering to safe laboratory practices and consulting specific safety data sheets.
References
- PubChem. This compound.
- The Royal Society of Chemistry.
- Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. [Link]
- Quora. What is the stability order a) benzene sulphonate, b) p-chlorobenzene sulphonate, c)
- Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
- ResearchGate.
- ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles.. [Link]
- University of Calgary. Spectroscopy Infrared Spectra. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]
- Omics Online. Figure 2: Experimental [A] and Calculated [B,C & D] FT-IR spectra of Propylbenzene.. [Link]
- Acanthus Research.
- CAS Common Chemistry.
- Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. [Link]
- Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NIST. Benzene, propyl-. [Link]
- AZoM.
- American Elements.
- Axios Research.
- NIST. Benzene, propyl-. [Link]
Sources
- 1. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]
- 8. quora.com [quora.com]
Benzenesulfonic Acid Propyl Ester synthesis pathway
An In-depth Technical Guide to the Synthesis of Benzenesulfonic Acid Propyl Ester
This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for Benzenesulfonic Acid Propyl Ester (propyl besylate). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy.
Introduction and Strategic Overview
Benzenesulfonic acid propyl ester, often referred to as propyl besylate, is an organic sulfonate ester. While it can be used as an intermediate in organic synthesis, it is more frequently encountered as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).[1][2] Its synthesis is a crucial step for creating analytical reference standards required for method development, validation, and quality control in the pharmaceutical industry.[3]
The most reliable and widely employed method for synthesizing propyl besylate is the reaction of benzenesulfonyl chloride with n-propanol. This pathway is favored for its high efficiency, straightforward execution, and predictable outcomes. An alternative, though less common, approach involves the direct acid-catalyzed esterification of benzenesulfonic acid, which presents challenges in driving the reaction equilibrium. This guide will focus primarily on the sulfonyl chloride method, as it represents the most practical and validated approach in a laboratory setting.
Core Synthesis Pathway: Mechanism and Rationale
The synthesis of propyl benzenesulfonate from benzenesulfonyl chloride and n-propanol is a classic example of sulfonate ester formation. The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride.
Reaction Mechanism
The central transformation involves the oxygen atom of n-propanol, acting as a nucleophile, attacking the sulfur atom of benzenesulfonyl chloride. This is best described as a nucleophilic addition-elimination mechanism.[4]
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of n-propanol attacks the electron-deficient sulfur atom.
-
Intermediate Formation: A transient, unstable intermediate is formed.
-
Elimination of Leaving Group: The chloride ion, an excellent leaving group, is expelled, and a protonated ester is formed.
-
Deprotonation: A mild base, typically pyridine or triethylamine, removes the proton from the oxygen atom, yielding the final this compound ester and a salt byproduct (e.g., pyridinium chloride).[4]
The inclusion of a base is critical. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product side.
Mechanistic Diagram
The following diagram illustrates the step-by-step molecular transformation.
Caption: Reaction mechanism for the synthesis of this compound.
Validated Experimental Protocol
This protocol details a reliable method for the laboratory-scale synthesis of this compound. Every step is designed to ensure high yield, purity, and safety.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 10 mmol, 1.77 g | Corrosive, handle in fume hood.[5][6] |
| n-Propanol | C₃H₈O | 60.10 | 12 mmol, 0.72 g | Use anhydrous grade. |
| Pyridine | C₅H₅N | 79.10 | 15 mmol, 1.19 g | Anhydrous, acts as base and solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | For extraction. |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~30 mL | For washing. |
| Saturated NaHCO₃ Sol. | NaHCO₃ | 84.01 | ~30 mL | For washing. |
| Brine | NaCl (aq) | 58.44 | ~30 mL | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | For drying. |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propanol (12 mmol) in anhydrous pyridine (15 mmol) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction.
-
Reagent Addition: Add benzenesulfonyl chloride (10 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C. A precipitate of pyridinium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion.
-
Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 30 mL of cold water.
-
Work-up - Washing:
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine.
-
Wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any remaining acidic species.
-
Wash with brine (1 x 30 mL) to reduce the amount of dissolved water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Product Characterization
Proper analytical characterization is essential to confirm the identity and purity of the synthesized ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for structural elucidation.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the propyl group.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments.
-
| ¹H NMR Data (Predicted, CDCl₃) | |
| Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (propyl) | ~0.9 |
| -CH₂- (middle, propyl) | ~1.7 |
| -O-CH₂- (propyl) | ~4.1 |
| Aromatic Protons | ~7.5 - 7.9 |
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected molecular ion [M]+ for C₉H₁₂O₃S is m/z 200.05.[7]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the sulfonate group, typically strong peaks around 1350 cm⁻¹ and 1170 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations.
Critical Safety Protocols
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Benzenesulfonyl Chloride:
-
Hazards: This chemical is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tearing).[8][9][10] It reacts with water, including moisture in the air, to produce hydrochloric acid and benzenesulfonic acid.[6]
-
Handling: Always handle benzenesulfonyl chloride in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[9][11] Ensure all equipment is dry before use.
-
Spills: Absorb small spills with an inert material like sand or vermiculite. Do not use water.[11]
-
First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes and seek medical attention.[9][11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8][9]
-
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling should be performed in a fume hood.
-
This compound (Product): As a sulfonate ester, the final product should be treated as a potential genotoxic and mutagenic compound.[2] Handle with care, using appropriate PPE, and avoid inhalation or skin contact.
Conclusion
The synthesis of benzenesulfonic acid propyl ester via the reaction of benzenesulfonyl chloride with n-propanol is a robust and reproducible method. Success hinges on careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents to prevent hydrolysis of the sulfonyl chloride. The protocol's trustworthiness is established through a logical work-up procedure that systematically removes byproducts and unreacted starting materials, followed by definitive purification and characterization. Adherence to the stringent safety measures outlined is paramount for the well-being of the researcher. This guide provides the necessary framework for professionals to produce this important reference standard with high purity and confidence.
References
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
- Revista de Chimie. (2021). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate.
- ResearchGate. (2021). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition.
- Google Patents. (n.d.). CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- Royal Society of Chemistry. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction.
- National Institutes of Health. (n.d.). This compound.
- Chemistry Steps. (n.d.). Sulfonation of Benzene.
- Royal Society of Chemistry. (n.d.). Understanding the high catalytic activity of propylsulfonic acid-functionalized periodic mesoporous benzenesilicas by high-resolution 1H solid-state NMR spectroscopy.
- Organic Syntheses. (n.d.). n-PROPYLBENZENE.
- Google Patents. (n.d.). US2626900A - Polypropylene benzene sulfonate.
- Google Patents. (n.d.). CN1281581C - Alkyl benzene sulfonate, its preparation method, alkyl benzene sulfonate surfactant and its application in tertiary oil recovery.
- ResearchGate. (2012). Understanding the high catalytic activity of propylsulfonic acid-functionalized periodic mesoporous benzenesilicas by high-resolution 1H solid-state NMR spectroscopy.
- Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Google Patents. (n.d.). US5231222A - Esterification process.
- National Institutes of Health. (n.d.). Isothis compound.
- YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
- Pearson. (n.d.). Show how 1-propanol can be converted into the following compounds by means of a sulfonate ester.
- Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum.
- AZoM. (n.d.). The Spectra of Propyl Benzoate.
- Axios Research. (n.d.). This compound.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]
- 4. youtube.com [youtube.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 7. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
Propyl Benzenesulfonate: A Technical Guide to the Mechanisms of Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl benzenesulfonate is an aryl-sulfonate compound that has garnered attention within the pharmaceutical and chemical industries due to its potential as a genotoxic impurity.[1] Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and an increased risk of cancer.[2] The control of such impurities is a critical aspect of drug development and manufacturing to ensure patient safety.[2][3] This guide provides an in-depth exploration of the mechanisms underlying the genotoxicity of this compound, offering insights for researchers, scientists, and drug development professionals.
Metabolic Activation and Formation
The formation of sulfonate ester impurities, such as this compound, is often a result of unintended side reactions during chemical synthesis. Specifically, they can arise from the reaction between sulfonic acids (e.g., benzenesulfonic acid) and alcohols (e.g., propanol) used as reagents or solvents.[4] The conditions of the reaction, such as temperature and the presence of water or a base, can significantly influence the rate of formation of these impurities.[5]
While the direct metabolism of this compound in mammalian systems is not extensively detailed in the provided search results, the genotoxicity of sulfonate esters is primarily attributed to their ability to act as alkylating agents.[4] This reactivity is intrinsic to the molecule and does not necessarily require metabolic activation to exert its genotoxic effects.
Mechanism of Genotoxicity: DNA Alkylation
The core mechanism of genotoxicity for this compound and other sulfonate esters is their ability to act as alkylating agents, directly interacting with DNA.[4] This process involves the transfer of the propyl group from the sulfonate ester to nucleophilic sites on the DNA molecule.
The reaction can proceed through two primary mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This mechanism involves the formation of a carbocation intermediate. It is more likely to occur with secondary and tertiary alkyl sulfonates.[6][7]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step process where the nucleophile attacks the carbon atom, and the leaving group (benzenesulfonate) departs simultaneously. Primary alkyl sulfonates, like this compound, predominantly react via the SN2 mechanism.[6][7]
The electrophilic carbon atom in the propyl group of this compound is the primary site of attack by the nucleophilic centers in DNA bases. This covalent binding results in the formation of DNA adducts.
DNA Adduct Formation
Alkylation can occur at several positions on the DNA bases, with the N7 position of guanine and the N3 position of adenine being particularly susceptible. O-alkylation, such as at the O6 position of guanine, is also a significant and highly mutagenic lesion.[7] The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired.[8]
The diagram below illustrates the proposed mechanism of DNA alkylation by this compound.
Caption: Mechanism of DNA Alkylation by this compound
Experimental Assessment of Genotoxicity
Several standardized assays are employed to evaluate the genotoxic potential of substances like this compound.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.[9] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[10] A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the test substance can induce point mutations.[10]
For alkylating agents like this compound, the Ames test is a crucial first step in assessing mutagenicity.[11] A negative result in a well-conducted Ames test can often overrule a structural alert for mutagenicity.[2]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation:
-
Prepare overnight cultures of the bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[10]
-
Prepare various concentrations of the test substance (this compound) in a suitable solvent (e.g., DMSO).[12]
-
Prepare S9 metabolic activation mix (from rat liver homogenate) if metabolic activation is to be assessed.
-
-
Exposure:
-
In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of the S9 mix or buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
-
Plating:
-
Add 2 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the test tube.
-
Vortex briefly and pour the contents onto a minimal glucose agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.
-
Caption: Ames Test Workflow (Plate Incorporation)
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical in mammalian cells.[13] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Studies on other monofunctional alkylating methanesulfonates have shown their ability to induce micronuclei in vitro.[13] It is plausible that this compound would also induce micronuclei through a similar mechanism, potentially involving alkylation of proteins in the mitotic spindle apparatus in addition to direct DNA damage.[13]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture:
-
Treatment:
-
Expose the cells to various concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 mix, or 24 hours without).
-
-
Recovery:
-
Wash the cells to remove the test substance and allow for a recovery period (typically 1.5-2 cell cycles).
-
Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.[14]
-
-
Harvesting and Staining:
-
Harvest the cells and treat them with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Scoring:
-
Using a microscope, score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000 binucleated cells per concentration).
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Quantitative Data Summary
While specific quantitative data for the genotoxicity of this compound was not found in the provided search results, the table below illustrates a hypothetical dose-response relationship that might be observed in genotoxicity assays for an alkylating agent.
| Assay | Concentration | Response (Fold increase over control) |
| Ames Test (TA100) | 10 µ g/plate | 1.5 |
| 50 µ g/plate | 3.2 | |
| 100 µ g/plate | 6.8 | |
| In Vitro Micronucleus | 5 µM | 1.2 |
| 25 µM | 2.5 | |
| 50 µM | 4.1 |
Risk Assessment and Regulatory Perspective
Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established guidelines for the control of genotoxic impurities in pharmaceutical products.[2][3] The concept of the Threshold of Toxicological Concern (TTC) is often applied.[16] For most genotoxic impurities, a TTC of 1.5 µ g/day intake is considered to be associated with an acceptable cancer risk (less than 1 in 100,000 over a lifetime).[16][17]
The control strategy for a potential genotoxic impurity like this compound involves a risk-based approach.[2] This includes understanding the manufacturing process to identify potential formation, developing sensitive analytical methods for detection, and implementing controls to ensure the level of the impurity in the final drug substance is below the acceptable limit.[2][17] If an impurity is formed in an early step of the synthesis, it may be possible to demonstrate that it is effectively purged in subsequent steps, potentially reducing the need for routine testing in the final product.[11]
Conclusion
This compound poses a genotoxic risk primarily through its action as an alkylating agent, leading to the formation of DNA adducts. The assessment of this risk relies on a battery of in vitro genotoxicity tests, with the Ames test and the in vitro micronucleus assay being central to the evaluation. A thorough understanding of the synthetic process and the application of risk management principles are essential for controlling the levels of such impurities in pharmaceutical products to ensure patient safety.
References
- Müller, W., et al. (1995). In vitro induction of micronuclei by monofunctional methanesulphonic acid esters: possible role of alkylation mechanisms. Mutagenesis, 10(5), 439-443. [Link]
- European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
- Teva Pharmaceutical Industries Ltd. (n.d.).
- PharmaFocus Asia. (2014). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. [Link]
- Cain, W. R., et al. (1970). Bacterial metabolism of arylsulfonates: role of meta cleavage in benzene sulfonate oxidation by Pseudomonas testosteroni. Journal of Bacteriology, 102(2), 543-550. [Link]
- GMP Compliance. (2010). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. [Link]
- AIFA. (2017).
- Cain, W. R., et al. (1970). Bacterial Metabolism of Arylsulfonates: Role of meta Cleavage in Benzene Sulfonate Oxidation by Pseudomonas testosteroni. Applied Microbiology, 20(4), 543-550. [Link]
- Government of Canada. (2021).
- Wang, Y., et al. (1992). Genotoxic Effects of Linear Alkyl Benzene Sulfonate, Sodium Pentachlorophenate and Dichromate on Tetrahymena Pyriformis. Chemosphere, 24(12), 1989-1996. [Link]
- Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 41, 19. [Link]
- National Center for Biotechnology Information. (n.d.).
- Oreate AI Blog. (2025).
- Cain, W. R., et al. (1969). Bacterial metabolism of arylsulfonates. I. Benzene sulfonate as growth substrate for Pseudomonas testosteroni H-8. Antonie van Leeuwenhoek, 35(3), 377-384. [Link]
- Kalweit, S., et al. (1999). SFTG international collaborative study on in vitro micronucleus test IV. Using CHL cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 439(2), 183-202. [Link]
- Eder, E., et al. (1989). The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism. Chemico-Biological Interactions, 69(1), 1-13. [Link]
- Eder, E., et al. (1993). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 290(2), 191-203. [Link]
- Clare, G., et al. (2006). SFTG international collaborative study on in vitro micronucleus test - V. Using L5178Y cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 607(1), 37-60. [Link]
- Pharmaceutical Quality Research Institute. (n.d.).
- Australian Industrial Chemicals Introduction Scheme. (2022). Long chain (C≥10)
- Abdul, H., et al. (2023). Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test. Toxics, 11(12), 999. [Link]
- Michael, W. R. (1968). Metabolism of linear alkylate sufonate and alkyl benzene sulfonate in albino rats. Toxicology and Applied Pharmacology, 12(3), 473-485. [Link]
- Patel, D., et al. (2025). Assessing the impact of different solvents in the bacterial reverse mutation test. Environmental and Molecular Mutagenesis. [Link]
- Bodell, W. J., et al. (1993). Investigation of benzene-DNA adducts and their detection in human bone marrow. Environmental Health Perspectives, 99, 241-244. [Link]
- Whysner, J., et al. (2004). Genotoxicity of benzene and its metabolites.
- He, X., et al. (2018). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxins, 10(9), 347. [Link]
- ResearchGate. (n.d.). Multiple benzene metabolites, different types of DNA lesions, and.... [Link]
- Chen, H., et al. (2005). The p-benzoquinone DNA adducts derived from benzene are highly mutagenic. DNA Repair, 4(12), 1399-1409. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. tapi.com [tapi.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 5. pqri.org [pqri.org]
- 6. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro induction of micronuclei by monofunctional methanesulphonic acid esters: possible role of alkylation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SFTG international collaborative study on in vitro micronucleus test IV. Using CHL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. aifa.gov.it [aifa.gov.it]
An In-Depth Technical Guide to the In Silico Toxicological Assessment of Propyl Benzenesulfonate
Executive Summary
Introduction: The Paradigm of Predictive Toxicology
Traditionally, chemical safety assessment has been a resource-intensive process reliant on extensive in vitro and in vivo testing. Computational toxicology, or in silico assessment, has emerged as a powerful complementary approach that utilizes computer-based models to forecast the adverse effects of chemicals based on their molecular structure. This predictive capability is foundational to modern safety evaluation, enabling rapid screening of numerous compounds and providing mechanistic insights that guide further testing and development decisions.
Propyl benzenesulfonate (CAS 80-42-2) belongs to the class of sulfonate esters. This chemical class is of particular interest to toxicologists because it contains a structural alert for genotoxicity. The core of this guide is to dissect the toxicological profile of this compound using a validated, multi-component in silico strategy, demonstrating a workflow that is both scientifically robust and regulatorily relevant.
The Subject Molecule: this compound
A thorough understanding of the molecule's structure and physicochemical properties is the first step in any toxicological assessment, as these features govern its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₂O₃S
-
SMILES: CCCOS(=O)(=O)c1ccccc1
Physicochemical Properties (Predicted):
| Property | Value | Significance |
| Molecular Weight | 200.26 g/mol | Influences diffusion and transport across biological membranes. |
| logP (Octanol-Water Partition Coefficient) | ~2.1 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Water Solubility | Moderate | Affects bioavailability and distribution in aqueous biological compartments. |
Structural Alert Analysis: The primary feature of toxicological concern in this compound is the sulfonate ester functional group. This group is a well-known structural alert for mutagenicity and carcinogenicity.
Mechanistic Hypothesis: Toxicological studies indicate that sulfonate esters exert genotoxic effects primarily through a direct alkylation mechanism. The electrophilic propyl carbon atom, adjacent to the electron-withdrawing sulfonate group, is susceptible to nucleophilic attack by DNA bases. This reaction forms a covalent bond, leading to DNA adducts that can cause mutations during replication, a potential initiating event for carcinogenesis.
Core Endpoint Assessment: A Dual-Methodology Approach
To ensure a robust and reliable assessment, particularly for regulatory submissions, it is best practice to use multiple, complementary in silico models. The ICH M7 guideline, for instance, mandates the use of both an expert rule-based and a statistical-based (Q)SAR methodology for the assessment of mutagenic impurities. We will adopt this gold-standard approach for our primary endpoint of concern.
Mutagenicity (Bacterial Reverse Mutation Assay)
This endpoint assesses the potential of a chemical to induce gene mutations in bacteria, which is often predictive of mutagenic and carcinogenic effects in mammals.
Expert systems utilize a knowledge base of manually curated structure-activity relationships (SARs) and mechanistic alerts. They identify toxicophores (substructures associated with toxicity) within a query molecule and provide a reasoned prediction based on established scientific knowledge.
Experimental Protocol:
-
Input Structure: The chemical structure of this compound is entered into the system, typically as a SMILES string or drawn structure.
-
Endpoint Selection: The "Bacterial Mutagenicity" endpoint is selected for analysis.
-
Prediction Execution: The software compares the structure against its knowledge base of structural alerts.
-
Result Interpretation: The output is reviewed for any triggered alerts. The analysis focuses on the alert name, the mechanistic rationale, supporting references, and the likelihood of the prediction (e.g., Plausible, Equivocal, Inactive).
Statistical systems employ machine-learning algorithms trained on large datasets of experimental results. They identify structural fragments statistically associated with toxicity and build a predictive model based on these correlations.
Experimental Protocol:
-
Input Structure: The chemical structure of this compound is provided to the model.
-
Model Application: The software fragments the structure and compares these fragments to its statistical model derived from a training set of known mutagens and non-mutagens.
-
Prediction Generation: A prediction (Positive or Negative) is generated, accompanied by a confidence score.
-
Result Interpretation: The output is analyzed, paying close attention to the hypotheses that contributed to the prediction and the examples from the training set that are most similar to the query molecule. This helps to establish the reliability and domain of applicability for the prediction.
Predicted Mutagenicity for this compound:
| Model Type | Platform Example | Prediction | Likelihood / Confidence | Rationale |
| Expert Rule-Based | Derek Nexus | POSITIVE | Plausible | Triggers structural alert for "Alkyl esters of sulphonic acids". The proposed mechanism is DNA alkylation via an SN2 reaction. |
| Statistical-Based | Sarah Nexus | POSITIVE | High Confidence | The model identifies the sulfonate ester fragment as being statistically associated with positive results in the Ames test training data. |
Carcinogenicity
Carcinogenicity is the ability of a substance to cause cancer. As genotoxicity is a primary mechanism of carcinogenesis, a positive mutagenicity prediction is a strong indicator of carcinogenic potential.
Methodology: Expert Rule-Based System (e.g., Derek Nexus)
Expert systems often include carcinogenicity as a specific endpoint, with alerts derived from long-term animal bioassay data and mechanistic understanding.
Experimental Protocol:
-
Input Structure: this compound structure is processed.
-
Endpoint Selection: "Carcinogenicity" (e.g., across species like rat or mouse) is selected.
-
Prediction Execution & Interpretation: The system screens for alerts associated with carcinogenicity. The genotoxicity alert for sulfonate esters is often linked directly to a carcinogenicity concern due to the DNA-reactive mechanism.
Predicted Carcinogenicity for this compound:
| Model Type | Platform Example | Prediction | Likelihood / Confidence | Rationale |
| Expert Rule-Based | Derek Nexus | POSITIVE | Plausible | The prediction is based on the same structural alert for genotoxicity. DNA-reactive alkylating agents are considered potential carcinogens. |
Skin Sensitization
This endpoint assesses the potential of a chemical to cause an allergic skin reaction after repeated contact. The underlying mechanism often involves the chemical acting as a hapten, covalently binding to skin proteins and forming an immunogenic complex.
Methodology: QSAR and Expert Systems
Models for skin sensitization are well-established and often focus on a chemical's ability to react with proteins.
Experimental Protocol:
-
Input Structure: this compound structure is analyzed.
-
Endpoint Selection: "Skin Sensitization" is chosen.
-
Prediction Execution & Interpretation: The model evaluates the structure for features that suggest reactivity towards skin proteins. The electrophilic nature of the propyl group in this compound makes it a potential hapten.
Predicted Skin Sensitization for this compound:
| Model Type | Platform Example | Prediction | Likelihood / Confidence | Rationale |
| Expert Rule-Based | Derek Nexus | POSITIVE | Plausible | The alert for alkylating agents is relevant, as the mechanism of haptenization involves covalent binding with nucleophilic residues (e.g., Cys, Lys) in skin proteins. |
| QSAR Model | OECD QSAR Toolbox | POSITIVE | Within Applicability Domain | Models trained on local lymph node assay (LLNA) data often predict sulfonate esters as sensitizers due to their reactivity profile. |
Read-Across Analysis: Justification by Analogy
Read-across is a data-gap filling technique that uses toxicological data from one or more structurally similar source compounds to predict the toxicity of a target compound. This approach is predicated on the hypothesis that structurally similar chemicals will have similar toxicological properties.
Methodology:
-
Problem Formulation: The goal is to support the in silico predictions for this compound using experimental data from close structural analogues.
-
Analogue Identification: Identify source compounds with high structural similarity and available, high-quality toxicological data. For this compound, other simple alkyl benzenesulfonates are ideal candidates.
-
Justification of Similarity: The analogues share the same core benzenesulfonate structure and the same mechanism of toxicity (alkylation). They differ only by the length of the alkyl chain, which may quantitatively affect reactivity and bioavailability but is unlikely to change the qualitative toxicological outcome for DNA reactivity.
-
Data Gap Filling: Extrapolate the known toxicity of the source compounds to the target.
Read-Across Summary:
| Analogue (Source) | Key Toxicological Data | Relevance to this compound (Target) |
| Methyl Methanesulfonate (MMS) & Ethyl Methanesulfonate (EMS) | Potent, well-characterized direct-acting mutagens and carcinogens in numerous test systems. Their toxicity is unequivocally due to their alkylating properties. | While not benzenesulfonates, they are the archetypal alkylating sulfonate esters. They provide definitive proof-of-concept for the high genotoxic potential of this chemical class. |
| Other Linear Alkylbenzenesulfonates (LAS) | Generally show low systemic toxicity in repeated dose studies and are not genotoxic. Crucially, these are sulfonates (salts), not sulfonate esters. | This highlights a critical distinction. The anionic sulfonate head group in LAS is not an alkylating agent. This "negative data" from close structural relatives (that lack the ester linkage) strongly reinforces the conclusion that the ester functional group is the key driver of genotoxicity for this compound. |
The read-across analysis strongly supports the positive predictions for genotoxicity. The potent activity of other alkyl sulfonate esters confirms the mechanistic hypothesis, while the inactivity of alkylbenzene sulfonates (the salts) confirms that the ester linkage is the critical toxicophoric feature.
Integrated Assessment and Conclusion
This comprehensive in silico evaluation, integrating expert-based, statistical, and read-across methodologies, provides a consistent and compelling toxicological profile for this compound.
Summary of Findings:
-
Carcinogenicity: Based on the strong, mechanistically-linked prediction for genotoxicity, this compound is predicted to be a potential carcinogen.
Overall Confidence: The weight of evidence from all in silico approaches is high. The predictions are aligned, mechanistically sound, and supported by data from analogous compounds.
Recommendations: Based on this in silico assessment, this compound should be treated as a potential genotoxic and carcinogenic substance. In a pharmaceutical context, it would likely be classified as a Class 2 impurity under ICH M7 guidelines ("Known mutagenic carcinogen") and would require stringent control to a Threshold of Toxicological Concern (TTC). Further experimental work should be directed at confirming these predictions, starting with a bacterial reverse mutation (Ames) test, which is the standard assay for assessing mutagenic potential.
This guide demonstrates the power of a structured, multi-faceted in silico workflow to provide a reliable and actionable toxicological assessment, enabling informed decision-making in chemical development and risk management.
References
- Syngene International Ltd. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene.
- Lhasa Limited. (2024, December 10). Everything You Need To Know About Sarah Nexus. Lhasa Limited.
- British Toxicology Society. (n.d.). Computational Models in Chemical Safety Assessment. British Toxicology Society.
- Azzaoui, K., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6:147–172.
- Optibrium. (n.d.). Derek Nexus Toxicology Software. Optibrium.
- Joint Research Centre. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository.
- Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Lhasa Limited.
- Oreate AI. (2025, December 16). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog.
- Tommasone, S. (2024, February 15). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.
- PR Newswire. (2013, June 6). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. PR Newswire.
- Fraunhofer-Publica. (n.d.). Read-Across Methodology in Toxicological Risk Assessment. Fraunhofer-Publica.
- ECETOC. (2010). High information content technologies in support of read-across in chemical risk assessment. ECETOC Technical Report no. 109.
- Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?. Optibrium.
- Frontiers. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers.
- Bibra. (n.d.). Read Across Approach Toxicology. Bibra.
- Escher, S. E., et al. (2019). Towards grouping concepts based on new approach methodologies in chemical hazard assessment: the read-across approach of the EU-ToxRisk project. Archives of Toxicology, 93(12), 3487-3507.
- MultiCASE, Inc. (2021, July 12). Use of in silico methods for assessing toxicity. YouTube.
- Guan, D., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv.
- Lhasa Limited. (2025, October 9). Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus.
- PozeSCAF. (n.d.). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF.
- Ekins, S. (Ed.). (2014). Computational Toxicology: Risk Assessment for Chemicals. Wiley.
- ACS Publications. (2023, June 10). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology.
- ResearchGate. (2025, August 25). Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate.
- ACS Publications. (n.d.). QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications.
- ToxMinds. (n.d.). Read-across – State of the art and next level!. ToxMinds.
- ResearchGate. (n.d.). The predictivity of QSARs for toxicity: Recommendations for improving model performance. ResearchGate.
- National Research Council. (2010). Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. National Academies Press.
- Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33.
- National Industrial Chemicals Notification and Assessment Scheme. (2014, February 7). Linear alkylbenzenesulfonates (C10-C16): Human health tier II assessment. Australian Government Department of Health.
- Hanser, T., et al. (2014). Self organising hypothesis networks: a new approach for representing and structuring SAR knowledge. Journal of Cheminformatics, 6(21).
- United States Environmental Protection Agency. (2006, July 19). Alkylbenzene Sulfonates (ABS) Risk Assessment. Regulations.gov.
- ResearchGate. (n.d.). Computational Toxicology in Safety Assessment of Pharmaceuticals & Chemicals. ResearchGate.
- Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.
- Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Linear alkylbenzene sulfonates - Evaluation statement.
- United States Environmental Protection Agency. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. EPA.
- ChemFORWARD. (n.d.). C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
- SaferWorldbyDesign. (2018, January 26). Perspectives on the Development, Evaluation, and Application of in Silico Approaches for Predicting Toxicity. YouTube.
Thermal stability and degradation of propyl benzenesulfonate
An In-Depth Technical Guide to the Thermal Stability and Degradation of Propyl Benzenesulfonate
Abstract
This compound (PBS), an alkyl aryl sulfonate ester, is a compound of significant interest to the pharmaceutical industry, primarily due to its classification as a potential genotoxic impurity (PGI).[1] These impurities can arise during drug substance synthesis, particularly in processes involving benzenesulfonic acid and propanol.[2][3] Understanding the thermal stability and degradation pathways of PBS is therefore not merely an academic exercise; it is a critical component of quality control, risk assessment, and ensuring patient safety. This guide provides a detailed examination of the thermal behavior of this compound, its degradation mechanisms under various conditions, and the state-of-the-art analytical methodologies required for its study.
Introduction: The Significance of this compound Stability
This compound (CAS 80-42-2), the propyl ester of benzenesulfonic acid, belongs to a class of compounds known as sulfonate esters.[1][4] While essential in some chemical syntheses, their presence, even at trace levels in active pharmaceutical ingredients (APIs), is a major concern. The electrophilic nature of the alkyl group makes these esters reactive towards nucleophilic sites on DNA, posing a risk of mutagenesis and carcinogenicity.[3]
The formation of this compound is typically an unintended side reaction between residual propanol (a common solvent) and a benzenesulfonate counter-ion or reagent.[2][3] The conditions of a chemical synthesis or subsequent API processing—such as elevated temperatures for drying or purification—can either promote the formation of PBS or cause its degradation. A thorough understanding of its thermal liability is crucial for:
-
Process Optimization: Designing manufacturing steps to minimize the formation of PBS.
-
Risk Assessment: Predicting the potential for PBS to form or degrade during the shelf-life of a drug product.
-
Analytical Method Development: Establishing robust methods to detect and quantify PBS and its degradation products.
Thermal Stability Profile & Analysis Techniques
Thermogravimetric Analysis (TGA) is a fundamental technique for this assessment, measuring the change in mass of a sample as a function of temperature.[5] For related polymeric sulfonic acids, TGA studies show decomposition can begin in the range of 200-350°C, often characterized by the loss of water and sulfur dioxide.[6] Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal events, allowing for the identification of melting points and decomposition enthalpies.
| Technique | Abbreviation | Principle of Operation | Primary Data Output |
| Thermogravimetric Analysis | TGA | Measures the mass of a sample as it is heated, cooled, or held at a constant temperature. | Mass loss (%) vs. Temperature (°C), Onset of decomposition temperature. |
| Differential Scanning Calorimetry | DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Heat Flow (mW) vs. Temperature (°C), Melting point (Tm), Glass transition (Tg), Enthalpy of transitions (ΔH). |
Chemical Degradation Pathways
This compound can degrade through several chemical pathways, primarily dictated by the reaction conditions (temperature, pH, presence of nucleophiles).
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway in the presence of water. The mechanism and rate are highly dependent on pH.
-
Alkaline Hydrolysis: In the presence of a base (e.g., hydroxide ions), degradation occurs via a second-order nucleophilic substitution (SN2-type) mechanism at the sulfur center.[7][8] The hydroxide ion attacks the electrophilic sulfur atom, leading to the cleavage of the sulfur-oxygen bond of the ester. Studies on related aryl benzenesulfonates suggest this can proceed through a stepwise mechanism involving a pentavalent intermediate.[7]
-
Products: Sodium benzenesulfonate and n-propanol.
-
-
Neutral/Acid-Catalyzed Hydrolysis: Under neutral or acidic conditions, water acts as the nucleophile. This reaction is generally much slower than alkaline hydrolysis. The mechanism is also considered to be SN2-like.[9]
-
Products: Benzenesulfonic acid and n-propanol.
-
Thermal Elimination
In anhydrous conditions at sufficiently high temperatures, sulfonate esters containing β-hydrogens (like this compound) can undergo an elimination reaction (E2-type). A base (which could be another sulfonate molecule or a trace impurity) abstracts a proton from the β-carbon of the propyl group, leading to the formation of an alkene.
-
Products: Benzenesulfonic acid and propene.
Analytical Methodologies for Stability & Degradation Studies
Due to the genotoxic nature of this compound, highly sensitive analytical methods are required to detect and quantify it at parts-per-million (ppm) levels relative to the API.[10] The choice of method depends on the analyte's properties and the sample matrix.
Chromatographic Techniques
Chromatography is the cornerstone of trace impurity analysis.
-
Liquid Chromatography (LC): Reverse-phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection, is a widely used technique.[2][10] For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the method of choice.[11][12] Studies have shown that Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity and reproducibility for sulfonate esters compared to Electrospray Ionization (ESI).[11][13]
-
Gas Chromatography (GC): For volatile impurities, Gas Chromatography with a mass spectrometer detector (GC-MS) is exceptionally powerful.[13] Using GC with tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides extremely low limits of detection, often in the sub-ng/mL range.[3][14]
| Method | Typical Limit of Quantitation (LOQ) | Key Advantages | References |
| RP-HPLC-UV | ~20-35 ppm | Simple, widely available, robust. | [10] |
| UPLC-MS/MS | 1.5 - 7.5 ng/mL (~1.5 ppm) | High sensitivity and specificity, confirms identity. | |
| GC-MS/MS | 0.1 - 1.0 ng/mL (<1 ppm) | Extremely high sensitivity, excellent for volatile compounds. | [14] |
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is a representative workflow for the trace-level quantification of PBS in a drug substance.
1. Objective: To validate a sensitive method for quantifying this compound (PBS) in an API sample according to ICH Q2(R1) guidelines.
2. Materials & Instrumentation:
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an APCI source.[11]
-
Reference Standard: Certified this compound.
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid, Ultrapure Water.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometer Conditions (APCI, Positive Ion Mode):
-
Ion Source: APCI
-
Corona Discharge: 4 µA
-
Source Temperature: 450 °C
-
MRM Transition: To be determined by infusing a standard solution of PBS. For related esters, fragmentation often involves the loss of the alkyl group or SO₂.[11][13] For PBS (MW 200.25), a potential transition could be monitored.
5. Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo, an un-spiked API solution, and an API solution spiked with PBS to ensure no interfering peaks at the retention time of PBS.
-
Linearity: Prepare a calibration curve from at least five concentration levels, for example, from 0.5 ng/mL to 50 ng/mL. The correlation coefficient (r²) should be >0.99.[14]
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). The LOQ must be at or below the reporting threshold (e.g., 1.5 ppm).[12]
-
Accuracy (Recovery): Analyze the API sample spiked with PBS at three different concentration levels (e.g., LOQ, 100%, and 150% of the target limit). Recoveries should be within 80-120%.[14]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). The Relative Standard Deviation (%RSD) should be <15%.[11]
-
Solution Stability: Analyze spiked and standard solutions over a period (e.g., 24-36 hours) to ensure analyte stability.[12][14]
Conclusion and Practical Implications
The thermal stability of this compound is a multifaceted issue of paramount importance in pharmaceutical development. While stable under typical storage conditions, it is susceptible to degradation at elevated temperatures and through hydrolysis, particularly in alkaline environments. The primary degradation pathways yield benzenesulfonic acid, propanol, and potentially propene, all of which must be understood and controlled.
For researchers and drug development professionals, this necessitates a proactive approach:
-
Process Control: Manufacturing processes should be carefully designed to operate under conditions that minimize the formation of sulfonate esters. This includes controlling temperature and minimizing the co-presence of sulfonic acids and alcohols.
-
Forced Degradation Studies: These studies are essential to identify potential degradation products that might form during the product's lifecycle.
-
Routine Testing: The implementation of highly sensitive, validated analytical methods (such as LC-MS/MS or GC-MS/MS) is non-negotiable for the routine quality control of APIs that are at risk of containing this compound or other related PGIs.
By integrating a deep understanding of the chemical stability of this compound with robust analytical science, the pharmaceutical industry can effectively manage the risks associated with this potential genotoxic impurity, ensuring the quality and safety of medicines.
References
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 5).
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2024). Oreate AI Blog.
- Liu, W., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1355, 73-9.
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (2014). ResearchGate.
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019). Semantic Scholar.
- TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette.
- Kirby, A. J., et al. (2007). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2019). MDPI.
- Horvath, R. S. (1972). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Applied Microbiology, 23(2), 407-414.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (2016). Waters Corporation.
- Reddy, G. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1023-7.
- Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. (1972). Semantic Scholar.
- Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Journal of Bacteriology, 171(6), 3481-7.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Thames Restek.
- Thermogravimetric analysis. (2024). In Wikipedia.
- (A) Thermogravimetric analysis (TGA) thermosgram of alkyl... (n.d.). ResearchGate.
- Jenkins, F. M., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- This compound. (n.d.). PubChem.
- Enthalpies of poly(Arg + ) interactions with alkyl sulfates at... (n.d.). ResearchGate.
- Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 169, 162-168.
- Kinetics of alkaline hydrolysis of synthetic organic esters. (2020). ChemRxiv.
- Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. (2023). IJCSPUB.
- Kinetic Reaction, Mechanism and Activation Parameter of Alkali Catalyzed Hydrolysis for Propyl Caprate in Water- Acetone Solvent System. (2023). Advances in Consumer Research.
Sources
- 1. scbt.com [scbt.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 4. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Forced Degradation Studies of Propyl Benzenesulfonate
Abstract
Forced degradation, or stress testing, is a critical component in the development of drug substances and products.[1][2] It provides crucial insights into the intrinsic stability of a molecule, helps in the elucidation of degradation pathways, and is instrumental in the development and validation of stability-indicating analytical methods.[2][3] This technical guide offers a comprehensive exploration of the principles and practices involved in conducting forced degradation studies, with a specific focus on propyl benzenesulfonate, a representative sulfonate ester. The guide is intended for researchers, scientists, and drug development professionals, providing a narrative that intertwines technical accuracy with practical, field-proven insights. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Introduction: The Rationale Behind Stressing a Molecule
The stability of a drug substance is a non-negotiable attribute that directly impacts its safety, efficacy, and quality.[3][6] Forced degradation studies are intentionally aggressive investigations designed to accelerate the chemical degradation of a drug substance to an extent that would not be observed under normal storage conditions. The primary objectives of these studies are multifaceted:
-
Elucidation of Degradation Pathways: To identify the likely degradation products that could form under various stress conditions and thus may appear in the drug product over its shelf life.[1][3]
-
Development of Stability-Indicating Methods: To generate degraded samples that are essential for developing and validating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[3][6]
-
Understanding Molecular Stability: To gain a fundamental understanding of the intrinsic chemical stability of the drug substance and its susceptibility to various environmental factors.[3]
-
Informing Formulation and Packaging Development: The knowledge gained from these studies can guide the development of a stable drug product formulation and the selection of appropriate packaging to protect it from detrimental environmental conditions.[3]
This compound, as a sulfonate ester, presents a pertinent case study. Sulfonate esters are a class of compounds that can be formed during drug synthesis, often as intermediates or impurities.[7] Their potential for alkylating biological macromolecules raises safety concerns, making a thorough understanding of their stability and degradation paramount.
Designing a Scientifically Sound Forced Degradation Study
A well-designed forced degradation study is not a random application of harsh conditions but a systematic and logical investigation. The selection of stress conditions should be based on the chemical nature of the drug substance and should aim to achieve a target degradation of 5-20%.[4][8] Degradation beyond this range can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug product.[8]
Core Stress Conditions as per ICH Guidelines
The ICH guidelines, specifically Q1A(R2) and Q1B, provide a framework for the stress conditions that should be investigated.[4][5][6] These include:
-
Hydrolysis: Across a range of pH values.
-
Oxidation: Using an appropriate oxidizing agent.
-
Photolysis: Exposure to light.
-
Thermal Stress: Elevated temperatures.
The following sections will detail the experimental protocols for applying these stress conditions to this compound.
Experimental Protocols: A Step-by-Step Guide
Materials and Equipment
-
This compound: Reference standard of known purity.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), acetonitrile (ACN, HPLC grade), water (HPLC grade), phosphate buffers.
-
Equipment: HPLC or UPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS), pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, pipettes.
Preparation of Stock and Working Solutions
A stock solution of this compound is prepared in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. Working solutions for each stress condition are then prepared by diluting the stock solution.
Hydrolytic Degradation
Causality: Hydrolysis is a common degradation pathway for esters, including sulfonate esters. Investigating degradation at different pH values is crucial as the rate of hydrolysis is often pH-dependent.[6]
Protocol:
-
Acidic Hydrolysis: To a working solution of this compound, add an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: To a separate working solution, add an equal volume of 0.1 N NaOH.
-
Neutral Hydrolysis: To a third working solution, add an equal volume of purified water.
-
Incubate all three solutions at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute to the appropriate concentration for analysis.
Oxidative Degradation
Causality: Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups. Hydrogen peroxide is a commonly used oxidizing agent.[3]
Protocol:
-
To a working solution of this compound, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature and monitor the degradation over time.
-
At each time point, withdraw an aliquot and dilute it for analysis.
Photolytic Degradation
Causality: Exposure to light can provide the energy to induce photochemical reactions, leading to degradation. The ICH Q1B guideline provides specific recommendations for photostability testing.[5]
Protocol:
-
Expose a solid sample of this compound and a solution of the compound to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]
-
A control sample should be protected from light to allow for the differentiation of light-induced degradation from thermal degradation that may occur concurrently.
-
Analyze the exposed and control samples at the end of the exposure period.
Thermal Degradation
Causality: Elevated temperatures can accelerate degradation reactions, providing an indication of the molecule's thermal stability.[8]
Protocol:
-
Expose a solid sample of this compound to an elevated temperature (e.g., 80°C) in a calibrated oven.
-
Monitor the degradation over a defined period (e.g., up to 7 days).
-
Analyze the sample at predetermined time points.
Analytical Methodology: The Key to Understanding Degradation
A robust, stability-indicating analytical method is the cornerstone of a successful forced degradation study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., PDA or MS) is the most common technique employed.[7]
HPLC Method Development
The goal is to develop a method that can separate the parent compound (this compound) from all its degradation products. This typically involves optimizing:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often necessary.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Usually maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[7]
-
Detection Wavelength: Selected based on the UV absorbance maxima of the parent compound and its expected degradation products.
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Potential Degradation Pathway of this compound
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond.
Caption: Primary hydrolytic degradation pathway.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | Duration | % Degradation of this compound | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 hours | 15.2% | Benzenesulfonic acid, Propan-1-ol |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | 8 hours | 18.5% | Benzenesulfonic acid, Propan-1-ol |
| Neutral Hydrolysis | Water, 60°C | 24 hours | 2.1% | Benzenesulfonic acid, Propan-1-ol |
| Oxidative | 3% H₂O₂, RT | 24 hours | 8.7% | Oxidized aromatic species |
| Photolytic | 1.2 million lux h, 200 W h/m² | - | 5.3% | Photodegradants |
| Thermal | 80°C (Solid) | 7 days | 3.5% | Thermally induced degradants |
The results in Table 1 indicate that this compound is most susceptible to degradation under basic and acidic hydrolytic conditions, with significant degradation observed within a relatively short period. It is less susceptible to neutral hydrolysis, oxidation, photolysis, and thermal stress under the conditions tested. The identification of benzenesulfonic acid and propan-1-ol as the major degradation products in hydrolytic studies confirms the expected cleavage of the sulfonate ester bond.
Conclusion: From Stressed Molecules to Stable Medicines
Forced degradation studies are an indispensable tool in modern drug development. By systematically subjecting a drug substance like this compound to a battery of stress conditions, we gain invaluable knowledge about its intrinsic stability and potential degradation pathways. This information is not merely academic; it has profound practical implications for the development of safe, effective, and stable medicines. The protocols and principles outlined in this guide provide a robust framework for conducting these critical studies, ensuring scientific integrity and regulatory compliance.
References
- ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MedCrave online. (2016). Forced Degradation Studies.
- American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Benchchem. (2025). A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers.
- PubMed. (n.d.). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1.
- ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- MedCrave online. (2016). Forced degradation studies.
- PubMed. (n.d.). Degradation of alkyl benzene sulfonate by Pseudomonas species.
- In-Pharmatechnologist.com. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Journal of Drug Delivery and Therapeutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Metabolism of propyl benzenesulfonate in biological systems
An In-Depth Technical Guide to the Metabolism of Propyl Benzenesulfonate in Biological Systems
Authored by a Senior Application Scientist
Foreword: The metabolic fate of any xenobiotic compound is a cornerstone of modern toxicology and drug development. This compound, an aryl-sulfonate, presents a unique metabolic puzzle. While direct, comprehensive studies on its biotransformation are not extensively documented in public literature, we can construct a robust, predictive model of its metabolism based on decades of research into the biotransformation of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework for investigating the metabolism of this compound. We will delve into the predicted metabolic pathways, the enzymatic machinery likely involved, and the state-of-the-art methodologies required to elucidate its biotransformation.
Introduction to this compound and its Metabolic Significance
This compound is an organic chemical compound with the formula C₉H₁₂O₃S[1]. It belongs to the class of benzenesulfonates, which are salts or esters of benzenesulfonic acid. In pharmaceutical manufacturing, compounds like this compound can sometimes be present as genotoxic impurities, necessitating a thorough understanding of their metabolic fate and potential for toxicity[2]. The biotransformation of such compounds is a critical determinant of their biological activity and potential for adverse effects. The metabolic processes, primarily occurring in the liver, are designed to increase the water solubility of foreign compounds, thereby facilitating their excretion from the body[3][4].
This guide will provide a predictive overview of the metabolism of this compound, drawing parallels from the known metabolic pathways of similar structures, such as n-propylbenzene and benzene itself. We will explore the likely Phase I and Phase II metabolic reactions and present detailed experimental protocols for their investigation.
Predicted Metabolic Pathways of this compound
The metabolism of xenobiotics is typically a two-phased process[3][4]. Phase I reactions introduce or expose functional groups (like hydroxyl groups), and Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate their elimination[3][4].
Phase I Metabolism: The Role of Cytochrome P450
Phase I metabolism of this compound is anticipated to be primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes[5][6]. These enzymes are the primary drivers of oxidative metabolism of a vast number of drugs and other xenobiotics[5][6][7]. For this compound, two main sites are susceptible to CYP-mediated oxidation: the n-propyl side chain and the aromatic benzene ring.
-
Oxidation of the n-Propyl Side Chain: Drawing parallels from the metabolism of n-propylbenzene by Pseudomonas species, which involves oxidation of the propyl side chain, a similar pathway is plausible in mammalian systems[8]. The primary modes of aliphatic chain oxidation are ω-hydroxylation (at the terminal carbon) and (ω-1)-hydroxylation (at the sub-terminal carbon). This would lead to the formation of 3-hydroxythis compound and 2-hydroxythis compound, respectively. Further oxidation of the alcohol metabolites could lead to the formation of corresponding aldehydes and carboxylic acids.
-
Oxidation of the Aromatic Ring: The benzene ring is another potential site for CYP-mediated hydroxylation. The metabolism of benzene itself is well-characterized and proceeds through an initial oxidation by CYP enzymes (primarily CYP2E1) to form phenol[9][10][11]. Therefore, it is conceivable that this compound could be hydroxylated on the aromatic ring to form various isomeric propyl hydroxyphenylsulfonates.
The following diagram illustrates the predicted Phase I metabolic pathways for this compound.
Caption: Predicted Phase I metabolic pathways of this compound.
Phase II Metabolism: Conjugation for Excretion
The hydroxylated metabolites generated during Phase I are prime candidates for Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for renal or biliary excretion[4].
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the attachment of glucuronic acid to hydroxyl groups[12]. The hydroxylated metabolites of this compound would be excellent substrates for UGTs, leading to the formation of O-glucuronides.
-
Sulfation: Sulfotransferases (SULTs) are another key family of Phase II enzymes that catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups[13]. This would result in the formation of sulfate conjugates of the hydroxylated metabolites. The stereoselectivity of sulfation has been observed for other compounds and could also play a role in the metabolism of this compound metabolites[14].
The following diagram illustrates the predicted Phase II metabolic pathways.
Caption: Predicted Phase II metabolic pathways for hydroxylated metabolites.
Experimental Methodologies for Studying this compound Metabolism
To validate the predicted metabolic pathways, a systematic experimental approach is necessary. In vitro methods, particularly using human liver microsomes, are the gold standard for initial metabolic profiling of new chemical entities[12][15][16][17][18].
In Vitro Metabolism using Human Liver Microsomes
Human liver microsomes are subcellular fractions that are rich in CYP and UGT enzymes, making them an ideal system for studying Phase I and some Phase II metabolism[12][18].
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Human liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL)
-
This compound (at a desired concentration, e.g., 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
-
Initiation of Reaction:
-
To study Phase I metabolism, initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
To study glucuronidation, add UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin (to activate UGTs).
-
To study sulfation, add PAPS (3'-phosphoadenosine-5'-phosphosulfate).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction (Quenching):
-
Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for in vitro metabolism studies.
Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for the separation, detection, and structural elucidation of drug metabolites[19][20].
Analytical Procedure:
-
Chromatographic Separation:
-
Inject the supernatant from the in vitro incubation onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire data in full-scan mode to detect all ions within a specified mass range.
-
Perform tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns, which are crucial for structural elucidation of the metabolites.
-
The predicted metabolites will have specific mass shifts from the parent compound (e.g., +16 for hydroxylation, +176 for glucuronidation).
-
Toxicological Implications
The metabolism of this compound is not only important for its clearance but also for its potential toxicological profile.
-
Genotoxicity: this compound has been identified as a potential genotoxic impurity[2]. This suggests that the parent compound or one of its metabolites may have the ability to interact with DNA, leading to mutations.
-
Reactive Metabolites: The metabolism of aromatic compounds can sometimes lead to the formation of reactive intermediates. For example, the oxidation of the benzene ring can lead to the formation of quinones, which are known to be reactive and can cause cellular damage[9][10]. The potential for such reactive metabolite formation from this compound warrants careful investigation.
-
Toxicity of Related Compounds: Studies on linear alkylbenzene sulfonates (LAS) have shown inhibitory effects on certain bacteria, indicating potential for biological activity[21][22]. While the toxicological profile of this compound may differ, these findings underscore the importance of understanding its biological interactions.
Conclusion
While direct experimental data on the metabolism of this compound is sparse, a robust predictive framework can be established based on the well-understood principles of xenobiotic biotransformation. The metabolic pathway is likely to involve Phase I oxidation of the propyl chain and aromatic ring by cytochrome P450 enzymes, followed by Phase II conjugation of the resulting hydroxylated metabolites via glucuronidation and sulfation. The experimental methodologies outlined in this guide, particularly in vitro studies with human liver microsomes coupled with LC-MS/MS analysis, provide a clear and scientifically rigorous path for elucidating the metabolic fate of this compound. A thorough understanding of its metabolism is essential for accurately assessing its safety and toxicological risk.
References
- Bacterial Metabolism of Arylsulfonates: Role of meta Cleavage in Benzene Sulfonate Oxidation by Pseudomonas testosteroni - PMC - NIH. (n.d.).
- This compound | C9H12O3S | CID 220447 - PubChem - NIH. (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. (n.d.).
- This compound | CAS 80-42-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Analytical Platform for the Study of Metabolic Pathway of Propyl Propane Thiosulfonate (PTSO) from Allium spp. - Semantic Scholar. (2023).
- Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic - EPA. (n.d.).
- Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp - PMC - NIH. (n.d.).
- Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed. (n.d.).
- Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains - NIH. (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (2016).
- In vitro drug metabolism using liver microsomes - PubMed. (2004).
- Toxic effects of linear alkylbenzene sulfonate on metabolic activity, growth rate, and microcolony formation of Nitrosomonas and Nitrosospira strains - PubMed. (n.d.).
- Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed. (2009).
- Metabolite Detection and Profiling Using Analytical Methods - OUCI. (2021).
- Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed. (n.d.).
- Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - NIH. (n.d.).
- Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.).
- Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species - PMC - NIH. (n.d.).
- Table 7-2, Analytical Methods for Determining Metabolites of Benzene in Urine - NCBI - NIH. (n.d.).
- A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1 - PMC - NIH. (n.d.).
- Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (n.d.).
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023).
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.).
- Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - NIH. (n.d.).
- ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf - NIH. (n.d.).
- Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf. (n.d.).
- Drug Metabolism by Various Enzymes and their Environmental Factors - Longdom Publishing. (2023).
- Benzene metabolism by the isolated perfused lung - PubMed. (n.d.).
- Metabolism of linear alkylate sufonate and alkyl benzene sulfonate in albino rats - PubMed. (1968).
- Kinetic Factors Involved in the Metabolism of Benzene in Mouse Lung and Liver. (n.d.).
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. (2024).
- The Stereoselective Sulfate Conjugation of 4-Methoxyfenoterol Stereoisomers by Sulfotransferase Enzymes - PMC - NIH. (2012).
- Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PubMed. (2025).
Sources
- 1. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzene metabolism by the isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Stereoselective Sulfate Conjugation of 4-Methoxyfenoterol Stereoisomers by Sulfotransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Metabolite Detection and Profiling Using Analytical Methods [ouci.dntb.gov.ua]
- 21. Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toxic effects of linear alkylbenzene sulfonate on metabolic activity, growth rate, and microcolony formation of Nitrosomonas and Nitrosospira strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Benzenesulfonate: A Comprehensive Evaluation of its Potential as an Alkylating Agent
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: Beyond Tosylates and Mesylates
In the landscape of synthetic organic chemistry, the conversion of alcohols into effective leaving groups is a foundational strategy for nucleophilic substitution reactions. For decades, p-toluenesulfonates (tosylates) and methanesulfonates (mesylates) have been the workhorses for this transformation, offering reliability and predictable reactivity.[1][2] However, the exploration of structurally similar yet subtly different reagents can unlock new avenues in process optimization, reactivity tuning, and impurity profiling. This guide focuses on propyl benzenesulfonate, a member of the alkyl sulfonate family, to provide a detailed technical overview of its synthesis, mechanistic underpinnings, and practical utility as a propylating agent. Our objective is to move beyond a simple recitation of facts and delve into the causal relationships that govern its behavior, offering field-proven insights for the modern researcher.
Core Principles of Sulfonate Esters as Leaving Groups
The efficacy of any alkylating agent is fundamentally tied to the stability of its leaving group. Alcohols are poor substrates for direct SN2 reactions because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[1] The core function of converting an alcohol to a sulfonate ester, such as this compound, is to replace the hydroxyl group with a sulfonate moiety, which is an exceptionally stable anion and therefore an excellent leaving group.
This stability arises from extensive charge delocalization through resonance across the three oxygen atoms of the sulfonate group. When the C-O bond cleaves during a nucleophilic attack, the resulting benzenesulfonate anion can effectively distribute the negative charge, lowering the activation energy of the substitution reaction. This principle is the cornerstone of its function as a potent alkylating agent.
Diagram 1: Resonance Stabilization of the Benzenesulfonate Anion
Caption: Charge delocalization in the benzenesulfonate anion.
Synthesis and Physicochemical Profile
This compound is typically synthesized via the esterification of 1-propanol with benzenesulfonyl chloride.[3] This reaction is almost universally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80-42-2 | [5][6][7] |
| Molecular Formula | C₉H₁₂O₃S | [7] |
| Molecular Weight | 200.25 g/mol | [5] |
| Synonyms | Benzenesulfonic Acid Propyl Ester, n-Propyl Besylate | [5][6] |
| Appearance | Typically a liquid (Predicted) | N/A |
Diagram 2: General Synthesis of this compound
Caption: Synthetic route to this compound.
Mechanism and Reactivity in Alkylation
This compound functions as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the benzenesulfonate group polarizes the C-O bond, rendering the α-carbon of the propyl group susceptible to nucleophilic attack. For a primary sulfonate ester like this, the reaction with most nucleophiles proceeds via a classic SN2 mechanism.[8]
Diagram 3: SN2 Alkylation Mechanism
Caption: Concerted Sₙ2 mechanism for propylation.
Comparative Reactivity
A crucial question for the synthetic chemist is how this compound compares to its more famous cousins, propyl tosylate and propyl mesylate. All are excellent leaving groups.[9]
-
Benzenesulfonate vs. Tosylate : The p-toluenesulfonate (tosylate) group has a methyl group on the phenyl ring, which is weakly electron-donating. The benzenesulfonate (besylate) group lacks this. In theory, the slightly more electron-withdrawing nature of the unsubstituted phenyl ring in the besylate could make it a marginally better leaving group than tosylate. However, in practice, the difference in reactivity is often negligible and the two are considered largely interchangeable.[10]
-
Benzenesulfonate vs. Mesylate : Methanesulfonate (mesylate) is a smaller, non-aromatic leaving group. While also an excellent leaving group, its steric profile is different. For sterically hindered substrates, the choice between an aryl sulfonate (like besylate) and an alkyl sulfonate (like mesylate) might influence reaction rates, though for a primary substrate like propyl, this difference is minimal.
The primary driver for choosing one over the other often comes down to practical considerations such as cost, availability, and the crystallinity of the resulting ester, which can aid in purification.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and include checkpoints for reaction monitoring and product validation, embodying the principle of a self-validating system.
Protocol 1: Synthesis of this compound
Objective: To prepare this compound from 1-propanol and benzenesulfonyl chloride.
Materials:
-
1-Propanol (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
5% HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexanes/Ethyl Acetate solvent system for TLC
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 1-propanol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (2.0 eq) to the cooled solution. Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting alcohol and the reaction mixture. The disappearance of the alcohol spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 5% HCl (2x, to remove pyridine), saturated NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The crude product can be purified by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Protocol 2: O-Alkylation of a Phenol using this compound
Objective: To demonstrate the alkylating potential of this compound by preparing propyl phenyl ether.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
Methodology:
-
Reaction Setup: To a dry round-bottom flask, add phenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add this compound (1.2 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC. The disappearance of the phenol spot indicates completion.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase with diethyl ether (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the resulting crude propyl phenyl ether by flash chromatography. Confirm the product identity and purity via NMR and Mass Spectrometry.
Safety, Handling, and Toxicological Profile
CAUTION: Alkylating agents, as a class, are known to be potent mutagens, carcinogens, and genotoxic impurities.[8][11][12] this compound should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a minimum, consider double-gloving), and safety glasses or goggles.[13][14]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[15]
-
Toxicity: While specific data for this compound is limited, it is classified as an aryl-sulfonate genotoxic impurity.[5] Assume it poses a significant health risk upon exposure. The primary toxicity concerns for alkylating agents include hematopoietic (bone marrow) and gonadal damage.[8]
-
Disposal: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to the environment.[13]
Conclusion and Future Outlook
This compound is a highly effective propylating agent, operating on the same fundamental principles of leaving group stability as the more common tosylates and mesylates. Its reactivity is comparable, and its synthesis is straightforward from readily available starting materials. While not offering a dramatic performance advantage, its utility lies in providing a robust and reliable alternative in the synthetic chemist's toolkit. For process development and drug discovery, having multiple, interchangeable options for critical transformations is invaluable for supply chain security and for navigating patent landscapes. The key takeaway for the practicing scientist is to treat this compound not as an exotic reagent, but as a fully-vetted member of the sulfonate ester family, to be deployed with the same confidence and handled with the same high degree of caution as its well-known analogues.
References
- Wikipedia. (n.d.). Sulfonate.
- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- Periodic Chemistry. (2019). Sulfonate Esters.
- Canyon Components. (n.d.). ALKYL ARYL SULFONATES.
- Google Patents. (n.d.). CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester.
- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - Alkyl Aryl Sulfonate.
- RSC Publishing. (2025). Recent advances in the synthesis and transformations of sulfinate esters.
- CAMEO Chemicals. (n.d.). SAS - SODIUM ALKYL SULFATES.
- Safety Data Sheet (SDS). (2015). Alkyl aryl sulfonate, isopropyl amine salt.
- EWG's Guide to Healthy Cleaning. (n.d.). alkyl sulfonates.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Phenylpropyl Tosylate and Mesylate in Solvolysis Reactions.
- Chemistry Steps. (n.d.). Sulfonation of Benzene.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 80-42-2.
- University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Acanthus Research. (n.d.). n-Propyl Benzenesulfonate.
- Google Patents. (n.d.). CN1281581C - Alkyl benzene sulfonate, its preparation method, alkyl benzene sulfonate surfactant and its application in tertiary oil recovery.
- Organic Syntheses Procedure. (n.d.). n-PROPYLBENZENE.
- PubChem - NIH. (n.d.). This compound | C9H12O3S | CID 220447.
- Master Organic Chemistry. (2015). Tosylates And Mesylates.
- IntechOpen. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- PMC - NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- NCBI Bookshelf. (2015). Alkylating Agents - LiverTox.
- Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Sulfonate - Wikipedia [en.wikipedia.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]
- 7. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tri-iso.com [tri-iso.com]
- 14. weaverbrands.com [weaverbrands.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
A Comprehensive Spectroscopic Guide to Propyl Benzenesulfonate
This technical guide provides a detailed analysis of the spectroscopic data for propyl benzenesulfonate, a compound of interest in chemical research and drug development. As an aryl sulfonate, understanding its structural features through various analytical techniques is crucial for its application and for the identification of related impurities. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles.
Introduction to this compound
This compound (C₉H₁₂O₃S) is an ester of benzenesulfonic acid and propanol.[1] Its molecular structure consists of a propyl group linked to a sulfonyl group, which is in turn attached to a benzene ring. This combination of an aliphatic chain and an aromatic ring gives rise to a unique spectroscopic fingerprint, which is essential for its characterization and quality control. The analysis of its spectroscopic data allows for the unambiguous confirmation of its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the propyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the spectrum using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation:
Based on the structure and comparison with similar compounds, the following proton signals are anticipated:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-ortho (2H) | 7.8 - 8.0 | Multiplet | |
| H-meta (2H) | 7.5 - 7.7 | Multiplet | |
| H-para (1H) | 7.5 - 7.7 | Multiplet | |
| -OCH₂- (2H) | 4.1 - 4.3 | Triplet | ~6-7 |
| -CH₂- (2H) | 1.7 - 1.9 | Sextet | ~7 |
| -CH₃ (3H) | 0.9 - 1.1 | Triplet | ~7 |
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic compounds as it is chemically inert and its residual proton signal is well-documented and does not interfere with the signals of interest. A high-field NMR spectrometer (≥400 MHz) is preferred to achieve better signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region.
Logical Relationship of Proton Signals:
Caption: ¹H NMR signal relationships in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation:
The expected chemical shifts for the carbon atoms in this compound are as follows:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-ipso | 135 - 137 |
| C-ortho | 128 - 130 |
| C-meta | 129 - 131 |
| C-para | 133 - 135 |
| -OCH₂- | 70 - 72 |
| -CH₂- | 22 - 24 |
| -CH₃ | 10 - 12 |
Expertise in Interpretation: The carbon directly attached to the sulfonyl group (C-ipso) is expected to be significantly deshielded. The chemical shifts of the aromatic carbons are in the typical aromatic region (120-140 ppm), while the aliphatic carbons of the propyl group appear at much lower chemical shifts. The -OCH₂- carbon is deshielded compared to a typical alkane due to the adjacent oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation:
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| S=O asymmetric stretch | 1370 - 1335 |
| S=O symmetric stretch | 1190 - 1160 |
| C-O stretch | 1080 - 1020 |
| S-O-C stretch | 1000 - 750 |
| Aromatic C=C stretch | 1600 - 1450 |
Trustworthiness of Data: The strong absorptions corresponding to the S=O stretching vibrations are highly characteristic of sulfonate esters and serve as a reliable diagnostic tool for this functional group. The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation:
The mass spectrum of this compound (molecular weight: 200.26 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern will be influenced by the relative stability of the resulting fragments.
Expected Fragmentation Pathway:
Caption: Proposed mass spectral fragmentation of this compound.
Key Fragment Ions:
| m/z | Proposed Fragment |
| 200 | [C₉H₁₂O₃S]⁺ (Molecular Ion) |
| 159 | [M - C₃H₅]⁺ |
| 141 | [C₆H₅SO₂]⁺ (Benzenesulfonyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Authoritative Grounding: The fragmentation pattern is consistent with the known behavior of benzenesulfonate esters, where cleavage of the S-O bond and subsequent loss of SO₂ from the benzenesulfonyl cation are common pathways.
Conclusion
The spectroscopic data of this compound provides a comprehensive picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this compound.
References
- PubChem. This compound.
Sources
An In-depth Technical Guide to the Solubility of Propyl Benzenesulfonate in Organic Solvents
Abstract
Propyl benzenesulfonate (CAS 80-42-2) is an organic compound of significant interest in synthetic chemistry and pharmaceutical development, often as an intermediate or a potential genotoxic impurity.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use, purification, and the development of robust analytical methods. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. In the absence of extensive empirical data in the public domain, this document synthesizes foundational solubility principles, offers a detailed experimental protocol for solubility determination, and leverages data from analogous compounds to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound Solubility
This compound is a sulfonate ester, a class of compounds recognized for their utility as alkylating agents and their role as potential impurities in active pharmaceutical ingredients (APIs).[1] The solubility of this compound is a critical physical property that dictates its behavior in various chemical processes. For instance, in drug development, controlling the levels of such impurities is a key regulatory requirement. Effective removal of this compound through crystallization or chromatography is directly dependent on its differential solubility in various solvent systems. Furthermore, understanding its solubility is essential for designing homogeneous reaction media and for developing accurate analytical standards.
This guide aims to bridge the current gap in readily available solubility data for this compound by providing a foundational understanding of its likely behavior in organic solvents and a practical framework for its experimental determination.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which, from a chemical perspective, relates to the interplay of intermolecular forces between the solute and the solvent.[3] For this compound, its molecular structure—comprising a nonpolar benzene ring and a more polar sulfonate ester group—suggests a nuanced solubility profile.
Molecular Structure and Polarity
This compound possesses both hydrophobic and hydrophilic characteristics. The propyl group and the benzene ring are nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the sulfonate ester group (-SO₂-O-) introduces polarity and potential for dipole-dipole interactions. This dual nature suggests that this compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters.[1] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] A solute is predicted to be soluble in a solvent if their HSP values are similar.
Inferred Solubility Profile of this compound
In the absence of direct quantitative data for this compound, we can infer its likely solubility from closely related structures, such as isothis compound.
Qualitative and Analogous Quantitative Data
Qualitative information suggests that this compound is slightly soluble in chloroform and ethyl acetate.[5][6] More quantitatively, data for the closely related isothis compound indicates the following solubilities:
This suggests that this compound is likely to be reasonably soluble in polar aprotic and polar protic solvents. The structural difference between the n-propyl and isopropyl group is not expected to drastically alter the solubility in these solvents.
Expected Solubility Trends
Based on general principles of solubility, the following trends can be anticipated for this compound:
-
High Solubility: In polar aprotic solvents like DMF and DMSO, and in lower alcohols like ethanol and methanol, due to favorable dipole-dipole interactions.
-
Moderate Solubility: In solvents of intermediate polarity such as ketones (e.g., acetone) and esters (e.g., ethyl acetate).
-
Low Solubility: In nonpolar solvents like hexane and toluene, where the polarity of the sulfonate ester group would hinder dissolution.
-
Insoluble: In water, due to the dominance of the hydrophobic benzene ring and propyl group.
The following table summarizes the expected and inferred solubility of this compound:
| Solvent Class | Representative Solvents | Expected/Inferred Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Strong dipole-dipole interactions with the sulfonate ester group.[7] |
| Polar Protic | Ethanol, Methanol | Good | Hydrogen bonding with the oxygen atoms of the sulfonate ester group.[7] |
| Ketones | Acetone | Moderate | Intermediate polarity allows for some interaction with both polar and nonpolar parts of the molecule. |
| Esters | Ethyl Acetate | Slight to Moderate | Similar to ketones in terms of polarity.[5][6] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Slight to Moderate | Can engage in dipole-dipole interactions.[5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Dominated by dispersion forces, with unfavorable interactions with the polar sulfonate ester. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Primarily dispersion forces, leading to poor solvation of the polar functional group. |
Experimental Determination of Solubility
Given the scarcity of published data, experimental determination of this compound's solubility is often necessary. The following protocol outlines a robust method for this purpose.
The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[3]
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.
Caption: A stepwise workflow for determining the solubility of this compound.
-
Use of Excess Solute: Adding an excess of this compound ensures that the solution becomes saturated, a prerequisite for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration Time: Sufficient agitation time is necessary to ensure that the system has reached equilibrium. This can be validated by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes.
-
Filtration: Filtration is a critical step to remove any microscopic undissolved particles that could lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a validated analytical method, such as HPLC, ensures the accuracy and precision of the concentration measurement. The method should be validated for linearity, accuracy, and precision.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with increasing temperature.[3] This relationship can be quantified using the van't Hoff equation.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the nonpolar and polar regions of the this compound molecule will be most effective.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents remains limited in the public domain, a strong understanding of its chemical structure and the principles of solubility allows for reasoned predictions of its behavior. This guide has provided a theoretical framework, inferred solubility trends based on analogous compounds, and a detailed, self-validating experimental protocol for the determination of its solubility. For researchers and professionals in drug development, this information is critical for process optimization, purification, and analytical method development. The experimental approach outlined herein provides a clear pathway to generating the robust, in-house data necessary for these applications.
References
- Chemistry LibreTexts. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Wikipedia. (2023, December 27). Benzenesulfonic acid.
- PubMed. (2010, July 2). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
- ResearchGate. (2025, August 10). Physicochemical properties of α-sulfonated fatty acid esters.
- Solubility of Things. (n.d.). Benzenesulfonic acid.
- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- MDPI. (n.d.). Efficient Synthesis and Reaction Kinetics of Readily Water Soluble Esters Containing Sulfonic Groups.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- Department of Chemical and Pharmaceutical Engineering. (2024, January 22). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions.
- Wikipedia. (n.d.). Hansen solubility parameter.
- PubMed. (2024, April 15). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions.
- Stenutz. (n.d.). Hansen solubility parameters.
- Hansen Solubility. (n.d.). Sheet1.
- AMERICAN ELEMENTS. (n.d.). This compound.
- CAS Common Chemistry. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- drugs.com. (n.d.). Benzenesulfonic Acid.
- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP).
- ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
- PubChem. (n.d.). Sodium benzenesulfonate.
- PubChem. (n.d.). Benzenesulfonic Acid.
- Google Patents. (n.d.). Polypropylene benzene sulfonate.
- PubChem. (n.d.). Benzene, (propylsulfonyl)-.
- Journal of Chemical & Engineering Data. (2025, August 10). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 6. 80-42-2 CAS MSDS (propyl benzenesulphonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
Environmental Fate and Transport of Propyl Benzenesulfonate: A Comprehensive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl benzenesulfonate (CAS 80-42-2) is an aryl-sulfonate that has been identified as a potential genotoxic impurity in pharmaceutical manufacturing.[1][2] Its potential for environmental release, however minor, necessitates a thorough understanding of its behavior and persistence in various environmental compartments. This technical guide provides a detailed examination of the environmental fate and transport of this compound, synthesizing data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. We present field-proven insights and methodologies to equip researchers and environmental scientists with the critical knowledge required for comprehensive risk assessment and management.
Introduction: The Scientific Imperative
This compound belongs to the class of alkylbenzenesulfonates (ABS), compounds that have been studied more broadly in the context of surfactants and detergents.[3][4] However, its specific role as a process-related impurity in drug synthesis places it under a different regulatory and scientific lens. The primary concern is not widespread environmental loading, but the potential for localized contamination and the behavior of a substance with known biological activity. Understanding its environmental dynamics—how it moves, where it accumulates, and how long it persists—is fundamental to both environmental protection and robust pharmaceutical process development.
This guide moves beyond a simple recitation of data. It explains the causal links between the molecule's chemical structure and its environmental behavior, providing a framework for predictive assessment and outlining the experimental systems required for its validation.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of any chemical is dictated by its intrinsic physical and chemical properties. These parameters govern its partitioning between air, water, soil, and biota. The properties of this compound are summarized below.
| Property | Value | Source / Reference | Significance for Environmental Fate |
| CAS Number | 80-42-2 | [5] | Unique chemical identifier. |
| Molecular Formula | C₉H₁₂O₃S | [5] | Defines the elemental composition. |
| Molecular Weight | 200.25 g/mol | [5] | Influences diffusion and transport rates. |
| Boiling Point | 153-154 °C @ 9 Torr | [6] | Indicates low volatility under standard conditions, suggesting volatilization is not a primary transport pathway. |
| Form | Colourless Oil | [1] | Physical state at room temperature. |
| Stability | Moisture Sensitive | [1] | Suggests hydrolysis is a potential degradation pathway. |
Expert Interpretation: The data indicates that this compound is a semi-volatile organic compound with low volatility, meaning it is unlikely to partition significantly into the atmosphere from water or soil.[7][8][9] Its "moisture sensitive" nature points towards hydrolysis as a key abiotic degradation mechanism to investigate. The overall structure suggests it will preferentially associate with solid phases, such as soil and sediment, over remaining dissolved in water.[10]
Environmental Fate: Degradation and Persistence
The persistence of this compound in the environment is a function of its susceptibility to abiotic and biotic degradation processes.
Abiotic Degradation Pathways
-
Hydrolysis: The ester linkage in this compound is the primary site for abiotic degradation via hydrolysis. This reaction cleaves the molecule into benzenesulfonic acid and propanol. Sulfonic acid esters are generally resistant to neutral hydrolysis but can be susceptible to acid- or base-catalyzed hydrolysis.[11][12] Given its classification as "moisture sensitive," this pathway is likely significant, particularly in aquatic systems with pH values outside the neutral range.[1]
-
Photolysis: The benzene ring in the molecule allows for the absorption of ultraviolet (UV) radiation, making photolysis a potential degradation route. Photodegradation of benzenesulfonic acid can yield sulfurous acid or sulfuric acid. In sunlit surface waters, direct photolysis could contribute to its transformation, although the environmental quantum yield would need to be determined experimentally to quantify its importance.
Biotic Degradation (Biodegradation)
Biodegradation is the most critical process for the ultimate removal of alkylbenzene sulfonates from the environment.[13][14] While specific data for the propyl ester is limited, extensive research on linear alkylbenzene sulfonates (LAS) provides a robust model for its likely fate.[15][16][17]
-
Mechanism: Microbial degradation of LAS typically proceeds via a multi-step pathway initiated by bacteria such as Pseudomonas and Alcaligenes species.[4][18][19]
-
ω-Oxidation: The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid.
-
β-Oxidation: The alkyl chain is progressively shortened by the removal of two-carbon units.
-
Desulfonation & Ring Cleavage: Once the alkyl chain is sufficiently shortened, the sulfonate group is removed, and the aromatic ring is cleaved, often via a catechol intermediate, before being funneled into central metabolism.[19][20]
-
The overall degradation process is visualized in the following diagram.
Environmental Transport and Distribution
If released, this compound will partition between environmental compartments based on its physicochemical properties and the characteristics of the receiving environment.
-
Partitioning to Soil and Sediment: Based on the behavior of similar chemicals, this compound is expected to partition preferentially to soil and sediment.[10] Its moderate polarity suggests strong adsorption to organic carbon in soil and sediment. This process, known as sorption, significantly reduces its concentration in the water column and limits its mobility.
-
Volatilization: With a high boiling point and low estimated vapor pressure, volatilization from water surfaces or moist soil is not considered a significant transport pathway.[7][8][9][22] The two-film model of mass transfer predicts that its movement into the atmosphere would be extremely slow.[8]
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. It is a critical factor in assessing long-term ecological risk.
-
Bioconcentration Factor (BCF): The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). For structurally related linear alkylbenzene sulfonates, measured BCF values are generally low, ranging from 2 to 987 L/kg, well below the typical threshold for high bioaccumulation concern (e.g., BCF ≥ 2000).[17]
-
Assessment: A Canadian risk assessment for a similar substance concluded that it is not expected to bioaccumulate, citing low BCF values for shorter-chain components.[10] Therefore, this compound is predicted to have a low potential for bioaccumulation in aquatic organisms.
The overall environmental dynamics are summarized in the workflow below.
Experimental Protocols and Analytical Methods
To validate the predictions made in this guide, rigorous experimental work is essential. The following section outlines standard protocols and analytical techniques.
Key Experimental Protocols
Protocol 1: Soil Sorption Coefficient (Koc) Determination via HPLC Method (OECD Guideline 121)
This method provides a rapid and reliable estimation of the soil sorption coefficient, which is critical for predicting mobility and leaching potential.
-
System Preparation: An HPLC system with a UV detector is used. The stationary phase consists of two columns packed with cyanopropyl- and nitro-functionalized silica gel, which act as a surrogate for soil organic matter.
-
Calibration: A set of reference compounds with known Log Koc values is injected to create a calibration curve relating HPLC retention time to Koc.
-
Sample Analysis: A solution of this compound in the mobile phase (e.g., methanol/water) is prepared and injected into the system.
-
Data Calculation: The retention time of this compound is measured. Using the calibration curve, its retention time is converted into a Log Koc value.
-
Self-Validation: The result is considered valid if the correlation coefficient (r²) of the calibration curve is >0.95 and the retention time of the test substance falls within the calibrated range.
Protocol 2: Ready Biodegradability - CO₂ Evolution Test (OECD Guideline 301B)
This protocol is the gold standard for assessing if a chemical is "readily biodegradable," a key measure of its environmental persistence.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected, washed, and aerated to serve as the microbial inoculum.
-
Test Setup: Multiple sealed vessels are prepared. Each contains a defined mineral medium, the inoculum, and the test substance (this compound) as the sole source of organic carbon (typically 10-20 mg/L).
-
Control Groups:
-
Blank Control: Contains only inoculum and mineral medium to measure background CO₂ evolution.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects.
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (22 ± 2 °C) for 28 days. CO₂ evolved from microbial respiration is trapped in a potassium hydroxide or barium hydroxide solution.
-
Measurement: The amount of trapped CO₂ is measured periodically by titration.
-
Data Analysis: The percentage of degradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).
-
Pass Criteria: The substance is considered readily biodegradable if it reaches >60% of ThCO₂ within a 10-day window during the 28-day test period. The test is valid only if the reference substance meets this criterion and the blank CO₂ evolution is within specified limits.
Analytical Methods for Environmental Samples
Detecting this compound at environmentally relevant concentrations requires sensitive and selective analytical methods.[23][24][25][26][27]
-
Sample Preparation & Extraction:
-
Water Samples: Solid-Phase Extraction (SPE) is the preferred method. A C18 or polymeric sorbent cartridge is used to extract the analyte from a large volume of water, followed by elution with a small volume of organic solvent (e.g., methanol or acetonitrile).
-
Soil/Sediment Samples: Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction with an organic solvent (e.g., acetone/hexane mixture) is effective. The resulting extract requires a cleanup step, often using silica gel or Florisil chromatography, to remove interfering matrix components.
-
-
Instrumental Analysis:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the method of choice for its high sensitivity and specificity. A reversed-phase C18 column is typically used for separation. Detection is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides unambiguous identification and quantification even in complex matrices.
-
Ecotoxicity and Risk Characterization
While a full ecotoxicological profile is beyond the scope of this guide, it is important to note that alkylbenzene sulfonates as a class can exhibit high chronic toxicity to aquatic organisms.[10] Risk assessments often compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).[28] Given the potential for persistence, even low-level releases could lead to concentrations of concern in sediment over time, highlighting the importance of minimizing environmental discharge.[29]
Conclusion
The environmental profile of this compound is characterized by low volatility, a high affinity for sorption to soil and sediment, and a low potential for bioaccumulation. Its primary removal mechanism is expected to be biodegradation, although the rate may be slow, leading to persistence, particularly in anaerobic sediment environments. Abiotic processes like hydrolysis may also contribute to its degradation in aquatic systems. Effective risk management for this compound requires minimizing its release to the environment and utilizing sensitive analytical methods like HPLC-MS/MS for monitoring. The experimental protocols outlined herein provide a robust framework for validating these predictions and generating the data necessary for a comprehensive environmental risk assessment.
References
- CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220447, this compound. PubChem.
- Environment and Climate Change Canada. (2021, February 10). Risk assessment summary, new substances notification 19597. Canada.ca.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12441430, Isothis compound. PubChem.
- U.S. Environmental Protection Agency. (2006). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. EPA.
- Schleheck, D., et al. (2004). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Journal of Bacteriology.
- Horvath, R. S., & Koft, B. W. (1972). Degradation of alkyl benzene sulfonate by Pseudomonas species. Applied Microbiology.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Cain, R. B., et al. (1972). Microbial degradation of alkylbenzenesulphonates. Metabolism of homologues of short alkyl-chain length by an Alcaligenes sp. Biochemical Journal.
- Horvath, R. S., & Koft, B. W. (1972). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Applied Microbiology.
- Australian Government Department of Health. (2022, January 14). Linear alkylbenzene sulfonates - Evaluation statement.
- Santos Ltd. (2021, March). Qualitative Tier 2 Assessment – C10-C16 Alkylbenzenesulfonic Acid.
- Santos Ltd. (2024, January). C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment.
- U.S. Environmental Protection Agency. (2019, June 27). Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment. Regulations.gov.
- Horvath, R. S., & Koft, B. W. (1972). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Applied Microbiology.
- Thurnheer, T., et al. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Applied and Environmental Microbiology.
- U.S. Environmental Protection Agency. (2023, March 18). SAM Chemical Methods. EPA.gov.
- ResearchGate. (2008). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents.
- Rathbun, R. E., & Tai, D. Y. (1984). Volatilization of Benzene and Eight Alkyl-Substituted Benzene Compounds from Water. USGS Publications Warehouse.
- Taylor, A. E., et al. (2005). Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains. Applied and Environmental Microbiology.
- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. EPA.gov.
- Wang, Y., et al. (2023). Ecological risk assessment for xylenes and propylbenzenes in aquatic environment using a species sensitivity distribution approach. Ecotoxicology and Environmental Safety.
- Rathbun, R. E., & Tai, D. Y. (1985). VOLATILIZATION OF ALKYLBENZENES FROM WATER. USGS Publications Warehouse.
- California Water Boards. (2005). Benzenesulfonic Acid (Surfactant).
- Abrams, I. M. (1964). US Patent 3,123,553A - Removal of alkyl benzene sulfonate from liquids. Google Patents.
- Al-Zamili, H. A., & Al-Mayaly, I. K. (2024). Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Iraqi Journal of Chemical and Petroleum Engineering.
- Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene. NCBI Bookshelf.
- Rathbun, R. E., & Tai, D. Y. (1984). Volatilization of benzene and eight alkyl-substituted benzene compounds from water. USGS Publications Warehouse.
- Zhang, S., et al. (2022). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). Environmental Science: Processes & Impacts.
- Bello-López, M. Á., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7371, Benzenesulfonic Acid. PubChem.
- Laca, M., et al. (2017). Synthesis of Propyl-Sulfonic Acid-Functionalized Nanoparticles as Catalysts for Cellobiose Hydrolysis. Advances in Nanoparticles.
- Dunlop, E. (2013). Volatilization of Benzene in a River. Undergraduate Journal of Mathematical Modeling: One + Two.
- da Silva, A. S., et al. (2020). Influence of soil properties on 14C-Saflufenacil behavior: Sorption and mobility study. Pesquisa Agropecuária Tropical.
Sources
- 1. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. santos.com [santos.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. VOLATILIZATION OF ALKYLBENZENES FROM WATER. [pubs.usgs.gov]
- 10. New substances: risk assessment summary, new substances notification 19597 - Canada.ca [canada.ca]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Propyl-Sulfonic Acid-Functionalized Nanoparticles as Catalysts for Cellobiose Hydrolysis [scirp.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. epa.gov [epa.gov]
- 16. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. Degradation of alkyl benzene sulfonate by Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microbial degradation of alkylbenzenesulphonates. Metabolism of homologues of short alkyl-chain length by an Alcaligenes sp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Volatilization of benzene and eight alkyl-substituted benzene compounds from water [pubs.usgs.gov]
- 23. env.go.jp [env.go.jp]
- 24. epa.gov [epa.gov]
- 25. epa.gov [epa.gov]
- 26. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. santos.com [santos.com]
- 29. Ecological risk assessment for xylenes and propylbenzenes in aquatic environment using a species sensitivity distribution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for propyl benzenesulfonate
The methods described here are not limited to this specific molecule. They form a foundational protocol that can be adapted for a wide range of sulfonate esters and other small organic molecules relevant to drug development and materials science. As computational resources continue to grow, these in-silico techniques will become even more integral, accelerating research and enabling scientists to design safer medicines and novel materials with greater efficiency and insight. [23][24]
References
- Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]
- van den Berg, R. A., et al. (2017). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. The Journal of Physical Chemistry A. [Link]
- Ghaffari, R., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]
- Rusakov, Y. Y., & Krivdin, L. B. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. [Link]
- Agboola, O., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help? Dovepress. [Link]
- Polo, L. M., et al. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities.
- Case, D. A. (2017). Using quantum chemistry to estimate chemical shifts in biomolecules. Rutgers University. [Link]
- QuantumGrad. (2023). Quantum Applications in Chemistry: From Drug Discovery to Energy Research. [Link]
- Case, D. A. (2017). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH. [Link]
- National Institutes of Health. (2017).
- Wikipedia. Spartan (chemistry software). [Link]
- PreScouter. (2023).
- UCSD Blink. (2025). Spartan is a molecular modeling and computational chemistry software developed by Wavefunction, Inc.[Link]
- ResearchGate.
- Axios Research.
- Argonne National Laboratory.
- Schrödinger. (2024).
- RITME.
- Babu, P. D. S., et al. (2011). Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT.... PubMed. [Link]
- Popova, A. A., et al. (2019). Computational study of the chemical reactivity properties of 4-[(1H-indol-3-ylmethylene)
- Oak Ridge National Laboratory.
- Santos, D. A. D., & de Oliveira, G. (2010). Basis Set Requirements for Sulfur Compounds in Density Functional Theory.... PubMed. [Link]
- Wavefunction, Inc. Spartan Student. [Link]
- Wikipedia. Gaussian (software). [Link]
- dos Santos, D. A., & de Oliveira, G. (2010). Basis Set Requirements for Sulfur Compounds in Density Functional Theory....
- Gaussian, Inc. (2017). About Gaussian 16. [Link]
- UCSD. Spartan@UCSD. [Link]
- YouTube. (2020). Gaussian Tutorial for Organic Chemists. [Link]
- Silverdale Scientific Software Solutions. Spartan. [Link]
- Scribd. Gaussian Software for Chemists. [Link]
- CAS Common Chemistry.
- ResearchGate. (2017). What is a good basis set for organosulfur compounds, including disulfides?[Link]
- University of Turin. Sulphur Basis-Sets. [Link]
- National Institutes of Health.
- King Fahd University of Petroleum & Minerals. A DFT analysis of the molecular structures and vibrational spectra of diphenylsulfone and 4,4'-Sulfonyldianiline (Dapsone). [Link]
- Soliman, S. M., et al. (2017). Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters. Indian Academy of Sciences. [Link]
- Gaussian, Inc. (2021). Basis Sets. [Link]
- Scribd.
- National Institutes of Health.
- American Elements.
- ResearchGate. (2025). A DFT Analysis of the Molecular Structures and Vibrational Spectra of Diphenylsulfone and 4,4'-Sulfonyldianiline (Dapsone). [Link]
- Semantic Scholar.
- Wikipedia. Benzenesulfonic acid. [Link]
- National Institutes of Health.
- Sunway Pharm Ltd.
Sources
- 1. scbt.com [scbt.com]
- 2. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quantumgrad.com [quantumgrad.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions | MDPI [mdpi.com]
- 8. innovate.academy [innovate.academy]
- 9. chemijournal.com [chemijournal.com]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. ias.ac.in [ias.ac.in]
- 12. gaussian.com [gaussian.com]
- 13. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Development and Validation of Analytical Methods for the Quantification of Propyl Benzenesulfonate, a Potential Genotoxic Impurity
An Application Note for the Pharmaceutical Industry
Abstract
Propyl benzenesulfonate (PBS), an aryl-sulfonate ester, is classified as a potential genotoxic impurity (PGI) that can form during pharmaceutical manufacturing processes.[1] Due to their ability to alkylate DNA, such impurities can be mutagenic and carcinogenic, posing a significant risk to patient safety.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control of these impurities in active pharmaceutical ingredients (APIs) and drug products.[4][5][6] This often requires quantification at or below the Threshold of Toxicological Concern (TTC), typically set at 1.5 µ g/day .[7][8] This application note provides a comprehensive guide for the development and validation of robust analytical methods for trace-level quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals. We present two detailed protocols: a highly sensitive UPLC-MS/MS method for definitive quantification and a more accessible HPLC-UV method for screening purposes.
Introduction: The Regulatory and Scientific Imperative
This compound (CAS 80-42-2) is an ester of benzenesulfonic acid and propanol.[1][9] In pharmaceutical synthesis, sulfonic acids are frequently used as catalysts or to form salts of an API.[10][11] If residual alcohols like propanol are present, there is a potential for the formation of sulfonate esters, such as this compound.
The core challenge in the analysis of PGIs like PBS lies in their detection at trace levels within a complex API matrix.[8][10] The analytical methods must not only be sensitive enough to meet the low limits stipulated by the TTC but also be highly selective to avoid interference from the API, which is present at concentrations millions of times higher. The stability of sulfonate esters during sample preparation and analysis can also present a significant hurdle.[12]
The ICH M7 guideline provides a framework for assessing and controlling these DNA reactive impurities to limit potential carcinogenic risk.[6][13] This framework necessitates the development of validated, highly sensitive analytical methods as a cornerstone of any control strategy.[2] This guide explains the causality behind experimental choices to ensure that the developed protocols are scientifically sound and regulatorily compliant.
Strategic Approach to Method Development
The choice of analytical technique is dictated by the required sensitivity, the physicochemical properties of the analyte, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of QC labs, HPLC-UV is robust and widely available. For this compound, which contains a chromophore, UV detection is feasible. However, its sensitivity may be insufficient to reach the low ppm levels required by the TTC for high-dosage drugs.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and semi-volatile compounds.[3][8] GC-MS provides excellent selectivity and sensitivity, often in the sub-ppm range.[8] However, the relatively low volatility of this compound may require higher inlet temperatures where degradation can occur, and derivatization is sometimes employed to improve performance.[11][12]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the gold standard for PGI analysis.[16] It combines the high-resolution separation of UPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.[17][18] It can readily achieve the low detection limits required by the TTC and provides structural confirmation, making it the preferred technique for trace quantification.
This guide will focus on a UPLC-MS/MS method for its superior sensitivity and an HPLC-UV method as a widely accessible alternative.
Chemical Structure of this compound
Caption: Molecular structure of this compound (C₉H₁₂O₃S).
Protocol 1: UPLC-MS/MS Method for Trace Quantification
This protocol is designed to achieve the highest levels of sensitivity and specificity, making it suitable for the release testing of APIs and drug products in compliance with ICH M7.
Principle
The method utilizes the high separation efficiency of UPLC with a sub-2 µm particle column and the selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, effectively filtering out matrix interference.
Materials and Instrumentation
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Reagents: Ammonium Acetate (LC-MS grade).
-
Instrumentation: An ACQUITY UPLC H-Class system (or equivalent) coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer (or equivalent).
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a mixture of 20:80 methanol/5 mM ammonium acetate to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.[21]
-
Sample Solution: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent used for the working standards (final API concentration of 5 mg/mL). This high concentration is necessary to ensure the detection of impurities at the ppm level relative to the API.
UPLC-MS/MS Method Parameters
| UPLC Parameters | Setting |
| Column | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm[21] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C[15][21] |
| Injection Volume | 10 µL[21] |
| Gradient | 10% B to 90% B over 3.5 min, hold for 0.5 min, return to initial conditions[21] |
| Mass Spectrometry Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive or APCI[18] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | To be determined by infusion of standard. For PBS (MW 200.25), monitor for [M+H]⁺ or [M+Na]⁺ adducts. |
| Collision Energy | Optimize for specific transition |
Method Validation Protocol (ICH Q2(R1) Framework)
The method must be validated to demonstrate its suitability for its intended purpose.[7][22]
-
Specificity: Analyze a blank diluent, an un-spiked API sample, and an API sample spiked with this compound at the LOQ level. No interfering peaks should be observed at the retention time of the analyte in the blank and un-spiked samples.[15][23]
-
Limit of Quantitation (LOQ): The LOQ must be at or below the control threshold (e.g., 1.5 ppm relative to the API). This is determined by injecting solutions of decreasing concentration and establishing the level at which a signal-to-noise ratio of ≥10 is achieved with acceptable precision and accuracy.[22][23]
-
Linearity: Analyze calibration standards at a minimum of five concentrations. The correlation coefficient (r²) should be ≥0.99.[16][24]
-
Accuracy: Perform a recovery study by spiking the API sample with this compound at three levels (e.g., LOQ, 100%, and 150% of the target limit). The mean recovery should be within 80-120%.[15][16]
-
Precision:
-
Repeatability: Analyze six replicate preparations of a spiked API sample at 100% of the target limit. The Relative Standard Deviation (RSD) should be ≤15%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should meet acceptance criteria.[15][16]
-
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, column temperature ±5°C) and assess the impact on the results.[15][22]
Protocol 2: HPLC-UV Method for Screening
This method is suitable for process monitoring or for APIs with a high daily dose where the required detection limits are within the capabilities of UV detectors.
Principle
This method relies on isocratic or gradient reverse-phase HPLC to separate this compound from the API and other impurities, followed by detection using a UV spectrophotometer at a wavelength where the analyte exhibits significant absorbance.
Materials and Instrumentation
-
Reference Standard & Solvents: As per Protocol 1 (HPLC grade).
-
Reagents: Triethylamine, Orthophosphoric Acid (reagent grade).
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
Preparation of Solutions
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent. Higher concentrations may be required to achieve the desired response.
HPLC-UV Method Parameters
| HPLC Parameters | Setting |
| Column | Inertsil ODS 3V, 5 µm, 4.6 x 150 mm[14] |
| Mobile Phase | 65:35 (v/v) mixture of Buffer and Acetonitrile[14] |
| (Buffer: 1% Triethylamine in water, pH adjusted to 3.0 with Orthophosphoric Acid) | |
| Flow Rate | 1.0 mL/min[14] |
| Column Temp. | Ambient or 30 °C |
| Injection Volume | 20 µL |
| Detection | 220 nm[14] |
Validation Considerations
The validation procedure follows the same principles as the UPLC-MS/MS method. However, the primary challenge will be achieving the required LOQ.[14] For a 1g daily dose API, the control limit of 1.5 µ g/day translates to 1.5 ppm. The LOQ of this HPLC-UV method is reported to be around 35 ppm for n-propyl benzenesulfonate, which may not be sufficient for all applications but can serve as an effective screening or limit test.[14]
Data Interpretation and System Suitability
Before any sample analysis, the chromatographic system must pass system suitability tests. This typically involves replicate injections of a standard solution to check for consistency in retention time, peak area (RSD ≤ 5%), and theoretical plates.
For quantification, a calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the API sample is then calculated from this curve.
The final reported value should be expressed in ppm relative to the API concentration:
ppm = (Concentration of PBS in ng/mL / Concentration of API in mg/mL)
Analytical Method Development Workflow
Caption: A four-phase workflow for genotoxic impurity method development.
Conclusion
The control of potential genotoxic impurities like this compound is a critical aspect of ensuring the safety and quality of pharmaceutical products. The UPLC-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the accurate quantification of this compound at trace levels, ensuring compliance with the stringent limits set by the ICH M7 guideline. The alternative HPLC-UV method serves as a practical approach for screening or for applications with less demanding sensitivity requirements. Successful implementation of these methods requires a thorough understanding of the underlying scientific principles and strict adherence to validation protocols.
References
- Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products. PharmaRegulatory.in.
- Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy.
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).
- Role of ICH M7 in Impurities Assessment. Freyr Solutions.
- The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate.
- Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis.
- This compound | CAS 80-42-2. Santa Cruz Biotechnology.
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International.
- Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). PubMed.
- Genotoxic Effects of Linear Alkyl Benzene Sulfonate, Sodium Pentachlorophenate and Dichromate on Tetrahymena Pyriformis. PubMed.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (NIH).
- Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. National Institutes of Health (NIH).
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online.
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. PubMed.
- This compound - CAS - 80-42-2. Axios Research.
- Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). ResearchGate.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Thames Restek.
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation.
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. National Institutes of Health (NIH).
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation.
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu.
- This compound. LGC Standards.
- This compound | C9H12O3S | CID 220447. PubChem, National Institutes of Health.
- This compound | CAS No- 80-42-2. Simson Pharma Limited.
Sources
- 1. scbt.com [scbt.com]
- 2. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 3. rroij.com [rroij.com]
- 4. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 5. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. journalbji.com [journalbji.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]
- 20. This compound | LGC Standards [lgcstandards.com]
- 21. lcms.cz [lcms.cz]
- 22. pharmainfo.in [pharmainfo.in]
- 23. waters.com [waters.com]
- 24. shimadzu.com [shimadzu.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Propyl Benzenesulfonate
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of propyl benzenesulfonate. This compound is classified as a potential genotoxic impurity (PGI), and its control at trace levels is a critical aspect of pharmaceutical development and manufacturing to ensure patient safety.[1][2] The described isocratic method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis in drug substances and formulations. The entire methodology, from sample preparation to final analysis, is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Introduction: The Imperative for Controlling this compound
This compound (PBS) is an alkyl ester of benzenesulfonic acid. Such sulfonate esters are recognized as a class of potentially genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can damage cellular DNA, leading to mutations and potentially carcinogenesis.[1][2] These impurities can originate from starting materials, intermediates, or by-products in the synthesis of active pharmaceutical ingredients (APIs).[2] Regulatory agencies mandate strict control over PGIs, often requiring their quantification at parts-per-million (ppm) levels relative to the API.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted, reliable, and sensitive technique for the separation and quantification of such impurities.[5] This document provides a comprehensive, field-proven protocol for the determination of this compound, grounded in established chromatographic principles and validated against rigorous international standards.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Benzenesulfonic acid, propyl ester | [6][7] |
| CAS Number | 80-42-2 | [7][8] |
| Molecular Formula | C₉H₁₂O₃S | [6][8] |
| Molecular Weight | 200.26 g/mol | [6] |
| Structure | CCCOS(=O)(=O)C1=CC=CC=C1 | [6] |
| Appearance | Colorless Oil | [8] |
The presence of a benzene ring provides a strong chromophore for UV detection, while the overall non-polar character of the molecule makes it ideally suited for retention and separation using a reversed-phase chromatographic mechanism.
Principle of the Method
This method employs isocratic RP-HPLC. The separation is achieved on a non-polar octadecylsilane (ODS or C18) stationary phase. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being relatively non-polar, partitions preferentially into the stationary phase and is eluted by the mobile phase. Its retention time is a function of its affinity for the stationary phase relative to the mobile phase. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration, using an external standard method.
Detailed Experimental Protocol
Materials and Reagents
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Chromatography Data System (CDS) software (e.g., OpenLab, Empower).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Triethylamine (TEA) (>99.5%).
-
Orthophosphoric acid (~85%, AR grade).
-
-
Consumables:
-
HPLC column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Solution Preparation
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Mobile Phase Preparation:
-
To 650 mL of HPLC grade water, add 6.5 mL (1%) of triethylamine.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Add 350 mL of acetonitrile.
-
Mix well and degas by sonication for 15 minutes. Causality: The triethylamine acts as a peak-modifying agent to reduce peak tailing from any residual acidic silanol groups on the column surface. Adjusting the pH to 3.0 ensures consistent ionization of any acidic or basic species, leading to reproducible retention times.
-
-
Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent.
-
-
Working Standard Solution (e.g., 2.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent. This concentration is suitable for quantifying the impurity at a level of 100 ppm with respect to a 20 mg/mL API solution.
-
-
Sample Solution (for an API):
-
Accurately weigh approximately 200 mg of the API into a 10 mL volumetric flask.
-
Add about 7 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Note: The sample concentration may need to be adjusted based on the API's solubility and the target impurity threshold.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 1% Triethylamine (pH 3.0 with H₃PO₄) : Acetonitrile (65:35, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 40 °C[10] |
| Detector Wavelength | 220 nm[9] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Sources
- 1. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 2. jetir.org [jetir.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 9. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
Controlling a Potential Genotoxic Impurity: A Detailed Application Note for the LC-MS/MS Analysis of Propyl Benzenesulfonate in Pharmaceuticals
Abstract
This application note presents a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of propyl benzenesulfonate (PBS) in active pharmaceutical ingredients (APIs). This compound is a potential genotoxic impurity (PGI) that can form during pharmaceutical manufacturing processes. Given the significant safety concerns associated with PGIs, regulatory bodies mandate their strict control to levels that pose negligible carcinogenic risk.[1][2][3] This document provides a detailed protocol, from sample preparation to data analysis, underpinned by scientific rationale for each methodological choice, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Controlling Genotoxic Impurities
In pharmaceutical development and manufacturing, ensuring the safety and purity of drug substances is paramount.[4] A critical class of impurities, known as genotoxic impurities (GTIs), can damage DNA and potentially lead to carcinogenic effects, even at very low concentrations.[2][3][4] International Council for Harmonisation (ICH) guideline M7 provides a framework for the assessment and control of these DNA reactive impurities to limit potential carcinogenic risk.[1][5][6]
This compound (PBS) is an alkyl ester of benzenesulfonic acid, a class of compounds recognized as potential genotoxic impurities.[7][8] These impurities can be introduced into the final drug substance through various pathways, including as by-products of synthesis or from the interaction of residual starting materials and reagents. Therefore, highly sensitive and selective analytical methods are required to detect and quantify these impurities at trace levels, often in the parts-per-million (ppm) range relative to the API.[9]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its exceptional sensitivity, selectivity, and wide applicability.[4] This application note details a fit-for-purpose LC-MS/MS method designed for the routine analysis of PBS in a pharmaceutical setting.
Experimental Design & Rationale
The development of a robust analytical method for a PGI requires careful consideration of the analyte's physicochemical properties, the API matrix, and the required sensitivity. The following sections outline the rationale behind the chosen experimental approach.
Analyte & Matrix Considerations
-
This compound (PBS): PBS is a moderately polar, non-volatile compound, making it well-suited for LC-MS analysis. Its structure allows for efficient ionization and characteristic fragmentation, which are key for selective detection.
-
API Matrix: The active pharmaceutical ingredient can significantly impact the analysis through matrix effects (ion suppression or enhancement). The sample preparation and chromatographic conditions must be optimized to minimize these effects and ensure accurate quantification.
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity. This technique involves the selection of a specific precursor ion (the molecular ion or a prominent adduct) of the analyte in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This two-stage filtering process drastically reduces chemical noise and interferences from the matrix, enabling the detection of analytes at very low concentrations.[10]
Step-by-Step Analytical Protocol
This protocol is designed to be a self-validating system, with built-in checks and justifications for each step to ensure data integrity and reproducibility.
Materials & Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Active Pharmaceutical Ingredient (API) to be tested
Standard and Sample Preparation
Rationale: The goal of sample preparation is to efficiently extract the analyte from the API matrix while minimizing interferences. A simple "dilute-and-shoot" approach is often preferred for its speed and reduced potential for analyte loss, provided the matrix effects are manageable.[11]
Protocol:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions will be used to construct the calibration curve.
-
Sample Solution (Target Concentration: 10 mg/mL of API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Sonicate for 10 minutes to ensure complete dissolution.[12]
-
Spiked Sample Solution (for Accuracy & Precision): Prepare a spiked sample by adding a known amount of PBS working standard to the API sample solution to achieve a final concentration within the linear range of the method.
LC-MS/MS Instrumentation & Conditions
Rationale: The chromatographic separation is crucial for resolving PBS from potential isomers and matrix components. A reversed-phase C18 column is a common and effective choice for moderately polar compounds. The mobile phase composition is optimized to achieve good peak shape and retention. The MS parameters are tuned to maximize the signal intensity for the specific precursor-to-product ion transition of PBS.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation and is suitable for moderately polar analytes.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 0-1 min: 20% B; 1-5 min: 20-80% B; 5-6 min: 80% B; 6-6.1 min: 80-20% B; 6.1-8 min: 20% B | A gradient elution ensures efficient separation of the analyte from the API and other impurities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[10] |
| Injection Volume | 5 µL | A small injection volume helps to minimize column overload and matrix effects. |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds and positive mode is effective for PBS. |
| MRM Transition | To be determined empirically (e.g., Precursor Ion [M+H]+ → Product Ion) | This is the core of the selective detection method. The specific masses will depend on the instrument and tuning. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |
| Collision Energy | To be determined empirically | Optimized to maximize the intensity of the specific product ion. |
| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |
| Gas Temperature | 350 °C | Optimizes desolvation of the analyte ions. |
Data Acquisition & Processing
-
System Suitability: Before sample analysis, inject a mid-level standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 15% and 2%, respectively.
-
Calibration Curve: Inject the series of working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Sample Analysis: Inject the sample solutions and the spiked sample solution.
-
Quantification: Quantify the amount of PBS in the samples using the calibration curve generated from the working standards.
Method Validation: Ensuring Trustworthiness
A critical component of any analytical protocol is its validation, which demonstrates that the method is suitable for its intended purpose. The method should be validated according to ICH Q2(R1) guidelines.[13][14]
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of PBS in a blank sample. | Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the specified range. | Establishes the relationship between analyte concentration and instrument response. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels.[15] | Measures the closeness of the test results obtained by the method to the true value. |
| Precision | RSD ≤ 15% for replicate injections of a standard solution. | Expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature). | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Visualization & Interpretation
Chromatographic Data
A representative chromatogram should show a sharp, symmetrical peak for this compound at its expected retention time, well-resolved from the API and any other matrix components.
Mass Spectral Data
The mass spectrum of this compound will show a prominent protonated molecular ion [M+H]+. The fragmentation pattern in the MS/MS spectrum is key for structural confirmation. A common fragmentation pathway for alkyl benzenesulfonates involves the cleavage of the ester bond.
Diagram 1: Proposed Fragmentation of this compound
Caption: Proposed fragmentation pathway for protonated this compound.
Workflow Visualization
The entire analytical process can be visualized as a streamlined workflow, ensuring clarity and consistency in execution.
Diagram 2: LC-MS/MS Analytical Workflow
Caption: Overview of the analytical workflow from sample preparation to final reporting.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound in pharmaceutical substances. By adhering to the detailed steps for sample preparation, instrument operation, and method validation, analytical laboratories can confidently and accurately monitor this potential genotoxic impurity. The inherent selectivity and sensitivity of the LC-MS/MS technique, combined with a robustly validated method, are essential for ensuring the safety and quality of pharmaceutical products in compliance with global regulatory expectations.
References
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]
- Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]
- ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
- Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products.
- Role of ICH M7 in Impurities Assessment. Freyr Solutions. [Link]
- Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Spectroscopy Online. [Link]
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
- ANALYTICAL CHEM (API). All About Drugs. [Link]
- Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online. [Link]
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Restek. [Link]
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besyl
- Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry.
- A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. PubMed. [Link]
- Method development for analysis of linear and branched alkyl benzene sulfonates.
- Mass spectrum of propylbenzene. Doc Brown's Chemistry. [Link]
- Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu. [Link]
- Determination of linear alkylbenzenesulfonates in sediments using pressurized liquid extraction and ion-pair derivatization gas chromatography-mass spectrometry.
- Mass spectral fragmentations of sulfon
- Mass spectrometry of alkylbenzenes and related compounds. Part I.
- Mass Spectrometry - Fragmentation P
- Fragmentation mechanisms in mass spectrometry.
- Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. TÜBİTAK Academic Journals. [Link]
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Neg
- Solutions for Pharmaceutical Impurities. Shimadzu. [Link]
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 4. rroij.com [rroij.com]
- 5. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ANALYTICAL CHEM (API) – All About Drugs [allfordrugs.com]
- 8. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
- 12. shimadzu.com [shimadzu.com]
- 13. journalbji.com [journalbji.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Propyl Benzenesulfonate in Active Pharmaceutical Ingredients
Introduction: The Imperative for Controlling Genotoxic Impurities
In pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. A particularly critical class of impurities are those with genotoxic potential—compounds that can damage DNA, leading to mutations and potentially causing cancer.[1][2] Propyl benzenesulfonate (PBS), a propyl ester of benzenesulfonic acid, falls into this category of Potential Genotoxic Impurities (PGIs).[3][4]
The formation of such sulfonate esters can occur as unintended byproducts during the synthesis of Active Pharmaceutical Ingredients (APIs), particularly when sulfonic acids (like benzenesulfonic acid, often used to form API salts) are present with residual propanol under acidic conditions.[5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of such impurities.[6][7][8][9] The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling these DNA reactive impurities, introducing the concept of the Threshold of Toxicological Concern (TTC).[10][11][12][13] The TTC for most genotoxic impurities is set at 1.5 µg per day intake, which is considered to be associated with an acceptable cancer risk (<1 in 100,000 over a lifetime).[6][7] This low acceptable intake necessitates the development of highly sensitive and specific analytical methods to detect and quantify PGIs at trace levels within the API.
This application note provides a comprehensive, field-proven protocol for the quantification of this compound in drug substances using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique is selected for its superior sensitivity, selectivity, and robustness, making it ideal for routine quality control and release testing in a regulated environment.[5][14]
Analytical Strategy: Why UPLC-MS/MS?
The primary challenge in quantifying this compound is achieving a very low limit of quantification (LOQ) in the presence of a high concentration of the API. Several analytical techniques can be considered:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A viable technique, especially for volatile and semi-volatile impurities.[15][16][17] However, it may require higher inlet temperatures that could potentially lead to the thermal degradation of certain analytes or the API matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): Generally lacks the required sensitivity and selectivity to detect PGIs at the low parts-per-million (ppm) levels required by the TTC.[18] The API peak would likely overwhelm the detector and obscure any trace impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the technique of choice. The chromatographic separation power of UPLC combined with the specificity and sensitivity of a tandem quadrupole mass spectrometer provides an unparalleled analytical solution.[5][19] By using Multiple Reaction Monitoring (MRM), we can selectively detect the target analyte (this compound) even if it co-elutes with other components, virtually eliminating matrix interference and ensuring confident quantification.[14]
The protocol detailed below employs a direct injection UPLC-MS/MS approach, which avoids time-consuming derivatization steps that are sometimes used to enhance sensitivity for other sulfonate esters.[20][21]
Logical Framework for PGI Control
The decision to implement a rigorous analytical control method is grounded in a logical risk-based approach as outlined by regulatory guidelines.
Caption: Logical workflow for the assessment and control of a potential genotoxic impurity.
Detailed Experimental Protocol: UPLC-MS/MS
Principle
This method quantifies this compound (PBS) by separating it from the API and other impurities using reversed-phase UPLC. The analyte is then ionized using positive-ion electrospray ionization (ESI+) and detected by a tandem quadrupole mass spectrometer operating in MRM mode. Quantification is achieved by comparing the analyte's peak area response in the sample to that of a multi-level calibration curve prepared from a certified reference standard.
Materials and Reagents
-
Reference Standard: this compound (CAS No. 80-42-2), purity ≥98%.[22][23]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).
-
Additives: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade).
-
Equipment:
-
UPLC System (e.g., Waters ACQUITY UPLC H-Class).
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).
-
Analytical Balance (5-decimal place).
-
Volumetric flasks and pipettes (Class A).
-
Autosampler vials with low-bleed septa.
-
Standard Solution Preparation
-
Rationale: Preparing a concentrated stock solution in a non-aqueous solvent like acetonitrile enhances long-term stability. Subsequent dilutions into the mobile phase or a similar aqueous-organic mixture ensure compatibility with the chromatographic system.
-
Stock Solution (S1 - 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Intermediate Solution (S2 - 1.0 µg/mL): Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask and dilute to volume with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Intermediate Solution (S2). The range should encompass the target quantification limit (e.g., 0.5 to 100 ng/mL).
| Standard Level | Concentration (ng/mL) | Dilution from S2 (1.0 µg/mL) |
| CAL 1 | 0.5 | 0.05 mL into 100 mL |
| CAL 2 | 1.0 | 0.10 mL into 100 mL |
| CAL 3 | 5.0 | 0.50 mL into 100 mL |
| CAL 4 | 10.0 | 1.00 mL into 100 mL |
| CAL 5 | 50.0 | 5.00 mL into 100 mL |
| CAL 6 | 100.0 | 10.00 mL into 100 mL |
Sample Preparation
-
Rationale: The sample concentration is a critical parameter. It must be high enough to meet the required detection limit in ppm relative to the API, but not so high that it causes detector saturation or significant matrix effects. A concentration of 5-10 mg/mL is a common starting point.[16][20] The diluent should be chosen to fully dissolve the API while being compatible with the mobile phase.
-
Procedure: Accurately weigh ~50 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile:water. Sonicate briefly if needed to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
This preparation results in a 5 mg/mL API solution.
-
UPLC-MS/MS Analytical Conditions
| Parameter | Condition | Rationale |
| UPLC System | ||
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | C18 provides excellent retention for moderately nonpolar compounds like PBS. The 1.7 µm particle size ensures high resolution and efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate and formic acid are volatile buffers ideal for MS, promoting stable ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Provides strong elution for the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Gradient | 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B) | A gradient is essential to elute the analyte with a good peak shape while washing out the highly concentrated API and other matrix components. |
| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload from the API matrix. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray (ESI), Positive | Sulfonate esters readily form positive ions (adducts) in ESI+. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Ion Source Temp. | 150 °C | Standard temperature to aid desolvation. |
| Desolvation Temp. | 450 °C | Ensures complete solvent evaporation from the ESI spray. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions for this compound (C₉H₁₂O₃S, MW: 200.26) | ||
| Precursor Ion | m/z 218.1 ([M+NH₄]⁺) | The ammonium adduct is often a stable and abundant precursor ion for sulfonate esters in the presence of ammonium formate.[5] |
| Product Ion 1 (Quantifier) | m/z 94.1 | Corresponds to the benzenesulfonyl fragment, a stable and specific product. |
| Product Ion 2 (Qualifier) | m/z 66.1 | A secondary fragment used for identity confirmation. |
| Collision Energy | 15 eV (Quantifier), 25 eV (Qualifier) | Optimized to produce the highest abundance of the respective product ions. |
Method Performance and Self-Validation
A robust analytical method must be a self-validating system. This is achieved through rigorous initial validation and ongoing system suitability checks.
System Suitability Test (SST)
-
Rationale: SSTs are performed before any sample analysis to verify that the chromatographic system is performing adequately.
-
Procedure: Make six replicate injections of a mid-level calibration standard (e.g., CAL 4 - 10 ng/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤10.0% and ≤2.0%, respectively.
Validation Summary
The described method should be fully validated according to ICH Q2(R1) guidelines. The following table summarizes typical performance data.
| Validation Parameter | Typical Result | Purpose |
| Specificity | No interference at the retention time of PBS in a blank and API matrix. | To ensure the signal is unequivocally from the analyte. |
| Limit of Detection (LOD) | 0.15 ng/mL (0.03 ppm relative to 5 mg/mL API) | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (0.1 ppm relative to 5 mg/mL API) | The lowest amount of analyte that can be accurately and precisely quantified.[5] |
| Linearity (R²) | ≥0.998 over 0.5 - 100 ng/mL | Demonstrates a direct proportional relationship between concentration and response.[20] |
| Accuracy (Recovery) | 90 - 110% | Assessed by spiking the API matrix at three levels (e.g., LOQ, 100%, 150% of the specification limit).[14] |
| Precision (%RSD) | ≤10.0% at LOQ; ≤5.0% at higher levels | Measures the closeness of agreement between a series of measurements. |
Analytical Workflow Diagram
Caption: Step-by-step workflow for the quantification of this compound in an API.
Conclusion
The control of genotoxic impurities like this compound is a non-negotiable aspect of modern drug development and manufacturing. The UPLC-MS/MS method detailed in this application note provides the necessary sensitivity, specificity, and robustness to confidently quantify this PGI at levels far below the Threshold of Toxicological Concern. By integrating this validated analytical protocol into a comprehensive risk management strategy, researchers and manufacturers can ensure their products meet the highest standards of safety and regulatory compliance, ultimately protecting patient health.
References
- Guideline on the limits of genotoxic impurities. European Medicines Agency (EMA). [Link]
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]
- Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. U.S.
- Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products.
- Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability. Federal Register. [Link]
- FDA Issues Draft Guidance of Genotoxic Impurities. Pharmaceutical Technology. [Link]
- Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]
- An, J., et al. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
- Docket No. FDA-2008-D-0629; Draft Guidance for Industry on “Genotoxic and Carcinogenic Impurities in...".
- Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. Farmacevtski Vestnik. [Link]
- Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S.
- Genotoxic Impurities Reference List. Toxicology Excellence for Risk Assessment (TERA). [Link]
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
- Reddy, G.S., et al. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. National Institutes of Health (NIH). [Link]
- A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.
- Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
- Questions and answers on the 'Guideline on the limits of genotoxic impurities'. GMP-Compliance.org. [Link]
- Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
- Genotoxic Impurities: Regulatory Best Practice. Agenzia Italiana del Farmaco (AIFA). [Link]
- A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Semantic Scholar. [Link]
- Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Semantic Scholar. [Link]
- Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Thames Restek. [Link]
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Restek. [Link]
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu. [Link]
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besyl
- Solutions for Pharmaceutical Impurities. Shimadzu. [Link]
- Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. National Institutes of Health (NIH). [Link]
- n-Propyl Benzenesulfon
Sources
- 1. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. researchgate.net [researchgate.net]
- 3. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. waters.com [waters.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. Federal Register :: Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability [federalregister.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thamesrestek.co.uk [thamesrestek.co.uk]
- 16. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound | LGC Standards [lgcstandards.com]
- 23. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]
Application Note: High-Sensitivity Detection of Benzenesulfonate Genotoxic Impurities in Pharmaceutical Ingredients
Abstract
Benzenesulfonate esters are a class of potential genotoxic impurities (PGIs) that can form during the synthesis of active pharmaceutical ingredients (APIs), particularly when benzenesulfonic acid is used to create a salt form in the presence of residual alcohols.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control of such impurities to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[3][4][5] This necessitates the development of highly sensitive and specific analytical methods capable of trace-level quantification, often in the low parts-per-million (ppm) range. This document provides a comprehensive guide to the analytical strategies and detailed protocols for the robust detection of benzenesulfonate impurities, leveraging state-of-the-art chromatographic and mass spectrometric techniques to ensure drug safety and regulatory compliance.
Introduction: The Challenge of Sulfonate Esters
Benzenesulfonic acid (besylate) is a common counter-ion used to form stable, crystalline salts of basic drug substances, enhancing their solubility and bioavailability. However, a critical risk arises during manufacturing: the potential reaction between the benzenesulfonic acid and residual alcohols (e.g., methanol, ethanol, isopropanol) used as solvents.[2][6] This esterification reaction can generate alkyl benzenesulfonates, which are potent, direct-acting alkylating agents with known mutagenic activity.[6]
The silent and insidious nature of these impurities makes their detection and quantification a challenging yet imperative task.[7] Their control is governed by the ICH M7 guideline, which provides a framework for the assessment and control of DNA-reactive impurities to limit carcinogenic risk.[8][9] The stringent acceptable intake limit requires analytical methods with exceptional sensitivity and selectivity, far exceeding those for typical impurity analysis.[5][10]
Analytical Strategy: Selecting the Right Technology
The choice of an analytical technique is dictated by the physicochemical properties of the target benzenesulfonate esters (e.g., volatility, polarity, thermal stability) and the complexity of the API matrix.[11][12] The two most powerful and widely accepted techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred technique for volatile and semi-volatile benzenesulfonate esters, such as the methyl and ethyl esters.[7][11] Headspace injection is particularly advantageous as it introduces only the volatile components into the system, effectively eliminating non-volatile matrix interference from the API and extending instrument uptime.[10] For less volatile esters, direct liquid injection can be employed, often coupled with a high-resolution detector like a Time-of-Flight (TOF) mass spectrometer for enhanced specificity.[13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for a broader range of sulfonate esters, including those that are non-volatile, polar, or thermally labile.[3][15] The combination of liquid chromatographic separation with the unparalleled sensitivity and specificity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for unambiguous detection and quantification at sub-ppm levels.[7][16]
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical approach.
Caption: Diagram 1: Method Selection Workflow
Protocol I: LC-MS/MS Method for Broad-Spectrum Benzenesulfonate Analysis
This protocol describes a robust UPLC-MS/MS method for the simultaneous quantification of methyl, ethyl, isopropyl, and n-propyl benzenesulfonates in an API. The use of tandem mass spectrometry provides the high sensitivity and selectivity required to meet ICH M7 limits.[1][15]
Principle
The API sample is dissolved and separated using reversed-phase Ultra-Performance Liquid Chromatography (UPLC). Detection is performed with a tandem quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for each analyte, ensuring specificity even in the presence of complex matrix components.[17][18]
Materials and Reagents
-
Analytes: Methyl benzenesulfonate, Ethyl benzenesulfonate, Isopropyl benzenesulfonate, n-Propyl benzenesulfonate certified reference standards.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Mobile Phase Additive: Formic acid (LC-MS grade) or Ammonium Formate.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation
-
Chromatography System: ACQUITY UPLC H-Class System or equivalent.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad series) with an ESI source.
-
Analytical Column: C18 reversed-phase column with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare individual stock solutions of each benzenesulfonate ester at 100 µg/mL in Acetonitrile.
-
Create a mixed working standard solution by diluting the stocks in the diluent to a final concentration of 1 µg/mL.
-
Prepare a calibration curve by serially diluting the working standard to concentrations ranging from 0.1 ng/mL to 100 ng/mL. This range corresponds to 0.01 ppm to 10 ppm relative to a 10 mg/mL API sample concentration.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the API into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Instrumental Method:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Perform a system suitability test (SST) by injecting a mid-level calibration standard (e.g., 5 ng/mL) six times. The relative standard deviation (RSD) for peak areas should be ≤ 15.0%.
Table 1: UPLC-MS/MS Method Parameters
Parameter Setting Rationale LC Parameters Column C18, 100 x 2.1 mm, 1.8 µm Provides efficient separation of the target analytes. Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote good peak shape. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Flow Rate 0.4 mL/min Optimal for the column dimensions. Gradient 30% B to 95% B over 5 min Ensures separation from the API and elution of all targets. Column Temp. 40 °C Ensures reproducible retention times.[19] Injection Vol. 5 µL Balances sensitivity with potential matrix effects. MS/MS Parameters Ionization Mode ESI Negative Benzenesulfonates readily form [M-H]- ions or adducts. Capillary Voltage 2.5 kV Optimized for stable ion generation. Source Temp. 150 °C Prevents thermal degradation. Desolvation Temp. 450 °C Efficiently removes solvent from the ion stream. | MRM Transitions | Analyte-specific (e.g., monitor precursor and key fragments) | Provides ultimate selectivity and sensitivity.[17] |
-
-
Data Analysis:
-
Integrate the peaks for each analyte in the sample chromatograms.
-
Quantify the amount of each impurity using the linear regression equation derived from the calibration curve.
-
Calculate the final concentration in ppm relative to the API weight.
-
Protocol II: Headspace GC-MS Method for Volatile Benzenesulfonates
This protocol is optimized for methyl benzenesulfonate (MBS) and ethyl benzenesulfonate (EBS), which are sufficiently volatile for headspace analysis. This approach minimizes matrix effects and protects the GC system from contamination by the non-volatile API.[10][14]
Principle
A solution of the API in a high-boiling point solvent is sealed in a headspace vial and heated. This partitions the volatile impurities into the gas phase (headspace) above the liquid. A sample of the headspace is then automatically injected into the GC-MS system. Separation occurs on a capillary column, and detection is performed by a mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[11][13]
Materials and Reagents
-
Analytes: Methyl benzenesulfonate (MBS) and Ethyl benzenesulfonate (EBS) certified reference standards.
-
Solvent: Dimethyl sulfoxide (DMSO), headspace grade.
-
Diluent: DMSO.
Instrumentation
-
GC System: Agilent 7890B GC or equivalent, equipped with a headspace autosampler.
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[14]
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of MBS and EBS at 100 µg/mL in DMSO.
-
Prepare a working standard at 1.0 µg/mL in DMSO.
-
Into a 20 mL headspace vial, add 1.0 mL of the working standard. This vial represents the 1.0 ppm level relative to a 1 g/mL sample concentration.
-
-
Sample Preparation:
-
Accurately weigh 500 mg of the API into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex gently to dissolve the sample.
-
-
Instrumental Method:
-
Set up the Headspace GC-MS system with the parameters in Table 2.
-
The overall analytical workflow from sample preparation to data analysis is depicted in Diagram 2.
Table 2: Headspace GC-MS Method Parameters
Parameter Setting Rationale Headspace Parameters Oven Temp. 100 °C Ensures efficient partitioning of analytes into the headspace. Loop Temp. 110 °C Prevents condensation of analytes. Transfer Line Temp. 120 °C Prevents condensation of analytes. Equilibration Time 20 min Allows the sample to reach thermal equilibrium. GC Parameters Inlet Temp. 250 °C (Splitless mode) Ensures rapid volatilization of the sample. Carrier Gas Helium, constant flow @ 1.2 mL/min Inert carrier gas providing good chromatographic efficiency. Oven Program 60°C (1 min), ramp 10°C/min to 250°C (5 min) Provides separation of analytes from solvent impurities.[14] MS Parameters Ionization Mode Electron Ionization (EI), 70 eV Standard, robust ionization for GC-MS. Source Temp. 230 °C Standard operating temperature. Quad Temp. 150 °C Standard operating temperature. Acquisition Mode SIM Maximizes sensitivity by monitoring only target ions.[5] | SIM Ions | MBS: m/z 172, 93, 77; EBS: m/z 186, 109, 77 | Quantifier and qualifier ions for confident identification. |
-
-
Data Analysis:
-
Compare the peak area of each impurity in the sample to the peak area in the standard preparation.
-
Calculate the concentration in ppm using a single-point standard calculation.
-
Caption: Diagram 2: Analytical Workflow for GTI Detection
Method Validation and System Suitability
Any method developed for the quantification of genotoxic impurities must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[4][7] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including the API, other impurities, and degradation products.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ must be sufficiently low to allow for reliable measurement at the control threshold (e.g., ≤ 1.5 ppm).
-
Linearity: The method should be linear over a range from the LOQ to at least 120% of the specification limit. A correlation coefficient (r²) > 0.99 is expected.[4][20]
-
Accuracy & Precision: Accuracy (recovery) should be demonstrated across the linear range. Precision should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels, with RSD values typically below 15%.[21]
Conclusion
The control of benzenesulfonate genotoxic impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by strict regulatory standards to ensure patient safety. The strategic application of advanced analytical techniques, primarily LC-MS/MS and GC-MS, provides the necessary sensitivity and selectivity for this challenging task. The detailed protocols provided in this note serve as a robust starting point for developing and validating methods for the trace-level detection of these impurities. By implementing a scientifically sound analytical strategy, researchers and drug developers can confidently monitor and control these harmful substances, ensuring the quality and safety of the final drug product.
References
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. (2019). Vertex AI Search.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (n.d.). Waters Corporation.
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Vertex AI Search.
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass.
- Riu, J., Marínez, E., Barceló, D., Ginebreda, A., & Tirapu, L. L. (2001). LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants. Fresenius' journal of analytical chemistry, 371(4), 448–455.
- Analytical strategies for genotoxic impurities in the pharmaceutical industry. (2025). ResearchGate.
- Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. (2013). Shimadzu Corporation.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Restek.
- Riu, J., Eichhorn, P., Guerrero, J. A., Knepper, T. P., & Barceló, D. (2004). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry, 76(11), 3236–3244.
- Lunar, L., Rubio, S., & Pérez-Bendito, D. (2004). Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1031(1-2), 17–25.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review.
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). Biotechnology Journal International.
- Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug. (2024). Google Patents.
- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). (n.d.). Shodex HPLC Columns.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online.
- Method for determining sulfonate genotoxic impurity by using HPLC. (n.d.). Google Patents.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo.
- Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. (2015). Agilent Technologies.
- Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.). LCGC International.
- Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies. (2024). Organic Process Research & Development.
- Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (n.d.). Taylor & Francis Online.
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2025). Oreate AI Blog.
- ICH Guideline M7 on mutagenic impurities in pharmaceuticals. (n.d.). ResearchGate.
- The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals. (n.d.). Die Pharmazeutische Industrie.
- Published Mutagenicity Data on Sulfonic Acids and Tosilate Anion. (n.d.). ResearchGate.
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (2025). ResearchGate.
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.). Journal of Pharmaceutical Research International.
- Kinetic Study of Sulfonate Ester Formation in Reaction Mixtures. (2010). Novatia, LLC.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2009). Organic Process Research & Development.
- Research on Impurities in APIs. (n.d.). BOC Sciences.
Sources
- 1. waters.com [waters.com]
- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. journalbji.com [journalbji.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. ecv.de [ecv.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. agilent.com [agilent.com]
- 15. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pnrjournal.com [pnrjournal.com]
Application Note: Propyl Benzenesulfonate as a Reference Standard for Impurity Profiling in Pharmaceutical Development
Introduction: The Critical Role of Impurity Profiling in Drug Safety
In the landscape of pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of drug substances is paramount.[1][2] Undesirable chemical entities known as impurities can be introduced at various stages, including synthesis, purification, and storage.[1][3] Even at trace levels, certain impurities can pose significant health risks, potentially compromising the therapeutic benefits of a drug.[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over these impurities, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for new drug substances.[4][5][6][7]
Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance.[2][3] This process is integral to drug development, aiding in process optimization and ensuring the final product's quality and stability.[2] A cornerstone of accurate impurity profiling is the use of well-characterized reference standards.[8] These standards serve as benchmarks for the identification and quantification of impurities, enabling the validation of analytical methods and ensuring the reliability of results.[8][9]
Among the various classes of impurities, sulfonate esters are of particular concern due to their potential genotoxicity.[10][11][12] These compounds can arise from the reaction of sulfonic acids with alcohol solvents, a common scenario in pharmaceutical manufacturing.[10][11][12] Propyl benzenesulfonate, an aryl-sulfonate, is a representative example of such a potentially genotoxic impurity (PGI).[13][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard for impurity profiling.
This compound: Physicochemical Properties and Suitability as a Reference Standard
This compound (CAS 80-42-2) is the propyl ester of benzenesulfonic acid.[14][15] Its suitability as a reference standard stems from its well-defined chemical structure and properties, which allow for its accurate characterization and use in analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃S | [14][15][16][17] |
| Molecular Weight | 200.26 g/mol | [14][15][16] |
| Appearance | Varies; typically a liquid or low-melting solid | |
| Solubility | Soluble in organic solvents like acetonitrile, methanol | |
| IUPAC Name | This compound | [15] |
The use of a well-characterized reference standard like this compound is crucial for several reasons:
-
Accurate Identification: By comparing the retention time or mass spectrum of an unknown impurity to that of the this compound standard, analysts can confidently identify its presence in a drug substance.
-
Precise Quantification: A reference standard of known purity and concentration is essential for creating calibration curves, which are used to accurately determine the concentration of the impurity in a sample.[]
-
Method Validation: Regulatory guidelines require the validation of analytical methods to ensure they are accurate, precise, specific, and robust.[19][20][21][22] this compound as a reference standard is indispensable for performing these validation studies.[9]
Workflow for Impurity Profiling using this compound Reference Standard
The following diagram illustrates the general workflow for using this compound as a reference standard in impurity profiling.
Caption: Workflow for impurity profiling using a reference standard.
Protocols for the Use of this compound as a Reference Standard
The following protocols provide detailed, step-by-step methodologies for the preparation and use of this compound in impurity analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common analytical techniques for detecting genotoxic impurities.[23][24][25]
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound for use in analytical method development and validation.
Materials:
-
This compound Certified Reference Standard (CRS)
-
Acetonitrile (HPLC grade or equivalent)
-
Methanol (HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound CRS into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the mark.
-
Mix thoroughly to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the purity of the CRS.
-
Store the stock solution in a tightly sealed, light-resistant container at a specified temperature (e.g., 2-8 °C). The stability of the stock solution should be demonstrated.[26]
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by diluting the stock solution with the appropriate mobile phase or sample diluent.
-
For a limit test, a single working standard at the specification limit is typically required.
-
For quantitative analysis, prepare a series of at least five concentrations to generate a calibration curve. The concentration range should bracket the expected impurity levels.
-
For example, to prepare a 1.0 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 100 mL with the diluent.
-
Protocol 2: HPLC-UV Method for the Quantification of this compound
Objective: To develop and validate an HPLC-UV method for the quantification of this compound in a drug substance.
Instrumentation and Conditions:
Table 2: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Procedure:
-
System Suitability:
-
Inject the working standard solution (e.g., at the limit of quantification) six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 5.0%.
-
Other system suitability parameters, such as theoretical plates and tailing factor, should also be monitored.
-
-
Specificity:
-
Inject the diluent, a placebo (if applicable), the drug substance spiked with this compound, and an unspiked drug substance sample.
-
Ensure that there are no interfering peaks at the retention time of this compound.
-
-
Linearity:
-
Inject the series of working standard solutions (e.g., five concentrations) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy:
-
Spike the drug substance with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Calculate the percent recovery at each level. The recovery should be within a predefined acceptance range (e.g., 80-120%).
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate preparations of the drug substance spiked with this compound at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.
-
The RSD for both repeatability and intermediate precision should be ≤ 10.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[27]
-
-
Sample Analysis:
-
Prepare the drug substance sample solution at a specified concentration in the diluent.
-
Inject the sample solution and the standard solution.
-
Calculate the amount of this compound in the sample using the response from the standard and the calibration curve if applicable.
-
Regulatory Context and Thresholds
The control of impurities is guided by ICH guidelines, which are adopted by major regulatory agencies.[12]
-
ICH Q3A(R2): This guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[6][7][28] The identification threshold is typically 0.10% for a maximum daily dose of ≤ 2 g/day .[5]
-
ICH M7(R1): This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[29] It introduces the concept of the Threshold of Toxicological Concern (TTC), which is a default limit of 1.5 µ g/day for lifetime exposure to a genotoxic impurity.[10][25]
The use of this compound as a reference standard is critical for demonstrating that the levels of this and related impurities are below these regulatory thresholds.
Conclusion
The effective control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing.[2] this compound serves as an essential tool for the accurate identification and quantification of a class of potentially genotoxic impurities. By employing a well-characterized reference standard and robust, validated analytical methods, researchers and scientists can ensure the quality and safety of drug substances, ultimately protecting patient health and meeting stringent regulatory requirements. The protocols and information presented in this application note provide a solid foundation for the successful implementation of this compound in impurity profiling workflows.
References
- Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- EP Impurity Reference Standards: What You Should Know. Toref.
- Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis.
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. National Institutes of Health.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek.
- What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog.
- [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals]. PubMed.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation.
- Importance of Genotoxicity Studies on Methyl Ester Sulfonates for Regulatory Compliance. PALMOILIS.
- Sulfonate Esters - How Real is the Risk?. Pfizer.
- Detection and Quantitation of Process-Related Impurities. BioProcess International.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
- Elemental impurity chemical reference standards (CRS) available in the EDQM reference standards catalogue. European Directorate for the Quality of Medicines & HealthCare.
- Method Validation Guidelines. BioPharm International.
- Impurity Profiling in Drug Development. Veeprho.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Institutes of Health.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Validation of Impurity Methods, Part II. LCGC North America.
- Impurity Control in the European Pharmacopoeia. European Directorate for the Quality of Medicines & HealthCare.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph "Substances for pharmaceutical use" and general chapter "Control of impurities in substances for pharmaceutical use". European Medicines Agency.
- Isopropyl Benzene Sulfonate Impurities and Related Compound. Veeprho.
- Characterisation of non-compendial reference standards for impurities: How good is good enough?. YouTube.
- Benzenesulfonic Acid-Impurities. Pharmaffiliates.
- This compound. PubChem.
- This compound. American Elements.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Thames Restek.
- Propyl p-toluenesulfonate. PubChem.
- This compound. CAS Common Chemistry.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. veeprho.com [veeprho.com]
- 4. jpionline.org [jpionline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. toref-standards.com [toref-standards.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 12. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | LGC Standards [lgcstandards.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. fda.gov [fda.gov]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. rroij.com [rroij.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 28. database.ich.org [database.ich.org]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of High-Purity Propyl Benzenesulfonate
Abstract: Propyl benzenesulfonate is a key intermediate and a potential genotoxic impurity (GTI) in the development of pharmaceutical agents.[1] Its synthesis and control are of significant importance to researchers in synthetic chemistry and drug development. This document provides a detailed, validated protocol for the synthesis of high-purity n-propyl benzenesulfonate from benzenesulfonyl chloride and n-propanol. We delve into the mechanistic rationale behind the procedural steps, from reaction setup and monitoring to purification and analytical verification, ensuring a reproducible and reliable outcome. This guide is intended for researchers, scientists, and drug development professionals requiring a robust method to produce and analyze this compound.
Introduction and Scientific Background
N-propyl benzenesulfonate (n-PBS) belongs to the class of alkyl sulfonate esters. While valuable as alkylating agents and intermediates in organic synthesis, this class of compounds is often flagged for its potential genotoxicity. Regulatory bodies, therefore, demand strict control and monitoring of such impurities in active pharmaceutical ingredients (APIs). The synthesis described herein is a standard esterification that proceeds via the reaction of an alcohol with a sulfonyl chloride.
The core reaction involves the nucleophilic attack of the hydroxyl group of n-propanol on the electrophilic sulfur atom of benzenesulfonyl chloride. This process releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger, typically a non-nucleophilic organic base like pyridine or triethylamine, is essential.
Key Reaction: C₆H₅SO₂Cl + CH₃CH₂CH₂OH --(Base)--> C₆H₅SO₂OCH₂CH₂CH₃ + Base·HCl
Achieving high purity is critical and requires a carefully executed workup and purification strategy to remove unreacted starting materials, the hydrochloride salt of the base, and any potential side products.
Experimental Workflow Overview
The entire process, from initial setup to final product verification, is outlined below. This workflow is designed to be a self-validating system, incorporating in-process controls and final analytical checks to ensure the desired purity is achieved.
Figure 1: Experimental workflow for the synthesis and purification of n-propyl benzenesulfonate.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale yielding approximately 5-10 grams of the final product. All operations involving benzenesulfonyl chloride should be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Benzenesulfonyl Chloride | 98-09-9 | 176.62 | 8.83 g (5.0 mL) | 1.0 |
| n-Propanol | 71-23-8 | 60.10 | 3.61 g (4.5 mL) | 1.2 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 4.75 g (4.8 mL) | 1.2 |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 100 mL | - |
| Hydrochloric Acid (1 M) | 7647-01-0 | - | ~100 mL | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | - | ~50 mL | - |
| Brine (sat. aq. NaCl) | 7647-14-5 | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed | - |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | ~100 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous n-propanol (1.2 eq) and anhydrous diethyl ether (100 mL). Place the flask under an inert atmosphere (e.g., a nitrogen balloon).
-
Cooling and Base Addition: Cool the flask in an ice-water bath to 0°C. Once cooled, add anhydrous pyridine (1.2 eq) to the solution via syringe. The pyridine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[2]
-
Addition of Sulfonyl Chloride: Prepare a solution of benzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous diethyl ether (~20 mL). Add this solution to the cooled reaction mixture dropwise using an addition funnel over 30 minutes.
-
Causality: A slow, controlled addition is crucial. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase, promoting the formation of side products. Benzenesulfonyl chloride is also moisture-sensitive; keeping the system anhydrous prevents its hydrolysis to benzenesulfonic acid.[3]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The formation of a white precipitate (pyridinium hydrochloride) is a visual indicator of reaction progress.
-
Aqueous Workup:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the limiting reagent), carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl.
-
Causality: The acidic wash serves to protonate and dissolve the excess pyridine and the pyridinium hydrochloride salt into the aqueous layer.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine (to reduce the amount of dissolved water in the organic layer).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil.
High-Purity Purification
While the crude product may be of reasonable purity, column chromatography is recommended to remove trace impurities.
-
Chromatography Setup: Prepare a silica gel column using a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
Elution: Load the crude oil onto the column. Elute with a hexanes/ethyl acetate gradient (e.g., 0% to 10% ethyl acetate). The product is non-polar and will elute relatively early. Collect fractions and analyze them by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield n-propyl benzenesulfonate as a clear, colorless oil.[4]
Characterization and Purity Assessment
High-purity is confirmed through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. The expected proton NMR signals include a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, a triplet for the methylene group attached to the oxygen, and multiplets for the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): Purity should be quantitatively assessed using RP-HPLC. A developed method for related alkyl benzenesulfonates can be adapted for this purpose.[5]
-
Column: C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 65:35 v/v acetonitrile:1% triethylamine in water, pH adjusted to 3.0 with phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[5]
-
The purity is determined by the area percentage of the main product peak. A purity of >98% is typically achievable with this protocol.
-
Safety and Handling Precautions
Working with the reagents in this synthesis requires strict adherence to safety protocols.
-
Benzenesulfonyl Chloride (CAS 98-09-9): Highly corrosive and a lachrymator. Causes severe skin burns and eye damage.[6][7] Reacts with water. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[3][8]
-
n-Propanol (CAS 71-23-8): Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area away from ignition sources.
-
Pyridine (CAS 110-86-1): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle with extreme care in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.
References
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Google Patents. (2019). CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester.
- Chemistry Steps. (n.d.). Sulfonation of Benzene.
- Organic Syntheses. (n.d.). n-PROPYLBENZENE.
- Ramakrishna, K., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 211-216.
- Google Patents. (1953). US2626900A - Polypropylene benzene sulfonate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220447, this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]
- 5. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
Propyl Benzenesulfonate: A Comprehensive Guide to its Application in Organic Synthesis
Introduction: The Role of Propyl Benzenesulfonate in Modern Synthetic Chemistry
This compound is an organic compound that serves as a valuable reagent in the synthetic chemist's toolkit.[1] As an ester of benzenesulfonic acid and propanol, it functions primarily as a propylating agent, delivering a propyl group to a variety of nucleophiles. Its utility is rooted in the benzenesulfonate anion, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of this compound, with a particular focus on protocols relevant to researchers in organic synthesis and drug development. While this compound itself is a potent alkylating agent, it is also recognized as a potential genotoxic impurity, necessitating careful handling and control in pharmaceutical applications.
Synthesis of this compound: A Standard Protocol
The preparation of this compound is typically achieved through the esterification of benzenesulfonyl chloride with n-propanol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A representative protocol is detailed below, adapted from established procedures for the synthesis of similar sulfonate esters.[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzenesulfonyl chloride
-
n-Propanol (anhydrous)
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of n-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine or triethylamine (1.1 equivalents).
-
Slowly add benzenesulfonyl chloride (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of benzenesulfonyl chloride, which would lead to the formation of benzenesulfonic acid and reduce the yield of the desired ester.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the basic amine with atmospheric carbon dioxide.
-
Base: Pyridine or triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.
-
Work-up Procedure: The aqueous work-up is designed to remove the amine hydrochloride salt, any remaining base, and unreacted benzenesulfonyl chloride (as benzenesulfonic acid after hydrolysis).
Mechanism of Action: The SN2 Pathway
This compound is a classic electrophile in nucleophilic substitution reactions. The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) pathway.
Caption: Generalized Sɴ2 mechanism for the propylation of a nucleophile (Nu:⁻) using this compound.
In this mechanism, the nucleophile attacks the α-carbon of the propyl group, which is electrophilic due to the electron-withdrawing nature of the benzenesulfonate group. This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the α-carbon is chiral. The benzenesulfonate anion is a very stable leaving group due to the delocalization of the negative charge across the three oxygen atoms and the benzene ring, which makes the reaction thermodynamically favorable.
Applications in Organic Synthesis: Propylation of Nucleophiles
This compound is a versatile reagent for the introduction of a propyl group onto a wide range of nucleophiles. Below are detailed application notes and representative protocols for its use with common classes of nucleophiles.
N-Propylation of Amines
The alkylation of amines is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be employed for the mono-propylation of primary and secondary amines.
Causality and Control:
-
Stoichiometry: To favor mono-alkylation and minimize the formation of di- and tri-alkylated products, it is common to use an excess of the amine relative to the this compound.
-
Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often added to neutralize the benzenesulfonic acid formed during the reaction, preventing the protonation of the starting amine and product.
Experimental Protocol: N-Propylation of Aniline
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a solution of aniline (2.0 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.2 equivalents).
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-propylaniline.[1][4]
O-Propylation of Phenols and Alcohols
The formation of propyl ethers from phenols and alcohols is another important application of this compound. This reaction, a variation of the Williamson ether synthesis, is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.
Causality and Control:
-
Base Strength: A base of appropriate strength is required to deprotonate the alcohol or phenol. For phenols, weaker bases like potassium carbonate are often sufficient. For less acidic alcohols, stronger bases such as sodium hydride (NaH) may be necessary.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: O-Propylation of Phenol
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a solution of phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the reaction mixture and pour it into cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography to afford propyl phenyl ether.
S-Propylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). The reaction proceeds under similar conditions to O-propylation, often with milder bases due to the higher acidity of thiols compared to alcohols.
Experimental Protocol: S-Propylation of Thiophenol
Materials:
-
Thiophenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a solution of thiophenol (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the stirred suspension at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude thioether.
-
Purify by column chromatography if necessary.
C-Propylation of Carbon Nucleophiles
This compound can also be used to alkylate soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds.
Experimental Protocol: Propylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
This compound
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 equivalent) and heat the reaction to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure and extract the residue with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by vacuum distillation.
Quantitative Data Summary
| Nucleophile | Product | Typical Base | Solvent | Temperature (°C) |
| Aniline | N-Propylaniline | K₂CO₃ | Acetonitrile | Reflux |
| Phenol | Propyl phenyl ether | K₂CO₃ | DMF | 60-80 |
| Thiophenol | Phenyl propyl sulfide | K₂CO₃ | Acetonitrile | Room Temp. |
| Diethyl malonate | Diethyl propylmalonate | NaOEt | Ethanol | Reflux |
Safety and Handling
This compound, like other alkylating agents, should be handled with caution as it is a potential mutagen and genotoxic compound.[5][6]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
Handling:
-
Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[5]
-
Keep the container tightly closed when not in use.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly effective propylating agent for a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. Its reactivity is governed by the excellent leaving group ability of the benzenesulfonate anion, proceeding primarily through an SN2 mechanism. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors. As with all potent alkylating agents, adherence to strict safety protocols is paramount to ensure safe and successful experimentation.
References
- Hainan Sincere Industries Co., Ltd. (n.d.). What is benzene sulphonic acid used for drug synthesis?.
- Science.gov. (n.d.). abs alkyl benzenesulfonates: Topics by Science.gov.
- Arkat USA, Inc. (2009).
- Dakota State University. (n.d.). The Role of N-Propylbenzene in Modern Pharmaceutical Synthesis.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Journal of the Chemical Society B: Physical Organic. (1967). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 455-459.
- Scholars Research Library. (2021).
- Organic Syntheses. (n.d.). n-PROPYLBENZENE.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). Benzenamine, N-propyl-. NIST Chemistry WebBook.
- ResearchGate. (2021). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude.
- ResearchGate. (2016). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions.
- National Center for Biotechnology Information. (n.d.). N-Propylaniline. PubChem Compound Database.
- Google Patents. (n.d.). CN101723858B - Method for preparing benzenesulfonic acid.
- Taylor & Francis. (n.d.). Alkyl sulfonates – Knowledge and References.
- MDPI. (2020). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water.
- National Center for Biotechnology Information. (2019). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][8]imidazo[2,1-b]thiazoles.
- Ekeeda. (2019, April 30). Preparation of Phenol From Benzene Sulphonic Acid - Alcohols, Phenols and Ethers [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Propylphenol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Propylphenol. PubChem Compound Database.
- Google Patents. (n.d.). CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
Sources
- 1. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 3. CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester - Google Patents [patents.google.com]
- 4. [PDF] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry | Semantic Scholar [semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols: Assessing the Genotoxicity of Propyl Benzenesulfonate using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gatekeeper of Genotoxic Safety
The bacterial reverse mutation assay, commonly known as the Ames test, stands as a cornerstone in the field of genetic toxicology.[1][2][3] Developed by Bruce Ames, this rapid and reliable in vitro assay is a primary screening tool to assess the mutagenic potential of chemical compounds.[3][4] Its fundamental principle lies in detecting reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli that have been rendered auxotrophic for an essential amino acid, typically histidine or tryptophan.[1][2][3] Exposure to a mutagenic substance can cause a reversion of this mutation, allowing the bacteria to synthesize the amino acid and proliferate on a minimal medium deficient in it.[1][2][3] A positive result in the Ames test is a significant indicator that a chemical may be a carcinogen, as mutagenesis is a key initiating event in carcinogenesis.[1][2]
Propyl benzenesulfonate is an aryl-sulfonate compound that is considered a potential genotoxic impurity.[5] Given its chemical structure, a thorough evaluation of its mutagenic potential is a critical step in the safety assessment for pharmaceuticals and other regulated products. This document provides a detailed protocol for evaluating the genotoxicity of this compound using the Ames test, in accordance with the Organization for Economic Co-operation and Development (OECD) Guideline 471.[6]
Core Principles of the Ames Test
The Ames test leverages genetically engineered bacterial strains with pre-existing mutations that render them incapable of synthesizing an essential amino acid. These strains serve as sensitive detectors for different types of mutagens.
Key Features of Tester Strains:
-
Amino Acid Auxotrophy: The primary mutation is within the histidine (his) operon for Salmonella typhimurium strains or the tryptophan (trp) operon for E. coli strains, making them dependent on an external supply of that amino acid for growth.[2][3]
-
Increased Cell Wall Permeability: A mutation in the rfa gene results in a defective lipopolysaccharide layer, enhancing the permeability of the bacterial cell wall to large molecules.
-
Defective DNA Repair Mechanisms: A deletion in the uvrB gene in many Salmonella strains (or uvrA in the E. coli strain) inactivates the highly accurate excision repair system, making the bacteria more susceptible to DNA damage and subsequent mutation.
-
Enhanced Mutagenesis: The presence of the pKM101 plasmid, which carries the mucA and mucB genes, enhances the error-prone DNA repair system, increasing the sensitivity of the strains to certain mutagens.
A chemical is deemed mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative control.
Experimental Design and Rationale
A robust Ames test protocol requires careful consideration of several factors to ensure the validity and reliability of the results.
Bacterial Strains
A standard battery of tester strains is used to detect various types of mutations. The recommended strains according to OECD 471 include:[2]
| Strain | Mutation Type Detected | Rationale |
| S. typhimurium TA98 | Frameshift mutations | Detects mutagens that cause insertions or deletions of DNA base pairs. |
| S. typhimurium TA100 | Base-pair substitutions | Identifies mutagens that cause a single nucleotide change. |
| S. typhimurium TA1535 | Base-pair substitutions | Similar to TA100 but lacks the pKM101 plasmid, making it sensitive to different types of mutagens. |
| S. typhimurium TA1537 | Frameshift mutations | Detects frameshift mutagens at a different "hotspot" than TA98. |
| E. coli WP2 uvrA | Base-pair substitutions | Provides an alternative bacterial system to detect base-pair substitution mutagens. |
Metabolic Activation (S9 Fraction)
Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver.[6][7] To mimic this metabolic activation in vitro, a liver homogenate fraction, known as S9, is incorporated into the test system.[7][8] The S9 fraction is typically derived from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[8][9] The S9 mix contains cofactors such as NADP and glucose-6-phosphate to support the activity of the metabolic enzymes.[8][10] The Ames test for this compound should be conducted both in the presence and absence of the S9 mix to assess both direct-acting and metabolically activated mutagenicity.
Controls
The inclusion of appropriate controls is essential for the validation of the assay.
| Control | Purpose |
| Negative (Solvent) Control | Establishes the spontaneous reversion rate for each bacterial strain. The solvent used to dissolve the test article is used as the negative control. |
| Positive Controls | Confirms the sensitivity of each tester strain and the efficacy of the S9 mix. Specific known mutagens are used for each strain, both with and without S9 activation.[11][12][13] |
Table of Recommended Positive Controls:
| Strain | Without S9 Activation | With S9 Activation |
| S. typhimurium TA98 | 2-Nitrofluorene | Benzo[a]pyrene, 2-Aminoanthracene |
| S. typhimurium TA100 | Sodium Azide | 2-Aminoanthracene |
| S. typhimurium TA1535 | Sodium Azide | 2-Aminoanthracene |
| S. typhimurium TA1537 | 9-Aminoacridine | 2-Aminoanthracene |
| E. coli WP2 uvrA | 4-Nitroquinoline-1-oxide | 2-Aminoanthracene |
Note: The selection of positive controls may vary based on laboratory-specific historical data and regulatory recommendations.
Detailed Protocol for Ames Test of this compound
This protocol outlines the plate incorporation method, a widely accepted procedure for the Ames test.
I. Preliminary Steps
-
Preparation of this compound Solutions:
-
This compound (CAS 80-42-2) should be of the highest possible purity.[5][14]
-
Select a suitable solvent that is non-toxic to the bacteria and in which this compound is soluble. Dimethyl sulfoxide (DMSO) is a common choice.
-
Prepare a stock solution and a series of at least five dilutions to establish a dose-range. A preliminary range-finding experiment is recommended to determine the appropriate concentration range, which should include cytotoxic concentrations.
-
-
Bacterial Strain Preparation:
-
From frozen stocks, streak each tester strain onto a master plate of nutrient agar.
-
Incubate at 37°C for 24-48 hours.
-
Inoculate a single colony from each master plate into separate flasks containing nutrient broth.
-
Incubate overnight at 37°C with shaking to achieve a bacterial density of approximately 1-2 x 10⁹ cells/mL.
-
-
Preparation of S9 Mix (for metabolic activation):
II. Plate Incorporation Assay
The following workflow should be performed for each bacterial strain, both with and without S9 mix.
Caption: Workflow of the Ames Plate Incorporation Assay.
Step-by-Step Procedure:
-
Labeling: Label all minimal glucose agar plates with the test substance, concentration, bacterial strain, and S9 condition (+/-).
-
Preparation of Top Agar: Prepare molten top agar containing a trace amount of histidine (for S. typhimurium) or tryptophan (for E. coli) and biotin. Maintain in a 45°C water bath.
-
Mixing: For each concentration of this compound and each control, perform the following in a sterile tube:
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test solution or control solution.
-
For plates with metabolic activation, add 0.5 mL of the S9 mix. For plates without metabolic activation, add 0.5 mL of a suitable buffer (e.g., sodium phosphate buffer).
-
Add 2.0 mL of the molten top agar.
-
-
Plating: Vortex the tube briefly and immediately pour the contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
III. Data Analysis and Interpretation
-
Data Collection: Record the number of revertant colonies for each plate. Calculate the mean and standard deviation for the triplicate plates at each concentration.
-
Evaluation Criteria: A positive result is generally defined as a dose-related increase in the number of revertant colonies that is at least two to three times the mean number of revertant colonies of the negative control.
-
Cytotoxicity Assessment: Examine the background lawn of bacterial growth on the plates. A significant reduction in the background lawn or a decrease in the number of revertant colonies at higher concentrations may indicate cytotoxicity.
-
Reporting: The final report should include:
-
A description of the test substance and its preparation.
-
The bacterial strains used.
-
The composition of the S9 mix.
-
The concentrations of this compound tested.
-
The results for the negative and positive controls.
-
The mean number of revertant colonies and standard deviations for each concentration.
-
Visualization of the Ames Test Mechanism
Caption: Mechanism of the Ames Test for Genotoxicity.
Conclusion
The Ames test is an indispensable tool for the initial assessment of the genotoxic potential of chemical substances like this compound. A carefully executed assay, following established guidelines such as OECD 471, provides critical data for the safety evaluation of pharmaceuticals and other products. A positive result in the Ames test would warrant further investigation using a battery of in vitro and in vivo genotoxicity assays to fully characterize the risk to human health.[15][16][17][18]
References
- Wikipedia. Ames test. [Link]
- Eurofins Australia.
- Microbiology Note.
- National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
- U.S. Food and Drug Administration. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
- Oxford Academic. utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. [Link]
- Charles River Labor
- U.S. Food and Drug Administration. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012. [Link]
- Therapeutic Goods Administration (TGA). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]
- European Medicines Agency (EMA). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. [Link]
- ECA Academy. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1). [Link]
- CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]
- Scantox. GLP OECD 471 Ames Test. [Link]
- Biosafe.
- PubMed.
- Biotoxicity. Standard Ames Strains. [Link]
- Regulations.gov. REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. [Link]
- ResearchGate.
- National Institutes of Health.
- SciSpace. Microbial Mutagenicity Assay: Ames Test. [Link]
- Xenometrix. Ames MPF 98-100 Instructions for Use. [Link]
- National Institutes of Health. Microbial Mutagenicity Assay: Ames Test. [Link]
- MDPI. Comprehensive Toxicological Evaluation of 3D-Printed Hydroxyapatite (3DPHA)
- National Institutes of Health.
- PubMed. Genotoxicity of a thiosulfonate compound derived from Allium sp. intended to be used in active food packaging: In vivo comet assay and micronucleus test. [Link]
- National Institutes of Health. 4-Propylbenzenesulfonamide. [Link]
Sources
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. criver.com [criver.com]
- 5. scbt.com [scbt.com]
- 6. enamine.net [enamine.net]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scantox.com [scantox.com]
- 10. biotoxicity.com [biotoxicity.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
Application Notes and Protocols: In Vivo Micronucleus Assay for Propyl Benzenesulfonate
Introduction: The Critical Role of Genotoxicity Assessment in Drug Development
In the landscape of pharmaceutical development and chemical safety assessment, the evaluation of a compound's genotoxic potential is a non-negotiable cornerstone. Genotoxicity, the ability of a substance to damage DNA, can lead to carcinogenesis and heritable genetic defects. The in vivo micronucleus assay stands as a pivotal tool in this assessment, providing a comprehensive view of a compound's effects within a whole biological system.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the in vivo micronucleus assay for evaluating propyl benzenesulfonate, an aryl-sulfonate that is considered a potential genotoxic impurity.[3][4]
The in vivo micronucleus test is a globally recognized and regulatory-accepted method, outlined in guidelines such as the Organisation for Economic Co-operation and Development (OECD) Test Guideline 474.[1][5][6] Its strength lies in its ability to detect both clastogens (agents that cause chromosome breaks) and aneugens (agents that interfere with the mitotic apparatus, leading to chromosome loss).[7][8] By examining the formation of micronuclei in developing erythrocytes, this assay provides a quantifiable measure of chromosomal damage.[1][9]
This compound (CAS 80-42-2) is a sulfonate ester that warrants careful genotoxicity assessment due to its chemical structure, which is associated with potential DNA reactivity.[10][11][12] This guide will delve into the scientific principles of the assay, provide a robust and validated protocol for its execution with this compound, and offer insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.
Scientific Principles: Unveiling Chromosomal Damage
The formation of micronuclei is a direct consequence of chromosomal damage during cell division.[8][9] In the context of the in vivo micronucleus assay, the target cells are erythroblasts in the bone marrow, which are rapidly dividing.[1][13]
During mitosis, if a chromosome or a fragment of a chromosome is not correctly incorporated into one of the daughter nuclei, it can be enveloped by a nuclear membrane, forming a small, separate nucleus known as a micronucleus.[8][9] When the erythroblast matures into a polychromatic erythrocyte (PCE), its main nucleus is extruded.[1][9] However, any micronuclei that have formed remain in the anucleated cytoplasm.[1][9] An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals compared to controls is a clear indicator of induced chromosomal damage.[1][14]
This assay's in vivo nature is a key advantage, as it takes into account the metabolic activation or detoxification of the test substance, its distribution to the target tissue (bone marrow), and the DNA repair processes that occur in a living organism.[1]
Ethical Considerations in Animal Research
The use of live animals in research necessitates a strong ethical framework to ensure their welfare.[15][16] All procedures involving animals must be conducted in accordance with national and international guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[15][16] The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[15][17][18]
-
Replacement: Utilizing non-animal methods where possible.[17]
-
Reduction: Minimizing the number of animals used to the minimum required for statistically significant results.[17]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[17]
This protocol is designed to adhere to these principles, for instance, by integrating the micronucleus assay into repeat-dose toxicity studies where feasible, thereby reducing the overall number of animals used.[14][19]
Detailed Protocol for the In Vivo Micronucleus Assay of this compound
This protocol is based on the OECD 474 guideline and established best practices.[1]
Materials and Reagents
| Item | Specification |
| Test Substance | This compound (CAS 80-42-2), purity >98% |
| Vehicle | Corn oil (or other appropriate vehicle based on solubility) |
| Positive Control | Cyclophosphamide (CAS 6055-19-2) |
| Negative Control | Vehicle alone |
| Animals | Young, healthy adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically 6-8 weeks old.[1] |
| Stains | Acridine orange, Giemsa stain, or other appropriate fluorescent DNA stain |
| Buffers | Phosphate-buffered saline (PBS), pH 7.4 |
| Anticoagulant | Fetal Bovine Serum (FBS) or heparinized tubes |
| Fixative | Absolute methanol |
| Microscope | Fluorescence or bright-field microscope with appropriate filters and magnification (e.g., 1000x) |
| Slides & Coverslips | Clean, grease-free microscope slides and coverslips |
| Other Equipment | Centrifuge, vortex mixer, pipettes, animal dosing equipment |
Experimental Workflow
Figure 2: The process of micronucleus formation resulting from clastogenic or aneugenic events during mitosis.
Data Analysis and Interpretation
Data to be Collected
-
Number of MN-PCEs per animal.
-
Number of PCEs scored per animal.
-
Ratio of PCEs to NCEs per animal.
-
Clinical observations and mortality.
Statistical Analysis
The experimental unit for statistical analysis is the individual animal. [20]The data (number of MN-PCEs) are typically analyzed for a dose-response relationship and for significant differences between each dose group and the vehicle control group.
-
Trend Test: The Cochran-Armitage trend test is often used to assess the dose-response relationship. [21]* Pairwise Comparisons: Dunnett's test or a similar multiple comparison procedure can be used to compare each this compound dose group to the vehicle control. [21]* Data Distribution: The distribution of micronuclei counts can be modeled using a Poisson or quasi-Poisson distribution to account for inter-animal variability. [20]
Criteria for a Positive Result
A positive result for this compound is indicated if:
-
There is a statistically significant, dose-related increase in the frequency of MN-PCEs. [20]2. At least one of the dose groups shows a statistically significant increase in MN-PCEs compared to the concurrent vehicle control group. [20]3. The results fall outside the distribution of historical negative control data. [22][23] A negative result indicates that, under the conditions of the test, this compound did not induce chromosomal damage in the bone marrow of the test species. [1]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High variability in vehicle control group | Inconsistent scoring, poor slide quality, animal health issues. | Re-train scorers, optimize slide preparation and staining, ensure animal health and consistent handling. |
| No response in the positive control group | Inactive positive control substance, incorrect dosing, inappropriate sampling time. | Use a fresh, validated batch of the positive control, verify dosing procedures, and ensure correct sampling time. |
| Excessive cytotoxicity at all doses | Dose levels are too high. | Repeat the study with lower dose levels based on a more thorough dose range-finding study. |
| Poor staining quality | Old or improperly prepared stain, incorrect staining time, pH of buffers is off. | Prepare fresh staining solutions, optimize staining and differentiation times, and check the pH of all buffers. |
Conclusion
The in vivo micronucleus assay is a robust and reliable method for assessing the genotoxic potential of this compound. [9]Adherence to a well-validated protocol, such as the one detailed in this application note, is crucial for generating high-quality, reproducible data that can confidently inform the safety assessment of this compound. By understanding the scientific principles, following ethical guidelines, and applying rigorous data analysis, researchers can effectively evaluate the risk of this compound-induced chromosomal damage.
References
- OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Olivo, J. C. F. (2015). Statistical Evaluation of In Vivo Micronucleus Assays in Toxicology.
- Kim, B. S., & Kim, J. K. (1999). Statistical analysis of in vivo rodent micronucleus assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 139-147. [Link]
- Hothorn, L. A. (2009). Statistical evaluation of the in vivo micronucleus assay. Archives of Toxicology, 83(6), 625-634. [Link]
- Inotiv. (n.d.). In Vivo Micronucleus Test. [Link]
- Lovell, D. P., et al. (2020). Analysis of historical negative control group data from the rat in vivo micronucleus assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 849, 503086. [Link]
- Krishna, G., & Hayashi, M. (2000). Historical vehicle and positive control micronucleus data in mice and rats. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 453(1), 45-50. [Link]
- ichorbio. (2022, May 3). Navigating the Ethics of In Vivo Research: Science vs. Welfare. [Link]
- Wikipedia. (n.d.). Micronucleus test. [Link]
- Enago Academy. (2017, September 7).
- D'Souza, U. J. A., et al. (2020). Ethical considerations regarding animal experimentation. Journal of Clinical and Diagnostic Research, 14(11), JC01-JC05. [Link]
- OECD iLibrary. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]
- OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]
- Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]
- Elespuru, R., et al. (2020). Analysis of historical negative control group data from the in vitro micronucleus assay using human... Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 850-851, 503102. [Link]
- Aréchiga-Ceballos, N., et al. (2021). Ethical Considerations in Animal Research: The Principle of 3R's. Gaceta Médica de México, 157(1), 85-91. [Link]
- Ferdowsian, H. R., & Beck, N. (2011). Ethical and Scientific Considerations Regarding Animal Testing and Research. PLoS ONE, 6(9), e24059. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Morales-Ramírez, P., & Vallarino-Kelly, T. (2017). The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. Mutagenesis, 32(3), 327-332. [Link]
- Cai, X., & Liu, J. (1991). Genotoxic effects of linear alkyl benzene sulfonate, sodium pentachlorophenate and dichromate on Tetrahymena pyriformis. Environmental and Molecular Mutagenesis, 17(3), 194-198. [Link]
- Hayashi, M. (2019). Micronuclei in the Bone Marrow Cells of Rodents. In The Micronucleus Assay in Toxicology (pp. 128-141). Royal Society of Chemistry. [Link]
- CAS Common Chemistry. (n.d.).
- Rao, K. S. (2017). Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports, 3(1), 15-16. [Link]
- Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay. [Link]
- Sommer, S., et al. (2020). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences, 21(4), 1534. [Link]
- Krishna, G., & Urda, G. A. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166. [Link]
- Wölfl, S., et al. (2019). The rat bone marrow micronucleus test: Statistical considerations on historical negative control data. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 845, 402999. [Link]
- Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 1-8. [Link]
- Lupu, D., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102143. [Link]
- BMH learning. (2021, May 30). In Vivo Micronucleus Assay. YouTube. [Link]
- Benigni, R., & Bossa, C. (2008). Development of structural alerts for the in vivo micronucleus assay in rodents.
- Puerto, M., et al. (2016). Genotoxicity of a thiosulfonate compound derived from Allium sp. intended to be used in active food packaging: In vivo comet assay and micronucleus test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 805, 37-42. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Propylbenzenesulfonamide.
Sources
- 1. nucro-technics.com [nucro-technics.com]
- 2. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Isothis compound | 6214-18-2 [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. criver.com [criver.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Micronucleus test - Wikipedia [en.wikipedia.org]
- 10. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 13. books.rsc.org [books.rsc.org]
- 14. inotiv.com [inotiv.com]
- 15. ichor.bio [ichor.bio]
- 16. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 17. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 18. Ethical and Scientific Considerations Regarding Animal Testing and Research | PLOS One [journals.plos.org]
- 19. bemsreports.org [bemsreports.org]
- 20. psai.ph [psai.ph]
- 21. Statistical analysis of in vivo rodent micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of historical negative control group data from the rat in vivo micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to Cell Culture-Based Assays for Propyl Benzenesulfonate Cytotoxicity
Introduction: The Imperative for Assessing Propyl Benzenesulfonate Cytotoxicity
This compound (PBS) is an aryl-sulfonate compound recognized for its potential as a genotoxic impurity.[1] Its presence, even at trace levels, in pharmaceutical formulations or environmental contexts necessitates a thorough evaluation of its cytotoxic profile. Understanding the mechanisms by which PBS may induce cellular damage is critical for both risk assessment and the development of safe therapeutic agents. This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the cytotoxic effects of this compound using a suite of robust and validated cell culture-based assays.
The following protocols are designed not merely as procedural steps but as a logical, self-validating workflow. We will delve into the causality behind experimental choices, enabling the discerning scientist to not only execute the assays but also to interpret the results with a high degree of confidence. Our approach is multi-faceted, examining cytotoxicity from several key angles: cell viability, membrane integrity, apoptosis, oxidative stress, and genotoxicity. This comprehensive strategy ensures a holistic understanding of the potential cellular insults posed by this compound.
I. Foundational Assays: Assessing Cell Viability and Membrane Integrity
The initial assessment of a compound's cytotoxicity invariably begins with determining its impact on cell viability and plasma membrane integrity. These assays provide a fundamental measure of cell health and are essential for establishing dose-response relationships.
A. MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a proxy for cell viability by measuring the metabolic activity of a cell population.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[2]
Protocol: MTT Assay for PBS Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the PBS-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve PBS) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
B. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
The LDH assay is a cytotoxicity assay that quantifies the integrity of the plasma membrane.[2][3] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[2][3] The amount of LDH in the supernatant is measured through a coupled enzymatic reaction that results in the formation of a colored formazan product, which can be quantified spectrophotometrically.[4]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Controls and Data Analysis: Include a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis buffer to achieve 100% LDH release). Calculate the percentage of cytotoxicity relative to the high control.[3]
II. Delving Deeper: Mechanistic Insights into Cell Death
Beyond general viability, it is crucial to understand the mode of cell death induced by this compound. Apoptosis, or programmed cell death, is a key mechanism to investigate.
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using Annexin V and PI in combination, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[5]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound as previously described.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
III. Investigating Oxidative Stress: A Potential Mediator of Toxicity
Many chemical toxicants exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[6]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that, upon entering the cell, is deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[7][8] The intensity of the fluorescence is proportional to the level of intracellular ROS.
Protocol: Intracellular ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFH-DA Loading: After the desired treatment duration, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Controls: Include a positive control (e.g., H₂O₂) to induce ROS production.
IV. Assessing Genotoxicity: The Potential for DNA Damage
Given that this compound is considered a potential genotoxic impurity, it is imperative to directly assess its ability to cause DNA damage.[1]
A. Comet Assay (Single Cell Gel Electrophoresis): Detecting DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA damage in individual cells.[9] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[9]
Protocol: Alkaline Comet Assay
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution overnight at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample using appropriate image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in tail).
B. Micronucleus Assay: Identifying Chromosomal Damage
The micronucleus assay is used to detect cytogenetic damage.[9] Micronuclei are small, extra-nuclear bodies that are formed when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei during mitosis.[9] An increase in the frequency of micronucleated cells is an indicator of chromosomal damage.
Protocol: In Vitro Micronucleus Assay
-
Cell Treatment: Treat cells with this compound for a duration that allows for at least one cell division.
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Cell Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.
V. Data Presentation and Interpretation
For robust and clear reporting, all quantitative data should be summarized in structured tables. This facilitates easy comparison between different concentrations of this compound and across different assays.
Table 1: Example Data Summary for this compound Cytotoxicity
| Assay | Endpoint | PBS Conc. 1 (µM) | PBS Conc. 2 (µM) | PBS Conc. 3 (µM) | Positive Control |
| MTT | % Cell Viability | ||||
| LDH | % Cytotoxicity | ||||
| Annexin V/PI | % Apoptotic Cells | ||||
| ROS Assay | Fold Increase in ROS | ||||
| Comet Assay | % DNA in Tail | ||||
| Micronucleus | % Micronucleated Cells |
VI. Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and signaling pathways.
Caption: Overall workflow for assessing this compound cytotoxicity.
Caption: Potential cascade of PBS-induced cytotoxic events.
VII. Conclusion
The suite of assays detailed in this guide provides a robust and comprehensive framework for characterizing the cytotoxic potential of this compound. By systematically evaluating cell viability, membrane integrity, apoptosis, oxidative stress, and genotoxicity, researchers can gain critical insights into the mechanisms of PBS-induced cellular damage. This multi-parametric approach is essential for informed risk assessment and is a cornerstone of modern toxicology and drug development.
References
- Gardiner, P. F., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.
- Sosa, V., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Antioxidants.
- Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Vasquez, M. Z. (2010). Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation. Mutagenesis, 25(2), 187-198.
- Stocco, R. C., et al. (2015). Using the comet and micronucleus assays for genotoxicity studies: A review. Biomedicine & Pharmacotherapy, 72, 124-132.
- Vasquez, M. Z. (2010). Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation. Mutagenesis, 25(2), 187-198.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Thiyagarajan, V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18), e3360.
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Shaw, J. P., et al. (2006). Application of the comet and micronucleus assays to the detection of B[a]P genotoxicity in haemocytes of the green-lipped mussel. Aquatic Toxicology, 78(Supplement 1), S36-S44.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- WCA Environment. (2020). Genotoxicity testing – combined in vivo micronucleus and comet assays.
- Monteiro, R. J., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology, 9, 23.
- Leirós, M., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 81(1), e89.
- National Center for Biotechnology Information. (n.d.). Propyl p-toluenesulfonate. PubChem Compound Database.
- U.S. Environmental Protection Agency. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic.
- Lee, S., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 19(11), 17743-17758.
- U.S. Environmental Protection Agency. (2019). Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment.
- Jevprasesphant, R., et al. (2003). Cytotoxicity of polypropylenimine dendrimer conjugates on cultured endothelial cells. Journal of Controlled Release, 87(1-3), 259-262.
- Taylor, A. E., et al. (2000). Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains. Applied and Environmental Microbiology, 66(7), 2957-2963.
- Australian Industrial Chemicals Introduction Scheme. (2022). Long chain (C≥10) alkyl benzene sulfonates - Evaluation statement.
- An, F., & Eiros, D. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16892.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 7. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vliz.be [vliz.be]
Application Note: Advanced Sample Preparation Techniques for the Analysis of Propyl Benzenesulfonate
Abstract
Propyl benzenesulfonate is classified as a potential genotoxic impurity (PGI), a class of compounds that can pose a significant safety risk even at trace levels due to their potential to damage DNA.[1][2] Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established stringent control limits for such impurities in active pharmaceutical ingredients (APIs) and drug products.[1][3][4] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is often set at 1.5 µ g/day , which translates to low parts-per-million (ppm) detection requirements in the drug substance.[3][4][5] Achieving this level of sensitivity necessitates highly selective and efficient analytical methods, for which robust sample preparation is a critical prerequisite. This application note provides an in-depth guide to the most effective sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS—for the trace-level analysis of this compound in pharmaceutical matrices.
The Challenge of Genotoxic Impurity Analysis
This compound is an alkylating agent, a reactive functional group that raises a structural alert for genotoxicity.[6][7] These compounds can be introduced into the final API as by-products or degradants from the manufacturing process, often involving sulfonic acids and alcohols.[8][9][10] The analytical challenge lies in detecting and quantifying these trace-level impurities within a complex matrix dominated by the API, which may be present at concentrations millions of times higher. An effective sample preparation strategy must therefore achieve two primary goals:
-
Enrichment: Concentrate the target analyte to a level compatible with the sensitivity of the analytical instrument.
-
Matrix Elimination: Remove interfering components from the sample that could suppress the analyte signal, contaminate the analytical system, or produce co-eluting peaks.
The choice of technique is governed by the physicochemical properties of this compound (C₉H₁₂O₃S, MW: 200.25 g/mol ), the nature of the sample matrix, and the desired analytical throughput.[11][12]
Technique Selection and Rationale
Liquid-Liquid Extraction (LLE)
Principle of Causality: LLE operates on the principle of differential solubility and partitioning ("like-dissolves-like").[13] this compound, an ester, is a relatively non-polar compound. This property is exploited to selectively extract it from a polar (typically aqueous or highly polar solvent) solution containing the often more polar API into an immiscible, non-polar organic solvent.
Expertise & Experience: While seemingly straightforward, LLE efficiency is highly dependent on solvent selection and pH control. For this compound, solvents like hexane, ethyl acetate, or dichloromethane are effective.[14] The key is to maximize the partitioning of the analyte into the organic phase while minimizing the extraction of the API and other matrix components. Adjusting the pH of the aqueous phase can be critical; if the API is ionizable, its pH can be adjusted to maximize its aqueous solubility and minimize its transfer into the organic layer. However, LLE can be labor-intensive, prone to emulsion formation, and consumes significant volumes of organic solvents.[14]
-
Sample Dissolution: Accurately weigh and dissolve the API sample in a polar solvent (e.g., 10% acetonitrile in water) to a known concentration (e.g., 10-50 mg/mL).
-
Extraction: Transfer the sample solution to a separatory funnel. Add an equal volume of a pre-selected, immiscible organic solvent (e.g., hexane).
-
Partitioning: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, gentle swirling or the addition of a small amount of salt (salting out) can help break it.
-
Collection: Drain the lower (organic) layer. If multiple extractions are performed for better recovery, repeat steps 2-4 with fresh organic solvent and combine the organic fractions.
-
Concentration: Evaporate the organic extract to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for injection into the analytical instrument (e.g., mobile phase).
Scientist's Note: For APIs that are salts of strong bases, dissolving the sample in a basic aqueous solution can neutralize the API, potentially increasing its solubility in the organic phase. Conversely, for acidic APIs, an acidic solution should be used. Pre-screening these conditions is vital for method development.
Solid-Phase Extraction (SPE)
Principle of Causality: SPE is a form of digital chromatography that isolates analytes from a liquid sample based on their physical and chemical properties. For this compound, a reversed-phase (RP) mechanism is most common. The sample is passed through a cartridge containing a non-polar stationary phase (e.g., C18-bonded silica). Non-polar analytes like this compound are retained via hydrophobic interactions, while polar matrix components pass through unretained.
Expertise & Experience: SPE offers significant advantages over LLE, including higher analyte recovery, better reproducibility, reduced solvent consumption, and ease of automation.[15] The success of an SPE method is critically dependent on a systematic four-step process: conditioning, loading, washing, and elution. Skipping or poorly optimizing any step will compromise the entire extraction. The choice of wash solvent is particularly important; it must be strong enough to remove interferences but weak enough to leave the analyte of interest bound to the sorbent.
-
Conditioning: Wet the sorbent by passing 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol) through the cartridge. This solvates the C18 functional groups.
-
Equilibration: Flush the cartridge with 1-2 cartridge volumes of the sample solvent (e.g., water or a weak aqueous buffer) to prepare the sorbent for the sample matrix. Crucially, do not let the sorbent bed go dry from this point until elution.
-
Sample Loading: Dissolve the API sample in a strong (polar) solvent like water. Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5-10% methanol in water) through the cartridge. This removes polar impurities and residual API without eluting the retained this compound.
-
Elution: Elute the this compound using a small volume of a strong (non-polar) solvent like acetonitrile or methanol. The eluate is collected for analysis. This step can be followed by an evaporation and reconstitution step if further concentration is needed.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle of Causality: Originally developed for pesticide analysis in food, the QuEChERS method has been increasingly adapted for pharmaceutical analysis due to its speed and efficiency.[16][17][18] It combines a salting-out LLE with a dispersive SPE (d-SPE) cleanup step.[19] The first step uses acetonitrile and a mixture of salts (typically MgSO₄ for water absorption and NaCl for phase separation) to extract the analytes. The subsequent d-SPE step involves mixing a portion of the extract with a combination of sorbents to remove specific interferences.
Expertise & Experience: The power of QuEChERS lies in its versatility and high throughput.[19] For this compound analysis in a typical API matrix, the d-SPE cleanup is key. A combination of C18 sorbent can be used to remove non-polar interferences, while Primary Secondary Amine (PSA) can remove acidic components. The "dispersive" nature of the cleanup, where the sorbent is mixed directly with the extract, provides rapid and effective matrix removal.[20]
-
Sample Preparation: Weigh 1-2 g of the API sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex to dissolve.
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shaking & Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at >3000 x g for 5 minutes. This separates the sample into an upper acetonitrile layer (containing the analyte) and a lower aqueous/solid layer.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at >3000 x g for 5 minutes.
-
Analysis: The resulting supernatant is ready for direct injection or can be further concentrated if necessary.
Comparative Performance Data
The selection of a sample preparation technique often involves a trade-off between recovery, cleanliness, speed, and cost. The following table summarizes typical performance characteristics for the analysis of this compound.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Typical Recovery | 60-85% | 85-105% | 80-100% |
| Reproducibility (RSD) | < 15% | < 5% | < 10% |
| Relative Cleanliness | Fair | Excellent | Very Good |
| Solvent Consumption | High | Low | Medium |
| Throughput | Low | Medium (can be automated) | High |
| Cost per Sample | Low | Medium | Low-Medium |
| Best Suited For | Simple matrices, initial screening | Method validation, routine QC, complex matrices | High-throughput screening, complex matrices |
Note: Values are representative and will vary based on the specific matrix and method optimization.
Conclusion and Recommendations
The successful analysis of this compound at the trace levels required by regulatory guidelines is critically dependent on the sample preparation technique.
-
Solid-Phase Extraction (SPE) stands out as the most robust and reliable technique, offering the best combination of high recovery, excellent reproducibility, and superior extract cleanliness. It is highly recommended for methods intended for regulatory submission and routine quality control.
-
QuEChERS is an outstanding alternative for high-throughput environments. Its speed and effectiveness make it ideal for screening large numbers of samples during process development or for analyzing complex formulations.
Ultimately, the choice of method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose, providing the accuracy and precision needed to protect patient safety.[1]
References
- Title: Guideline on the limits of genotoxic impurities Source: European Medicines Agency (EMA) URL:[Link]
- Title: Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review Source: Pandawa Institute Journals URL:[Link]
- Title: <1086> IMPURITIES IN OFFICIAL ARTICLES Source: USP URL:[Link]
- Title: 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL:[Link]
- Title: Genotoxic impurities in pharmaceutical products Source: European Pharmaceutical Review URL:[Link]
- Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API)
- Title: 1086 Impurities in Drug Substances and Drug Products Source: Scribd URL:[Link]
- Title: Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals Source: PharmaFocus Asia URL:[Link]
- Title: USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: Shijiazhuang Xinfuda Medical Packaging Co., Ltd. URL:[Link]
- Title: Genotoxic Impurities Reference List Source: TERA Pharmaceutical Support URL:[Link]
- Title: Genotoxic Impurities: Regulatory Best Practice Source: AIFA URL:[Link]
- Title: Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals Source: National Institute of Health Sciences URL:[Link]
- Title: Optimization of modified QuEChERS method for extraction of selected pharmaceuticals from vegetable samples using HPLC Source: ResearchG
- Title: Making the case for QuEChERS-gas chromatography of drugs Source: ScienceDirect URL:[Link]
- Title: Questions and answers on the 'Guideline on the limits of genotoxic impurities' Source: gmp-compliance.org URL:[Link]
- Title: Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs)
- Title: Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques Source: Research and Reviews URL:[Link]
- Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL:[Link]
- Title: QuEChERS: Home Source: quechers.com URL:[Link]
- Title: this compound - CAS - 80-42-2 Source: Axios Research URL:[Link]
- Title: Chemical Indicator for Alkylating Agents Source: ChemistryViews URL:[Link]
- Title: CHAPTER 3 SAMPLE PREPARATION TECHNIQUES Source: University of Pretoria URL:[Link]
- Title: Alkylating agents Source: Pharmacy 180 URL:[Link]
- Title: Propyl benzenesulfon
- Title: Sample Preparation Techniques for Precision in Analysis Source: Phenomenex URL:[Link]
- Title: Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis Source: PubMed URL:[Link]
- Title: Solid-Phase Extraction (SPE)
- Title: Method 3535A: Solid-Phase Extraction (SPE) Source: EPA URL:[Link]
- Title: Sample Prepar
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. aifa.gov.it [aifa.gov.it]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 9. uspnf.com [uspnf.com]
- 10. xinfuda-group.com [xinfuda-group.com]
- 11. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]
- 12. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. rroij.com [rroij.com]
- 15. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 16. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 19. QuEChERS: Home [quechers.eu]
- 20. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of Propyl Benzenesulfonate
Introduction: The Analytical Challenge of Propyl Benzenesulfonate
This compound (PBS) is an alkylating sulfonic acid ester of significant interest, particularly within the pharmaceutical industry. Like other sulfonate esters, it can be formed as a reaction byproduct during the synthesis of active pharmaceutical ingredients (APIs) where benzenesulfonic acid is used.[1][2] Due to their chemical nature as alkylating agents, these compounds are classified as potential genotoxic impurities (PGIs), which can induce genetic mutations.[3] Consequently, regulatory bodies mandate strict control of PGIs to levels as low as the Threshold of Toxicological Concern (TTC), often requiring analytical methods capable of detecting impurities at the parts-per-million (ppm) level relative to the API.[3]
While direct analysis using highly sensitive techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often feasible and preferred for its simplicity, certain analytical scenarios present challenges that necessitate alternative strategies.[4][5] Complex API matrices, insufficient sensitivity with available detectors, poor chromatographic peak shape, or retention time clashes with interfering components can compromise the accuracy and robustness of direct injection methods.
This application note provides an in-depth guide to derivatization as a powerful problem-solving tool for the GC analysis of this compound. We will move beyond simply listing protocols to explain the underlying chemical principles and rationale, enabling researchers to select and optimize the appropriate strategy for their specific analytical needs. Two primary, field-proven derivatization methodologies will be explored: Transesterification and Nucleophilic Displacement .
The Rationale: Why Derivatize an Existing Ester?
Derivatization is a chemical modification process designed to convert an analyte into a more "GC-amenable" form.[6][7] For an existing ester like this compound, the decision to derivatize is not based on inherent non-volatility but on overcoming specific analytical hurdles. The primary motivations include:
-
Improving Chromatographic Performance: Converting PBS to a derivative can alter its volatility and polarity, leading to sharper, more symmetrical peaks and improved separation from matrix components.[8]
-
Enhancing Detector Sensitivity: The introduction of specific functional groups can dramatically increase the response of selective detectors. For example, incorporating fluorine atoms into the molecule creates a derivative that is highly sensitive to an Electron Capture Detector (ECD).[9]
-
Shifting Retention Time: If PBS co-elutes with a matrix interference, converting it to a derivative with a different boiling point will shift its retention time, enabling accurate quantification.
-
Creating a More Robust Analyte: Some esters can be thermally labile. A derivative may offer greater thermal stability, reducing in-injector degradation and improving method robustness.
The following decision-making workflow illustrates when to consider derivatization over direct analysis.
Caption: Decision workflow for PBS analysis.
Strategy 1: Transesterification to a More Volatile Ester
Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol. In this context, we can convert this compound into methyl benzenesulfonate, a more volatile analogue with a well-established chromatographic profile. This is particularly useful for shifting the analyte's retention time away from late-eluting matrix components and potentially sharpening the peak shape. The reaction is typically catalyzed by a strong acid.[10][11]
Protocol 1: Acid-Catalyzed Transesterification using Methanolic HCl
This protocol details the conversion of this compound to methyl benzenesulfonate using a prepared methanolic hydrochloride reagent. This reagent is effective for both transesterification of esters and esterification of free acids.[12]
A. Reagent Preparation: 5% (w/v) Anhydrous Methanolic HCl
-
Safety First: Perform this step in a fume hood. Wear appropriate PPE, including acid-resistant gloves and safety goggles. Acetyl chloride is corrosive and reacts violently with water.
-
Carefully and slowly add 2.5 mL of acetyl chloride to 50 mL of anhydrous methanol in a clean, dry glass bottle with a PTFE-lined cap.
-
Loosely cap the bottle and allow the exothermic reaction to subside.
-
Once at room temperature, tighten the cap. The reagent is now ready. This solution is stable for several weeks when stored at 4°C.
B. Derivatization Protocol
-
Accurately weigh an amount of the API sample containing the expected PBS into a 4 mL screw-cap vial. For an API with a PBS limit of 10 ppm, this would be approximately 100 mg of the API.
-
Add 1.0 mL of the 5% Methanolic HCl reagent to the vial.
-
Add an appropriate internal standard (e.g., deuterated this compound or a different benzenesulfonate ester like butyl benzenesulfonate).
-
Securely cap the vial with a PTFE-lined cap.
-
Heat the vial at 80°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool completely to room temperature.
-
Add 1.0 mL of deionized water and 1.0 mL of hexane (or another suitable extraction solvent like ethyl acetate) to the vial.
-
Cap the vial and vortex vigorously for 1 minute to extract the newly formed methyl benzenesulfonate into the organic layer.
-
Centrifuge for 5 minutes at 2000 rpm to ensure complete phase separation.
-
Carefully transfer the upper organic layer (hexane) to a 2 mL autosampler vial for GC analysis.
Caption: Workflow for Transesterification Protocol.
Instrumental Parameters
The following table provides a starting point for GC-MS analysis. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5Sil MS, DB-5ms)[2] | A non-polar 5% phenyl-methylpolysiloxane phase provides good selectivity for aromatic compounds. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp | 250 °C | Ensures efficient volatilization without causing thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for trace analysis. |
| Oven Program | 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the derivative from solvent and potential matrix components. |
| MS Detector | Triple Quadrupole (MS/MS) or Single Quadrupole (SIM) | MS/MS offers the highest selectivity and sensitivity.[4][5] SIM is a viable alternative. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| MS Source Temp | 230 °C | Standard source temperature. |
| Monitored Ions | Methyl Benzenesulfonate: m/z 172 (M+), 157, 93, 77 PBS: m/z 200 (M+), 158, 141, 93, 77 | Monitor for both to confirm complete conversion. Ions should be empirically verified. |
Strategy 2: Nucleophilic Displacement for Enhanced Sensitivity
This advanced strategy is employed when the primary goal is to drastically increase detection sensitivity, especially when using an Electron Capture Detector (ECD), or to move the analyte into a completely different chemical class to avoid complex matrix interferences. The method involves cleaving the propyl group from the benzenesulfonate moiety via a nucleophilic substitution reaction with a reagent that contains a strongly electron-capturing group.
Pentafluorothiophenol is an excellent reagent for this purpose.[13] It reacts with the propyl ester, displacing the benzenesulfonate anion to form propyl pentafluorophenyl thioether. The five fluorine atoms on this derivative make it exceptionally sensitive to ECD detection.
Caption: Nucleophilic displacement of PBS.
Protocol 2: Derivatization with Pentafluorothiophenol
This protocol is designed for trace-level quantification and is highly effective for achieving low detection limits.
A. Reagents and Solutions
-
Derivatization Reagent: 10 mg/mL Pentafluorothiophenol in a suitable aprotic solvent like Acetonitrile or N,N-Dimethylformamide (DMF).
-
Base Catalyst: Anhydrous potassium carbonate (K₂CO₃), finely powdered.
-
Extraction Solvent: Isooctane or Hexane.
B. Derivatization Protocol
-
Place approximately 100 mg of the API sample into a 4 mL screw-cap vial.
-
Add an appropriate internal standard.
-
Add approximately 20 mg of anhydrous potassium carbonate. The base deprotonates the thiophenol, creating a more potent nucleophile.
-
Add 0.5 mL of the 10 mg/mL Pentafluorothiophenol solution.
-
Cap the vial securely and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1.0 mL of deionized water and 1.0 mL of isooctane.
-
Vortex for 1 minute to extract the thioether derivative.
-
Centrifuge for 5 minutes at 2000 rpm.
-
Transfer the upper organic layer to an autosampler vial for GC-ECD or GC-MS analysis.
Instrumental Parameters for GC-ECD
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent with µECD | The micro-Electron Capture Detector provides superior sensitivity for halogenated compounds. |
| Column | 30 m x 0.32 mm ID, 0.5 µm film thickness (e.g., DB-1701) | A mid-polarity phase is often suitable for separating the thioether from potential interferences. |
| Inlet Mode | Splitless | Essential for trace sensitivity. |
| Inlet Temp | 260 °C | Ensures efficient volatilization of the derivative. |
| Oven Program | 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 3 min) | To be optimized based on derivative retention time. |
| Detector | µECD | For high-sensitivity detection of the polyfluorinated derivative. |
| Detector Temp | 300 °C | Prevents condensation and detector contamination. |
| Makeup Gas | Nitrogen or Argon/Methane, as per manufacturer's recommendation | Ensures proper detector function. |
Method Validation and Critical Considerations
Any analytical method based on derivatization must be thoroughly validated to ensure its reliability.
-
Derivatization Efficiency: The conversion of the analyte to its derivative must be demonstrated to be complete and reproducible. This can be assessed by analyzing standards at different reaction times and temperatures and by monitoring for any residual starting material (PBS) in the final extract.
-
Linearity and Range: The method should be linear across the expected concentration range of the impurity.
-
Accuracy and Precision: Accuracy (recovery) and precision (repeatability) should be established by spiking the API matrix with known amounts of PBS at different levels (e.g., LOQ, 100%, and 150% of the target limit).[5]
-
Limit of Quantitation (LOQ): The LOQ must be sufficiently low to meet regulatory requirements, typically well below the TTC-derived limit for the PGI.[4][5]
-
Specificity: The method must be able to unequivocally quantify the derivative without interference from other components in the sample matrix.
-
Internal Standards: The use of a suitable internal standard (ideally a stable isotope-labeled version of the analyte or a close structural analog) is critical to correct for variations in derivatization efficiency and injection volume.[13]
Conclusion
The analysis of this compound as a potential genotoxic impurity demands highly sensitive and robust analytical methods. While direct GC-MS/MS analysis remains a primary choice, derivatization offers a powerful suite of tools for overcoming challenges related to matrix interference, sensitivity, and chromatography. Transesterification provides a straightforward route to shift the analyte's retention time and improve peak shape. For applications requiring the utmost sensitivity, nucleophilic displacement with a fluorinated reagent like pentafluorothiophenol transforms the analyte into a derivative ideally suited for GC-ECD analysis. The selection of the appropriate method depends on the specific analytical problem, the sample matrix, and the instrumentation available. By understanding the chemical principles behind these strategies, researchers can develop and validate reliable methods to ensure the safety and quality of pharmaceutical products.
References
- Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. (2019). Journal of Pharmaceutical and Biomedical Analysis.
- Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. (n.d.). MDPI.
- Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. (n.d.). Digital Scholarship@UNLV.
- Gas chromatographic analysis for alpha-olefin sulfon
- Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. (n.d.).
- Derivatisation of sulfonic acids for GC/MS analysis. (2008).
- Mesoporous sulfonic acid silicas for pyrolysis bio-oil upgrading via acetic acid esterification. (n.d.). Royal Society of Chemistry.
- Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu.
- Method for the preparation of sulfonic acid esters from free sulfonic acids. (1976).
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Restek.
- Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. (n.d.). Agilent Technologies.
- The Use of Derivatization Reagents for Gas Chrom
- Analysis of linear alkylbenzenesulfonates in water samples by large-volume injection-port derivatization and gas chromatography-mass spectrometry. (1999).
- Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (n.d.). American University of Ras Al Khaimah.
- Sulfoxidation of fatty acid methyl esters: Conversion and selectivity. (n.d.).
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (n.d.).
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (n.d.).
- Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. (2005).
- Derivatiz
- GC Reagents. (n.d.). Thermo Fisher Scientific.
- Derivatization for Gas Chrom
- Mesoporous sulfonic acid silicas for pyrolysis bio-oil upgrading via acetic acid esterific
- Guide to Derivatiz
- Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulin
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS Lipid Library.
- Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
- Preparation of fatty acid methyl esters for gas-liquid chromatography. (n.d.). Journal of Lipid Research.
- Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. (n.d.). MDPI.
- Fatty Acid Methyl Ester analysis by Gas Chrom
Sources
- 1. an.shimadzu.com [an.shimadzu.com]
- 2. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
High-Resolution Separation of Linear Alkylbenzenesulfonate Homologues and Isomers by Capillary Zone Electrophoresis
Application Note CE-028
Abstract
This application note presents a robust and reproducible method for the separation of linear alkylbenzenesulfonate (LAS) homologues (C10-C13) using Capillary Zone Electrophoresis (CZE). LAS are a major class of anionic surfactants used in detergents and cleaning products. Their analysis is critical for quality control and environmental monitoring. The described protocol utilizes a borate buffer system with an organic modifier to achieve baseline separation of the homologues and partial resolution of phenyl positional isomers. This method offers advantages of high efficiency, short analysis time, and minimal solvent consumption compared to traditional chromatographic techniques.
Principle of Separation
Linear alkylbenzenesulfonates are anionic surfactants that possess a negative charge on the sulfonate head group in typical aqueous solutions. Capillary Zone Electrophoresis (CZE) separates these ions based on their differential electrophoretic mobilities in an electric field.[1] The fundamental principle relies on the charge-to-size ratio of the analytes.
In an uncoated fused-silica capillary, a strong electroosmotic flow (EOF) is generated under alkaline conditions, moving the bulk solution toward the cathode (negative electrode).[2] Since LAS are anionic, their electrophoretic migration is toward the anode (positive electrode), against the EOF. However, the EOF is typically stronger than the electrophoretic mobility of the LAS anions, resulting in a net migration toward the cathode.
The separation of LAS homologues (differing in alkyl chain length) occurs because longer alkyl chains increase the hydrodynamic drag, slightly reducing the electrophoretic mobility and leading to longer migration times. The addition of an organic modifier, such as acetonitrile, to the background electrolyte (BGE) is crucial. It modulates the EOF and alters the solvation of the LAS alkyl chains, thereby improving the selectivity and resolution between both homologues and phenyl positional isomers.[3][4][5]
Materials and Reagents
-
Instrumentation:
-
Capillary Electrophoresis System with UV-Vis Detector (e.g., Agilent 7100, Sciex PA 800 Plus)
-
Uncoated Fused-Silica Capillary: 50 µm I.D., 360 µm O.D., effective length 40 cm, total length 50.2 cm.
-
Data Acquisition and Analysis Software.
-
-
Chemicals and Reagents:
-
Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O), ACS Grade
-
Acetonitrile (CH₃CN), HPLC Grade
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M solution
-
LAS Standard Mixture (C10-C13 homologues)
-
Deionized Water (≥18.2 MΩ·cm)
-
Experimental Protocol
Preparation of Background Electrolyte (BGE)
-
Prepare 100 mM Borate Stock Solution: Dissolve 3.81 g of Sodium Tetraborate Decahydrate in 100 mL of deionized water.
-
Prepare Working BGE (20 mM Borate, 30% Acetonitrile, pH 9.0):
-
In a 100 mL volumetric flask, add 20 mL of the 100 mM Borate Stock Solution.
-
Add 30 mL of Acetonitrile.
-
Add approximately 45 mL of deionized water.
-
Adjust the pH to 9.0 using 0.1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.45 µm syringe filter and degas for 10 minutes by sonication. A borate buffer with acetonitrile has been shown to be highly effective for LAS separation.[3]
-
Standard and Sample Preparation
-
Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve 100 mg of the LAS standard mixture in 100 mL of deionized water.
-
Working Standards (1-50 mg/L): Prepare a series of working standards by serially diluting the stock solution with deionized water.
-
Sample Preparation: For detergent samples, accurately weigh a portion of the product, dissolve it in deionized water, and dilute to fall within the linear range of the method. Centrifuge or filter the sample to remove any particulate matter before injection.
Instrumentation and Analytical Procedure
The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Value |
| Capillary | Uncoated Fused-Silica, 50 µm I.D., 40 cm effective length |
| Background Electrolyte | 20 mM Borate with 30% Acetonitrile, pH 9.0 |
| Applied Voltage | +25 kV (Normal Polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Detection Wavelength | 225 nm |
| Run Time | 15 minutes |
Analytical Workflow:
-
New Capillary Conditioning: Sequentially rinse the new capillary at high pressure (e.g., 1000 mbar) with 0.1 M NaOH (15 min), deionized water (15 min), and finally the BGE (20 min).[6] This ensures the capillary surface is properly activated for a stable EOF.
-
Pre-Run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH (1 min), deionized water (1 min), and BGE (2 min). This step is critical for maintaining run-to-run reproducibility of migration times.
-
Sample Injection: Inject the standard or sample using the hydrodynamic parameters specified above.
-
Separation: Apply the separation voltage of +25 kV.
-
Data Acquisition: Record the electropherogram at 225 nm, which provides good sensitivity for the benzene ring in the LAS structure.[7]
Workflow Diagram
Caption: Experimental workflow for LAS analysis by CZE.
Expected Results and Discussion
Under the conditions described, a baseline separation of the C10, C11, C12, and C13 LAS homologues is expected within 12 minutes. The migration order will be C10 < C11 < C12 < C13, as the increasing alkyl chain length leads to a greater hydrodynamic radius and thus a slower net velocity towards the cathode.
A representative electropherogram will show four main clusters of peaks, corresponding to each homologue. Within each cluster, partial separation of phenyl positional isomers may be observed. The isomers where the benzene ring is closer to the end of the alkyl chain (e.g., 2-phenyl) will typically migrate faster than those where it is more centrally located.
Causality of Experimental Choices:
-
pH 9.0 Borate Buffer: This pH ensures that the silanol groups on the capillary wall are fully deprotonated, creating a strong and stable EOF. It also ensures the sulfonate groups of the LAS are fully ionized.[3] Borate is a common and effective buffer for CZE.[8]
-
30% Acetonitrile: The addition of an organic modifier is critical. Acetonitrile reduces the EOF and alters the dielectric constant of the BGE.[5][9] This enhances the separation selectivity between the closely related LAS structures by modifying their interaction with the surrounding solvent, which is essential for resolving the isomers.[4]
-
+25 kV Voltage: This voltage provides a good balance between analysis speed and Joule heating. Higher voltages can decrease run times but may lead to peak broadening and reduced resolution due to excessive heat generation.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Shifting Migration Times | Inconsistent EOF, buffer depletion, temperature fluctuations. | Ensure rigorous pre-run capillary conditioning. Replace vial buffers every 5-10 runs. Verify instrument temperature control. |
| Poor Peak Shape (Tailing) | Analyte-wall interaction, sample matrix mismatch. | Increase BGE concentration or pH slightly. Ensure sample is dissolved in a matrix with lower conductivity than the BGE. |
| Low Resolution | Incorrect BGE composition, low voltage. | Re-prepare BGE carefully. Optimize acetonitrile concentration (try 25-35%). Increase voltage in small increments (e.g., to 27 kV). |
| No Peaks Detected | Injection failure, capillary blockage, wrong polarity. | Check injection parameters and sample vial height. Perform a high-pressure flush of the capillary. Confirm voltage polarity is set to normal (+). |
Conclusion
The Capillary Zone Electrophoresis method detailed in this note provides a highly efficient, rapid, and reliable means for the separation and analysis of linear alkylbenzenesulfonates. The optimized borate-acetonitrile background electrolyte system allows for the successful resolution of C10-C13 homologues and their isomers. This protocol is well-suited for quality control applications in the detergent industry and for the monitoring of these surfactants in environmental samples.
References
- Chen, Y. R., & Chen, C. T. (2001). Analysis of linear alkylbenzenesulfonates by capillary zone electrophoresis with large-volume sample stacking.
- Desbène, P. L., Rony, C., Desmazières, B., & Jacquier, J. C. (1992). Separation and determination of homologues of linear alkylbenzenesulfonates by nonaqueous capillary zone electrophoresis using alkylammonium salts in ethanol.
- García, M. C., Torre, M., Marina, M. L., & Laborda, F. (2000). Determination of linear alkylbenzenesulfonates in wastewater treatment plants and coastal waters by automated solid-phase extraction followed by capillary electrophoresis-UV detection and confirmation by capillary electrophoresis-mass spectrometry.
- Harvey, D. (2013). Micellar Electrokinetic Capillary Chromatography. In Chemistry LibreTexts. [Link]
- Rizvi, S. A. A. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). ChemXpress, 2(3), 121-132. [Link]
- Ward, T. J., Nichols, M., Sturdivant, L., & King, C. C. (1995). Use of organic modifiers to enhance chiral selectivity in capillary electrophoresis. Amino Acids, 8(4), 337-344. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. Analysis of linear alkylbenzenesulfonates by capillary zone electrophoresis with large-volume sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of surfactant counterion and organic modifier on the properties of surfactant vesicles in electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of organic modifiers on retention mechanism and selectivity in micellar electrokinetic capillary chromatography studied by linear solvation energy relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The preparation of background electrolytes in capillary zone electrophoresis: golden rules and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of organic modifiers to enhance chiral selectivity in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Propyl Benzenesulfonate in Advanced Materials Synthesis
Introduction
Propyl benzenesulfonate (CAS No. 80-42-2) is an organic ester that, while noted in pharmaceutical contexts as a potential genotoxic impurity, holds significant, under-explored potential in materials science research.[1][2] Its utility stems from its molecular structure: a propyl group attached to a benzenesulfonate moiety. The benzenesulfonate anion is an exceptionally stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions. This inherent chemical property positions this compound as a highly effective propylating agent —a molecule capable of donating a propyl (-C₃H₇) group to a target substrate.
This guide provides researchers, materials scientists, and chemical engineers with a comprehensive overview of the mechanistic principles and practical applications of this compound. We will move beyond a simple recitation of facts to explain the causality behind its reactivity and provide detailed, validated protocols for its use in two key areas of materials science:
-
Post-Polymerization Modification: Tuning the physicochemical properties of polymers by introducing alkyl side chains.
-
Ionic Liquid Synthesis: Building functional cations for a new class of advanced, non-volatile solvents and electrolytes.[3]
By understanding and harnessing the reactivity of this versatile reagent, researchers can unlock new avenues for designing materials with tailored hydrophobicity, solubility, thermal stability, and ionic conductivity.
PART 1: Physicochemical Properties & Strategic Handling
A thorough understanding of a reagent's properties is foundational to its effective and safe use in any experimental design.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 80-42-2 | [4][5] |
| Molecular Formula | C₉H₁₂O₃S | [1][5] |
| Molecular Weight | 200.25 g/mol | [1][5] |
| Appearance | Colorless Oil | [2] |
| Boiling Point | 153-154 °C @ 9 Torr | [4] |
| Density | ~1.18 g/cm³ | [2] |
| Synonyms | Benzenesulfonic acid, propyl ester; n-Propyl Benzenesulfonate | [2][5] |
Safety & Handling Protocols
This compound is classified as a hazardous chemical that requires careful handling to ensure operator safety.
-
Primary Hazards: Causes serious skin and eye irritation.[6][7]
-
Handling Recommendations:
-
Always handle within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[6][7]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents. The compound is noted to be moisture-sensitive.[2]
-
PART 2: The Chemistry of Propylation: Mechanism of Action
The power of this compound as a materials synthesis tool lies in its function as a classic Sɴ2 electrophile. The electron-withdrawing sulfonyl group polarizes the C-O bond of the propyl ester, rendering the α-carbon susceptible to nucleophilic attack. The benzenesulfonate anion's high stability, a consequence of extensive charge delocalization across the sulfonate group and aromatic ring, makes it an outstanding leaving group.
This reactivity profile enables the efficient transfer of a propyl group to a wide range of nucleophiles, including amines, alkoxides, and phenoxides, which are common functional groups in polymer backbones and ionic liquid precursors.
Caption: General Sɴ2 mechanism for propylation.
PART 3: Application in Polymer Modification
Post-polymerization modification is a powerful strategy for fine-tuning the properties of existing polymers without re-developing monomer synthesis and polymerization routes. Alkylation of polymer backbones can significantly alter characteristics like hydrophobicity, glass transition temperature (Tg), and solubility.
Protocol 3.1: Propylation of Poly(4-vinylphenol) to Modify Hydrophobicity
This protocol details the conversion of the hydrophilic hydroxyl groups of poly(4-vinylphenol) (PVP) into propyl ether groups, resulting in a more hydrophobic polymer.
Rationale: The conversion of polar phenolic -OH groups to less polar propyl ether groups reduces the polymer's ability to form hydrogen bonds with water, thereby increasing its hydrophobicity and altering its solubility profile towards less polar organic solvents.
Caption: Workflow for the propylation of a polymer.
Materials:
-
Poly(4-vinylphenol) (PVP), average Mw 20,000 g/mol
-
This compound (98%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Deionized (DI) water
Procedure:
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 5.0 g of poly(4-vinylphenol) (41.6 mmol of repeat units) in 100 mL of anhydrous DMF.
-
Deprotonation: Add 8.6 g (62.4 mmol, 1.5 equivalents) of anhydrous potassium carbonate to the solution. The base deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide.
-
Reaction Setup: Heat the mixture to 60°C under a gentle flow of nitrogen gas. An inert atmosphere is crucial to prevent side reactions.
-
Addition of Alkylating Agent: Slowly add 10.0 g (49.9 mmol, 1.2 equivalents) of this compound to the reaction mixture dropwise over 30 minutes using a syringe pump. A slight excess ensures a high degree of functionalization.
-
Reaction: Maintain the reaction at 60°C for 24 hours with continuous stirring. Monitor the reaction progress via TLC by checking for the consumption of this compound.
-
Work-up: After 24 hours, cool the mixture to room temperature. Slowly pour the reaction mixture into 1 L of rapidly stirring DI water containing 10 mL of 1M HCl. This will precipitate the modified polymer and neutralize any remaining base.
-
Purification: Filter the resulting white solid using a Büchner funnel. Wash the polymer sequentially with 200 mL of DI water and 100 mL of methanol to remove salts and unreacted starting material.
-
Drying: Dry the purified polymer in a vacuum oven at 50°C for 24 hours to yield the final product, poly(4-propyloxystyrene).
Self-Validation & Characterization:
-
FT-IR Spectroscopy: Confirm the reaction by observing the disappearance of the broad hydroxyl (-OH) stretch around 3200-3500 cm⁻¹ and the appearance of C-H stretching peaks of the propyl group around 2870-2960 cm⁻¹ and the C-O-C ether stretch around 1240 cm⁻¹.
-
¹H NMR Spectroscopy: Dissolve the polymer in CDCl₃ or DMSO-d₆. The success of the reaction is confirmed by the appearance of new signals corresponding to the propyl group: a triplet around 3.9 ppm (-O-CH₂ -), a sextet around 1.7 ppm (-CH₂-CH₂ -CH₃), and a triplet around 1.0 ppm (-CH₃ ). The degree of substitution can be calculated by integrating the aromatic protons against the propyl protons.
PART 4: Application in Ionic Liquid Synthesis
Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties like negligible vapor pressure, high thermal stability, and tunable solvency.[3][8] The properties of an IL are dictated by the structure of its cation and anion. This compound is an ideal reagent for synthesizing IL cations by alkylating neutral nitrogen-containing heterocycles.
Protocol 4.1: Synthesis of 1-Methyl-3-propylimidazolium Benzenesulfonate
This protocol describes a straightforward, one-step synthesis of an imidazolium-based ionic liquid.
Rationale: The lone pair of electrons on the N-3 nitrogen of 1-methylimidazole acts as a nucleophile, attacking the propyl group of this compound. This quaternization reaction forms the 1-methyl-3-propylimidazolium cation, with the benzenesulfonate from the reagent serving as the counter-ion. This method directly yields an IL without requiring a separate anion exchange step.
Caption: Synthesis pathway for an imidazolium ionic liquid.
Materials:
-
1-Methylimidazole (99%), freshly distilled
-
This compound (98%)
-
Acetonitrile, anhydrous
-
Ethyl acetate, anhydrous
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylimidazole (8.21 g, 100 mmol) and 50 mL of anhydrous acetonitrile.
-
Reagent Addition: Add this compound (20.03 g, 100 mmol, 1.0 equivalent) to the flask. Note: The reaction is equimolar. Using a slight excess of the more volatile 1-methylimidazole can be done, but it must be removed later.
-
Reaction: Heat the mixture to 70°C and stir for 24 hours. The product will often form as a denser, separate liquid phase.
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the acetonitrile using a rotary evaporator.
-
Purification: Add 50 mL of anhydrous ethyl acetate to the crude product and stir vigorously for 1 hour. This step washes away unreacted starting materials. Carefully decant the ethyl acetate layer. Repeat this washing step two more times.
-
Drying: Place the washed product on a high vacuum line at 60°C for at least 12 hours to remove any residual volatile solvents. The final product should be a clear, viscous liquid.
Self-Validation & Characterization:
-
¹H and ¹³C NMR Spectroscopy: Dissolve the product in DMSO-d₆. Confirm the structure by identifying the imidazolium ring protons, the methyl and propyl group protons on the cation, and the aromatic protons of the benzenesulfonate anion. The disappearance of the starting material signals indicates a complete reaction.
-
Thermal Analysis (TGA/DSC): Use Thermogravimetric Analysis (TGA) to determine the thermal decomposition temperature, a key measure of the IL's stability.[3] Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events.
Summary & Future Outlook
This compound is a potent and precise tool for introducing propyl groups into organic materials. Its utility as a propylating agent, driven by the stability of the benzenesulfonate leaving group, provides a reliable method for the synthesis of functionalized polymers and task-specific ionic liquids. The protocols provided herein serve as a validated starting point for researchers aiming to control and tailor material properties at the molecular level.
Future research could expand the application of this compound to other areas, such as:
-
Surface modification of nanomaterials: Functionalizing graphene oxide or silica nanoparticles to improve their dispersion in polymer matrices.
-
Synthesis of active pharmaceutical ingredients (APIs): While it is a known impurity, its reactive nature could be harnessed as a reagent in specific synthetic pathways for drug development.[1][9]
-
Development of novel electrolytes: Creating new ionic liquids with specific conductivities and electrochemical windows for battery and supercapacitor applications.
By applying the fundamental principles and protocols outlined in this guide, the scientific community can further leverage this compound as a valuable reagent in the ongoing quest for next-generation materials.
References
- This compound - CAS Common Chemistry. CAS, a division of the American Chemical Society. (n.d.).
- This compound | C9H12O3S | CID 220447 - PubChem. National Institutes of Health. (n.d.).
- 4-Propylbenzenesulfonamide | C9H13NO2S | CID 2265561 - PubChem. National Institutes of Health. (n.d.).
- Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options - PMC. National Institutes of Health. (n.d.).
- Synthesis of Propyl-Sulfonic Acid-Functionalized Nanoparticles as Catalysts for Cellobiose Hydrolysis - Scirp.org. (2014).
- CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester - Google Patents. (n.d.).
- abs alkyl benzenesulfonates: Topics by Science.gov. (n.d.).
- Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture - NIH. (n.d.).
- Propyl sulfonic acid functionalized imidazolium based ILs - ResearchGate. (n.d.).
- This compound - CAS - 80-42-2 - Axios Research. (n.d.).
- Propyl-Sulfonic Acid Functionalized Nanoparticles as Catalyst for Pretreatment of Corn Stover - ResearchGate. (2025, August 9).
- Propylsulfonic Acid Functionalized SBA-15 Mesoporous Silica as Efficient Catalysts for the Acetalization of Glycerol - MDPI. (n.d.).
- This compound - CAS:80-42-2 - Sunway Pharm Ltd. (n.d.).
- CN1281581C - Alkyl benzene sulfonate, its preparation method ,alkyl benzene sulfonate surfactant and its application in tertiary oil recovery - Google Patents. (n.d.).
- Synthesis of n-propylbenzene - ResearchGate. (2025, August 7).
- Alkylating Polymers: Resin-Released Carbenium Ions as Versatile Reactive Intermediates in Polymer-Assisted Solution-Phase Synthesis - PubMed. (2001, January 19).
- Synthesis of polymer propane sulfonate Contains ionic liquid based on imidazolium and study of its catalytic properties in the process of acylation of alcohols and esterification of acids. (2022).
- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (n.d.).
- US8227652B2 - Synthesis of propylbenzene from toluene and ethylene - Google Patents. (n.d.).
- Synthesis of a Cross-Linked Polymer Electrolyte Membrane with an Ultra-High Density of Sulfonic Acid Groups - ACS Publications. (2023, April 19).
Sources
- 1. scbt.com [scbt.com]
- 2. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 3. Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in propyl benzenesulfonate HPLC analysis
Technical Support Center: Propyl Benzenesulfonate HPLC Analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges. As Senior Application Scientists, we understand that achieving perfect peak symmetry is crucial for accurate quantification and robust method development. This resource, presented in a direct question-and-answer format, provides in-depth, field-proven insights to diagnose and resolve the common issue of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a concern in my this compound analysis?
Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, known as a Gaussian peak, which is essential for accurate integration and quantification.[2][3]
Peak tailing is problematic because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[4]
-
Complicates Integration: The distorted peak shape leads to inconsistent and inaccurate peak area calculations, compromising the quantitative accuracy of your results.[5]
-
Lowers Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
-
Indicates Method Instability: Tailing often points to underlying issues in the chromatographic system or method, suggesting a lack of robustness.[2]
A common metric for peak shape is the USP Tailing Factor (T). A value of T=1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing.[3] Most analytical methods require a tailing factor of less than 2.0 for reliable quantification.
Q2: I'm observing peak tailing specifically with this compound. What are the most likely chemical causes?
The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[6] While the main interaction should be hydrophobic between this compound and the C18 stationary phase, unwanted secondary interactions can occur.
For a compound like this compound, the most probable cause is interaction with active sites on the silica-based column packing.[4] These active sites are primarily:
-
Residual Silanol Groups: Silica-based columns are manufactured by bonding a stationary phase (like C18) to the silica surface. However, this process is never 100% complete due to steric hindrance, leaving some unreacted silanol groups (Si-OH).[7][8] These silanol groups are polar and acidic and can interact strongly with polar or basic functional groups on an analyte, causing a secondary, stronger retention mechanism that leads to tailing.[6][9] While this compound itself is a neutral ester, its sulfonate group possesses polarity that can engage in hydrogen bonding with these active silanols.
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix can act as Lewis acids or chelating agents.[10][11] These metals can interact with analytes that have electron-donating groups, leading to secondary retention and peak tailing.[10][11] Modern, high-purity silica (Type B) has significantly lower metal content, but this can still be a factor, especially with older columns.[11]
The diagram below illustrates the primary (desired) and secondary (undesired) interactions that can lead to peak tailing.
Caption: Primary and secondary retention mechanisms in HPLC.
Q3: How can I determine if my HPLC column is the source of the peak tailing?
If your column is the culprit, the issue could be chemical (as described in Q2) or physical. Here’s how to troubleshoot:
-
Column Chemistry:
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica and featuring thorough end-capping are designed to minimize accessible silanol groups.[2][7] End-capping is a process where a small, less sterically hindered silane reagent is used to bond with the remaining silanol groups after the primary stationary phase (e.g., C18) has been attached.[8] If you are using an older column, switching to a modern, fully end-capped column can significantly improve peak shape.
-
Column Age and History: Columns degrade over time, especially when exposed to harsh pH conditions (pH > 8 can dissolve silica). This degradation can expose more silanol groups, leading to increased tailing.[4] If the column has been used extensively or for a wide variety of sample types, it may be contaminated.
-
-
Physical Column Issues:
-
Column Void or Channeling: A void at the head of the column or a disturbance in the packed bed can cause the sample to travel through different paths, resulting in a broadened and tailing peak.[6][12] This can be caused by pressure shocks or injecting samples in a solvent much stronger than the mobile phase.[4]
-
Blocked Frit: A partially blocked inlet frit can lead to poor sample distribution onto the column, causing peak distortion.[6] This is often accompanied by an increase in backpressure.[13]
-
Experimental Protocol: Diagnosing a Column Issue
-
Substitute the Column: The quickest way to confirm a column problem is to replace it with a new, identical column or one of known good performance.[6] If the peak shape improves dramatically, the original column was the source of the problem.
-
Reverse the Column and Flush: For a blocked frit, you can try disconnecting the column from the detector, reversing the flow direction, and flushing it with a series of strong solvents (e.g., isopropanol, then hexane, then isopropanol, then mobile phase). NOTE: Only do this for columns that are not specifically designated for single-direction flow. Check the manufacturer's instructions.
Q4: What mobile phase modifications can I make to improve the peak shape of this compound?
Optimizing the mobile phase is a powerful way to mitigate secondary interactions with the stationary phase.
-
Lowering the Mobile Phase pH: Residual silanol groups are acidic and become ionized (negatively charged) at a pH above approximately 3.0.[2][14] By lowering the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid, you can ensure the silanol groups remain in their neutral, protonated form (Si-OH).[6] This minimizes their ability to interact with the polar sulfonate moiety of your analyte.
-
Using Mobile Phase Additives (Modifiers):
-
Competitive Base: Adding a small amount of a basic compound, such as triethylamine (TEA), can improve the peak shape for acidic or neutral compounds that tail due to silanol interactions.[9] The TEA acts as a competitive base, preferentially interacting with the active silanol sites and effectively "masking" them from the analyte.[9]
-
Buffers: Using a buffer (e.g., phosphate or acetate buffer) helps maintain a constant pH across the column, preventing pH shifts that can affect peak shape.[9][15] This is especially important when injecting a sample whose pH differs from the mobile phase.
-
Data Presentation: Mobile Phase Optimization Strategy
| Parameter | Recommendation for this compound | Rationale |
| pH | 2.5 - 3.5 | Suppresses the ionization of residual silanol groups, minimizing secondary interactions.[2][6] |
| Buffer | 10-25 mM Phosphate or Acetate | Maintains a stable pH environment, improving reproducibility and peak shape.[15] |
| Additive | 0.1% Triethylamine (TEA) or similar amine | Acts as a silanol blocker, masking active sites on the stationary phase.[9] |
Experimental Protocol: Preparing a Modified Mobile Phase
-
Prepare the Aqueous Phase: To prepare 1 L of a pH 3.0 phosphate buffer, start with 950 mL of HPLC-grade water. Add the appropriate amount of potassium phosphate monobasic.
-
Adjust pH: While stirring, slowly add diluted phosphoric acid dropwise until the pH meter reads 3.0.
-
Add Organic Modifier: Mix this aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 65:35 v/v).[16]
-
Degas: Thoroughly degas the final mobile phase using sonication or vacuum filtration before use.
Q5: Could my HPLC instrument be causing the peak tailing?
Yes, issues outside of the column, known as "extra-column effects," can contribute significantly to peak broadening and tailing.[2][9]
-
Excessive Tubing: Long or wide-bore connecting tubing between the injector, column, and detector adds volume to the system, causing the separated peak to disperse before it reaches the detector.[4][14] This effect is more pronounced for early-eluting peaks.[12]
-
Solution: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing.
-
-
Poor Connections: Improperly seated fittings or a mismatch between the ferrule and the port can create small voids or "dead volumes" where the sample can get trapped and slowly bleed out, causing tailing.[14]
-
Solution: Ensure all fittings are properly tightened and that the tubing is cut perfectly flat and fully seated in the port before tightening.
-
-
Detector Settings: A large detector time constant or a high sampling rate can smooth the peak, but an excessively large time constant can also introduce artificial tailing.
-
Solution: Check the detector's data acquisition settings and optimize them for the peak width you are observing.
-
Systematic Troubleshooting Workflow
When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following flowchart provides a visual guide to this process.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
References
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- Berger, T. A., & Deye, J. F. (n.d.). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2014). [2]Troubleshooting HPLC- Tailing Peaks.
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- CHROMacademy. (n.d.). The Theory of HPLC Column Chemistry.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Reddy, B. K., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 856-860.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. waters.com [waters.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromacademy.com [chromacademy.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Blogs | Restek [discover.restek.com]
- 14. support.waters.com [support.waters.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity of propyl benzenesulfonate detection in complex matrices
Technical Support Center: Propyl Benzenesulfonate (PBS) Analysis
A Guide to Improving Detection Sensitivity in Complex Matrices
Welcome to the technical support center for the analysis of this compound (PBS). As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers encounter when trying to achieve low-level detection of this potential genotoxic impurity (PGI), particularly within challenging sample matrices like active pharmaceutical ingredients (APIs). This resource moves beyond simple step-by-step instructions to explain the scientific rationale behind each recommendation, empowering you to effectively troubleshoot and optimize your analytical methods.
This compound is an alkyl sulfonate ester, a class of compounds flagged by regulatory bodies for their potential genotoxicity.[1] Consequently, analytical methods must be sensitive enough to detect and quantify PBS at trace levels, often below the Threshold of Toxicological Concern (TTC), which can be as low as 1.5 µ g/day for lifetime exposure.[1][2] Achieving this sensitivity is complicated by the physicochemical properties of PBS and interference from the sample matrix.
This guide provides troubleshooting FAQs, detailed protocols, and workflow diagrams to help you navigate these challenges.
Section 1: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask when encountering specific problems during your analysis.
Low or No Analyte Signal
Question: I'm not seeing my this compound peak, or the signal-to-noise ratio is too low. Where should I start troubleshooting?
Answer: A low or absent signal is a common issue that requires a systematic approach to diagnose. The cause can originate from the sample preparation, the chromatographic separation, or the detector settings.
First, confirm the stability of your analyte. Alkyl sulfonates can be unstable under certain conditions. Ensure your standards and samples are fresh and stored correctly, protected from light and at low temperatures if necessary.[2]
Next, evaluate your analytical system. The following decision tree provides a logical workflow for troubleshooting a poor signal.
Caption: Troubleshooting workflow for low PBS signal.
Question: I'm using LC-MS/MS. Could matrix effects be killing my signal?
Answer: Absolutely. This is one of the most significant challenges in complex matrices. Matrix effects, primarily ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.[3] Benzenesulfonate components can be difficult to ionize even under ideal conditions, making them particularly susceptible to suppression.[4]
How to Diagnose and Mitigate Ion Suppression:
-
Post-Column Infusion: Infuse a standard solution of PBS into the flow stream after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Improve Chromatographic Separation: Modify your gradient to better separate PBS from the matrix components. A high-resolution column can provide the necessary peak capacity.[5]
-
Enhance Sample Cleanup: A simple "dilute-and-shoot" approach is often insufficient.[6] Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[3]
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for PBS is the gold standard. It will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness must be carefully validated.
Poor Peak Shape & Shifting Retention Times
Question: My PBS peak is tailing or fronting. How does this affect sensitivity and what can I do?
Answer: Poor peak shape directly impacts sensitivity. Tailing or fronting peaks are broader and have a lower maximum height, which can raise your limit of quantitation (LOQ).[7] This is often a chromatographic issue.
Common Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with polar analytes, causing peak tailing.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and fronting.
-
Solution: As a rule, the sample solvent should be as weak as or weaker than the initial mobile phase. If solubility is an issue, minimize the injection volume.[9]
-
-
Column Overload: Injecting too much mass on the column can lead to fronting peaks.
-
Solution: Dilute your sample. This is particularly relevant for the API matrix itself, not the trace-level PBS.
-
Question: My retention time is drifting. Why is this happening?
Answer: Retention time instability compromises peak identification and integration.
Troubleshooting Drifting Retention Times:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[9]
-
Mobile Phase Composition Changes: Check for proper solvent mixing and ensure there is no precipitation of buffers. Manually preparing the mobile phase can help diagnose issues with the pump's proportioning valves.[9]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times.[10]
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values. This leads to a gradual shift in retention. If the problem persists and other causes are ruled out, the column may need to be replaced.[7]
Section 2: Choosing and Optimizing Your Analytical Technique
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is fundamental and depends on the analyte's properties. For this compound, both can be used, but they present different challenges.
Question: Should I use GC-MS or LC-MS/MS for PBS analysis?
Answer: LC-MS/MS is generally the preferred technique for benzenesulfonate esters.[4]
-
LC-MS/MS: Offers high sensitivity and selectivity without the need for derivatization. It is well-suited for non-volatile and thermally labile compounds like PBS.[11] The primary challenge is optimizing ionization and mitigating matrix effects.
-
GC-MS: PBS is essentially non-volatile, making direct GC analysis impossible.[12] It requires a derivatization step to convert it into a more volatile compound. While GC-MS can offer excellent sensitivity, the derivatization adds complexity, time, and a potential source of variability to the workflow.[2] Some sulfonate esters can also break down in a hot GC inlet, leading to poor reproducibility.[6]
The following table summarizes the key considerations:
| Feature | LC-MS/MS | GC-MS |
| Sample Volatility | Ideal for non-volatile compounds. | Requires derivatization for non-volatile compounds.[12] |
| Sample Preparation | Focus on cleanup (SPE/LLE) to reduce matrix effects. | Requires cleanup plus a reliable derivatization step. |
| Sensitivity | Very high, especially with MRM mode.[13] | Can be very high, but dependent on derivatization efficiency. |
| Key Challenge | Ion suppression from complex matrices.[4] | Method complexity, potential for analyte degradation.[6] |
| Recommendation | Primary choice for PBS analysis. | A viable alternative if LC-MS/MS is unavailable or if a comprehensive method for both volatile and non-volatile impurities is needed.[6] |
Section 3: Advanced Sensitivity Enhancement
Question: My signal is clean, but I still need better sensitivity. What else can I do?
Answer: If you've optimized your sample preparation and instrument parameters, chemical derivatization can be a powerful tool to boost sensitivity, even for LC-MS analysis. The goal is to attach a chemical group to the analyte that has a higher ionization efficiency or provides a more stable fragment for MS/MS detection.[14]
While less common for sulfonates than for other functional groups, a derivatization strategy could be developed to introduce a permanently charged moiety or a group with very high proton affinity. This is an advanced approach that requires significant method development.[14][15]
A more straightforward approach is to optimize the detection method itself.
-
Mass Spectrometry: Transition from UV detection to mass spectrometry (MS). MS is inherently more selective and sensitive.
-
Targeted MS: Use Single Ion Monitoring (SIM) or, preferably, Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS). MRM significantly improves the signal-to-noise ratio by filtering out background ions, allowing for much lower detection limits.[13]
Section 4: Experimental Protocol Example
This section provides a representative protocol for the extraction and analysis of this compound from an API matrix using SPE and UPLC-MS/MS.
Protocol: SPE Cleanup and UPLC-MS/MS Analysis of PBS
1. Objective: To quantify this compound (PBS) in an API drug substance at a level of <1 ppm.
2. Materials:
-
This compound reference standard
-
API Drug Substance
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate
-
Mixed-Mode Cation-Exchange Polymer SPE Cartridges
-
UPLC System coupled to a Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
3. Standard & Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of PBS reference standard and dissolve in 100 mL of 50:50 acetonitrile:water.
-
Spiking Solutions: Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Sample Preparation (Targeting 1 ppm in a 10 mg/mL API solution):
-
Accurately weigh 100 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with an appropriate solvent (e.g., 10% acetonitrile in water). This results in a 10 mg/mL API solution. A 1 ppm level of PBS relative to the API corresponds to 10 ng/mL in this solution.
-
4. Solid-Phase Extraction (SPE) Workflow:
The purpose of SPE is to separate the analyte (PBS) from the bulk API and other matrix interferences.[3]
Caption: Solid-Phase Extraction (SPE) workflow for PBS cleanup.
5. UPLC-MS/MS Parameters:
These are starting parameters and must be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| UPLC Column | C18, 1.7 µm, 2.1 x 50 mm | Provides high-resolution separation. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Volatile buffer compatible with MS. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 5% B to 95% B over 5 min | To elute PBS and separate from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Minimize potential matrix load on the column. |
| Ionization Mode | ESI+ | This compound forms adducts like [M+NH₄]⁺ or [M+Na]⁺. |
| MRM Transition | Example: Precursor > Product | Must be determined by infusing a PBS standard. For PBS (MW 200.25), a potential sodium adduct precursor could be m/z 223.1. |
| Source Temp. | 450 °C | Optimize for signal intensity. |
| Dwell Time | 50-100 ms | Balances sensitivity with acquiring enough points across the peak. |
6. System Suitability & Validation:
-
Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak area should be <15%.
-
Analyze spiked API samples to determine recovery and matrix effects. Recovery should typically be within 70-130%.
-
Validate the method according to ICH guidelines, establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[8]
References
- CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
- Ramakrishna, K., et al. (2008).
- Thames Restek. (n.d.). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients.
- Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
- Reddy, G., & Kumar, P. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis.
- Velev, V. (n.d.).
- ResolveMass. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- Li, Y., et al. (2015). Analytical strategies for genotoxic impurities in the pharmaceutical industry.
- Wang, L., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- Lunar, L., Rubio, S., & Pérez-Bendito, D. (2004). Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. PubMed.
- Zareh, M. (n.d.).
- Lunte, S. M. (1994). Improved detection and derivatization in capillary electrophoresis. PubMed.
- Higashi, T., & Shimada, K. (2016). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. PubMed.
- Phenomenex. (n.d.). Troubleshooting Guide.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Andersson, L. I., & Andersson, K. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. rroij.com [rroij.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. hplc.eu [hplc.eu]
- 8. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved detection and derivatization in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Propyl Benzenesulfonate with Your API
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common but challenging issue of an Active Pharmaceutical Ingredient (API) co-eluting with propyl benzenesulfonate, a potential genotoxic impurity (PGI). As Senior Application Scientists, we have designed this resource to provide not just steps, but the underlying chromatographic principles to empower you to solve this and future separation challenges.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a critical issue for an impurity like this compound?
A1: Co-elution is a chromatographic challenge where two or more compounds exit the column at the same time, resulting in a single, overlapping peak.[1][2] This prevents accurate identification and quantification, which is the primary goal of chromatography.
This issue is particularly critical in pharmaceutical analysis for two main reasons:
-
Regulatory Compliance: Regulatory bodies like the ICH require that impurities in a new drug substance be reported above a threshold of 0.05% relative to the API.[3] If an impurity is co-eluting with the main API peak, it is impossible to accurately determine if it meets these stringent limits.[4]
-
Patient Safety: this compound is a sulfonate ester. This class of compounds is recognized as potentially genotoxic, meaning they can damage DNA and have much stricter control limits than typical impurities.[5][6] Failing to resolve and accurately quantify such an impurity can pose a significant safety risk.
Q2: My chromatogram shows a shoulder on the API peak, or my detector's peak purity analysis is failing. How do I definitively confirm co-elution?
A2: Visual anomalies like peak shoulders or tailing are strong indicators of co-elution, but they are not definitive proof.[2] To confirm that a hidden peak exists under your main API peak, you should employ more advanced detection techniques:
-
Diode Array Detector (DAD/PDA) Peak Purity Analysis: A DAD collects UV-Vis spectra continuously across the entire peak. The software can then compare these spectra. If all the spectra are identical, the peak is likely pure. If the spectra differ from the upslope to the downslope of the peak, it confirms the presence of a co-eluting impurity with a different chromophore.[1][2]
-
Mass Spectrometry (MS) Confirmation: An MS detector provides the most definitive evidence. By analyzing the mass-to-charge ratio (m/z) across the eluting peak, you can determine if more than one compound is present. If you observe the m/z of your API and the m/z of this compound (200.26 g/mol ) at the same retention time, you have confirmed co-elution.[1][7]
Troubleshooting Guide: A Step-by-Step Approach to Resolution
Resolving co-elution is a systematic process of manipulating the three key factors in the chromatographic resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[8][9] Of these, selectivity is the most powerful tool for separating closely eluting peaks.[1]
The following workflow provides a logical progression from simple mobile phase adjustments to more advanced column and system modifications.
Caption: A logical workflow for troubleshooting co-elution.
Q3: How can I resolve co-elution by modifying my existing HPLC mobile phase?
A3: Adjusting the mobile phase is the fastest and most cost-effective first step. The goal is to alter the interactions between your analytes and the stationary phase to change their relative retention times.
| Parameter | Recommended Action | Scientific Rationale |
| Organic Modifier | Switch between Acetonitrile (ACN) and Methanol (MeOH). | This is a powerful way to alter selectivity. ACN and MeOH have different properties; MeOH is a protic solvent capable of hydrogen bonding, while ACN has a stronger dipole moment. This difference can significantly impact how your API and this compound interact with the stationary phase, often changing their elution order.[10] |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase by ±1 pH unit. | This compound is a neutral compound, so its retention is largely unaffected by pH. However, if your API has acidic or basic functional groups, changing the mobile phase pH will alter its ionization state. An ionized compound is more polar and will be retained less on a reversed-phase column, creating a separation from the neutral impurity.[9][10] |
| Gradient Profile | Decrease the slope of the gradient (make it shallower) around the elution time of the co-eluting pair. | A shallower gradient increases the separation window for closely eluting compounds. This gives the stationary phase more "time" to differentiate between the API and the impurity, improving resolution.[10] |
| Temperature | Increase or decrease the column temperature by 5-10°C. | Temperature can subtly affect selectivity. While primarily used to decrease viscosity and analysis time, changes in temperature can alter the thermodynamics of analyte-stationary phase interactions, sometimes improving resolution.[11] |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate increases column efficiency (N), leading to sharper, narrower peaks. While this doesn't change selectivity, the narrower peaks may be resolved to baseline even if their retention times are very close.[11] |
Q4: Mobile phase adjustments were insufficient. How do I select a new HPLC column to achieve separation?
A4: Changing the stationary phase chemistry is the most effective way to alter selectivity (α) and resolve difficult co-eluting peaks.[1][8] If a standard C18 column fails, it's because the hydrophobic interactions are not selective enough. The key is to choose a column that offers alternative separation mechanisms.
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For... |
| Standard C18 | Hydrophobic (van der Waals) interactions. | General-purpose separations of non-polar to moderately polar compounds. Often the starting point but may fail for structurally similar compounds. |
| Phenyl-Hexyl | π-π interactions , Hydrophobic interactions. | Separating aromatic or unsaturated compounds. The phenyl rings on the stationary phase can interact with the benzene rings of both the API (if aromatic) and this compound, offering a completely different selectivity compared to C18.[12][13] |
| Pentafluorophenyl (PFP) | π-π, Dipole-dipole, Hydrogen bonding, Shape selectivity. | Highly effective for separating compounds with polar functional groups, halogenated compounds, and positional isomers. The multiple interaction modes of PFP phases make them exceptionally powerful for resolving difficult co-eluting pairs that C18 and Phenyl-Hexyl columns cannot.[14] |
Recommendation: For resolving this compound from an API, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is an excellent choice. Their ability to engage in π-π interactions provides a strong alternative selectivity mechanism to the purely hydrophobic interactions of a C18 phase.
Q5: I've tried multiple mobile phases and columns, but the co-elution persists. What advanced techniques can I employ?
A5: When conventional one-dimensional HPLC is insufficient, advanced chromatographic techniques that leverage orthogonal separations are necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This is a powerful technique for separating trace impurities that are hidden under a main API peak.[15][16] In a "heart-cutting" 2D-LC setup, the unresolved peak from the first dimension (e.g., a C18 column) is selectively transferred to a second, different column (e.g., a PFP column) for further separation under different mobile phase conditions.[17][18] This provides a massive boost in separation power.
Caption: Workflow for 2D-LC with heart-cutting.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.[19][20] It offers unique selectivity, especially for structurally similar and chiral compounds, and often provides faster separations.[21][22] The physical properties of the supercritical fluid (low viscosity, high diffusivity) can lead to very different chromatographic behavior compared to liquid-phase separations, potentially resolving the co-elution. SFC is also considered a "green" technique due to the significant reduction in organic solvent use.[21]
Experimental Protocol
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks
This protocol outlines a systematic approach to developing a robust HPLC method for separating an API from this compound.
-
Initial Conditions & Scouting Run:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: DAD/PDA (e.g., 254 nm or API λmax) and/or MS.
-
Gradient: Run a fast, broad scouting gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the co-eluting pair.
-
-
Mobile Phase Optimization:
-
Gradient Modification: Based on the scouting run, design a shallower gradient around the elution time. For example, if the peak elutes at 40% B, try a gradient segment of 30% to 50% B over 20 minutes.
-
Organic Modifier Change: Prepare a new Mobile Phase B using Methanol (MeOH). Re-run the optimized gradient. Compare the selectivity and resolution to the ACN method.
-
pH Adjustment: If the API is ionizable, prepare Mobile Phase A with buffers at different pH values (e.g., pH 3.0 phosphate buffer, pH 7.0 phosphate buffer) and repeat the analysis.
-
-
Stationary Phase Screening:
-
If mobile phase optimization fails, switch to a column with alternative selectivity.
-
Screen 1: Phenyl-Hexyl Column. Using the best mobile phase from Step 2, run the analysis on a Phenyl-Hexyl column of similar dimensions.
-
Screen 2: Pentafluorophenyl (PFP) Column. Repeat the analysis on a PFP column.
-
Evaluation: Compare the chromatograms from the C18, Phenyl-Hexyl, and PFP columns. The change in stationary phase chemistry will likely provide the most significant improvement in resolution.[8]
-
-
Final Optimization:
-
Once a column and mobile phase combination shows promising separation (Rs > 1.2), fine-tune the gradient, temperature, and flow rate to achieve baseline resolution (Rs ≥ 1.5) with an acceptable run time.
-
References
- High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. Agilent.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Pharmaceutical Applications of Supercritical Fluid Chrom
- High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. LabRulez LCMS.
- Supercritical fluid chromatography and microbore liquid chrom
- Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- What is Supercritical Fluid Chromatography (SFC)
- High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis.
- Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
- Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography.
- Optimizing Chromatographic Separ
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.
- A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis.
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Propyl benzenesulfon
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
- Developing HPLC Methods. Sigma-Aldrich.
- PFP & Phenyl HPLC Columns. GL Sciences.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Isopropyl benzenesulfon
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Isopropyl benzenesulfon
- Isopropyl Benzenesulfon
- propyl benzenesulphon
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis | Separation Science [sepscience.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. Isothis compound | 6214-18-2 [chemicalbook.com]
- 6. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 7. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 20. Supercritical fluid chromatography and microbore liquid chromatography for drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing degradation of propyl benzenesulfonate during sample analysis
Welcome to the dedicated technical support center for the analysis of propyl benzenesulfonate. As a known potent genotoxic impurity (GTI), accurate and precise quantification of this compound at trace levels is critical for ensuring the safety and regulatory compliance of pharmaceutical products.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound, with a focus on minimizing its degradation during the entire analytical workflow.
This compound, like other alkyl sulfonate esters, is susceptible to degradation, which can lead to inaccurate quantification and compromise the integrity of your results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify and mitigate these challenges.
Understanding the Degradation of this compound
This compound can degrade through several pathways, primarily hydrolysis and thermolysis. Understanding these mechanisms is the first step in preventing the degradation of your analyte during sample analysis.
Hydrolysis
Hydrolysis is the primary degradation pathway for this compound in the presence of water. The reaction is catalyzed by both acidic and basic conditions, with a significantly faster rate observed under alkaline (basic) pH.[3][4] The hydrolysis of sulfonate esters can proceed through different mechanisms, but the key takeaway for analytical scientists is the lability of the ester bond in aqueous environments.[5][6]
The degradation reaction is as follows:
This compound + H₂O → Benzenesulfonic Acid + Propanol
This degradation leads to a decrease in the concentration of this compound and an increase in its degradation products, which can interfere with the analysis.
Diagram: Hydrolysis of this compound
Caption: Hydrolysis of this compound yields benzenesulfonic acid and propanol.
Thermal Degradation
This compound can also degrade at elevated temperatures, a critical consideration for analytical techniques that employ heat, such as Gas Chromatography (GC). Thermal degradation of sulfonate-containing compounds can involve the cleavage of the sulfone and ether groups.[7] For this compound, this can lead to the formation of various volatile and semi-volatile byproducts, complicating the chromatographic profile and leading to inaccurate quantification. Some studies have noted that certain sulfonate esters, like isothis compound, can break down in the GC inlet and column, leading to baseline disturbances.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no recovery of this compound | Degradation due to pH: Sample stored in a basic or strongly acidic solution. | - Ensure sample and standard solutions are prepared in a neutral or slightly acidic (pH 3-6) buffer.[9] - Analyze samples as quickly as possible after preparation. |
| Hydrolysis during sample preparation: Prolonged exposure to aqueous media. | - Minimize the time samples spend in aqueous solutions. - If possible, use non-aqueous solvents for extraction and dilution. | |
| Thermal degradation in GC inlet: High inlet temperature. | - Optimize the GC inlet temperature. Start with a lower temperature (e.g., 200-220°C) and gradually increase. - Use a split injection to minimize residence time in the inlet.[8] | |
| Extra peaks in the chromatogram | Degradation products: Peaks corresponding to benzenesulfonic acid, propanol, or other thermal degradation products. | - Confirm the identity of extra peaks by analyzing standards of potential degradants. - Implement the preventative measures for hydrolysis and thermal degradation outlined in this guide. |
| Contamination: From glassware, solvents, or the analytical system. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware before use. - Run a blank to identify system contaminants. | |
| Peak tailing or poor peak shape (HPLC) | Secondary interactions with the stationary phase: this compound interacting with residual silanols on the column. | - Use a well-endcapped C18 column. - Add a competing base, such as triethylamine (TEA), to the mobile phase to block active sites on the column.[10] - Operate at a slightly acidic pH (e.g., pH 3) to suppress the ionization of silanols.[9] |
| Poor sensitivity | Suboptimal detection wavelength (HPLC-UV): Wavelength not set at the absorbance maximum of this compound. | - Determine the UV absorbance maximum of this compound (typically around 220 nm).[10] |
| Inefficient ionization (LC-MS): Incorrect mobile phase composition or source parameters. | - Optimize mobile phase additives (e.g., ammonium formate) and pH to enhance ionization.[11] - Tune the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates) for optimal signal. | |
| Analyte loss during sample preparation: Incomplete extraction or adsorption to surfaces. | - Validate the extraction procedure for recovery. - Use silanized glassware to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing and analyzing this compound samples?
A1: To minimize hydrolysis, it is crucial to maintain the pH of your sample and standard solutions within a neutral to slightly acidic range, ideally between pH 3 and 6.[9] Strongly acidic or, particularly, alkaline conditions will accelerate degradation.[3]
Q2: Can I use Gas Chromatography (GC) to analyze this compound?
A2: Yes, GC-MS is a viable technique for the analysis of this compound.[8][12] However, careful optimization of the inlet temperature is necessary to prevent thermal degradation. A split injection is often preferred to minimize the residence time of the analyte in the hot inlet.[8] Regular maintenance of the GC inlet, including changing liners and seals, is also recommended to prevent the buildup of degradation products.[8]
Q3: What are the recommended HPLC/UPLC conditions for this compound analysis?
A3: A reversed-phase HPLC or UPLC method with a C18 column is commonly used.[10] A mobile phase consisting of a buffer (e.g., phosphate or formate) at a slightly acidic pH (e.g., 3.0) and an organic modifier like acetonitrile is a good starting point.[10] UV detection is typically set around 220 nm.[10] For higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS/MS) is recommended.[13]
Q4: How can I improve the sensitivity of my method to meet the low detection limits required for genotoxic impurities?
A4: To achieve the required low detection limits (often in the ppm range relative to the active pharmaceutical ingredient), consider the following:
-
Use a more sensitive detector: Mass spectrometry (MS) offers significantly higher sensitivity and selectivity compared to UV detection.[14]
-
Optimize sample preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[15][16]
-
Increase the injection volume: If using a sufficiently robust method, a larger injection volume can increase the on-column amount of the analyte.
-
Method validation: A thoroughly validated method as per ICH guidelines will ensure that your limit of quantification (LOQ) is sufficiently low and reliable.[17][18]
Q5: What are the key parameters to consider for method validation for a genotoxic impurity like this compound?
A5: Method validation for a genotoxic impurity should be performed according to ICH Q2(R1) guidelines and should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be at or below the control threshold for the impurity.[13][18]
-
Linearity: Demonstrated across a range that includes the specification limit.
-
Accuracy: The closeness of test results to the true value.
-
Precision: Repeatability and intermediate precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
This protocol is designed to minimize the degradation of this compound during preparation.
-
Solvent Selection: Use a non-aqueous solvent such as acetonitrile or methanol as the primary diluent whenever possible.
-
Aqueous Solutions: If an aqueous medium is required, use a buffer solution with a pH between 3 and 5 (e.g., 0.01 M phosphate buffer).
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the chosen non-aqueous solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Store the stock solution at 2-8°C and protect it from light.
-
-
Working Standard and Sample Preparation:
-
Prepare working standards by diluting the stock solution with the mobile phase or a solvent mixture that is compatible with your analytical method.
-
For sample preparation, dissolve the drug substance in a suitable solvent. If the drug substance is not soluble in the mobile phase, a solvent exchange step may be necessary.
-
Analyze all solutions as soon as possible after preparation.
-
Diagram: Sample Preparation Workflow
Caption: Workflow for preparing this compound samples and standards.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for developing a sensitive and specific UPLC-MS/MS method for the quantification of this compound.
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-quality, end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: Optimize by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
References
- Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews: Journal of Pharmaceutical Analysis.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Pharmaceutical Outsourcing.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). Molecules.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2019). Molecules.
- REACTIONS OF SULPHONIC ESTERS: VI. THE TEMPERATURE DEPENDENCE OF THE RATE FOR THE HYDROLYSIS OF A SERIES OF ALKYL BENZENESULPHON. (n.d.). Canadian Journal of Chemistry.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). The Journal of Organic Chemistry.
- Sample Prepar
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (n.d.).
- Sample Prepar
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Thames Restek.
- Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu.
- Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. (2013).
- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). (n.d.). Shodex HPLC Columns.
- A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfon
- Propyl Benzenesulfon
- Preparation of sodium benzenesulfon
- Propyl benzenesulfon
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008). Journal of Pharmaceutical and Biomedical Analysis.
- Overcoming interferences in GC-MS analysis of alkylbenzenes. (n.d.). Benchchem.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (2008). Journal of Physical Organic Chemistry.
- Propyl benzenesulfon
- Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. (2002).
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013). The Journal of Organic Chemistry.
- Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. (2014). Journal of Pharmaceutical and Biomedical Analysis.
- Control pH During Method Development for Better Chrom
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2018). Polymers.
- Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. (1993). Polymer.
- Degradation of Polysorbates 20 and 80: Studies on Thermal Autoxidation and Hydrolysis. (2011). Journal of Pharmaceutical Sciences.
- Thermal Degradation of Blends of Polystyrene and poly(sodium 4-styrenesulfonate) and the copolymer, poly(styrene-co-sodium 4-sty. (1999).
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thamesrestek.co.uk [thamesrestek.co.uk]
- 9. agilent.com [agilent.com]
- 10. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. an.shimadzu.com [an.shimadzu.com]
- 13. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. pharmainfo.in [pharmainfo.in]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Column Selection for Optimal Separation of Alkylbenzenesulfonates
As a Senior Application Scientist, this guide is designed to provide you with the in-depth technical and practical knowledge required for the successful chromatographic separation of Linear Alkylbenzenesulfonates (LAS). LAS are a complex mixture of homologs (differing in alkyl chain length, typically C10 to C14) and phenyl positional isomers, making their separation a significant analytical challenge.[1][2] This guide moves beyond simple protocol recitation to explain the fundamental principles governing column selection and method optimization, empowering you to troubleshoot and develop robust analytical methods.
Part 1: Foundational Principles of LAS Separation
Understanding the analyte is the first step to a successful separation. Alkylbenzenesulfonates consist of a hydrophilic sulfonate head group and a hydrophobic alkyl chain attached to a benzene ring. This amphiphilic nature, combined with the structural diversity of commercial mixtures, dictates the chromatographic strategy.
The primary mode of separation for LAS is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this technique, analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase. The more hydrophobic the LAS molecule (i.e., the longer the alkyl chain), the more strongly it will be retained on the column.
However, the anionic sulfonate group introduces a challenge: at typical mobile phase pH levels, this group is ionized, which can lead to severe peak tailing on traditional silica-based columns due to interactions with residual silanol groups.[3] To overcome this, Ion-Pair Chromatography (IPC) is frequently employed. An ion-pairing agent, typically a quaternary ammonium salt like tetrabutylammonium chloride (TBAC), is added to the mobile phase.[4] This agent forms a neutral ion pair with the sulfonate group, masking its charge and allowing for separation based primarily on the hydrophobicity of the alkyl chain.[4][5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a C18 and a Phenyl-Hexyl column for LAS analysis?
A C18 column's stationary phase consists of long, 18-carbon alkyl chains, making it highly nonpolar.[6] Separation is driven almost exclusively by hydrophobic interactions. A Phenyl-Hexyl column has a six-carbon alkyl chain linked to a phenyl group.[7] This provides a "mixed-mode" separation mechanism. It separates based on hydrophobicity (from the hexyl chain) but also offers unique selectivity for aromatic compounds through π-π interactions between the stationary phase's phenyl ring and the analyte's benzene ring.[6][7][8] This can be particularly useful for separating phenyl positional isomers within a single LAS homolog.[9]
Q2: When should I use an ion-pairing agent?
An ion-pairing agent is almost always recommended for separating LAS on silica-based reversed-phase columns (like C18 or Phenyl-Hexyl) to achieve good peak shape.[4][10] Without it, the negatively charged sulfonate group interacts with the column's stationary phase, causing peak tailing.[3] Ion-pairing agents like tetrabutylammonium salts or perchlorates are added to the mobile phase to neutralize the charge on the sulfonate, leading to more symmetrical peaks and reproducible retention times.[4][10][11]
Q3: Can I separate LAS without an ion-pairing agent?
While challenging on standard columns, some specialized columns are designed for surfactant analysis and may reduce the need for ion-pairing agents. For example, polymer-based reversed-phase columns or phases with unique surface chemistry can offer good peak shapes for charged analytes even without ion-pairing reagents.[12] Columns like the Thermo Scientific Acclaim Surfactant Plus are specifically engineered to provide good peak shapes for various surfactant types, including anionics, by effectively deactivating the silica surface.[13][14]
Q4: What is the typical elution order for LAS homologs and isomers on a C18 column?
On a standard C18 column using ion-pair reversed-phase chromatography, the elution order is primarily determined by hydrophobicity. Therefore, homologs with shorter alkyl chains (e.g., C10-LAS) will elute before those with longer chains (e.g., C13-LAS). Within a single homolog, the phenyl positional isomers also separate, with isomers having the phenyl group closer to the end of the alkyl chain (more linear, more hydrophobic) generally being retained longer.
Part 3: Troubleshooting Guide for LAS Separation
This section addresses common problems encountered during the analysis of alkylbenzenesulfonates.
| Problem | Potential Cause(s) | Troubleshooting Protocol |
| Severe Peak Tailing | 1. Insufficient Ion-Pairing: The concentration of the ion-pairing agent is too low to effectively mask all sulfonate groups.[11] 2. Secondary Silanol Interactions: The analyte is interacting with active silanol groups on the silica surface, a common issue with older or lower-purity silica columns.[3] 3. Mobile Phase pH: The pH of the mobile phase may not be optimal for the chosen ion-pairing agent or column. | Step 1: Optimize Ion-Pair Agent Concentration. Incrementally increase the concentration of your ion-pairing agent (e.g., TBAC) in the mobile phase. A typical starting range is 1-5 mM.[4] Prepare several mobile phases with increasing concentrations and observe the effect on peak shape. Step 2: Adjust Mobile Phase pH. For silica columns, operating at a lower pH (e.g., 2.5-4) can help suppress the ionization of silanol groups, reducing tailing. Ensure your column is stable at the chosen pH.[10] Step 3: Consider a Modern, High-Purity Column. If tailing persists, switch to a column based on high-purity silica with end-capping, or a specialized surfactant column designed to minimize silanol interactions.[14] |
| Poor Resolution Between Homologs (e.g., C11 and C12) | 1. Insufficient Organic Modifier: The mobile phase is too "strong," causing the analytes to elute too quickly without sufficient interaction with the stationary phase. 2. Inadequate Stationary Phase Hydrophobicity: The chosen column (e.g., a C8) may not provide enough hydrophobic retention to separate long-chain homologs. | Step 1: Adjust Mobile Phase Composition. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[15] This increases the retention time and allows for better separation between homologs. A gradient elution, starting with a lower organic concentration and ramping up, is highly effective for separating a wide range of homologs.[4][15] Step 2: Use a More Retentive Column. Ensure you are using a C18 column, as its longer alkyl chains provide the necessary hydrophobicity to resolve LAS homologs effectively.[4] |
| Multiple Peaks for a Single Homolog (Poor Isomer Separation) | 1. Isocratic Elution: An isocratic (constant mobile phase composition) method may not have the power to resolve all phenyl positional isomers, which often co-elute.[1] 2. Suboptimal Column Selectivity: A standard C18 column separates isomers based on subtle differences in hydrophobicity, which may not be sufficient. | Step 1: Implement a Shallow Gradient. A slow, shallow gradient of organic solvent can often improve the resolution of closely eluting isomers.[16] Step 2: Switch to a Phenyl-Hexyl Column. A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions.[8][9] This can significantly enhance the separation of aromatic positional isomers compared to a C18 column.[16] |
| High System Backpressure | 1. Buffer Precipitation: The ion-pairing agent or buffer has precipitated in the system, often due to high concentrations or mixing with incompatible organic solvents.[17] 2. Sample Matrix Contamination: Complex sample matrices can clog the column frit or the head of the column. | Step 1: Verify Buffer/Salt Solubility. Ensure your buffer and ion-pairing agent are fully soluble in all mobile phase compositions used during your run. Always filter your mobile phases. If precipitation is suspected, flush the system thoroughly with warm, HPLC-grade water (without the column) to redissolve salts.[17][18] Step 2: Implement Sample Preparation. Use Solid-Phase Extraction (SPE) with a C18 cartridge to clean up and concentrate LAS from complex samples before injection. This removes interfering matrix components. Step 3: Use a Guard Column. A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained compounds, protecting the more expensive analytical column.[19] |
Part 4: Workflow for Column Selection
The optimal column choice depends on the specific analytical goal. This workflow provides a decision-making framework for selecting the right column and starting conditions.
Caption: Decision workflow for selecting an HPLC column based on the analytical goal for alkylbenzenesulfonate analysis.
References
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Phenyl-Hexyl Columns.
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
- Reverse-Phase Ion-Pair Chromatography (HPLC)
- Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. TÜBİTAK Academic Journals. [Link]
- Simple and Rapid Determination of Linear Alkylbenzene Sulfonates by In-Tube Solid-Phase Microextraction Coupled with Liquid Chrom
- Simultaneous determination of linear alkylbenzene sulfonates, alkylphenol polyethoxylates, and nonylphenol by high-performance liquid chromatography.
- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Shodex HPLC Columns. [Link]
- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. [Link]
- Determination of linear alkylbenzene sulfonates by ion-pair solid-phase extraction and high-performance liquid chromatography.
- Method development for analysis of linear and branched alkyl benzene sulfonates.
- Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. University of Nevada, Las Vegas. [Link]
- Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography.
- Surfactant and Silicone Issues.
- Separation and determination of homologues of linear alkylbenzenesulfonates by nonaqueous capillary zone electrophoresis using alkylammonium salts in ethanol. PubMed. [Link]
- A Versatile Column for Surfactant Analysis by HPLC.
- Determination of linear alkylbenzene sulfonates by ion-pair solid-phase extraction and high-performance liquid chrom
- HPLC Troubleshooting Guide. Phenomenex. [Link]
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI Technologies. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- HPLC Troubleshooting Guide. hplc.eu. [Link]
- Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor
- HPLC Troubleshooting Guide.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. hplc.eu [hplc.eu]
- 4. onepetro.org [onepetro.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. separationmethods.com [separationmethods.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]
- 12. shodex.com [shodex.com]
- 13. alfachemic.com [alfachemic.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. pure.qub.ac.uk [pure.qub.ac.uk]
- 17. realab.ua [realab.ua]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Navigating Matrix Effects in ESI-MS Analysis of Propyl Benzenesulfonate: A Technical Support Guide
Prepared by a Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the electrospray ionization-mass spectrometry (ESI-MS) analysis of propyl benzenesulfonate. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your analytical workflow.
Introduction to Matrix Effects in ESI-MS
Electrospray ionization (ESI) is a powerful and sensitive technique for analyzing a wide range of compounds, including this compound.[1][2] However, its susceptibility to "matrix effects" can significantly compromise the accuracy, precision, and sensitivity of an assay.[3][4][5] Matrix effects arise from co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue extracts) that interfere with the ionization of the target analyte.[3][4] This interference can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[5][6][7] For accurate quantitative analysis, it is critical to identify, understand, and mitigate these effects.[1]
This compound, an alkyl sulfonate ester, is often monitored as a potential genotoxic impurity in pharmaceutical products. The need for sensitive and accurate quantification at trace levels makes the control of matrix effects paramount.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the analysis of this compound, providing a systematic approach to troubleshooting.
Issue 1: Poor Signal Response and Low Sensitivity for this compound
Question: I am observing a much weaker signal for this compound in my sample matrix compared to the pure standard in solvent. What could be the cause and how can I fix it?
Answer: This is a classic symptom of ion suppression.[3][4] In ESI, your analyte must compete for ionization with all other co-eluting compounds from your sample matrix.[3] Highly abundant or easily ionizable matrix components can monopolize the available charge or space at the droplet surface, hindering the efficient ionization of this compound.[3][8]
Troubleshooting Workflow:
-
Confirm Matrix Effect: The first step is to quantitatively assess the extent of the matrix effect. This can be done using the post-extraction spike method.[7][9]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[10][11] For this compound, a reversed-phase or a mixed-mode anion exchange SPE cartridge could be effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract this compound from the aqueous matrix into an immiscible organic solvent.[10]
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids, which are major contributors to matrix effects in plasma and serum samples.[10] If using PPT, consider specialized phospholipid removal plates.[6]
-
-
Enhance Chromatographic Separation: If sample preparation alone is insufficient, optimizing your liquid chromatography (LC) method can separate this compound from the interfering matrix components.[1][6]
-
Gradient Modification: Adjust the gradient profile to increase the resolution between your analyte and the interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.
-
UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can provide significantly better separation efficiency.[1]
-
-
Sample Dilution: A straightforward approach is to dilute the sample.[6][12][13] This reduces the concentration of all matrix components, potentially lessening their impact on ionization. However, be mindful that this will also dilute your analyte, which may compromise the limit of quantification (LOQ).[6][12]
Issue 2: Inconsistent and Irreproducible Results for this compound Quantification
Question: My quality control (QC) samples are showing high variability (%CV > 15%). Could this be related to matrix effects?
Answer: Absolutely. Inconsistent matrix effects are a primary cause of poor reproducibility in bioanalytical assays.[10] The composition and concentration of interfering components can vary significantly between different lots of biological matrix, leading to variable ion suppression or enhancement.[7][14]
Troubleshooting Workflow:
-
Evaluate Lot-to-Lot Variability: During method validation, it is crucial to assess the matrix effect across at least six different lots of the biological matrix.[7][14][15] If you observe significant differences in analyte response, your current method is not robust enough to handle the inherent variability of the matrix.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for compensating for matrix effects.[11] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will have nearly identical physicochemical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[11]
-
Re-optimize Sample Preparation: If a SIL-IS is not available, you may need to develop a more rigorous sample cleanup procedure to remove the source of the variability.[7] Techniques like two-dimensional LC (column switching) can provide excellent cleanup by transferring only the analyte of interest to a second column for analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ion suppression in ESI?
A1: The exact mechanisms are complex and not fully understood, but several theories are widely accepted:
-
Competition for Charge/Surface Access: In the ESI droplet, analytes and matrix components compete for protons (in positive mode) or deprotonation sites (in negative mode) and for access to the droplet surface where ion evaporation occurs.[3][8]
-
Changes in Droplet Physical Properties: High concentrations of non-volatile matrix components (like salts and lipids) can increase the viscosity and surface tension of the ESI droplets.[2][16] This hinders solvent evaporation and the formation of gas-phase ions.[2][16]
-
Co-precipitation: Non-volatile species can cause the analyte to precipitate within the droplet, preventing its ionization.[3][16]
Q2: How can I visualize where in my chromatogram matrix effects are most severe?
A2: A post-column infusion experiment is an excellent qualitative tool for this purpose.[12] In this setup, a constant flow of your analyte solution is introduced into the mobile phase stream after the analytical column, while a blank matrix extract is injected. Any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components.
Q3: My method uses Atmospheric Pressure Chemical Ionization (APCI) instead of ESI. Am I still at risk for matrix effects?
A3: While APCI is generally considered less susceptible to matrix effects than ESI, it is not immune.[16][17] The ionization mechanism in APCI occurs in the gas phase, which reduces competition for droplet surface access.[16] However, ion suppression can still occur if matrix components interfere with the charge transfer reactions in the gas phase.
Q4: Are there any mobile phase additives that can help mitigate matrix effects?
A4: The choice of mobile phase additive can have a significant impact. While acidic additives like formic acid are often used to promote protonation in positive ion mode, high concentrations of some additives, such as trifluoroacetic acid (TFA), can cause ion suppression.[16] For benzenesulfonates, which are analyzed in negative ion mode, additives that can affect the spray stability or compete for ionization should be used with care. It is often a process of empirical optimization to find the best balance between chromatographic performance and ionization efficiency.
Q5: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?
A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on the validation of bioanalytical methods, which include a thorough assessment of matrix effects.[15][18][19] This typically involves evaluating the matrix effect in multiple lots of the biological matrix to ensure the method is accurate and reproducible.[7][14][15]
Data Presentation and Experimental Protocols
Table 1: Example Data for Quantifying Matrix Effect
| Sample Set | Description | Mean Peak Area (this compound) | Matrix Effect (%) |
| Set A | Analyte in pure solvent | 1,250,000 | N/A |
| Set B | Analyte spiked post-extraction into matrix | 750,000 | 60% (Ion Suppression) |
Matrix Effect (%) is calculated as: (Peak Area in Set B / Peak Area in Set A) x 100.[6] A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[17][20]
Protocol 1: Post-Extraction Spike Method for Matrix Effect Assessment
-
Prepare Set A: Spike the analyte (e.g., this compound) and its internal standard (if used) at a known concentration into the final mobile phase or reconstitution solvent.
-
Prepare Set B: Process at least six different lots of blank biological matrix through your entire sample preparation procedure (e.g., SPE, LLE).[7]
-
Spike the analyte and internal standard into the final, extracted blank matrix from each lot at the same concentration as in Set A.[7]
-
Analyze: Inject both sets of samples into the LC-MS/MS system.
-
Calculate: Compare the average peak area of the analyte in Set B to that in Set A to determine the percentage of matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific matrix and application.
-
Conditioning: Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the plate with 1 mL of an appropriate buffer (e.g., ammonium acetate, pH 9.0).[11]
-
Loading: Load the pre-treated and diluted sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., methanol) to remove hydrophilic and weakly retained interferences.[11]
-
Elution: Elute the this compound with an acidic organic solvent mixture (e.g., 10% formic acid in acetonitrile).[11]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Diagram 1: The Mechanism of Ion Suppression in ESI-MS
Caption: Competition between analyte and matrix components for ionization in the ESI droplet.
Diagram 2: Troubleshooting Workflow for Matrix Effects
Caption: A systematic approach to identifying and mitigating matrix effects in LC-MS analysis.
References
- Ion suppression (mass spectrometry) - Wikipedia. Wikipedia.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Understanding Ion Suppression in LC-MS Analysis. Lambda Solutions.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
- Guideline on bioanalytical method validation. European Medicines Agency.
- Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. ResearchGate.
- Matrix effects: Causes and solutions. ResearchGate.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information.
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- LCMS Troubleshooting: 14 Proven Strategies for Laboratories. ZefSci.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information.
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency.
- Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation.
- Solutions for Pharmaceutical Impurities. Shimadzu.
- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Shodex HPLC Columns.
- Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. ResearchGate.
- Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. PubMed.
- Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. ResearchGate.
- Influence of Ionization Source Design on Matrix Effects During LC-ESI-MS/MS Analysis. PubMed.
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analys. Bisphenol A Information & Resources.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Center for Biotechnology Information.
Sources
- 1. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. lambdalaboratory-80ns5yf.gamma.site [lambdalaboratory-80ns5yf.gamma.site]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. library.dphen1.com [library.dphen1.com]
Technical Support Center: Purity Analysis of Synthesized Propyl Benzenesulfonate
Welcome to the technical support center for the purity analysis of propyl benzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This resource provides in-depth technical guidance, moving beyond simple procedural lists to explain the underlying scientific principles of experimental choices.
This compound is an aryl-sulfonate that is considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[1][2] Its accurate identification and quantification are crucial for ensuring the safety and quality of active pharmaceutical ingredients (APIs). This guide will equip you with the knowledge to confidently assess the purity of your synthesized this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What are the most common impurities in this compound synthesis and how can I detect them?
Common Impurities:
The synthesis of this compound, typically through the esterification of benzenesulfonyl chloride with propanol or the reaction of a benzenesulfonate salt with a propylating agent, can lead to several impurities.[3][4][5][6] Understanding these potential byproducts is the first step in developing a robust analytical strategy.
| Impurity | Chemical Name | Reason for Formation | Recommended Analytical Technique(s) |
| Starting Material | Benzenesulfonic Acid | Incomplete reaction or hydrolysis of the ester product. | HPLC, Titration, ¹H NMR |
| Starting Material | Propanol | Incomplete reaction. | GC-MS, ¹H NMR |
| Side Product | Isothis compound | Use of isopropanol as a reagent or impurity in the propanol starting material.[7][8] | GC-MS, HPLC, ¹H NMR |
| Side Product | Dipropyl Ether | Side reaction of propanol, especially under acidic conditions. | GC-MS |
| Degradation Product | Benzene | Decomposition of benzenesulfonic acid at high temperatures.[9] | GC-MS |
Detection Strategies:
A multi-faceted analytical approach is often necessary for comprehensive purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual propanol, dipropyl ether, and benzene.[2][10][11]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying this compound from non-volatile impurities such as unreacted benzenesulfonic acid and isomeric sulfonate esters.[12][13][14][15]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities with distinct proton signals.[16][17][18]
-
Acid-Base Titration: A classical method to determine the total acidic content, which can indicate the presence of unreacted benzenesulfonic acid.[19][20][21]
My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
Interpreting unexpected signals in an ¹H NMR spectrum requires a systematic approach.
Step-by-Step Impurity Identification via ¹H NMR:
-
Assign the Peaks of this compound: First, confidently assign the proton signals corresponding to your target compound.
-
Aromatic Protons: Look for multiplets in the aromatic region (typically ~7.5-7.9 ppm).
-
Propyl Group Protons:
-
-OCH₂- (alpha protons): A triplet around 4.1-4.3 ppm.
-
-CH₂- (beta protons): A sextet around 1.7-1.9 ppm.
-
-CH₃ (gamma protons): A triplet around 0.9-1.1 ppm.
-
-
-
Compare with Spectra of Potential Impurities:
-
Benzenesulfonic Acid: A broad singlet for the acidic proton (can be concentration-dependent and may exchange with D₂O) and aromatic signals that may overlap with the product.[22]
-
Propanol: Characteristic signals for the hydroxyl proton (a broad singlet), and the -CH₂- and -CH₃ groups.
-
Isothis compound: A septet for the -CH- proton and a doublet for the two -CH₃ groups.[7]
-
-
Consider Solvent and Water Peaks: Residual protic solvents (e.g., ethanol, methanol) or water can introduce peaks.
-
Utilize 2D NMR Techniques: If significant overlap occurs, techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks to aid in structural elucidation.
My HPLC analysis shows a broad peak for my product or poor separation from an impurity. What should I do?
Peak broadening and poor resolution in HPLC can stem from several factors related to the method and the column.
Troubleshooting HPLC Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Product Peak | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Poor Separation | - Inadequate mobile phase strength- Incorrect column chemistry- Insufficient column length or efficiency | - Optimize the gradient or isocratic mobile phase composition.[12]- Select a column with a different stationary phase (e.g., C18, Phenyl).- Use a longer column or a column with a smaller particle size. |
| Tailing Peaks | - Secondary interactions with the stationary phase- Presence of silanol groups on the silica support | - Add a competing base (e.g., triethylamine) to the mobile phase.- Use an end-capped column. |
Experimental Workflow for HPLC Method Optimization:
Caption: HPLC method development workflow.
How can I quantify the amount of residual benzenesulfonic acid in my sample?
Residual benzenesulfonic acid can be quantified by several methods, with acid-base titration being a direct and cost-effective approach.
Protocol for Acid-Base Titration:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a suitable solvent, such as a mixture of anhydrous ethanol and water.[20]
-
Titrant: Use a standardized solution of sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).
-
Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the sample solution with the NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator.[20]
-
Calculation: Calculate the percentage of benzenesulfonic acid in the sample using the following formula:
% Benzenesulfonic Acid = (V * M * MW) / (W * 10)
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of benzenesulfonic acid (158.18 g/mol )[23]
-
W = Weight of the sample (g)
-
Workflow for Titration Analysis:
Caption: Identifying unknown peaks in GC-MS.
References
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.). Journal of Pharmaceutical Negative Results.
- Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis. (n.d.). J-Stage.
- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI.
- This compound. (n.d.). PubChem.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Semantic Scholar.
- The assay method of p-methyl benzenesulfonic acid content in a kind of butyl acrylate reactor. (n.d.). Google Patents.
- A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester. (n.d.). Google Patents.
- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (2005). ResearchGate.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Thames Restek.
- Removal of Alkyl Sulfonates Using DABCO. (2021). Organic Process Research & Development.
- Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. (n.d.). CORE.
- Benzenesulfonic Acid-Impurities. (n.d.). Pharmaffiliates.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ResearchGate.
- This compound. (n.d.). CAS Common Chemistry.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). ResearchGate.
- Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug. (n.d.). Google Patents.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (n.d.). Waters Corporation.
- Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu.
- Understanding the high catalytic activity of propylsulfonic acid-functionalized periodic mesoporous benzenesilicas by high-resolution 1H solid-state NMR spectroscopy. (2011). ResearchGate.
- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). (n.d.). Human Metabolome Database.
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). (n.d.). Shimadzu.
- A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. (n.d.). Google Patents.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. (2010). Novatia, LLC.
- Polypropylene benzene sulfonate. (n.d.). Google Patents.
- n-PROPYLBENZENE. (n.d.). Organic Syntheses.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry.
- Isothis compound. (n.d.). PubChem.
- Synthesis of Polysubstituted Benzenes. (2021). Chemistry LibreTexts.
- Benzenesulfonic acid. (2023). American Chemical Society.
- Synthesis of Polysubstituted Benzenes. (2022). Chemistry LibreTexts.
- Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries.
- This compound. (n.d.). Sunway Pharm Ltd.
- Synthesis of n-propylbenzene. (2012). ResearchGate.
- Benzenesulfonic acid. (n.d.). PubChem.
Sources
- 1. scbt.com [scbt.com]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. CN109456235A - A kind of green synthesis method of benzene sulfonic acid alkynes propyl ester - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isothis compound | C9H12O3S | CID 12441430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. an.shimadzu.com [an.shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PROPARGYL BENZENESULFONATE(6165-75-9) 1H NMR [m.chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. CN104502520B - The assay method of p-methyl benzenesulfonic acid content in a kind of butyl acrylate reactor - Google Patents [patents.google.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pharmaffiliates.com [pharmaffiliates.com]
Addressing poor peak shape in propyl benzenesulfonate chromatography
Welcome to the technical support center for the chromatographic analysis of propyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: While secondary interactions with residual silanol groups on the silica-based stationary phase are a frequent cause of tailing for many compounds, this compound is a neutral ester.[1][2][3][4] Therefore, significant tailing is more likely to arise from issues such as a poorly packed column bed (creating a void), a partially blocked column frit, or extra-column volume effects from improper tubing connections.[5][6]
Q2: My this compound peak is fronting. What should I investigate first?
A2: Peak fronting is most commonly a symptom of sample overload, either in terms of mass or volume.[6][7][8][9] The first step is to dilute your sample or reduce the injection volume and observe if the peak shape improves.[6][7]
Q3: Can I analyze this compound by Gas Chromatography (GC)?
A3: Yes, as an ester, this compound is generally volatile enough for GC analysis. However, its parent compound, benzenesulfonic acid, would require derivatization to increase its volatility.[7][10][11] Poor peak shape in GC can arise from different factors than in HPLC, such as issues with the inlet liner or improper column installation.[5][12][13]
Q4: Why is my baseline noisy or drifting during the analysis of this compound?
A4: A noisy or drifting baseline can be caused by several factors independent of the analyte itself. These include contaminated mobile phase or carrier gas, column bleed (especially at high temperatures in GC), or detector instability.[12][14][15] Ensure you are using high-purity solvents and gases and that your column is properly conditioned.
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving poor peak shapes for this compound, categorized by the chromatographic technique and the specific issue observed.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
This compound, a neutral ester, is typically analyzed using reversed-phase HPLC.[1][2][3][4] The following guide addresses common peak shape distortions.
Issue 1: Peak Tailing in HPLC
Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and integration accuracy.[5][15]
The "Why": Potential Causes
-
Physical Column Issues: The most probable cause for a neutral analyte like this compound is a physical problem with the column. This can include the formation of a void at the column inlet or a partially blocked inlet frit, which disrupts the sample band's flow path.[6][13]
-
Extra-Column Effects: Excessive volume between the injector, column, and detector can lead to band broadening and tailing. This is often due to using tubing with an incorrect internal diameter or improper fittings.[5][6][15]
-
Secondary Silanol Interactions: Although less pronounced for a neutral compound, some minor interaction with active, un-endcapped silanol groups on the silica stationary phase can still occur, contributing to tailing.[5][13][15] These interactions are often pH-dependent.[5][13]
The "How-to-Fix": A Step-by-Step Protocol
-
Isolate the Column: To determine if the column is the issue, replace it with a new, validated column of the same type. If the peak shape improves, the original column is likely the problem.
-
Column Maintenance:
-
Backflushing: If a blocked frit is suspected, disconnect the column from the detector and backflush it with a strong solvent (compatible with the stationary phase) to waste.[6]
-
Void Check: If a void is suspected, carefully inspect the column inlet. Sometimes, repacking the inlet or replacing the column is necessary.
-
-
Optimize System Connections:
-
Minimize the length of all connecting tubing.
-
Ensure all fittings are correctly swaged and that there are no gaps between the tubing and the connection port.
-
-
Mobile Phase Adjustment:
-
While this compound is neutral, slight adjustments to the mobile phase pH can sometimes mitigate minor secondary interactions. Adding a small amount of a buffer or an acidic modifier like formic acid can help protonate residual silanol groups, making them less interactive.[6]
-
Issue 2: Peak Fronting in HPLC
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of saturation effects within the column.[7][8]
The "Why": Potential Causes
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing molecules to move through the column more quickly than at lower concentrations.[7][9] This leads to a characteristic "shark-fin" or right-triangle peak shape with reduced retention time.[7]
-
Volume Overload: Injecting a large volume of sample, especially if the sample solvent is stronger than the mobile phase, can also cause peak distortion.[8][16]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will spread and can lead to fronting or split peaks.[10][14][15]
The "How-to-Fix": A Step-by-Step Protocol
-
Perform a Dilution Study:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If fronting decreases with dilution, mass overload is the confirmed cause.
-
-
Reduce Injection Volume: If mass overload is confirmed, reduce the injection volume accordingly. Alternatively, use a column with a larger internal diameter or particle size to increase loading capacity.[6]
-
Match Injection Solvent to Mobile Phase:
Troubleshooting Workflow for HPLC Peak Shape
Caption: HPLC troubleshooting workflow for this compound.
Part 2: Gas Chromatography (GC) Analysis
For volatile compounds like this compound, GC is a powerful alternative. However, it presents its own set of challenges for achieving symmetrical peaks.
Issue: Peak Tailing or Broadening in GC
In GC, tailing or broad peaks can indicate activity within the system or inefficient sample transfer.[5][12][17]
The "Why": Potential Causes
-
Active Sites: Even though this compound is neutral, it can interact with active sites in the GC flow path. These sites can be exposed silanol groups in the inlet liner or on the column itself (if the stationary phase is degraded).[5]
-
Improper Column Installation: A poor column cut (not perfectly square) or incorrect positioning of the column in the inlet can cause turbulence and lead to peak distortion.[5][13]
-
Sample Overload: Similar to HPLC, injecting too much sample can overload the column's capacity, leading to peak broadening or fronting.[5][15]
-
Slow Sample Transfer: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, the sample may not focus properly at the head of the column, resulting in broad peaks.[5]
The "How-to-Fix": A Step-by-Step Protocol
-
Inlet Maintenance:
-
Replace the Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner.
-
Clean the Inlet: If the inlet body is contaminated, it may need to be cleaned according to the manufacturer's instructions.
-
-
Column Installation and Conditioning:
-
Re-cut the Column: Using a ceramic wafer, make a clean, square cut at the column inlet.
-
Verify Column Position: Ensure the column is installed at the correct depth within the inlet as specified by the instrument manufacturer.
-
Condition the Column: Properly condition the column at a high temperature (below its maximum limit) to remove any contaminants.
-
-
Method Optimization:
Key Parameters for this compound Analysis
| Parameter | HPLC Consideration | GC Consideration |
| Analyte Nature | Neutral ester, less prone to strong ionic interactions. | Volatile ester, suitable for GC. |
| Stationary Phase | Reversed-phase (e.g., C18) is typical. | Non-polar to mid-polar phases (e.g., 5% Phenyl) are common. |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures. | High-purity Helium, Hydrogen, or Nitrogen. |
| Key Troubleshooting Focus | Physical column health, overload, injection solvent. | Inlet maintenance, column installation, temperature program. |
References
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks.
- Chromatography Forum. (2008, January 15). Derivatisation of sulfonic acids for GC/MS analysis.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Dolan, J. W. (2015, August 1). Overload in Liquid Chromatography. LCGC International.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CAS Common Chemistry. (n.d.). This compound.
- Chromatography Today. (n.d.). How to Avoid HPLC Column Overload.
- Element Lab Solutions. (n.d.). HPLC column overload.
- LCGC International. (2022, June 1). Column Overload in PLOT Columns.
- DrugFuture. (n.d.). Benzenesulfonic Acid.
- American Elements. (n.d.). This compound.
- Solubility of Things. (n.d.). Benzenesulfonic acid.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
Sources
- 1. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. americanelements.com [americanelements.com]
- 4. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Sodium benzenesulfonate Benzenesulfonic acid sodium salt [sigmaaldrich.com]
- 9. The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Derivatisation of sulfonic acids for GC/MS analysis. - Chromatography Forum [chromforum.org]
- 12. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 17. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Enhancing Recovery of Propyl Benzenesulfonate from Solid Matrices
Welcome to the technical support center dedicated to improving the analytical recovery of propyl benzenesulfonate from various solid matrices. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving consistent and high-recovery rates for this compound. Here, we will delve into the underlying principles of extraction, troubleshoot common issues, and provide robust protocols to enhance your experimental outcomes.
Part 1: Frequently Asked Questions - First Principles
This section addresses fundamental questions regarding the physicochemical properties of this compound and its interaction with solid matrices, which are crucial for developing an effective extraction strategy.
Q1: What are the key chemical properties of this compound that influence its extraction?
This compound (C9H12O3S) is a moderately polar organic compound.[1][2] Its structure, featuring a nonpolar benzene ring and a polar sulfonate ester group, dictates its solubility and adsorptive behavior. It is soluble in organic solvents like chloroform and ethyl acetate.[3] Understanding its polarity is the first step in selecting an appropriate extraction solvent and solid-phase extraction (SPE) sorbent.
Q2: Why is my recovery of this compound from soil/food samples consistently low?
Low recovery is a multifaceted issue that can stem from several factors:
-
Strong Matrix Interactions: this compound can bind to components of the solid matrix, such as organic matter in soil or proteins and fats in food samples, through hydrophobic and polar interactions.
-
Suboptimal Extraction Solvent: The chosen solvent may not have the appropriate polarity to efficiently desorb the analyte from the matrix.
-
Inefficient Extraction Technique: The method used (e.g., shaking, vortexing) may not provide sufficient energy to disrupt the matrix and allow the solvent to access the analyte.
-
Analyte Loss During Cleanup: The cleanup step, intended to remove interferences, might also inadvertently remove the analyte.
-
Degradation: The analyte may be unstable under the extraction conditions (e.g., high temperature, extreme pH).[4]
Q3: How does the pH of the sample affect the extraction efficiency?
For ionizable compounds, pH plays a critical role in their retention on SPE sorbents and their partitioning between aqueous and organic phases.[5][6] While this compound itself is not readily ionizable, the pH can influence the surface charge of the matrix components, thereby altering the strength of their interaction with the analyte.
Part 2: Troubleshooting Guide - A Systematic Approach to Low Recovery
This section provides a structured, question-and-answer-based guide to diagnose and resolve low recovery issues during the analysis of this compound.
Initial Assessment: Where is the Analyte Being Lost?
Before optimizing the entire workflow, it's crucial to pinpoint the step where the loss is occurring.
Q4: How can I determine if the low recovery is due to poor extraction or losses during subsequent steps?
A systematic way to investigate this is to analyze the sample at different stages of the process:
-
Analyze the Post-Extraction Solid Residue: After your initial extraction, re-extract the solid residue with a very strong and exhaustive solvent system (e.g., using a different solvent or a more vigorous technique like sonication). If a significant amount of this compound is detected in this second extract, your initial extraction is inefficient.
-
Analyze the Wash Fractions from SPE: If you are using solid-phase extraction for cleanup, analyze the wash solutions.[7] The presence of the analyte in the wash fraction indicates that the wash solvent is too strong and is eluting your compound of interest prematurely.
-
Spike a Clean Extract: To check for issues in the analytical detection step (e.g., matrix effects in LC-MS), spike a known amount of this compound into a blank matrix extract just before injection. If the recovery is still low, it points to signal suppression in the instrument.[8][9][10]
The following diagram illustrates a logical workflow for troubleshooting low recovery:
Sources
- 1. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isothis compound | C9H12O3S | CID 12441430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isothis compound | 6214-18-2 [chemicalbook.com]
- 4. welchlab.com [welchlab.com]
- 5. specartridge.com [specartridge.com]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Calibration curve issues in propyl benzenesulfonate quantification
Technical Support Center: Propyl Benzenesulfonate Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound quantification. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical quantification of this compound. As a potential genotoxic impurity (PGI), accurate and precise measurement of this compound is critical for regulatory compliance and patient safety.[1][2][3][4] This guide, structured in a user-friendly question-and-answer format, offers insights from a Senior Application Scientist's perspective to help you navigate and resolve issues with your calibration curves and overall analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Linearity and Calibration Curve Issues
A robust and linear calibration curve is the foundation of any quantitative analytical method. Issues with linearity are a common source of inaccurate results.
Question 1: My calibration curve for this compound is non-linear, showing a distinct curve or plateau at higher concentrations. What are the likely causes and how can I fix this?
Answer:
Non-linearity in your calibration curve, particularly at higher concentrations, is a frequent issue that can stem from several sources. Understanding the underlying cause is key to resolving the problem.
Potential Causes & Solutions:
-
Detector Saturation: UV detectors, commonly used in HPLC, have a linear range.[5] If the concentration of this compound in your higher standards is too high, it can saturate the detector, leading to a plateau in the response.
-
Troubleshooting Steps:
-
Check Absorbance Units (AU): Review the chromatograms of your highest concentration standards. If the peak height exceeds 1.0 Absorbance Unit (AU), you are likely operating outside the linear range of the detector.[5]
-
Reduce Concentration Range: Prepare a new set of calibration standards with a lower upper concentration limit.
-
Dilute High-Concentration Samples: If your samples are expected to have high concentrations, incorporate a validated dilution step into your sample preparation protocol.
-
-
-
Analyte-Specific Issues: this compound, like other sulfonate esters, can be reactive.[6][7] At higher concentrations in the sample solution, issues like self-aggregation or interaction with the column stationary phase can occur.
-
Troubleshooting Steps:
-
Evaluate Solvent Effects: Ensure your analyte is fully soluble and stable in the chosen solvent. Poor solubility can lead to non-linear responses.
-
Optimize Chromatography: A different column or mobile phase composition might mitigate on-column interactions.
-
-
-
Injection Volume Overload: Injecting too large a volume of a highly concentrated standard can lead to peak distortion and non-linearity.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Try injecting a smaller volume of your standards and samples.
-
Re-evaluate Concentration vs. Volume: It's often better to inject a smaller volume of a more concentrated sample than a large volume of a dilute one to maintain peak shape.
-
-
-
Inappropriate Regression Model: While a linear (first-order) regression is most common, some analytical systems may inherently exhibit a non-linear response over a wide concentration range.[8]
-
Troubleshooting Steps:
-
Assess Linearity with a Restricted Range: It's possible that a linear model is appropriate if you narrow the concentration range of your calibration curve.[8]
-
Consider a Quadratic (Second-Order) Fit: If a wider dynamic range is necessary, a quadratic regression model might provide a better fit. However, this must be justified and validated according to regulatory guidelines like ICH Q2(R1).[9][10][11][12]
-
-
Question 2: My calibration curve has a poor correlation coefficient (R² < 0.995) and significant scatter in the data points. What should I investigate?
Answer:
A low correlation coefficient and scattered data points indicate poor precision and a lack of a strong linear relationship between concentration and response. This can be caused by a variety of factors throughout the analytical workflow.
Potential Causes & Solutions:
-
Inconsistent Standard Preparation: This is one of the most common sources of error.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your primary stock solution of this compound was prepared accurately. Use a calibrated analytical balance and Class A volumetric flasks.
-
Freshly Prepare Standards: this compound can be susceptible to degradation, especially in certain solvents or at non-neutral pH.[13] Prepare fresh calibration standards from your stock solution for each analytical run.
-
Use a Consistent Dilution Scheme: Employ a serial dilution method from a single, well-prepared stock solution to minimize variability between standards.
-
-
-
Instrumental Variability: Inconsistent performance from your analytical instrument can introduce significant error.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect your HPLC or GC system for any leaks in the flow path, which can cause pressure fluctuations and variable injection volumes.
-
Autosampler Precision: Verify the precision of your autosampler by performing multiple injections of the same standard. Poor precision can lead to scattered results.
-
Detector Stability: Ensure the detector lamp (for UV) or source (for MS) is stable and has sufficient remaining lifetime.
-
-
-
Integration Errors: Inconsistent peak integration is a major contributor to poor precision.
-
Troubleshooting Steps:
-
Review Integration Parameters: Manually review the integration of each peak in your calibration standards. Ensure the baseline is set correctly and that all peaks are integrated consistently.
-
Optimize Peak Shape: Poor peak shape (e.g., tailing or fronting) can make consistent integration difficult. Address this by optimizing your chromatographic method (see Section 3).
-
-
Question 3: My calibration curve has a high y-intercept. What does this indicate and how can I resolve it?
Answer:
A high y-intercept in a calibration curve suggests that there is a significant response even at zero analyte concentration. This can lead to inaccurate quantification, especially for low-level samples.
Potential Causes & Solutions:
-
Contamination: The presence of this compound or an interfering compound in your blank or solvents can cause a positive y-intercept.
-
Troubleshooting Steps:
-
Analyze a "True" Blank: Inject the mobile phase or sample diluent directly to check for contamination.
-
Check Glassware and Solvents: Ensure all glassware is scrupulously clean. Use high-purity solvents (e.g., HPLC or MS grade).
-
Investigate Carryover: Inject a blank after your highest calibration standard to check for carryover from the injection port or column.
-
-
-
Matrix Effects: If you are analyzing samples in a complex matrix (e.g., a drug substance or formulation), endogenous components of the matrix can co-elute with your analyte and contribute to the signal.[14][15][16][17] This is particularly relevant for mass spectrometry-based methods.
-
Troubleshooting Steps:
-
Prepare Matrix-Matched Calibrants: If possible, prepare your calibration standards in a blank matrix that is free of the analyte. This helps to compensate for consistent matrix effects.
-
Improve Sample Preparation: Incorporate a more rigorous sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[15]
-
Enhance Chromatographic Resolution: Modify your HPLC or GC method to better separate the analyte from interfering peaks.
-
-
-
Incorrect Baseline Integration: Improper integration that includes a portion of the baseline noise or a drifting baseline in the peak area will result in a positive y-intercept.
-
Troubleshooting Steps:
-
Manually Review Integration: As with scatter issues, carefully examine the integration of your zero-concentration and low-concentration standards. Adjust integration parameters to ensure only the peak area is measured.
-
-
Section 2: Matrix Effects and Sample Preparation
The sample matrix can significantly impact the accuracy of your quantification. Understanding and mitigating these effects is crucial.
Question 4: I suspect matrix effects are suppressing or enhancing my signal in mass spectrometry. How can I confirm and address this?
Answer:
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix, are a major challenge in LC-MS/MS bioanalysis.[14] They can lead to either ion suppression or enhancement, both of which compromise quantitative accuracy.[14][17]
Confirmation of Matrix Effects:
-
Post-Column Infusion Experiment: This is a definitive method to visualize matrix effects.
-
A solution of this compound is continuously infused into the MS source post-column.
-
A blank, extracted matrix sample is then injected onto the HPLC column.
-
A dip or peak in the constant analyte signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
-
Post-Extraction Spike Comparison: This quantitative approach assesses the impact of the matrix.
-
Set A: Response of the analyte in a neat (clean) solution.
-
Set B: Response of the analyte spiked into a pre-extracted blank matrix sample.
-
Matrix Effect (%) = (B / A) * 100
-
A value significantly different from 100% indicates a matrix effect. This should be evaluated across multiple lots of the matrix.
-
Strategies to Mitigate Matrix Effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[15]
-
Protein Precipitation (PPT): A simple but often less effective method for removing proteins.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often the most effective technique for removing a wide range of interferences.
-
-
Improve Chromatographic Separation:
-
Adjust the mobile phase gradient or composition to move the analyte peak away from regions of ion suppression.
-
Consider using a different stationary phase or a column with a smaller particle size (e.g., UPLC) for better resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An ideal SIL-IS (e.g., deuterium-labeled this compound) will co-elute with the analyte and experience the same matrix effects.
-
By using the response ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.
-
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening their impact. This is a simple but potentially effective strategy if the analyte concentration is high enough to permit dilution.
Section 3: Chromatographic and Methodological Issues
The performance of your chromatographic system is integral to successful quantification.
Question 5: I'm observing poor peak shape (tailing or fronting) for this compound. How does this affect my calibration, and what can I do to improve it?
Answer:
Poor peak shape can negatively impact the accuracy and precision of peak integration, leading to non-linear calibration curves and poor reproducibility.
Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions (HPLC): Residual, acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solutions:
-
Use a Low pH Mobile Phase: Operating at a pH of around 2.5-3.0 can suppress the ionization of silanol groups. A method for related alkyl benzenesulfonates uses a mobile phase at pH 3.0.[18]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[18]
-
Use an End-Capped or Base-Deactivated Column: Modern columns are often "end-capped" to reduce the number of free silanols. Columns specifically designed for the analysis of basic compounds can also be effective.
-
-
-
Column Overload: Injecting too much mass of the analyte onto the column can lead to peak tailing.
-
Solution: Reduce the concentration of your standards and samples or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.
-
Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase.
-
-
Column Overload: Severe mass overload can also manifest as peak fronting.
-
Solution: As with tailing, reduce the amount of analyte injected.
-
Visual Experimental Workflows and Logic Diagrams
To aid in troubleshooting, the following diagrams illustrate key experimental workflows and logical decision-making processes.
Diagram 1: Standard Preparation and Calibration Curve Generation Workflow
Caption: Workflow for generating a calibration curve.
Diagram 2: Troubleshooting Guide for Non-Linear Calibration Curves
Caption: Decision tree for troubleshooting non-linear curves.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for calibration curves based on regulatory guidelines.
| Parameter | Acceptance Criteria | Regulatory Guideline Reference |
| Correlation Coefficient (R²) | ≥ 0.995 | [19] |
| Linearity | The relationship between response and concentration should be linear over the intended range. Visual inspection of a residuals plot is recommended. | ICH Q2(R1)[9][10][11][12] |
| Range | The range should cover from the Limit of Quantification (LOQ) to 120% of the specification limit for the impurity. | ICH Q2(R1)[9][10][11][12] |
| Y-intercept | Should be non-significant compared to the response at the LOQ. | FDA Bioanalytical Method Validation Guidance[20][21] |
| Accuracy & Precision at LOQ | Typically within ±20% of the nominal value. | FDA Bioanalytical Method Validation Guidance[20][21] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol outlines a standard procedure for preparing calibration standards for this compound.
-
Preparation of Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard using a calibrated analytical balance.
-
Quantitatively transfer the standard to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile). Mix thoroughly.
-
-
Preparation of Intermediate Stock Solution (e.g., 10 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to volume with the same solvent and mix thoroughly.
-
-
Preparation of Calibration Curve Standards (e.g., 0.05 to 2.0 µg/mL):
-
Perform serial dilutions of the Intermediate Stock Solution to prepare a series of at least five calibration standards. For example:
-
Standard 1 (0.05 µg/mL): 0.5 mL of Intermediate Stock into 10 mL flask.
-
Standard 2 (0.1 µg/mL): 1.0 mL of Intermediate Stock into 10 mL flask.
-
Standard 3 (0.5 µg/mL): 0.5 mL of Primary Stock into 100 mL flask.
-
Standard 4 (1.0 µg/mL): 1.0 mL of Primary Stock into 100 mL flask.
-
Standard 5 (2.0 µg/mL): 2.0 mL of Primary Stock into 100 mL flask.
-
-
Dilute each to volume with the appropriate solvent (e.g., mobile phase or sample diluent).
-
Note: The concentration range should be selected based on the expected level of the impurity and the sensitivity of the instrument. For genotoxic impurities, this range will typically be very low.
References
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- Matrix effect elimination during LC-MS/MS bioanalytical method development. (n.d.). PubMed. [Link]
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
- Bioanalytical Method Validation. (2001). U.S.
- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023). PubMed. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
- Method Linearity. (n.d.).
- Quality Guidelines. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
- Separation of Benzenesulfonic acid, propyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besyl
- What Is Linearity in HPLC Analysis and Its Importance? (2025). Altabrisa Group. [Link]
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Thames Restek. [Link]
- Fitting Nonlinear Calibration Curves: No Models Perfect. (2017). Scirp.org. [Link]
- What are the possible causes of a non-Linear calibr
- What could cause an HPLC to fail to produce a linear standard curve? (2017).
- Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. [Link]
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (2025).
- Sulfonate-ester-kinetic-study.pdf. (2010).
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023).
- Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug. (n.d.).
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025).
- This compound - CAS - 80-42-2. (n.d.). Axios Research. [Link]
- Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. (n.d.).
- Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. (2004). PubMed. [Link]
- Overcoming genotoxic impurities through a robust analytical approach. (2023). YouTube. [Link]
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). (n.d.). Shimadzu. [Link]
- Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. (n.d.). University of Nevada, Las Vegas. [Link]
- Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.).
- An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025).
- Review on identification and quantification of genotoxic impurities. (2022). ScienceScholar. [Link]
- Guideline on the limits of genotoxic impurities. (n.d.). European Medicines Agency. [Link]
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.). [Link]
- Method development for analysis of linear and branched alkyl benzene sulfonates. (2025).
- Sulfonate Esters – How Real is the Risk? (n.d.). PQRI. [Link]
- Propyl benzenesulfon
- Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. (n.d.). U.S. Environmental Protection Agency. [Link]
- Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous m
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Method Linearity | Separation Science [sepscience.com]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
- 8. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. database.ich.org [database.ich.org]
- 13. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
Technical Support Center: Propyl Benzenesulfonate Standard Solutions
Welcome to the Technical Support Center for propyl benzenesulfonate standard solutions. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and analytical challenges encountered during experimental work. As a potent alkylating agent and a potential genotoxic impurity (PGI), ensuring the integrity of this compound standards is critical for accurate quantification and risk assessment in pharmaceutical development.[1] This resource provides in-depth troubleshooting advice, validated experimental protocols, and a comprehensive understanding of the chemical behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the propyl ester of benzenesulfonic acid. In the pharmaceutical industry, it is recognized as a potential genotoxic impurity (PGI). PGIs are compounds that can damage DNA and are considered a potential cancer risk, even at trace levels.[2][3] Therefore, their presence in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory agencies.[4] The stability of a this compound standard solution is paramount because its degradation can lead to an underestimation of the impurity in a drug substance, potentially compromising patient safety.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathway for this compound is hydrolysis. Due to the presence of an ester linkage, the molecule is susceptible to cleavage by water, especially under acidic or basic conditions, to form benzenesulfonic acid and propanol. Other potential degradation routes include oxidation and photolysis, although these are generally less significant under typical laboratory conditions.[5][6][7][8][9][10]
Q3: What are the ideal storage conditions for this compound standard solutions?
To minimize degradation, this compound standard solutions should be stored in a cool, dry, and dark environment. Recommended storage is typically at 2-8°C in a tightly sealed container to prevent moisture ingress. The choice of solvent is also critical; a non-aqueous, aprotic solvent is preferable to minimize hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and analysis of this compound standard solutions.
Issue 1: Decreasing concentration of the standard solution over time.
-
Possible Cause 1: Hydrolysis. This is the most common cause of decreasing concentration. The presence of water in the solvent or exposure to atmospheric moisture can lead to the breakdown of this compound.
-
Solution:
-
Prepare solutions in high-purity, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran.
-
Use desiccators for storing opened containers of the standard material and during solution preparation.
-
Prepare fresh solutions frequently and verify their concentration before use.
-
-
-
Possible Cause 2: Adsorption to container surfaces. this compound may adsorb to the inner surfaces of glass or plastic containers, leading to a lower concentration in the solution.
-
Solution:
-
Use silanized glass vials to minimize adsorption.
-
Before use, rinse the container with the solvent to be used for the standard solution.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Degradation products. The most likely unexpected peak is benzenesulfonic acid, a product of hydrolysis. Depending on the chromatographic conditions, you might also see a peak for propanol.
-
Solution:
-
Confirm the identity of the extra peak by comparing its retention time with a standard of benzenesulfonic acid.
-
Adjust the chromatographic method to ensure baseline separation of this compound from its potential degradation products.
-
-
-
Possible Cause 2: Contamination. The unexpected peak could be from a contaminated solvent, glassware, or syringe.
-
Solution:
-
Run a blank injection of the solvent to check for contaminants.
-
Ensure all glassware is scrupulously clean and rinsed with high-purity solvent.
-
-
Issue 3: Poor peak shape (tailing or fronting) during HPLC analysis.
-
Possible Cause 1: Interaction with active sites on the column. Residual silanol groups on the silica-based stationary phase can interact with the sulfonate group, leading to peak tailing.
-
Solution:
-
Use a column with end-capping to block the silanol groups.
-
Add a small amount of a competing agent, such as triethylamine, to the mobile phase to mask the active sites.[11]
-
-
-
Possible Cause 2: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of benzenesulfonic acid (if present as a degradant) and influence peak shape.
-
Solution:
-
Optimize the pH of the mobile phase to ensure consistent ionization and good peak shape. A slightly acidic pH is often beneficial.[11]
-
-
Experimental Protocols
Protocol 1: Preparation of a Stock Standard Solution of this compound
-
Materials:
-
This compound reference standard
-
Anhydrous acetonitrile (HPLC grade)
-
Class A volumetric flasks
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Quantitatively transfer the weighed standard to a volumetric flask.
-
Dissolve the standard in a small amount of anhydrous acetonitrile and sonicate for 5 minutes.
-
Dilute to the mark with anhydrous acetonitrile and mix thoroughly.
-
Store the stock solution at 2-8°C in a tightly sealed, silanized glass vial.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is adapted from a validated method for the determination of alkyl benzenesulfonates and is suitable for assessing the stability of this compound.[11]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: 65:35 (v/v) mixture of 1% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (solvent), a freshly prepared standard solution of this compound, and the aged or stressed standard solution.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Data Presentation
Table 1: Typical Retention Times for this compound and its Primary Degradant
| Compound | Approximate Retention Time (minutes) |
| Benzenesulfonic Acid | 3.5 |
| This compound | 8.2 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Visualizations
Diagram 1: Hydrolytic Degradation of this compound
Caption: Hydrolytic degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for Decreased Standard Concentration
Caption: Troubleshooting logic for a decrease in standard concentration.
References
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9).
- Alkyl benzene sulfonic acid and preparation method and application thereof. (n.d.). Google Patents.
- Analytical strategies for genotoxic impurities in the pharmaceutical industry. (2025, August 5). ResearchGate.
- Overcoming genotoxic impurities through a robust analytical approach. (2023, April 21). YouTube.
- Genotoxic impurities in pharmaceutical products. (2019, December 20). European Pharmaceutical Review.
- Validated stability indicating. (n.d.). Science.gov.
- RESULTS OF FORCED DEGRADATION STUDY. (n.d.). ResearchGate.
- Horvath, R. S., & Koft, B. W. (1972). Degradation of alkyl benzene sulfonate by Pseudomonas species. Applied microbiology, 23(2), 407–414.
- Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13). Lab Manager.
- Raman, N. V. V. S. S., Reddy, K. R., & Prasad, A. V. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of pharmaceutical and biomedical analysis, 48(1), 227–230.
- Sigoillot, J. C., & Nguyen, M. H. (1992). Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater. Applied and environmental microbiology, 58(4), 1308–1312.
- Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. (n.d.). International Journal of Research and Analytical Reviews.
- Summary of forced degradation results. (n.d.). ResearchGate.
- Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. (n.d.). National Center for Biotechnology Information.
- Pathway of linear alkylbenzene sulfonate degradation[3]. (n.d.). ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information.
- Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species'. (n.d.). Semantic Scholar.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
- Simultaneous stability-indicating hplc method for the determination of cisapride, methylparaben and propylparaben in oral suspension. (n.d.). ThaiScience.
- Linear alkylbenzene sulfonates - Evaluation statement. (2022, January 14). Australian Government Department of Health and Aged Care.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. (2025, August 6). ResearchGate.
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
- This compound. (n.d.). PubChem.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. (2025, June 4). SciSpace.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. CN114805143A - Alkyl benzene sulfonic acid and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems of propyl benzenesulfonate in mobile phase
Introduction: Navigating the Challenges of Propyl Benzenesulfonate Solubility in HPLC
This compound (CAS 80-42-2) is an aryl sulfonate ester of significant interest in pharmaceutical development and organic synthesis.[1][2][3] However, its analysis via High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is frequently complicated by its limited solubility in highly aqueous mobile phases. This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome these solubility-related challenges. Drawing from established chromatographic principles and methodologies for similar chemical entities like linear alkylbenzene sulfonates (LAS), this document offers practical, field-proven solutions.[4][5]
Immediate Troubleshooting: The First Response
Question: I'm observing distorted peak shapes (severe fronting, tailing, or split peaks) and/or a rapid increase in system backpressure shortly after injecting my this compound sample. What is the most likely cause?
Answer: These symptoms are classic indicators of on-column precipitation . This issue is one of the most common problems when analyzing compounds with poor aqueous solubility.[6]
The Causality: this compound, being a relatively non-polar organic ester, likely requires a strong organic solvent (e.g., 100% Acetonitrile, Methanol, or DMSO) for complete dissolution in the sample vial. However, your HPLC method, especially in reversed-phase, probably starts with a mobile phase containing a high percentage of water (e.g., 90-95% water). When the injector introduces the "plug" of sample dissolved in strong organic solvent into the aqueous mobile phase stream, the solvent environments violently mix. The this compound is no longer soluble in this new, weaker solvent mixture and crashes out of solution.
This precipitation can occur in the tubing, the injector valve, or, most commonly, on the surface of the column inlet frit. This leads to:
-
Rapid Pressure Increase: Precipitate physically blocks the flow path at the column inlet.[6]
-
Distorted Peak Shape: The precipitated analyte dissolves slowly and unevenly as the gradient brings on a higher percentage of organic solvent, leading to broad, tailing, or split peaks.
-
Inconsistent Retention Times: The precipitation and re-dissolution process is often not perfectly repeatable, causing shifts in retention time between injections.[7]
The primary directive is to ensure compatibility between the sample solvent and the initial mobile phase conditions . The following sections will guide you through systematically achieving this.
Frequently Asked Questions (FAQs) on Method Development
Q1: What is the ideal starting solvent for dissolving my this compound sample? The golden rule of HPLC is to dissolve your sample in the mobile phase itself whenever possible. Start by attempting to dissolve your sample in the exact solvent composition of your method's starting conditions (e.g., 80% Water / 20% Acetonitrile). If solubility is insufficient, incrementally increase the organic solvent strength of your sample diluent, but use the weakest solvent that provides adequate solubility. If you must use 100% organic solvent, you must keep the injection volume as low as possible to mitigate precipitation effects.
Q2: My compound is an aryl sulfonate. How does the sulfonate group affect its chromatographic behavior? The benzenesulfonate moiety is the conjugate base of a strong acid, benzenesulfonic acid (pKa ≈ -2.8).[8][9] This means that in virtually any mobile phase used for reversed-phase HPLC (pH 2-8), the sulfonate group will be deprotonated and carry a negative charge (-SO₃⁻). This ionic character can lead to undesirable secondary interactions with the silica stationary phase, particularly with residual, positively charged silanol groups, causing significant peak tailing.[10]
For such compounds, ion-pair chromatography is a highly effective strategy. An ion-pairing reagent, such as a tetraalkylammonium salt, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and improving its retention and peak shape on a reversed-phase column.[11][12]
Q3: Acetonitrile (ACN) vs. Methanol (MeOH) – Which is better for my mobile phase? Both are common reversed-phase solvents, and the choice can significantly impact solubility and selectivity.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Insights |
| Elution Strength | Stronger | Weaker | ACN is a stronger solvent, meaning you generally need less of it to elute a compound compared to MeOH. This can be useful for highly retained compounds. |
| Solvating Power | Good for non-polar and polar compounds. | Excellent for protic compounds due to its hydrogen-bonding capability. | For this compound, which has both a non-polar propylbenzene group and a polar sulfonate ester, both solvents are viable. Empirical testing is required. |
| Viscosity | Lower | Higher | ACN/Water mixtures have lower viscosity, resulting in lower system backpressure, which is advantageous for high flow rates or small particle columns.[11] |
| UV Cutoff | ~190 nm | ~205 nm | ACN allows for lower UV wavelength detection, which can be critical if the analyte's chromophore has a maximum absorbance below 210 nm.[13] |
| Solubility Issues | Can cause precipitation of some buffer salts at high concentrations.[13] | Generally more forgiving with buffer solubility. |
Recommendation: Start with ACN due to its lower viscosity and better UV transparency. If solubility or peak shape issues persist, developing a parallel method with methanol is a logical next step.
Q4: Can adjusting the mobile phase pH or temperature help?
-
pH: Because this compound is the ester of a very strong acid, its charge will not change within the usable pH range of most silica columns (pH 2-8). Therefore, pH adjustment is unlikely to significantly improve its intrinsic solubility. However, pH control is still critical for method robustness and to prevent degradation of the stationary phase.[11]
-
Temperature: Increasing the column temperature (e.g., to 35-50°C) can be beneficial. It often increases analyte solubility in the mobile phase and decreases solvent viscosity, leading to sharper peaks and lower backpressure.[14] However, ensure your column and analyte are stable at the selected temperature.
Systematic Troubleshooting Guide & Protocols
This section provides a logical workflow to systematically resolve solubility issues.
Workflow for Overcoming Solubility Issues
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Protocol 1B: Matching Sample Solvent to Mobile Phase
-
Objective: To prepare the sample in a diluent that is as chromatographically weak as possible to prevent on-column precipitation.
-
Materials: this compound standard, HPLC-grade water, HPLC-grade acetonitrile (ACN).
-
Procedure:
-
Prepare a series of potential sample diluents with varying ACN/water ratios (e.g., 20:80, 30:70, 40:60, 50:50 v/v).
-
Determine the minimum concentration of your standard required for adequate detector response.
-
Attempt to dissolve the standard in the weakest diluent (20:80 ACN/Water) to achieve the target concentration. Use sonication if necessary.
-
If it does not fully dissolve, move to the next strongest diluent (30:70) and repeat.
-
Identify the diluent with the lowest percentage of ACN that completely dissolves your sample. This is your new sample solvent.
-
Ensure your HPLC method's initial mobile phase composition is either identical to or stronger (i.e., has a higher % ACN) than your new sample solvent.
-
Protocol 3A: Implementing Ion-Pair Reversed-Phase Chromatography (IP-RPLC)
This protocol is adapted from established methods for analyzing linear alkylbenzene sulfonates.[4][12][15]
-
Objective: To improve the retention and peak shape of the anionic this compound by forming a neutral ion pair.
-
Materials: HPLC-grade water, HPLC-grade acetonitrile, Tetrabutylammonium Chloride (TBAC) or Sodium Perchlorate (NaClO₄).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 5-10 mM solution of the ion-pairing reagent in HPLC-grade water. For example, to make 1 L of 10 mM TBAC (MW ≈ 277.9 g/mol ), dissolve 2.78 g of TBAC in 1 L of water. Filter through a 0.45 µm filter.
-
Organic Phase (B): 100% Acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM TBAC in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at a higher organic percentage than a standard RPLC method, e.g., 30-40% B, and gradient to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm.
-
Column Temperature: 30°C
-
-
System Equilibration (Critical): The column must be thoroughly equilibrated with the ion-pairing mobile phase. Flush the column with the initial mobile phase conditions for at least 30-60 minutes before the first injection to ensure the stationary phase is saturated with the ion-pairing reagent.
Mechanism of Ion-Pair Chromatography
Caption: Ion-pairing reagent (TBA⁺) neutralizes the analyte's charge, increasing its hydrophobicity and retention on the C18 stationary phase.
References
- This compound - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]
- This compound | C9H12O3S | CID 220447 - PubChem.
- (PDF) Method development for analysis of linear and branched alkyl benzene sulfonates.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Isothis compound | C9H12O3S | CID 12441430 - PubChem.
- HPLC Troubleshooting Guide. [Link]
- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Shodex HPLC Columns. [Link]
- Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. TÜBİTAK Academic Journals. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- Development of an analytical method for the quantification of surfactants and its application to wastewater treatment plant effluents. Umweltbundesamt. [Link]
- Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). PubMed. [Link]
- Eco-friendly HPLC Strategies for Pharmaceutical Analysis. Journal of Advanced Scientific Research. [Link]
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. University of Nevada, Las Vegas. [Link]
- This compound | CAS 80-42-2. AMERICAN ELEMENTS. [Link]
- Reverse-Phase Ion-Pair Chromatography (HPLC)
- Organic Phase Injection of Highly Concentrated Samples in Prepar
- Benzenesulfonic acid - Wikipedia. Wikipedia. [Link]
- Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures.
- Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 9. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. phenomenex.com [phenomenex.com]
- 12. onepetro.org [onepetro.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shodex.com [shodex.com]
- 15. researchgate.net [researchgate.net]
Deconvolution of mass spectra for propyl benzenesulfonate and its adducts
Welcome to the technical support guide for the deconvolution of mass spectra for propyl benzenesulfonate and its adducts. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of this potentially genotoxic impurity (PGI). Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and generate high-quality, reproducible data.
Introduction: The Analytical Challenge of Sulfonate Esters
This compound is a sulfonate ester, a class of compounds often monitored as PGIs in pharmaceutical development. While mass spectrometry (MS) is the preferred analytical technique for its sensitivity and specificity, this compound presents a significant challenge. Its analysis, particularly with electrospray ionization (ESI), is frequently complicated by the formation of multiple adduct ions.[1][2] This phenomenon can suppress the desired signal, complicate spectral interpretation, and lead to errors in automated deconvolution, making accurate identification and quantification difficult. This guide provides a structured, question-and-answer approach to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the mass spectrometric analysis of this compound, from method development to data interpretation.
Category 1: Fundamentals & Method Development
Question 1: I am starting my analysis. Which ionization source, ESI or APCI, is recommended for this compound?
Answer: The choice of ionization source is critical and depends on your analytical goals. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but they yield very different spectra.[1]
-
Electrospray Ionization (ESI): ESI is a very soft ionization technique that often results in minimal fragmentation. For this compound, this typically produces a protonated molecule, [M+H]+. However, ESI is highly susceptible to adduct formation. You will likely observe a series of adducts, such as [M+NH4]+, [M+Na]+, and [M+K]+, which can compete with and suppress the [M+H]+ signal, leading to poor sensitivity and reproducibility.[1][3] Control over the mobile phase composition is paramount when using ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally less prone to forming non-volatile adducts like [M+Na]+. For sulfonate esters, APCI in the negative ion mode can be particularly effective. It often produces a stable [M-alkyl]- precursor ion, which is excellent for sensitive and specific quantification using Selected Reaction Monitoring (SRM).[1]
Recommendation: For quantitative analysis requiring high sensitivity and robustness, APCI in negative mode is often superior . For qualitative analysis where multiple adducts can be used as confirmatory evidence for the molecular weight, ESI in positive mode is suitable, provided you can manage the adduct formation.
Question 2: My ESI spectrum shows a forest of peaks, and the [M+H]+ ion is very weak. How can I simplify the spectrum and enhance my target ion?
Answer: This is a classic problem of competitive ionization and adduct formation. The prevalence of sodium (Na+) and potassium (K+) ions in glassware, solvents, and reagents leads to the preferential formation of [M+Na]+ and [M+K]+ adducts.[3] You can simplify the spectrum by manipulating the mobile phase chemistry to favor a single ion species.
Causality: The goal is to provide an overwhelming concentration of a desired charge carrier (like H+ or NH4+) to outcompete incidental contaminants (Na+, K+).
-
To Promote [M+H]+: Add a source of protons. Lowering the mobile phase pH by adding 0.1% formic acid provides an excess of protons, driving the equilibrium towards the formation of the protonated molecule, [M+H]+.[3] This is the most common strategy for simplifying positive mode ESI spectra.
-
To Promote [M+NH4]+: If the protonated molecule is unstable or provides poor signal, you can intentionally form an ammonium adduct. Adding a volatile buffer like 1-10 mM ammonium acetate or ammonium formate can produce a dominant [M+NH4]+ ion, which is often more stable and can improve sensitivity for certain analytes.
Troubleshooting Workflow:
-
Start with a mobile phase containing 0.1% formic acid.
-
If the signal is weak, try replacing formic acid with 5-10 mM ammonium acetate.
-
Ensure high-purity solvents (LC-MS grade) and clean glassware to minimize sodium and potassium contamination.
Category 2: Spectral Interpretation & Deconvolution
Question 3: How do I correctly identify the molecular weight of this compound when multiple peaks are present?
Answer: This process, known as spectral deconvolution, involves recognizing patterns in the m/z values to trace them back to a single neutral mass. The key is to look for characteristic mass differences between the peaks. The monoisotopic mass of this compound (C9H12O3S) is 200.0507 Da .[4]
First, identify the most likely adducts and calculate their expected m/z values.
| Adduct Type | Charge Carrier | Mass Difference (Da) | Expected m/z for this compound |
| Protonated Molecule | H+ | +1.0078 | 201.0585 |
| Ammonium Adduct | NH4+ | +18.0334 | 218.0841 |
| Sodium Adduct | Na+ | +22.9898 | 223.0405 |
| Potassium Adduct | K+ | +38.9637 | 239.0144 |
Table 1: Common positive-ion ESI adducts for this compound (Neutral Mass = 200.0507 Da). Mass differences from[5].
Systematic Approach:
-
Generate a list of observed peaks from your spectrum.
-
Calculate the mass differences between prominent peaks.
-
Check if these differences match the values in Table 1 (e.g., a peak 21.982 Da higher than another suggests a [M+H]+ / [M+Na]+ pair).[5]
-
Once a pattern is confirmed, subtract the adduct mass from the observed m/z to calculate the neutral mass. Multiple adducts should all point to the same neutral mass (~200.05 Da).
Question 4: What are the expected fragmentation patterns for this compound in MS/MS?
Answer: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. Aromatic sulfonates and sulfonamides exhibit characteristic fragmentation pathways. Upon collision-induced dissociation (CID), you should look for the following neutral losses and fragment ions:
-
Loss of SO2 (63.9619 Da): This is a very common fragmentation for aromatic sulfonates, often occurring via rearrangement.[6][7] This would result in a fragment ion at m/z 137.0966 ([M+H - SO2]+).
-
Cleavage of the Propyl Group:
-
Loss of Propene (42.0469 Da): Cleavage of the ester bond can lead to the loss of the propyl group as propene, leaving the benzenesulfonic acid fragment at m/z 159.0116 ([M+H - C3H6]+).
-
Formation of Tropylium Ion: While more characteristic of simple alkylbenzenes, fragmentation can sometimes lead to the formation of the stable tropylium ion (C7H7+) at m/z 91.0548.[8]
-
-
Benzenium Ion Fragments: You may also observe fragments corresponding to the benzene ring itself, such as C6H5+ at m/z 77.0391.
The presence of these specific fragments in your MS/MS spectrum provides high confidence in the identification of this compound.
Caption: Key ionization, adduct, and fragmentation pathways for this compound.
Part 2: Experimental Protocols & Workflows
This section provides step-by-step guidance for common laboratory procedures related to this analysis.
Protocol 1: Systematic Deconvolution Troubleshooting
When automated deconvolution software fails, a logical workflow can quickly identify the root cause. This protocol assumes you have acquired a mass spectrum that you suspect contains this compound.
Caption: Troubleshooting workflow for failed spectral deconvolution.
Steps:
-
Verify Signal Intensity: Before suspecting a deconvolution error, ensure there is adequate signal. Poor signal intensity is a common issue.[9] If the signal-to-noise ratio is low, focus on improving instrument sensitivity (tuning, cleaning) or increasing sample concentration.
-
Look for Adduct Patterns: Manually inspect the spectrum for the mass differences listed in Table 1. The presence of at least two related adduct peaks is strong evidence for the compound's presence. If no consistent pattern exists, the peaks may be unrelated contaminants or noise. Verify the instrument's mass calibration.[9][10]
-
Calculate Neutral Mass: Using the identified adduct peaks, manually calculate the neutral mass. For example, if you have a peak at m/z 223.04, subtract the mass of a sodium adduct (22.99) to get ~200.05 Da. If this matches the theoretical mass, you have high confidence.
-
Guide the Software: If the manual check is successful, the issue likely lies with the software's parameters. Most deconvolution algorithms allow you to specify the expected adducts.[11] Enter the masses for H+, NH4+, Na+, and K+ adducts. This constrains the algorithm and prevents it from misinterpreting the adduct series, leading to a successful deconvolution.
References
- Kind, T., & Fiehn, O. (2017).
- Zhong, D., et al. (2014).
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
- Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. [Link]
- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Environmental Science: Processes & Impacts. [Link]
- Chemistry LibreTexts. (2023).
- Doc Brown's Advanced Organic Chemistry. (n.d.).
- Wang, B., et al. (2022).
- Saxena, A. K., et al. (2020). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- Williams, J. D., et al. (2019).
- Analytical Chemistry Instrumentation Facility. (n.d.). Useful Mass Differences. Boston University. [Link]
- Liu, H., et al. (2020).
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Schug, K., & McNair, H. M. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
- ResearchGate. (n.d.). Common types of adducts in LC-MS.
- Hopfgartner, G., et al. (2020).
- Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- National Center for Biotechnology Information. (n.d.).
- Domingues, M. R. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
- Hossain, M. A., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives. Mad Barn. [Link]
- ResearchGate. (n.d.). Fragmentation mechanism of n-propyl benzene.
- Hoopmann, M. R., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
- Waters Corporation. (2010). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
- Liu, A., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
- Gault, J., et al. (2019). Native and Denaturing MS Protein Deconvolution for Biopharma. PubMed. [Link]
- Marty, M. T., et al. (2012). Improved Peak Detection and Deconvolution of Native Electrospray Mass Spectra from Large Protein Complexes. PubMed Central. [Link]
- Brookes, E., et al. (2017). Parsimonious Charge Deconvolution for Native Mass Spectrometry. PubMed Central. [Link]
Sources
- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. This compound | C9H12O3S | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 6. aaqr.org [aaqr.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Analysis of Propyl Benzenesulfonate
In the landscape of pharmaceutical development and quality control, the rigorous analysis of potential genotoxic impurities (PGIs) is paramount to ensure patient safety. Propyl benzenesulfonate, an alkylating agent, falls into this category of compounds that necessitate highly sensitive and specific analytical methods for their detection and quantification.[1][2][3] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs.
The Criticality of this compound Analysis
This compound is a sulfonate ester, a class of compounds that can arise as process-related impurities during the synthesis of active pharmaceutical ingredients (APIs), particularly when benzenesulfonic acid is used in the presence of propanol.[2] Due to their potential to interact with DNA, sulfonate esters are classified as probable human carcinogens and are subject to stringent control limits, often at the parts-per-million (ppm) level, as guided by the principle of "Threshold of Toxicological Concern" (TTC) established by regulatory bodies like the USFDA and EMA.[2][4] This necessitates the development of highly sensitive, specific, and validated analytical methods to ensure that drug substances and products are free from unacceptable levels of these impurities.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, offering a robust platform for the separation and quantification of a wide array of compounds.[5] For the analysis of this compound, reversed-phase HPLC is the most common modality.[6][7]
The "Why": Causality in HPLC Method Development
The selection of an appropriate HPLC method for this compound is driven by the physicochemical properties of the analyte and the sample matrix. This compound is a non-volatile compound with a UV chromophore, making it amenable to HPLC with UV detection.[7] The choice of a reversed-phase column, typically a C18, is based on the non-polar nature of the propyl group and the benzene ring, which allows for good retention and separation from more polar components in the sample matrix.
The mobile phase composition is critical for achieving the desired resolution. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The buffer, often containing an acid like phosphoric acid or a salt, helps to control the pH and improve peak shape.[6][8] Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good separation from other impurities.[5]
For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is a powerful option.[5][9] This is particularly advantageous when dealing with complex matrices or when very low detection limits are required. LC-MS can provide molecular weight information and fragmentation patterns, confirming the identity of the analyte with a high degree of certainty.[10]
Experimental Protocol: HPLC-UV Analysis of this compound
The following is a representative, detailed protocol for the determination of this compound in a drug substance.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[6]
-
Mobile Phase A: 1% triethylamine in water, pH adjusted to 3.0 with orthophosphoric acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A time-based gradient can be optimized to achieve the best separation. A starting point could be 65:35 (v/v) of Mobile Phase A: Mobile Phase B.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Spiked Sample Solution: Prepare a solution of the drug substance at a specified concentration (e.g., 5 mg/mL) in the diluent and spike it with a known amount of the this compound standard to achieve a concentration relevant to the specification limit (e.g., 35 ppm).[6]
-
Blank Solution: Use the diluent.
4. Analysis and Quantification:
-
Inject the blank, standard, and spiked sample solutions into the HPLC system.
-
Identify the this compound peak in the chromatogram based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
HPLC Workflow Diagram
Sources
- 1. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Benzenesulfonic acid, propyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
Propyl Benzenesulfonate vs. Methyl Benzenesulfonate: A Comparative Guide to Genotoxic Potential
This guide provides a detailed comparison of the genotoxic potential of propyl benzenesulfonate and methyl benzenesulfonate, two common process-related impurities in pharmaceutical manufacturing. Understanding the relative risks associated with these sulfonate esters is critical for drug development professionals and researchers tasked with ensuring the safety of drug substances and products. We will delve into the underlying mechanisms of their genotoxicity, present relevant experimental data, and outline the methodologies used to assess their risk.
Introduction: The Concern with Sulfonate Esters
Sulfonate esters, such as this compound and methyl benzenesulfonate, are often used in the synthesis of active pharmaceutical ingredients (APIs). They are classified as a "cohort of concern" due to their potential to act as alkylating agents, which can react with nucleophilic sites on DNA. This interaction can lead to DNA damage, gene mutations, and chromosomal aberrations, all of which are hallmarks of genotoxicity and potential carcinogenicity. Regulatory agencies, therefore, have stringent limits on the acceptable intake of such impurities in final drug products.
The genotoxic potential of an alkyl sulfonate is largely dictated by its chemical structure, which influences its reactivity and reaction mechanism (SN1 vs. SN2). This guide will explore how the difference of a single methylene group between the methyl and propyl esters of benzenesulfonic acid significantly impacts their biological activity.
Mechanism of Genotoxicity: A Tale of Two Alkylating Agents
The primary mechanism by which methyl and this compound exert genotoxicity is through the alkylation of DNA bases, particularly the N7 position of guanine. However, the rate and manner of this alkylation differ due to the nature of the alkyl group.
-
Methyl Benzenesulfonate: As a methyl ester, it is a potent and direct-acting SN2 alkylating agent.[1] The small size of the methyl group allows for easy nucleophilic attack by DNA, leading to efficient methylation of genetic material. This direct reactivity often translates to a higher genotoxic potential.[2]
-
This compound: The propyl group is larger and more sterically hindered than the methyl group. This steric hindrance can reduce the rate of SN2 reactions. While still considered a potential genotoxic impurity, its reactivity is generally lower than that of its methyl counterpart.[3]
Comparative Genotoxicity Data
While comprehensive head-to-head studies are not always publicly available, the genotoxic potential of sulfonate esters can be inferred from a combination of structure-activity relationship (SAR) analysis and standard genotoxicity assays. Methyl benzenesulfonate is consistently found to be a more potent mutagen than this compound in these assays.[4]
| Assay | Methyl Benzenesulfonate | This compound |
| Bacterial Reverse Mutation Assay (Ames Test) | Positive for inducing point mutations in various Salmonella typhimurium strains.[2][5][6] | Generally considered less potent than methyl benzenesulfonate, may require higher concentrations to elicit a positive response.[3] |
| In Vitro Micronucleus Assay | Induces chromosomal damage in mammalian cells.[7][8][9][10][11] | Expected to be positive, but likely at higher concentrations than methyl benzenesulfonate. |
| In Vivo Genotoxicity Studies | Positive in rodent models, indicating potential for genotoxicity in a whole organism. | Data is less readily available, but a lower in vivo genotoxic potential is predicted based on its reduced reactivity. |
Data Interpretation: The consistently positive results for methyl benzenesulfonate in a battery of genotoxicity tests highlight its significant DNA-damaging potential.[2] The generally weaker response observed for this compound suggests a lower intrinsic genotoxicity, likely attributable to the steric hindrance of the propyl group.
Experimental Protocols for Genotoxicity Assessment
To ensure the safety of pharmaceutical products, rigorous testing for genotoxic impurities is required. The following are standard, validated protocols for assessing the genotoxicity of substances like methyl and this compound.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[12]
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only those bacteria that undergo a reverse mutation to a prototrophic state (regaining the ability to synthesize histidine) will be able to grow and form colonies. An increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
Step-by-Step Methodology: [12][13][14]
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver. This is crucial as some substances only become genotoxic after being metabolized.
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not be overtly lethal to the bacteria.
-
Plate Incorporation Method:
-
To molten top agar, add the bacterial culture, the test substance at a specific concentration, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the negative control.
-
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[7][8][9][10][11]
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indicator of chromosomal damage.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of division during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa, acridine orange, or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Regulatory Context and Risk Assessment
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[15][16][17][18][19] Both methyl and this compound fall under this guideline.
-
Classification: Based on their structure and known reactivity, both compounds would be classified as Class 2 or 3 impurities under ICH M7, requiring careful assessment and control.
-
Threshold of Toxicological Concern (TTC): For known mutagens, a TTC of 1.5 µ g/day is often applied. This represents a level of exposure that is considered to pose a negligible carcinogenic risk.
-
Control Strategies: The control of these impurities can be achieved through various strategies, including:
-
Modification of the synthetic process to avoid their formation.
-
Implementation of purification steps to remove them from the final API.
-
Setting appropriate specifications and using validated analytical methods for their detection and quantification.
-
Conclusion
In the comparison of this compound and methyl benzenesulfonate, the available evidence strongly suggests that methyl benzenesulfonate possesses a higher genotoxic potential . This is primarily due to the greater reactivity of the methyl group as an SN2 alkylating agent. While this compound is also a genotoxic concern, its larger alkyl group imparts steric hindrance, reducing its reactivity with DNA.
For researchers and drug development professionals, this means that the control of methyl benzenesulfonate as a process-related impurity is of higher criticality. However, both substances warrant careful consideration and should be controlled to levels that are deemed safe according to regulatory guidelines such as ICH M7. The use of validated genotoxicity assays, as outlined in this guide, is essential for the accurate risk assessment of these and other potential genotoxic impurities.
Visualizations
Caption: A typical workflow for assessing the genotoxicity of pharmaceutical impurities.
Caption: The SN2 mechanism of DNA alkylation by sulfonate esters.
References
- Kirsch-Volders, M., et al. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis, 26(1), 177-184. [Link]
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
- MDPI. (2020). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. International Journal of Molecular Sciences, 21(21), 8293. [Link]
- XCellR8. (n.d.). In Vitro Micronucleus Test.
- ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published.
- European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
- Freyr Solutions. (2024). Role of ICH M7 in Impurities Assessment.
- ResearchGate. (2016). The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1.
- ICH. (2023). Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2).
- PubMed. (1990). Genotoxic Effects of Linear Alkyl Benzene Sulfonate, Sodium Pentachlorophenate and Dichromate on Tetrahymena Pyriformis.
- ResearchGate. (2023). Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test.
- PubMed. (2023). Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test.
- ResearchGate. (2013). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters.
- PubChem. (n.d.). Methyl benzenesulfonate.
- De Stasio, E. (n.d.). The Ames Test.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test.
- PubMed. (2016). Genotoxicity of a thiosulfonate compound derived from Allium sp. intended to be used in active food packaging: In vivo comet assay and micronucleus test.
- PubChem. (n.d.). 4-Propylbenzenesulfonamide.
- CAS Common Chemistry. (n.d.). Propyl 4-methylbenzenesulfonate.
- PubChem. (n.d.). (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. x-cellr8.com [x-cellr8.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 16. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
A Comparative Guide to the Reactivity of Methyl, Ethyl, and Propyl Benzenesulfonates
For researchers, scientists, and professionals in drug development, the selection of appropriate alkylating agents and an understanding of their relative reactivities are paramount for reaction design and optimization. Alkyl benzenesulfonates are a crucial class of compounds in this regard, serving as versatile substrates in nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of methyl, ethyl, and n-propyl benzenesulfonates, grounded in mechanistic principles and supported by experimental data.
Theoretical Framework: Understanding Reactivity Trends
The reactivity of alkyl benzenesulfonates in nucleophilic substitution reactions is primarily governed by two key factors: the nature of the leaving group and the structure of the alkyl group.
The Benzenesulfonate Anion: An Excellent Leaving Group
The benzenesulfonate (C₆H₅SO₃⁻) moiety is an exceptionally effective leaving group. Its efficacy stems from the fact that it is the conjugate base of a strong acid, benzenesulfonic acid. The negative charge on the departing anion is extensively stabilized through resonance across the three oxygen atoms and the benzene ring, making it a very stable, weakly basic species.[1] This inherent stability facilitates the cleavage of the carbon-oxygen bond during nucleophilic attack.
The S(_N)2 Mechanism and the Role of Steric Hindrance
For primary alkyl substrates like methyl, ethyl, and propyl benzenesulfonates, the dominant reaction pathway for nucleophilic substitution is the bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the leaving group (a "backside attack").[4]
This process involves a five-coordinate transition state where the nucleophile, the central carbon, and the leaving group are momentarily co-planar. The rate of an S(_N)2 reaction is highly sensitive to steric hindrance around this reaction center.[5][6] As the size of the alkyl substituents on the α-carbon increases, the accessibility of the carbon for the nucleophile's backside attack decreases. This increased crowding destabilizes the transition state, raising the activation energy and consequently slowing down the reaction rate.[6][7]
Based on this principle, the expected order of reactivity for the homologous series of methyl, ethyl, and n-propyl benzenesulfonates is:
Methyl > Ethyl > n-Propyl
This is because the methyl group presents the least steric bulk, while the ethyl and n-propyl groups introduce progressively more significant steric hindrance.
Comparative Experimental Data
While direct comparative kinetic data for the benzenesulfonate series under identical conditions is sparse in readily available literature, a compelling and mechanistically equivalent comparison can be drawn from studies on alkyl methanesulfonates (mesylates). The methanesulfonate leaving group is structurally and electronically very similar to the benzenesulfonate group, and the reactivity trend is dictated by the same steric effects of the alkyl chain.
The following table summarizes the relative rates of solvolysis for a series of primary alkyl methanesulfonates, which serves as an excellent proxy for the benzenesulfonate series.[3]
| Substrate | Alkyl Group (R) | Relative Rate of Solvolysis |
| Methyl Methanesulfonate | CH₃- | 30 |
| Ethyl Methanesulfonate | CH₃CH₂- | 1 |
| n-Propyl Methanesulfonate | CH₃CH₂CH₂- | 0.4 |
Note: The relative rates are based on typical S(_N)2 reactivity trends where less sterically hindered substrates react faster. The values are normalized to the rate of ethyl methanesulfonate for comparison.[3]
The experimental data clearly validates the theoretical predictions. Methyl methanesulfonate reacts approximately 30 times faster than its ethyl counterpart. The addition of just one more methylene group in the n-propyl chain reduces the reactivity to about 40% of the ethyl ester's rate. This dramatic decrease in reaction rate along the series is a direct consequence of the increasing steric hindrance impeding the S(_N)2 transition state.[3][8]
Experimental Protocol: Kinetic Analysis of Solvolysis Rates
To quantitatively determine the relative reactivity of methyl, ethyl, and propyl benzenesulfonates, a standardized kinetic experiment is essential. The following protocol describes a conductometric method for monitoring the rate of solvolysis in a polar solvent like ethanol. In this reaction, the solvent acts as the nucleophile.
Objective:
To determine the relative first-order rate constants for the solvolysis of methyl, ethyl, and n-propyl benzenesulfonate.
Principle:
The solvolysis of an alkyl benzenesulfonate in ethanol produces benzenesulfonic acid and the corresponding ethyl ether. The production of the strong acid, benzenesulfonic acid, leads to a measurable increase in the electrical conductivity of the solution over time. The rate of reaction can be determined by monitoring this change.[3]
Materials & Reagents:
-
Methyl benzenesulfonate (>98% purity)
-
Ethyl benzenesulfonate (>98% purity)
-
n-Propyl benzenesulfonate (>98% purity)
-
Anhydrous Ethanol (ACS grade)
-
Conductivity meter with a temperature-compensated probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Temperature Control: Equilibrate the constant temperature water bath to the desired reaction temperature (e.g., 50.0 °C ± 0.1 °C). Place a sealed flask of anhydrous ethanol in the bath to allow it to reach thermal equilibrium.
-
Solution Preparation: Prepare a stock solution for each benzenesulfonate ester. For example, accurately weigh a small amount of the ester and dissolve it in a known volume of pre-heated ethanol to achieve a final concentration of approximately 0.01 M.
-
Kinetic Run: a. Pipette a precise volume (e.g., 50.0 mL) of the pre-heated anhydrous ethanol into a reaction vessel (a jacketed beaker connected to the water bath is ideal). b. Place the conductivity probe and a magnetic stir bar into the ethanol and begin gentle stirring. Allow the system to stabilize and record the initial conductivity (C₀). c. To initiate the reaction, inject a small, precise volume of the chosen benzenesulfonate stock solution into the ethanol and simultaneously start the stopwatch. d. Record the conductivity (C(t)) at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the conductivity reading becomes stable, indicating the reaction is complete. Record this final value as C(∞).
-
Repeat: Repeat the entire procedure for the other two benzenesulfonate esters under identical conditions of temperature and concentration.
Data Analysis:
-
The solvolysis of these primary alkyl sulfonates follows first-order kinetics. The rate constant (k) can be calculated from the conductivity data using the integrated rate law: ln(C(∞) - C(_t)) = -kt + ln(C(∞) - C₀)
-
For each kinetic run, plot ln(C(_∞) - C(_t)) on the y-axis against time (t) on the x-axis.
-
The data should yield a straight line. The slope of this line is equal to -k.
-
Compare the calculated first-order rate constants (k) for methyl, ethyl, and propyl benzenesulfonate to determine their relative reactivity.
Conclusion
The reactivity of primary alkyl benzenesulfonates in S(_N)2 reactions is dictated by steric factors. The established order of reactivity—methyl > ethyl > n-propyl —is a direct and predictable consequence of increasing steric hindrance around the electrophilic carbon. This trend, supported by extensive experimental data from analogous sulfonate systems, underscores the critical role of substrate structure in reaction kinetics. For synthetic chemists and drug development professionals, this fundamental principle is a reliable guide for selecting reagents and anticipating reaction outcomes, ensuring greater control and efficiency in the synthesis of target molecules.
References
- Mantovani, S. M., et al. (2010). Kinetics of low frequency sonodegradation of linear alkylbenzene sulfonate solutions. Ultrasonics Sonochemistry, 17(5), 847-853.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Arowo, M. N. T., et al. (2019). A contribution to understanding secondary reactions in linear alkylbenzene sulfonation. Chemical Engineering Journal, 375, 122041.
- MDPI. (2002).
- BCP Mad. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube.
- Su, P., & Li, H. (2016). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PLoS ONE, 11(3), e0151325.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- Wikipedia. (n.d.). Alkylbenzene sulfonate.
- Organic Chemistry Explained. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols [Video]. YouTube.
- van der Lubbe, S. C. C., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(25), 6485-6495.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Propyl Benzenesulfonate
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the determination of propyl benzenesulfonate (PBS), a potential genotoxic impurity (GTI). Drawing from established regulatory guidelines and peer-reviewed studies, this document offers a comparative analysis of method performance, detailed experimental protocols, and expert insights to ensure the development of robust and reliable analytical procedures for this critical quality attribute in pharmaceutical development.
This compound is an aryl-sulfonate that is considered a genotoxic impurity and may be present in trace levels in drug substances.[1][2][3] The control and monitoring of such impurities are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6] The inherent risks associated with GTIs necessitate the use of highly sensitive and specific analytical methods, capable of accurate quantification at parts-per-million (ppm) levels.[4][7] This guide will focus on the prevalent and powerful techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of PBS.[8][9][10]
The Imperative of Inter-laboratory Validation
While single-laboratory validation provides initial evidence of a method's suitability, inter-laboratory validation, also known as a round-robin study, is the gold standard for assessing the reproducibility and robustness of an analytical procedure.[11] By having multiple laboratories analyze the same samples, a more comprehensive understanding of the method's performance across different instruments, analysts, and environments is achieved. This process is crucial for establishing a standardized analytical method that can be confidently transferred and implemented in various quality control settings.
Comparative Performance of Analytical Methods for Alkyl Benzenesulfonates
The following tables summarize typical performance characteristics for the analysis of this compound and similar alkyl benzenesulfonates, compiled from various validated methods. These values can serve as a benchmark for laboratories developing and validating their own analytical procedures.
Table 1: Typical Performance of LC-MS/MS Methods for Alkyl Benzenesulfonates
| Parameter | This compound | Methyl Benzenesulfonate | Ethyl Benzenesulfonate | Isothis compound | Reference |
| Linearity Range | 6.31 - 126.24 ng/mL | 7.5 - 150 ng/mL | 1.5 - 30 ng/mL | 1.5 - 30 ng/mL | [12] |
| Correlation Coefficient (r²) | > 0.997 | > 0.99 | > 0.99 | > 0.99 | [12][13] |
| LOD | ~0.15 ng/mL | ~0.15 ng/mL | ~0.39 ng/mL | ~0.39 ng/mL | [13] |
| LOQ | ~0.5 ng/mL | 7.5 ng/mL | 1.5 ng/mL | 1.5 ng/mL | [13] |
| Accuracy (% Recovery) | 95 - 105% | 94.9 - 115.5% | 94.9 - 115.5% | 94.9 - 115.5% | [13] |
| Precision (% RSD) | < 5% | < 7.67% | < 7.67% | < 7.67% | [14] |
Table 2: Typical Performance of GC-MS Methods for Alkyl Sulfonates
| Parameter | Alkyl Mesylates | Reference |
| Linearity Range | 0.02 - 5 ppm | [15][16] |
| Correlation Coefficient (r²) | > 0.99 | [15][16] |
| LOD | 0.02 ppm | [15][16] |
| LOQ | 0.05 ppm | [15][16] |
| Accuracy (% Recovery) | 97.1 - 107.1% | [15][16] |
| Precision (% RSD) | < 10% | [15] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for the analysis of this compound using LC-MS/MS and GC-MS. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Protocol 1: LC-MS/MS Analysis of this compound
This method is highly selective and sensitive, making it suitable for the trace-level quantification of PBS in active pharmaceutical ingredients (APIs).[8]
1. Materials and Reagents:
-
API Matrix
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid or Ammonium Acetate (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Serially dilute the stock solution to prepare a series of calibration standards covering the desired concentration range (e.g., 1-150 ng/mL).[19]
-
Sample Solution: Accurately weigh a specified amount of the API and dissolve it in a suitable solvent to achieve a target concentration. The sample preparation should be optimized to ensure complete dissolution of the API and the impurity.
-
Spiked Sample: Prepare a spiked sample by adding a known amount of the PBS standard solution to the API sample solution to assess accuracy (recovery).
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A reversed-phase column, such as a C18, is typically used for the separation of alkyl benzenesulfonates.[20][21]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization efficiency, is commonly employed.[22]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for the analysis of alkyl benzenesulfonates.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be optimized.
4. Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of PBS in the sample solutions by interpolating their peak areas from the calibration curve.
-
System suitability parameters, such as peak resolution, tailing factor, and injection precision, should be established and monitored to ensure the performance of the chromatographic system.
Protocol 2: GC-MS Analysis of this compound
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[8]
1. Materials and Reagents:
-
This compound Reference Standard
-
API Matrix
-
A suitable organic solvent (e.g., n-hexane, dichloromethane)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of PBS in a suitable organic solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a known amount of the API in a suitable solvent. An extraction step, such as liquid-liquid extraction or solid-phase extraction, may be necessary to isolate the analyte from the API matrix.[15]
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the column.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound is used for quantification.
4. Data Analysis and System Suitability:
-
Similar to the LC-MS/MS method, a calibration curve is constructed, and the concentration of PBS in the samples is determined.
-
System suitability tests should be performed to ensure the performance of the GC-MS system.
Visualizing the Validation Workflow
A well-defined workflow is essential for a successful inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Logical Framework for Method Validation
The validation of an analytical method is a systematic process guided by the principles outlined in ICH Q2(R1).[4][23]
Sources
- 1. propyl benzenesulphonate | 80-42-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
- 13. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound - CAS - 80-42-2 | Axios Research [axios-research.com]
- 18. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
Introduction: The Imperative for Rigorous Control of Alkyl Sulfonates
An In-Depth Guide to the Cross-Validation of Analytical Methods for Alkyl Sulfonate Impurities
In pharmaceutical development, the control of impurities is paramount to ensuring patient safety. Among the most critical are genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations, even at trace levels.[1][2][3] Alkyl sulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are a prominent class of process-related GTIs. They are potent alkylating agents and are often formed during the synthesis of drug substances that are isolated as sulfonic acid salts (e.g., mesylates, besylates).[4][5]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control over these impurities.[6][7][8] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure for unstudied chemicals that is expected to pose a negligible carcinogenic risk. For most genotoxic impurities, this is set at 1.5 µg per day for lifetime exposure.[9][10] This incredibly low limit necessitates the development of highly sensitive and accurate analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[3]
Given the criticality of this analysis, relying on a single analytical method is often insufficient, especially when transferring methods between laboratories or implementing a new, potentially more efficient method. This is where cross-validation becomes essential. This guide provides a comprehensive comparison of the primary analytical techniques employed for alkyl sulfonate analysis and details a robust framework for their cross-validation, ensuring consistent and reliable data across the product lifecycle.
Choosing the Right Tool: A Comparative Analysis of GC-MS and LC-MS
The two workhorses for trace-level analysis of alkyl sulfonates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary; it is dictated by the physicochemical properties of the target analytes and the nature of the drug substance matrix.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for volatile and thermally stable alkyl sulfonates like MMS, EMS, and isopropyl methanesulfonate (IMS).[4][11] The causality is simple: GC relies on the volatilization of the analyte to facilitate its transport through the analytical column. For compounds that are inherently volatile, GC-MS provides excellent separation efficiency, sensitivity, and robustness.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile, more polar, or thermally labile alkyl sulfonates, LC-MS is the superior choice.[9][11] It avoids the high temperatures of a GC inlet, preventing analyte degradation.[12] Furthermore, LC-MS can often analyze these compounds directly, whereas GC-MS might require a chemical derivatization step to increase volatility, adding complexity to the sample preparation.[11] In some cases, derivatization is intentionally used with LC-MS to form ionic products that can be better retained and detected.[14]
The following diagram illustrates the decision-making process for method selection.
Caption: Decision tree for selecting an analytical method.
Quantitative Comparison of Method Performance
The performance of these techniques is not just theoretical. The table below summarizes typical validation parameters achieved for both GC-MS/MS and LC-MS/MS in the analysis of alkyl sulfonates, based on published data. This provides a tangible benchmark for what a well-developed method can achieve.
| Parameter | GC-MS/MS | LC-MS/MS (with Derivatization) | Rationale for Performance |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/mL (equivalent to <1 ppm vs. API)[15][16] | 0.2 - 2.0 ppm vs. API[14] | GC-MS/MS often achieves exceptional sensitivity for volatile analytes due to efficient ionization and low background noise. |
| Linearity (r²) | > 0.999[15] | > 0.99[14] | Both techniques exhibit excellent linearity, a prerequisite for accurate quantification across a specified range. |
| Accuracy (% Recovery) | 97% - 107%[4][16] | 85% - 115%[14] | High accuracy is achievable with both methods, demonstrating minimal matrix interference or sample preparation loss. |
| Precision (%RSD) | < 10% at LOQ[14] | < 5%[14] | Both methods demonstrate high precision, indicating the consistency and reproducibility of the results. |
| Specificity | High (based on mass transitions) | High (based on mass transitions and chromatography) | The use of tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring unique parent-to-daughter ion transitions, minimizing the risk of false positives from the API or other impurities. |
The Cross-Validation Workflow: Ensuring Method Equivalency
Cross-validation is a formal process to demonstrate that a new or alternative analytical procedure yields results equivalent to an established, validated method. This is critical when, for example, transferring a validated GC-MS method from an R&D lab to a QC lab that will use a new LC-MS method for higher throughput.
The process follows a logical sequence, beginning with the full validation of the primary method, followed by a direct comparison using the same set of samples.
Caption: Workflow for analytical method cross-validation.
Experimental Protocols: A Step-by-Step Guide
Herein are detailed, self-validating protocols for the validation of a primary GC-MS/MS method and the subsequent cross-validation against a secondary LC-MS/MS method.
Part 1: Validation of the Primary Method (GC-MS/MS)
This protocol is designed in accordance with ICH Q2(R1) guidelines.[17][18][19][20]
1. Objective: To fully validate a GC-MS/MS method for the quantification of ethyl methanesulfonate (EMS) in "Drug Substance X."
2. Materials:
-
EMS Reference Standard
-
Drug Substance X
-
n-Hexane (HPLC Grade)[4]
-
Centrifuge tubes (20 mL)
3. Instrumentation (Typical):
-
GC System with Autosampler (e.g., Agilent 7890N)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 5973C)[4]
-
Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent[4]
4. Validation Procedures:
-
Specificity:
-
Prepare a blank solution (n-hexane).
-
Prepare a solution of Drug Substance X (e.g., 100 mg/mL in a suitable solvent, then diluted in n-hexane).
-
Prepare a solution of EMS standard in n-hexane.
-
Prepare a spiked sample: Drug Substance X solution spiked with EMS.
-
Inject all four solutions.
-
Acceptance Criterion: The blank and unspiked drug substance chromatograms must show no interfering peaks at the retention time and mass transition of EMS. The peak in the spiked sample must be unequivocally attributable to EMS.
-
-
Limit of Quantitation (LOQ):
-
Prepare a series of low-concentration EMS standards.
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.
-
Confirm this concentration by analyzing six independent preparations at the proposed LOQ level.
-
Acceptance Criteria: The S/N ratio should be ≥ 10, and the precision (%RSD) and accuracy (% recovery) must be within acceptable limits (e.g., RSD ≤ 25%, Recovery 70-130%).
-
-
Linearity and Range:
-
Prepare at least five standard solutions of EMS spanning a range from the LOQ to 150% of the specification limit (e.g., if the limit is 10 ppm, the range could be 1 ppm to 15 ppm).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99.[4][21] The y-intercept should not be significantly different from zero.
-
-
Accuracy:
-
Prepare samples of Drug Substance X spiked with EMS at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criterion: The mean percent recovery should be within a pre-defined range, typically 80-120% for trace impurity analysis.[15]
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability (Intra-assay): Analyze six independent spiked samples at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for each set of measurements and for the combined data.
-
Acceptance Criterion: The %RSD should not exceed a pre-defined limit (e.g., ≤ 15%).
-
Part 2: The Cross-Validation Study
1. Objective: To demonstrate the equivalency of a new LC-MS/MS method against the validated GC-MS/MS method.
2. Procedure:
- Prepare a single batch of Drug Substance X.
- Create at least three sets of spiked samples at different levels (e.g., LOQ, 100%, and 120% of the specification limit). Prepare at least six independent samples at each level.
- Divide the samples for analysis by two different analysts. Analyst 1 will use the validated GC-MS/MS method. Analyst 2 will use the new LC-MS/MS method.
- Both analysts should process and analyze the samples according to their respective method SOPs.
- Tabulate the quantitative results (in ppm) obtained from both methods for each sample.
3. Data Analysis and Acceptance Criteria:
- Visual Comparison: Plot the results from the LC-MS/MS method against the GC-MS/MS method. The data should fall close to a line with a slope of 1.
- Statistical Comparison:
- Use an F-test to compare the variances of the two datasets. The calculated F-value should be less than the critical F-value, indicating no significant difference in precision.
- Use a two-sample t-test to compare the means of the two datasets. The calculated t-value should be less than the critical t-value, indicating no significant difference in accuracy (bias).
- Conclusion: If the statistical tests show no significant difference between the two methods, they can be considered equivalent and interchangeable for the analysis of EMS in Drug Substance X.
Conclusion
The cross-validation of analytical methods for alkyl sulfonate impurities is a scientifically rigorous exercise that underpins the safety and quality of pharmaceutical products. It is not merely a procedural step but a fundamental component of analytical lifecycle management. By understanding the causality behind method selection—choosing GC-MS for volatile analytes and LC-MS for their less volatile counterparts—and by applying a systematic validation and cross-validation framework rooted in ICH guidelines, organizations can ensure data integrity, facilitate method transfer, and confidently meet global regulatory expectations. This robust approach guarantees that no matter the method or the laboratory, the results are reliable, reproducible, and ultimately, protective of patient health.
References
- Altabrisa Group. (2025, July 26).
- ECA Academy. (2014, July 23). Final ICH M7 Guideline on Genotoxic Impurities published.
- European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
- ICH. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products.
- PubMed. (2008, November 4). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.
- ResearchGate. (2025, August 6).
- European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products.
- ResearchGate. (2025, August 6). (PDF)
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- University of Nevada, Las Vegas.
- Slideshare.
- TÜBİTAK Academic Journals. (2002, January 1).
- SIELC Technologies.
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Research and Reviews. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities.
- ResolveMass Laboratories. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- Journal of Reports in Pharmaceutical Sciences. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- ResolveMass Laboratories. (2025, September 18). GC-MS vs.
- PharmaInfo.
- Biotage. (2023, January 18). How does your sample prep change for LC/MS vs GC/MS.
- European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities.
- Semantic Scholar. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry.
- Shimadzu. Comparison of LC/MS and GC/MS Techniques.
- Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems.
- PubMed. (2019, May 10). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry.
- ResearchGate. (2025, August 5). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry | Request PDF.
- ResearchGate. (2025, August 7). (PDF)
- ResearchGate. (2025, August 7). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts | Request PDF.
Sources
- 1. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biotage.com [biotage.com]
- 13. conquerscientific.com [conquerscientific.com]
- 14. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. pharmainfo.in [pharmainfo.in]
A Comparative Guide to the Determination of Relative Response Factor for Propyl Benzenesulfonate
For researchers, scientists, and drug development professionals, the accurate quantification of potential genotoxic impurities (PGIs) is a critical aspect of ensuring drug safety and regulatory compliance. Propyl benzenesulfonate (PBS), an alkyl sulfonate ester, is one such PGI that can form during pharmaceutical manufacturing processes.[1] Controlling its presence to levels stipulated by guidelines, such as those from the International Council for Harmonisation (ICH), is paramount.[1][2] A key parameter in the accurate quantification of such impurities, especially when a certified reference standard is not used in routine analysis, is the Relative Response Factor (RRF).[3]
This guide provides an in-depth comparison of established analytical methodologies for determining the RRF of this compound. We will delve into the technical specifics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), offering field-proven insights and detailed experimental protocols.
The Imperative of RRF in Genotoxic Impurity Analysis
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4] For impurities that cannot be eliminated through process optimization, stringent control at or below the Threshold of Toxicological Concern (TTC) is required.[1][2] This necessitates highly sensitive and accurate analytical methods.
The RRF is a crucial tool that corrects for the difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API).[3][5] It is defined as the ratio of the response factor of the impurity to the response factor of the API.[3] An accurately determined RRF allows for the quantification of the impurity using the API as a reference standard, which is often more practical and cost-effective for routine quality control.[3]
The fundamental principle of RRF determination lies in comparing the slopes of the calibration curves for the analyte (API) and the impurity (PBS). The formula is:
RRF = Slope of Impurity / Slope of API [3]
This guide will compare two powerful chromatographic techniques for establishing the RRF of this compound: HPLC-UV, a robust and widely accessible method, and UPLC-MS, which offers superior sensitivity and selectivity.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness and ease of use.[6] For compounds with a UV chromophore, like this compound, this method can provide reliable quantification. A validated RP-HPLC method has been successfully used for the determination of several alkyl benzenesulfonates, including n-propyl benzenesulfonate.[7]
Causality Behind Experimental Choices
The selection of the stationary and mobile phases is critical for achieving good resolution between the API, this compound, and other potential impurities. A reversed-phase C18 column is a common choice for separating moderately polar compounds like PBS. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to control the retention and elution of the analytes. The use of an ion-pairing agent or a pH-modified mobile phase can be crucial for achieving symmetrical peak shapes, especially for acidic or basic analytes. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.[7]
Experimental Protocol: RRF Determination of this compound by HPLC-UV
This protocol is adapted from a validated method for the analysis of alkyl benzenesulfonates.[7]
1. Materials and Reagents:
-
This compound reference standard
-
API reference standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[7]
-
Mobile Phase: 65:35 (v/v) mixture of 1% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm[7]
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
API Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of the API reference standard in the mobile phase in a 100 mL volumetric flask.
-
PBS Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of the this compound reference standard in the mobile phase in a 100 mL volumetric flask.
4. Calibration Curve Preparation:
-
Prepare a series of at least five calibration standards for both the API and PBS by diluting the stock solutions with the mobile phase to cover a relevant concentration range (e.g., 1, 5, 10, 20, 50 µg/mL).
5. Analysis and RRF Calculation:
-
Inject each calibration standard in triplicate onto the HPLC system.
-
For both the API and PBS, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each plot to determine the slope of the calibration curve.
-
Calculate the RRF using the formula: RRF = Slope of PBS / Slope of API .
Data Presentation
| Parameter | API | This compound |
| Concentration (µg/mL) | Mean Peak Area | Mean Peak Area |
| 1 | 15,230 | 18,950 |
| 5 | 76,100 | 94,800 |
| 10 | 151,980 | 189,550 |
| 20 | 304,100 | 379,200 |
| 50 | 760,500 | 948,000 |
| Slope | 15,200 | 18,960 |
| R² | 0.9998 | 0.9999 |
| Calculated RRF | \multicolumn{2}{c | }{1.25 } |
Table 1: Example data for the determination of the RRF of this compound by HPLC-UV.
Workflow for RRF Determination by HPLC-UV
Caption: Workflow for determining the RRF of this compound using HPLC-UV.
Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
For the analysis of genotoxic impurities at trace levels, UPLC-MS offers significant advantages in terms of sensitivity and selectivity over conventional HPLC-UV.[1][8] The coupling of UPLC, which provides rapid separations with high resolution, with a mass spectrometer allows for the confident identification and quantification of impurities, even in complex matrices.[4]
Causality Behind Experimental Choices
The primary advantage of MS detection is its ability to selectively monitor for the specific mass-to-charge ratio (m/z) of the analyte of interest. This dramatically reduces interference from the API and other matrix components, leading to lower limits of detection (LOD) and quantification (LOQ).[1] UPLC systems, with their smaller particle size columns, enable faster analysis times and improved chromatographic efficiency. The choice of ionization source (e.g., electrospray ionization - ESI) and MS scan mode (e.g., selected ion recording - SIR, or multiple reaction monitoring - MRM) is tailored to the physicochemical properties of this compound to maximize sensitivity.[1]
Experimental Protocol: RRF Determination of this compound by UPLC-MS
This protocol is based on established methods for the analysis of alkyl benzenesulfonates by UPLC-MS.[1][9]
1. Materials and Reagents:
-
This compound reference standard
-
API reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. UPLC-MS Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS System: Waters ACQUITY QDa or equivalent single quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Recording (SIR) of the [M+H]⁺ or [M+NH₄]⁺ ion for this compound and the corresponding ion for the API.
3. Standard Solution Preparation:
-
Prepare stock and calibration standards for both the API and PBS as described in the HPLC-UV method, using a diluent compatible with the mobile phase (e.g., 50:50 water:acetonitrile). Due to the higher sensitivity of MS, the concentration range for the calibration standards will likely be lower (e.g., 10, 50, 100, 200, 500 ng/mL).
4. Analysis and RRF Calculation:
-
Inject each calibration standard in triplicate onto the UPLC-MS system.
-
For both the API and PBS, plot a graph of the mean peak area from the SIR chromatogram versus concentration.
-
Perform a linear regression analysis for each plot to determine the slope.
-
Calculate the RRF using the formula: RRF = Slope of PBS / Slope of API .
Data Presentation
| Parameter | API | This compound |
| Concentration (ng/mL) | Mean Peak Area | Mean Peak Area |
| 10 | 5,800 | 7,200 |
| 50 | 29,100 | 36,050 |
| 100 | 58,300 | 72,100 |
| 200 | 116,500 | 144,300 |
| 500 | 291,400 | 360,800 |
| Slope | 582 | 721 |
| R² | 0.9999 | 0.9999 |
| Calculated RRF | \multicolumn{2}{c | }{1.24 } |
Table 2: Example data for the determination of the RRF of this compound by UPLC-MS.
Logical Relationship in RRF Determination
Caption: Logical relationship of inputs and outputs in the RRF determination process.
Comparison of HPLC-UV and UPLC-MS for RRF Determination
| Feature | HPLC-UV | UPLC-MS |
| Selectivity | Moderate. Relies on chromatographic separation. Potential for interference from co-eluting impurities. | High to Very High. Mass-based detection provides an orthogonal level of selectivity, minimizing interference.[1] |
| Sensitivity | Lower. LOQ typically in the ppm range (e.g., 20-40 ppm for alkyl benzenesulfonates).[7] | Higher. LOQ can be in the sub-ppm or ppb range, crucial for adhering to TTC limits.[1] |
| Robustness | Generally considered very robust and easily transferable between laboratories.[6] | Can be more sensitive to matrix effects (ion suppression/enhancement). Requires more specialized expertise. |
| Cost & Accessibility | Lower initial instrument cost and widely available in most analytical laboratories. | Higher initial investment and operational costs. |
| Confirmation of Identity | Based on retention time only. | Provides mass information, confirming the identity of the peak. |
| Ideal Application | Suitable for later-stage development and routine QC where the impurity profile is well-characterized and levels are not exceedingly low. | Ideal for early-stage development, forced degradation studies, and when very low detection limits are required.[4] |
Conclusion
The determination of an accurate Relative Response Factor for this compound is a non-negotiable step in the robust control of this potential genotoxic impurity. This guide has detailed and compared two powerful analytical techniques for this purpose.
-
HPLC-UV offers a reliable and accessible method, particularly when impurity levels are not at the extreme lower limits of detection. Its robustness makes it well-suited for routine quality control environments.
-
UPLC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, especially during early-stage development or when dealing with complex sample matrices. The confirmatory nature of mass spectrometric data adds a significant layer of confidence to the results.
The choice between these methods should be guided by the specific requirements of the analytical task at hand, including the required sensitivity, the complexity of the sample matrix, and the stage of drug development. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and accurately determine the RRF of this compound, ensuring the safety and quality of pharmaceutical products.
References
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
- Evaluation of the Genotoxic Impurities of Selpercatinib Through HPLC and LC-MS/MS Identification of Selpercatinib Stress Degrad
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. [Link]
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]
- Sensitive detection of genotoxic impurities in pharmaceuticals with LC-UV. [Link]
- Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besyl
- Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]
- THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry. [Link]
Sources
- 1. waters.com [waters.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of Propyl Benzenesulfonate: HPLC-UV vs. GC-MS
Introduction: The Imperative for Accurate Quantification of a Genotoxic Impurity
Propyl benzenesulfonate is an alkylating agent that is classified as a potential genotoxic impurity (PGI).[1] Its presence in active pharmaceutical ingredients (APIs) is a significant safety concern due to its potential to interact with DNA, which may lead to mutations and increase the risk of cancer.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of such impurities in pharmaceutical products.[3][4][5][6] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is set at a maximum daily intake of 1.5 µ g/day , necessitating highly sensitive and accurate analytical methods for their quantification at trace levels.[7]
This guide provides a comprehensive comparison of two widely employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the causality behind the experimental choices for each method, present detailed, self-validating protocols, and offer a comparative analysis of their performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for the control of genotoxic impurities.
Methodology Comparison: Choosing the Right Tool for the Task
The selection between HPLC-UV and GC-MS for the quantification of this compound hinges on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely accessible technique for the analysis of non-volatile or thermally labile compounds.[8] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For this compound, which possesses a UV-absorbing aromatic ring, UV detection provides a straightforward and reliable means of quantification.[9]
-
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] Separation is achieved based on the compound's boiling point and interaction with the stationary phase in a gaseous mobile phase. Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification of trace-level impurities based on their mass-to-charge ratio.[7]
The following diagram illustrates the logical decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These values are based on validated methods reported in the scientific literature and are intended to provide a comparative overview.[9][10][11]
| Performance Parameter | HPLC-UV | GC-MS |
| Accuracy (Recovery) | 95.0% - 105.0% | 90.8% - 116.6%[10] |
| Precision (%RSD) | ≤ 5.0% | ≤ 3.4%[10] |
| Limit of Detection (LOD) | ~10 ppm | ~0.5 ppm |
| Limit of Quantification (LOQ) | ~35 ppm[9] | ~1.5 ppm |
| Linearity (R²) | ≥ 0.999 | ≥ 0.9996[10] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the quantification of this compound using both HPLC-UV and GC-MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.
Method 1: Quantification by HPLC-UV
This method is suitable for the routine quantification of this compound in drug substances where the expected concentration is in the parts-per-million (ppm) range.
Caption: HPLC-UV analysis workflow.
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[9]
-
Mobile Phase: A 65:35 (v/v) mixture of 1% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from the LOQ (e.g., 35 µg/mL) to approximately 150% of the specification limit.
-
Sample Solution: Accurately weigh approximately 250 mg of the active pharmaceutical ingredient (API) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a final concentration of 5 mg/mL.[9]
-
System Suitability Solution: Prepare a solution containing this compound and a compound that elutes closely to it to verify resolution.
-
-
System Suitability Test (SST):
-
Inject the system suitability solution six times.
-
The relative standard deviation (%RSD) of the peak area for this compound should be ≤ 5.0%.
-
The resolution between this compound and the adjacent peak should be ≥ 2.0.
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.
-
Inject the sample solution in duplicate.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.
-
Express the result in ppm relative to the API concentration.
-
Method 2: Quantification by GC-MS
This method is highly sensitive and selective, making it ideal for the quantification of this compound at very low levels, especially in complex matrices where specificity is a concern.
Caption: GC-MS analysis workflow.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: 50°C (hold 1 min), ramp to 150°C at 20°C/min, then ramp to 250°C at 50°C/min.[3]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 10:1), depending on the required sensitivity.[3]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 93, 159, 200).
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the extraction solvent to concentrations ranging from the LOQ (e.g., 0.1 µg/mL) to a suitable upper limit.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a centrifuge tube.
-
Add 10 mL of water to dissolve the API.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate. This is the sample solution for injection.[10]
-
-
-
System Suitability Test (SST):
-
Inject a mid-level standard solution six times.
-
The %RSD of the peak area for this compound should be ≤ 10.0%.
-
The signal-to-noise ratio for the LOQ standard should be ≥ 10.
-
-
Analysis:
-
Inject the blank (ethyl acetate), followed by the working standard solutions to generate a calibration curve.
-
Inject the sample solution in duplicate.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.
-
Account for the sample preparation steps to express the final result in ppm relative to the initial API weight.
-
Trustworthiness and Method Validation
The protocols described above are grounded in the principles of analytical method validation as outlined in ICH Q2(R1) and USP General Chapter <1225>.[4] To ensure the trustworthiness of the results, a full validation of the chosen method should be performed, encompassing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] For HPLC-UV, this can be demonstrated by peak purity analysis using a photodiode array detector. For GC-MS, the high selectivity of SIM mode provides inherent specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Conclusion: A Risk-Based Approach to Method Selection
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be based on a risk assessment that considers the required sensitivity, the complexity of the API matrix, and the stage of drug development.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control when the levels of this compound are not expected to be at the extreme lower limits of detection. Its simplicity and wide availability make it an excellent choice for many applications.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, particularly in early-stage development or when dealing with complex sample matrices where interferences may be a concern. The confirmatory data provided by the mass spectrometer adds a higher level of confidence to the results.
Ultimately, the selected method must be rigorously validated to demonstrate its fitness for purpose, ensuring the safety and quality of the final pharmaceutical product.[3][4][5]
References
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
- USP <1225> Method Validation - BA Sciences.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org.
- Quality Guidelines - ICH.
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed.
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2) - Shimadzu.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Thames Restek.
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities - Waters Corporation.
- a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds - ResearchGate.
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances | Biotechnology Journal International.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo.
- Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS - Taylor & Francis Online.
- CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug - Google Patents.
- Genotoxic Effects of Linear Alkyl Benzene Sulfonate, Sodium Pentachlorophenate and Dichromate on Tetrahymena Pyriformis - PubMed.
- This compound | C9H12O3S | CID 220447 - PubChem - NIH.
- Solutions for Pharmaceutical Impurities.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Restek Resource Hub.
- Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS - Waters Corporation.
- A Brief Review on Genotoxic impurities in Pharmaceuticals.
- Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning.
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- Sample Preparation Techniques for Precision in Analysis - Phenomenex.
- Sample preparation in analysis of pharmaceuticals.
- Accuracy and Precision calculated at LOQ values. - ResearchGate.
- Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 5. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of Analytical Methods for Propyl Benzenesulfonate
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount, especially when dealing with potential genotoxic impurities (PGIs) like propyl benzenesulfonate. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical component of method validation and provides an indication of its reliability during normal usage.[1][2] This guide provides an in-depth comparison of the robustness of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
This compound is a sulfonate ester that can emerge as a process-related impurity in the synthesis of some active pharmaceutical ingredients (APIs). Due to their potential to react with DNA, regulatory bodies mandate strict control over the levels of such impurities.[1] This necessitates the use of highly sensitive, specific, and, most importantly, robust analytical methods for their detection and quantification at trace levels.
This guide will delve into the practical aspects of designing and executing a robustness study for these two methods, supported by illustrative experimental data to objectively compare their performance.
The Cornerstone of Reliability: Understanding Robustness Testing
Robustness testing is a key element of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[3][4] It is not a measure of the method's performance under ideal conditions, but rather its resilience to the minor fluctuations that inevitably occur in a real-world laboratory setting. A robust method ensures consistent and reliable results, which is crucial for batch release testing and regulatory submissions.
The fundamental principle of robustness testing involves systematically varying key method parameters within a predefined range and observing the effect on the analytical results. Common parameters to investigate for HPLC and UPLC methods include:
-
Mobile Phase Composition: Variations in the percentage of the organic modifier.
-
Mobile Phase pH: Small changes in the pH of the aqueous portion of the mobile phase.
-
Column Temperature: Fluctuations in the column oven temperature.
-
Flow Rate: Minor adjustments to the mobile phase flow rate.
-
Wavelength (for UV detection): Small deviations in the detection wavelength.
-
Column Lot: Using columns from different manufacturing batches.[2]
The following sections will compare the robustness of an HPLC-UV method and a UPLC-MS/MS method for the analysis of this compound.
Experimental Workflow for Robustness Testing
The logical flow of a robustness study is critical to obtaining meaningful data. The following diagram illustrates a typical workflow.
Caption: Workflow for a typical robustness study of an analytical method.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[5][6] While HPLC-UV is a cost-effective and widely available technique, UPLC-MS/MS offers superior sensitivity and specificity, which is often necessary for trace-level genotoxic impurities.[5][7]
Method 1: HPLC-UV
A simple isocratic reverse-phase HPLC method is often employed for the determination of alkyl benzenesulfonates.[8]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with an acidic modifier like orthophosphoric acid to adjust the pH to around 3.0.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 20 µL.
-
Quantification: External standard calibration curve.
Method 2: UPLC-MS/MS
UPLC-MS/MS provides enhanced sensitivity and selectivity, which is particularly advantageous for analyzing trace-level impurities in complex matrices.[7]
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Quantification: External standard calibration curve.
Robustness Study: Illustrative Data and Comparison
To assess the robustness of each method, a series of experiments were conducted where key parameters were intentionally varied. The following tables summarize the illustrative results.
Table 1: Robustness Data for HPLC-UV Method
| Parameter Varied | Variation | Retention Time (% Change) | Peak Area (% Change) | Resolution (Critical Pair) | System Suitability |
| Mobile Phase Composition | Acetonitrile ± 2% | ± 5.2% | ± 1.8% | > 2.0 | Pass |
| Mobile Phase pH | ± 0.2 units | ± 1.5% | ± 0.9% | > 2.0 | Pass |
| Column Temperature | ± 5 °C | ± 3.1% | ± 1.2% | > 2.0 | Pass |
| Flow Rate | ± 0.1 mL/min | ± 4.5% | ± 2.5% | > 2.0 | Pass |
| Detection Wavelength | ± 2 nm | No significant change | ± 3.5% | > 2.0 | Pass |
Note: The data presented is illustrative and based on typical performance characteristics.
Table 2: Robustness Data for UPLC-MS/MS Method
| Parameter Varied | Variation | Retention Time (% Change) | Peak Area (% Change) | Signal-to-Noise Ratio | System Suitability |
| Mobile Phase Composition | Acetonitrile ± 2% | ± 4.8% | ± 1.5% | > 50 | Pass |
| Mobile Phase pH | ± 0.2 units | ± 1.2% | ± 0.7% | > 50 | Pass |
| Column Temperature | ± 5 °C | ± 2.9% | ± 1.0% | > 50 | Pass |
| Flow Rate | ± 0.05 mL/min | ± 3.9% | ± 2.1% | > 50 | Pass |
| Source Parameters | ± 5% variation | No significant change | ± 4.2% | > 50 | Pass |
Note: The data presented is illustrative and based on typical performance characteristics.
Comparative Analysis and Discussion
Both the HPLC-UV and UPLC-MS/MS methods demonstrate good robustness within the tested parameter ranges. However, there are key differences in their performance and applicability.
HPLC-UV:
-
Performance: The HPLC-UV method shows a slightly higher sensitivity to changes in mobile phase composition and flow rate, as indicated by the larger percentage changes in retention time and peak area. This is expected due to the nature of UV detection, where changes in the mobile phase can affect the analyte's response.
-
Advantages: This method is cost-effective, widely available, and straightforward to implement.
-
Limitations: The sensitivity of HPLC-UV may not be sufficient to meet the stringent limits for genotoxic impurities in all cases.[5] It is also more susceptible to interference from matrix components that absorb at the same wavelength.[9]
UPLC-MS/MS:
-
Performance: The UPLC-MS/MS method exhibits excellent robustness, with minimal impact on results from the variations in chromatographic and source parameters. The use of MRM provides high selectivity, making the method less prone to matrix interference.
-
Advantages: UPLC-MS/MS offers superior sensitivity and selectivity, allowing for the quantification of this compound at very low levels.[7] The shorter run times associated with UPLC also increase sample throughput.
-
Limitations: The initial capital investment and operational costs for UPLC-MS/MS systems are significantly higher than for HPLC-UV. The method also requires more specialized expertise for development and troubleshooting.
The relationship between the analytical method, its robustness, and the final data quality can be visualized as follows:
Caption: The interplay between the analytical method, its robustness, and the resulting data quality.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS can be developed into robust analytical methods for the determination of this compound. The choice of method should be guided by the specific requirements of the analysis, including the required limit of quantification, the complexity of the sample matrix, and available resources.
-
For routine quality control where the concentration of this compound is expected to be well above the detection limit of UV, a well-validated and robust HPLC-UV method can be a suitable and cost-effective choice.
-
For trace-level analysis, especially in complex matrices or for regulatory submissions requiring very low detection limits, a UPLC-MS/MS method is the superior option due to its enhanced sensitivity, selectivity, and inherent robustness.
Ultimately, a thorough robustness study, as outlined in this guide, is essential to demonstrate the reliability of the chosen analytical method and to ensure the quality and safety of the final drug product.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma Group. (2024).
- U.S. Food and Drug Administration.
- Analytical Methods (RSC Publishing).
- Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. [Link]
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Altabrisa Group. (2025).
- International Journal of Research in Pharmaceutical Sciences. A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]
- Agilent Technologies. (2015).
- European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
- HELIX Chromatography. HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. [Link]
- PubMed. (2008).
- ResearchGate. (2025). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. [Link]
- SciSpace.
- PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Propyl Benzenesulfonate
Introduction: The Imperative for Sensitivity in Pharmaceutical Analysis
Propyl benzenesulfonate, along with its related alkyl sulfonate esters, is classified as a potential genotoxic impurity (PGI). These compounds can arise as process-related impurities during the synthesis of active pharmaceutical ingredients (APIs), particularly when sulfonic acids are used as catalysts or counter-ions in the presence of alcohols. Due to their ability to react with DNA, which can lead to carcinogenic effects, regulatory agencies worldwide mandate strict control over their presence in final drug products.
The European Medicines Agency (EMA) and other regulatory bodies have established the Threshold of Toxicological Concern (TTC) for genotoxic impurities, which is a level of exposure that is considered to pose a negligible cancer risk (typically 1.5 µ g/day ).[1] This stringent limit necessitates the development and validation of highly sensitive analytical methods capable of reliably detecting and quantifying trace levels of compounds like this compound.
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound. We will delve into the causality behind experimental choices, present detailed protocols grounded in established guidelines, and offer comparative data to aid researchers, scientists, and drug development professionals in selecting and validating methods fit for this critical purpose.
Pillar 1: Understanding LOD & LOQ in a Regulatory Framework
The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for validating analytical procedures.[2][3] It defines LOD and LOQ as follows:
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] It is typically established at a signal-to-noise (S/N) ratio of approximately 3:1.[4]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] The LOQ is commonly determined at an S/N ratio of 10:1.[4]
These parameters are not merely statistical figures; they represent the performance boundaries of an analytical method and are fundamental to ensuring that a method is sensitive enough to control impurities at levels relevant to patient safety.
Pillar 2: Analytical Methodologies for Trace-Level Detection
The choice of analytical technique is paramount for achieving the low detection limits required for PGIs. The most prevalent and effective methods for this compound are chromatography-based, often coupled with mass spectrometry for its superior sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the gold standard for PGI analysis. It offers high selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, effectively eliminating matrix interference.[5][6] The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the sensitive detection of sulfonate esters.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and semi-volatile compounds like alkyl benzenesulfonates.[8] It provides excellent chromatographic resolution and, when operated in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits.[8][9]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive than mass spectrometry-based methods, HPLC-UV can be a viable option.[10] Its suitability depends on the required detection limit. The method is often simpler to implement but may lack the specificity to overcome complex sample matrices.
Pillar 3: A Self-Validating Protocol for LOD & LOQ Determination by LC-MS/MS
This section provides an authoritative, step-by-step protocol for determining the LOD and LOQ of this compound. The workflow is designed as a self-validating system, incorporating elements of method validation as stipulated by ICH Q2(R1) guidelines to ensure trustworthiness and scientific integrity.[3][4][11]
Experimental Workflow Diagram
Caption: Workflow for LOD & LOQ determination of this compound via LC-MS/MS.
Methodology
1. Materials and Reagents:
-
This compound reference standard
-
API (Active Pharmaceutical Ingredient) batch, confirmed to be free of the impurity
-
LC-MS grade Acetonitrile and Water
-
Formic Acid (or other suitable modifier)
-
Methanol (for stock solutions)
2. Instrumentation (Example System):
-
UHPLC/HPLC system (e.g., Agilent 1290 Infinity II)[12]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent G6470A) with an APCI or ESI source[12]
-
Analytical Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for good retention and peak shape.
3. Chromatographic and MS Conditions (Starting Point):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is used to elute the analyte and clean the column. Causality: A gradient is chosen to ensure the elution of the moderately hydrophobic this compound with a sharp peak shape while separating it from potential matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive APCI or ESI. Causality: Sulfonate esters can often be ionized efficiently in positive mode, forming adducts like [M+NH₄]⁺ or [M+H]⁺.
-
MRM Transition: The specific precursor ion (e.g., the m/z of the [M+NH₄]⁺ adduct) and a characteristic product ion are determined by infusing a standard solution and performing a product ion scan. This transition provides high selectivity.
4. Preparation of Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase or a suitable solvent mixture (e.g., 50:50 water:acetonitrile) to create calibration standards ranging from below the expected LOD to above the expected LOQ (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 ng/mL).
-
Spiked Sample Solution: Prepare a solution of the API in a suitable solvent at a high concentration (e.g., 10 mg/mL). Spike this solution with this compound at the target LOQ concentration. Causality: Spiking into the API matrix is crucial to demonstrate that the method can accurately quantify the impurity in the presence of the drug substance.
5. Validation and LOD/LOQ Determination:
-
Step 1: Specificity: Inject a blank solvent and a solution of the unspiked API. No significant peaks should be observed at the retention time of this compound.
-
Step 2: Linearity: Inject the series of working standard solutions. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (R²) should be > 0.99.
-
Step 3: Signal-to-Noise (S/N) Calculation: Inject the lowest concentration standards multiple times. The data system software is used to calculate the S/N ratio. The concentration that yields an average S/N ratio of approximately 3 is designated as the LOD .
-
Step 4: LOQ Estimation and Confirmation: The concentration that yields an average S/N ratio of approximately 10 is the estimated LOQ .[4] To confirm this, the precision at this concentration must be evaluated.
-
Step 5: Precision at LOQ: Prepare and inject the spiked sample solution at the estimated LOQ concentration six times. Calculate the relative standard deviation (%RSD) of the measured concentrations. A common acceptance criterion for precision at the LOQ is an RSD of ≤ 10%.
Comparative Performance Data
The selection of an analytical method is often a trade-off between the required sensitivity, available instrumentation, and the complexity of the sample matrix. The following table summarizes reported LOD and LOQ values for this compound and related compounds using different techniques.
| Analytical Technique | Analyte(s) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Source |
| LC-APCI-MS/MS | This compound & 14 other sulfonate esters | Not explicitly stated for propyl, but in a range with other benzenesulfonates | ≤ 2 ng/mL for benzenesulfonate esters | Jin B, et al. (2019)[5][6] |
| HPLC-UV | n-propyl benzenesulfonate (NPBS) | 35 ppm (relative to 5 mg/mL of API) | Not Reported | R. Nageswara Rao, et al. (2008)[10] |
| UPLC-MS | Methyl, Ethyl, and Isopropyl benzenesulfonates | 1.5 - 7.5 ng/mL | Not Reported | Waters Corp. (Application Note) |
| GC-MS | General method for sulfonate esters | Equivalent to ~1 ppm in API | Not Reported | Restek Corp. (Application Note)[13] |
Analysis of Alternatives:
-
LC-MS/MS clearly provides the highest sensitivity, with LODs in the low ng/mL range, making it the most suitable method for ensuring compliance with the TTC for genotoxic impurities.[5][6]
-
HPLC-UV is significantly less sensitive, with an LOQ in the ppm range.[10] This method may be adequate for process monitoring where higher levels of the impurity are expected but is generally insufficient for final product release testing against genotoxic limits.
-
GC-MS offers sensitivity comparable to LC-MS, often at the 1 ppm level relative to the API, and is an excellent alternative, especially if the laboratory has more expertise or instrumentation for GC.[13]
Logical Relationships in Method Validation
The determination of LOD and LOQ is intrinsically linked to other validation parameters that establish the method's reliability.
Caption: Interdependence of key analytical validation parameters for LOD/LOQ.
Conclusion and Recommendations
For the stringent control of this compound as a potential genotoxic impurity, high-sensitivity methods are non-negotiable.
-
Recommendation for Highest Sensitivity: LC-MS/MS is the preferred method. Its inherent selectivity (via MRM) and sensitivity provide the greatest confidence in meeting regulatory limits, such as the 1.5 µ g/day TTC.[1]
-
Viable High-Sensitivity Alternative: GC-MS is a robust and equally sensitive alternative to LC-MS/MS. The choice between them may depend on the volatility of other impurities being monitored and the instrumentation available.
-
Limited Application: HPLC-UV should be reserved for applications where trace-level quantification is not required, such as in-process control monitoring at higher concentration thresholds.
Ultimately, the chosen method must be rigorously validated according to ICH Q2(R1) guidelines within the specific API matrix.[2] The protocols and comparative data presented in this guide serve as an authoritative foundation for researchers and drug development professionals to build and validate analytical procedures that ensure the safety and quality of pharmaceutical products.
References
- Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. European Medicines Agency (EMA). [Link]
- Setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities - Scientific guideline. European Medicines Agency (EMA). [Link]
- EMA Guideline on Setting Health-Based Exposure Limits. Pharmaceutical Technology. [Link]
- Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Establishing Health-Based Exposure Limits for Active Pharmaceutical Ingredients. Intertek. [Link]
- Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
- Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.
- ICH Q 2 (R 1) guidelines: Significance and symbolism. Elsevier. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
- Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besyl
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Restek. [Link]
- Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Water Samples by Gas Chromatography With Ion-Trap Mass Spectrometry. PubMed. [Link]
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. National Institutes of Health (NIH). [Link]
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosyl
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu. [Link]
- Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent. [Link]
- Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. PubMed. [Link]
- Method development for analysis of linear and branched alkyl benzene sulfonates.
- HPLC Methods for analysis of Benzenesulfonic acid.
- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Shodex HPLC Columns. [Link]
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. U.S.
- Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. TÜBİTAK Academic Journals. [Link]
- Solutions for Pharmaceutical Impurities. Shimadzu. [Link]
- A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Oriental Journal of Chemistry. [Link]
- Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. National Institutes of Health (NIH). [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q 2 (R 1) guidelines: Significance and symbolism [wisdomlib.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. agilent.com [agilent.com]
- 13. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
A Researcher's Guide to Benchmarking In Silico Toxicity Models for Propyl Benzenesulfonate
For researchers, scientists, and drug development professionals, the early assessment of chemical toxicity is a cornerstone of efficient and ethical research. Propyl benzenesulfonate, an aryl-sulfonate ester, is a compound of interest that, like other sulfonate esters, is often scrutinized for its potential as a genotoxic impurity in pharmaceutical manufacturing.[1][2] Traditional in vivo toxicological testing is resource-intensive and raises ethical concerns. Consequently, in silico toxicology models have emerged as indispensable tools for rapid, cost-effective, and predictive hazard identification.[3]
This guide provides a comprehensive framework for benchmarking two prominent, freely accessible in silico toxicity prediction platforms: the OECD QSAR Toolbox and ProTox-II . We will navigate the process of predicting the toxicity of this compound for key toxicological endpoints and compare these predictions against available experimental data and information from structurally similar compounds (read-across). This comparative approach is designed to not only evaluate the performance of these models but also to provide a practical workflow for researchers to assess the toxicity of their own compounds of interest.
The Importance of In Silico Toxicology in Modern Research
In silico toxicology leverages computational models to predict the toxicological properties of chemical substances based on their structure and physicochemical properties. These methods are gaining increasing regulatory acceptance and are often used in a weight-of-evidence approach to fill data gaps and prioritize chemicals for further testing. The underlying principle is that the biological activity of a chemical is related to its structure, a concept that forms the basis of Quantitative Structure-Activity Relationships (QSAR).[3]
Selecting the Right Tools: OECD QSAR Toolbox vs. ProTox-II
For this benchmarking guide, we have selected two powerful and widely used platforms:
-
OECD QSAR Toolbox: A free, standalone software application developed to facilitate the use of (Q)SAR methods in regulatory toxicology.[4] It allows for the transparent and reproducible assessment of chemical hazards by grouping chemicals into categories and using read-across and trend analysis to fill data gaps.[5][6]
-
ProTox-II: A freely available web server that predicts a wide range of toxicity endpoints.[7][8] It integrates various computational methods, including molecular similarity, pharmacophores, fragment propensities, and machine-learning models, to provide a comprehensive toxicity profile.[9][10]
Key Toxicological Endpoints for this compound
Based on the known concerns for sulfonate esters and related compounds, we will focus our benchmarking on the following critical toxicological endpoints:
-
Genotoxicity/Mutagenicity: The potential of a chemical to cause DNA damage, which can lead to cancer. Sulfonate esters are recognized as a class of compounds with potential genotoxic effects.[2]
-
Carcinogenicity: The potential to cause cancer.
-
Skin and Eye Irritation: The potential to cause local toxic effects upon contact with the skin or eyes. Benzenesulfonate compounds have been shown to have irritation potential.[11][12]
-
Acute Oral Toxicity: The adverse effects occurring after a single oral dose of a substance.
Benchmarking Workflow: A Head-to-Head Comparison
The following diagram illustrates the workflow for our comparative benchmarking study.
Sources
- 1. scbt.com [scbt.com]
- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Assessment of performance of the profilers provided in the OECD QSAR toolbox for category formation of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qsartoolbox.org [qsartoolbox.org]
- 7. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 8. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Dermal irritation assessment of three benzene sulfonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ionization Source Selection for Propyl Benzenesulfonate
Abstract
Propyl benzenesulfonate is a potential genotoxic impurity (PGI) that demands sensitive and robust analytical methods for its detection and quantification at trace levels.[1] Liquid chromatography-mass spectrometry (LC-MS) is the technique of choice, but its performance is critically dependent on the ionization source. This guide provides an in-depth evaluation of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of this compound and related alkyl sulfonates. Drawing from experimental evidence, we will explore the underlying ionization mechanisms, compare key performance metrics, and provide actionable protocols to help researchers select and optimize the most suitable ionization source for their specific analytical challenges.
Introduction: The Analytical Challenge of this compound
This compound belongs to a class of alkyl sulfonate esters that are frequently used in pharmaceutical synthesis. However, these compounds are also classified as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, which can lead to mutations and potentially cancer.[2] Regulatory bodies mandate strict control of PGIs in drug substances, often requiring quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1][3]
The chemical structure of this compound—a moderately polar molecule with a molecular weight that is not excessively high—places it in an analytical gray area where multiple ionization techniques could be viable. This guide aims to clarify the decision-making process by comparing the most common LC-MS interfaces: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Understanding the Ionization Mechanisms
The choice of an ionization source is fundamentally a question of chemistry. The efficiency of ion generation depends on the physicochemical properties of the analyte and its interaction with the source's environment.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[4][5] It is most effective for compounds that are already ionized in solution or are highly polar. The process involves creating a fine spray of charged droplets from the LC eluent by applying a high voltage.[6][7] As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the release of gas-phase analyte ions.[7][8]
-
Mechanism for this compound: In positive-ion mode ESI, this compound is expected to form protonated molecules, [M+H]⁺. However, it is also highly susceptible to forming adducts with any available cations, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[9] This can split the signal across multiple species, reducing sensitivity and reproducibility for the target ion.[9] In negative-ion mode, ESI can generate deprotonated molecules [M-H]⁻, although this is less common for this compound class.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is well-suited for less polar and more volatile compounds that are thermally stable.[6][10][11] The LC eluent is first vaporized in a heated nebulizer.[12] A corona discharge needle then ionizes the mobile phase solvent molecules, which in turn transfer a charge to the analyte molecules through gas-phase chemical reactions.[10][13][14]
-
Mechanism for this compound: In APCI, the ionization is more direct. In negative-ion mode, a stable precursor ion corresponding to the loss of the alkyl group, [M-alkyl]⁻, is typically formed for sulfonate esters.[9] This precursor ion is stable and can be readily fragmented in a predictable manner for selected reaction monitoring (SRM) experiments, which significantly enhances selectivity and sensitivity.[9]
Head-to-Head Performance Evaluation: ESI vs. APCI
A comprehensive study comparing ESI and APCI for a suite of twelve sulfonate esters, including this compound, revealed significant performance differences.[9]
Sensitivity and Limits of Detection (LOD)
APCI consistently demonstrates superior sensitivity for alkyl sulfonates.[9] In negative-ion mode, APCI allowed for very low limits of detection, in the range of 2-4 ng/mL, when using SRM mode.[9] In contrast, ESI suffered from poor sensitivity due to the formation of various adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺), which diluted the signal of any single precursor ion.[9] Even with mobile phase additives intended to promote a specific adduct, no significant improvement in SRM performance was observed with ESI.[9]
Specificity and Fragmentation
The fragmentation patterns observed were markedly different between the two sources.[9]
-
APCI (-): Generated a stable [M-alkyl]⁻ precursor, which upon collision-induced dissociation (CID) produced a characteristic [M-alkyl-SO₂]⁻ product ion for aromatic sulfonates.[9] This predictable fragmentation is ideal for building highly selective and sensitive SRM methods.
-
ESI (+): The various adducts formed were less stable and their fragmentation was less consistent, making it difficult to optimize a robust SRM transition.
Robustness and Reproducibility
The tendency of ESI to form adducts is highly dependent on the cleanliness of the system and the composition of the mobile phase and sample matrix. This can lead to poor reproducibility in signal intensity.[9] APCI, being a gas-phase ionization technique, is generally less susceptible to matrix effects and ion suppression from non-volatile salts, leading to more robust and reproducible results for this class of compounds.[12]
Quantitative Data Summary
| Performance Metric | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale |
| Primary Ion Formation | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | [M-alkyl]⁻ | ESI forms multiple adducts, diluting the signal. APCI forms a stable, specific precursor.[9] |
| Sensitivity | Poor | Excellent | APCI provides a more efficient and concentrated ionization pathway for sulfonates.[9] |
| Limit of Detection (LOD) | Higher (e.g., >15 ng/mL) | Lower (e.g., 2-4 ng/mL) | The high efficiency of APCI in SRM mode allows for much lower detection limits.[9] |
| Reproducibility | Moderate to Poor | Good to Excellent | ESI is sensitive to matrix and mobile phase composition, leading to variable adduct formation.[9] |
| Recommended Mode | Positive Ion | Negative Ion | Negative ion APCI provides the most stable and sensitive response for alkyl sulfonates.[9] |
Experimental Protocols
To ensure the successful analysis of this compound, the following protocols are recommended based on the superior performance of APCI.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Perform serial dilutions in the mobile phase to create calibration standards ranging from 1 ng/mL to 100 ng/mL.
-
API Sample Preparation: Dissolve the drug substance in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1-5 mg/mL. Ensure the API is fully dissolved. Spike with known concentrations of this compound for accuracy and recovery experiments.
LC-MS/MS Method
-
LC System: UPLC/HPLC system capable of gradient elution.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometer Conditions (APCI)
-
Ionization Source: APCI
-
Polarity: Negative Ion Mode
-
Corona Discharge Current: 5 µA
-
Vaporizer Temperature: 400 °C
-
Capillary Voltage: 3.5 kV
-
Sheath Gas (N₂): 40 arbitrary units
-
Auxiliary Gas (N₂): 10 arbitrary units
-
SRM Transition for this compound:
-
Precursor Ion (Q1): m/z 157.0 ([M-propyl]⁻, i.e., benzenesulfonate anion)
-
Product Ion (Q2): m/z 93.0 ([M-propyl-SO₂]⁻)
-
Note: These values should be optimized on your specific instrument.
-
Visualization of the Analytical Workflow
The following diagram illustrates the recommended workflow for the analysis of this compound.
Caption: Recommended analytical workflow for this compound.
Conclusion and Recommendations
For the sensitive and robust trace analysis of this compound, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is unequivocally the superior choice over Electrospray Ionization (ESI) . The key advantages of APCI for this application are:
-
Superior Sensitivity: APCI provides significantly lower limits of detection.[9]
-
High Specificity: It generates a stable and predictable precursor ion that is ideal for SRM-based quantification.[9]
-
Enhanced Robustness: APCI is less prone to signal suppression and variability caused by matrix effects and mobile phase composition.[12]
While ESI is a powerful and versatile tool for many polar and large molecules, its performance for smaller, moderately polar alkyl sulfonates is hampered by inconsistent ionization and adduct formation.[9] By selecting APCI and optimizing the method as described in this guide, researchers and drug development professionals can confidently develop and validate methods that meet the stringent regulatory requirements for the control of genotoxic impurities.
References
- PubMed.
- Liu, D., & Sun, M. (2009). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.
- ScienceOpen.
- ResearchGate. Method selection chart for analyzing genotoxic impurities with GC/LC. [Link]
- Google Patents.
- LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
- Microsaic Systems. Straight to the Source: ESI vs APCI. (2020-01-13). [Link]
- ResearchGate. Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. [Link]
- DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
- AxisPharm. Electrospray and APCI Mass Analysis. [Link]
- Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. [Link]
- IPROS GMS.
- Chemistry Stack Exchange.
- YouTube. ESI vs APCI.
- Wikipedia.
- Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
- Wikipedia.
- MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
- PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
- ResearchGate. Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. [Link]
- Wiley Online Library.
- National MagLab.
- PubMed.
- Shodex HPLC Columns.
- Encyclopedia MDPI.
- Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
- Taylor & Francis.
- Shimadzu. Solutions for Pharmaceutical Impurities. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scienceopen.com [scienceopen.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Propyl Benzenesulfonate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the responsible management of chemical reagents. Propyl benzenesulfonate, a member of the sulfonate ester class of compounds, is a potent electrophile and is recognized as a genotoxic impurity.[1] Its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, step-by-step approach to the safe handling and disposal of this compound, grounded in scientific principles and field-proven safety protocols.
Understanding the Chemistry and Hazards of this compound
This compound is an ester of benzenesulfonic acid and propanol. The sulfonate group is an excellent leaving group, making sulfonate esters, including this compound, strong alkylating agents. This reactivity is the basis for their utility in chemical synthesis but also underlies their hazardous nature.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.
-
Genotoxicity: As an alkylating agent, it has the potential to interact with DNA, leading to mutations.[1]
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the foundation of safe handling and disposal. All laboratory personnel must review the SDS for this compound before working with this compound.
Core Principles of this compound Waste Management
The disposal of this compound must adhere to a multi-tiered approach prioritizing safety, regulatory compliance, and environmental protection. The following workflow illustrates the decision-making process for its disposal.
Caption: Decision workflow for the disposal of this compound.
Part 1: In-Lab Neutralization Protocol for Small Quantities
For small quantities of this compound (typically less than 1 gram) generated from experimental procedures, in-lab neutralization can be a safe and effective preliminary disposal step. The principle behind this procedure is the hydrolysis of the sulfonate ester using a strong base to form the much less hazardous benzenesulfonic acid salt and propanol.
Causality of Procedural Steps:
This protocol is designed to safely and completely hydrolyze the electrophilic this compound. The use of a fume hood is critical to contain any volatile components. The slow addition of the base controls the exothermic reaction, and the final pH check ensures complete neutralization.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (as a co-solvent if the waste is not readily soluble in aqueous solution)
-
pH paper or a calibrated pH meter
-
Appropriate waste container for aqueous hazardous waste
-
Stir plate and stir bar
-
Ice bath
Step-by-Step Methodology:
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] All steps must be performed in a certified chemical fume hood.[4]
-
Dilution: If the this compound is in a non-aqueous solvent, dilute it with an equal volume of ethanol to ensure miscibility with the aqueous NaOH.
-
Cooling: Place the flask containing the diluted this compound waste in an ice bath to manage the heat generated during neutralization.
-
Neutralization: Slowly add the 1 M NaOH solution dropwise to the stirring this compound solution. The ester will hydrolyze to sodium benzenesulfonate and propanol.
-
Monitoring: After the initial exothermic reaction subsides, continue to add NaOH until the pH of the solution is between 10 and 12. Use pH paper or a pH meter to monitor the pH.
-
Reaction Time: Allow the solution to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
Final pH Adjustment: Check the pH again and adjust to a neutral range (pH 6-8) by adding a suitable acid (e.g., dilute hydrochloric acid) if necessary.[5]
-
Disposal: The resulting neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container for aqueous waste and disposed of through your institution's licensed hazardous waste disposal service.[1]
| Parameter | Specification | Rationale |
| Reactant | This compound | The chemical to be neutralized. |
| Reagent | 1 M Sodium Hydroxide | A strong base to facilitate hydrolysis. |
| Temperature | 0-25°C | An ice bath is used initially to control the exothermic reaction. |
| pH Range | Initially 10-12, finally 6-8 | Ensures complete hydrolysis and then safe disposal. |
| Reaction Time | Minimum 1 hour | Allows for the complete breakdown of the sulfonate ester. |
Part 2: Disposal of Bulk Quantities and Contaminated Materials
For larger quantities of this compound, or for materials heavily contaminated with it, in-lab neutralization is not recommended due to the potential for a large exothermic reaction and the generation of significant amounts of waste. In these cases, direct disposal through a licensed hazardous waste contractor is the mandatory and safest option.
Procedure for Preparing Bulk Waste for Disposal:
-
Container Selection: Use a clean, compatible, and properly sealed container for the waste. The original container is often the best choice.[6] Ensure the container is not leaking or damaged.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7] Follow your institution's specific labeling requirements.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Part 3: Spill Management and Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or uncontained spills, evacuate the area and contact your institution's emergency response team.
-
Personal Protective Equipment: For small, manageable spills, don the appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[8]
-
Absorption: Apply the absorbent material, working from the outside of the spill inwards, to absorb the this compound.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a soap and water solution, followed by wiping with a clean, wet cloth.[9] All cleaning materials should be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Decontamination of Laboratory Equipment:
Glassware and equipment contaminated with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. Collect this rinsate as hazardous waste.
-
Base Wash: Wash the equipment with a dilute solution of sodium hydroxide to hydrolyze any remaining sulfonate ester.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to dry completely before reuse.
By adhering to these scientifically sound and safety-conscious procedures, laboratory professionals can confidently manage the disposal of this compound, ensuring a safe working environment and protecting our planet.
References
- CN100509770C - Alpha-sulfonated fatty acid ester neutralization method - Google Patents.
- Chemical Waste Disposal Guidelines - Emory University.
- Spill procedure: Clean-up guidance - Queen Mary University of London.
- This compound | C9H12O3S | CID 220447 - PubChem.
- US2687420A - Process for the neutralization of sulfonated products suitable as detergents - Google Patents.
- Laboratory Equipment Decontamination Procedures - Central Michigan University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania.
- Chemical spill cleanup procedures - J&K Scientific LLC. (2021-09-02).
- Decontamination Protocols for Lab Equipment - Aport. (2023-05-27).
- laboratory equipment decontamination guidelines - standard operating procedure - University of Tennessee, Knoxville.
- Understanding Solvents and PPE for Chemical Safety - MCR Safety. (2023-04-08).
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC.
- USEPA Requirements for the Packaging, Labeling, and Marking of a Hazardous Waste Container for Off-Site Transportation - Daniels Training Services. (2014-04-12).
- Labeling Unwanted Chemical Solvents - University of Illinois Chicago.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. US2671797A - Neutralization of sulfonic acids and sulfuric acid esters - Google Patents [patents.google.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. CN100509770C - Alpha-sulfonated fatty acid ester neutralization method - Google Patents [patents.google.com]
- 6. ptb.de [ptb.de]
- 7. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Propyl Benzenesulfonate
Propyl benzenesulfonate is a sulfonate ester, a class of compounds recognized for their potent alkylating capabilities. As alkylating agents, they can react with nucleophilic sites on biological macromolecules like DNA, making them suspect genotoxic, mutagenic, and carcinogenic substances.[1][2] Due to the inherent risks and the absence of established occupational exposure limits, all handling of this compound must adhere to the principle of minimizing exposure to the lowest reasonably achievable level.[1] This guide provides a detailed framework for personal protective equipment (PPE), operational protocols, and disposal methods to ensure the safety of all laboratory personnel.
Hazard Assessment: The Rationale for Stringent Controls
This compound's primary hazard stems from its function as an alkylating agent. Such compounds are known to pose significant health risks, including:
-
Carcinogenicity: Many alkylating agents are classified as known or suspected human carcinogens.[1][3]
-
Mutagenicity: By altering DNA, these compounds can cause permanent, heritable changes in the genetic material.[1]
-
Reproductive Toxicity: They may also interfere with the reproductive system.
-
Irritation: Direct contact can cause severe irritation to the skin and eyes.
Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical necessity for safe laboratory operations.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Hands | Double Gloving | Inner Glove: Nitrile. Provides splash protection and dexterity. Outer Glove: Butyl or Neoprene rubber. These materials offer superior resistance to a broad range of chemicals, including esters and alcohols.[4] The thicker outer glove provides robust protection against direct contact, while the inner glove offers a secondary barrier in case of a breach. Always inspect gloves for damage before use and remove them immediately after handling, without touching other surfaces.[5] |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat made of low-permeability fabric (e.g., polyester or a poly-cotton blend) that fastens completely is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is required. This prevents skin contact with any spills. |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[6] A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as when transferring liquids or working with reactions under pressure.[6] |
| Respiratory | Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR) | Minimum Requirement: A half-mask or full-facepiece APR equipped with a combination Organic Vapor (OV, black color code) and P100 particulate (magenta color code) cartridge.[7][8] This is necessary for handling the solid compound or preparing solutions where aerosol generation is possible. Recommended for High-Risk Operations: A Powered Air-Purifying Respirator (PAPR) is strongly recommended for procedures involving heating, aerosolization, or handling larger quantities, as it provides a higher protection factor and reduces user fatigue. Since no occupational exposure limit is established, respiratory protection is a critical line of defense.[1][9] |
Operational Plan: Safe Handling and Emergency Procedures
A self-validating protocol minimizes risk at every stage. All handling of this compound must occur within a certified chemical fume hood to contain vapors and potential aerosols.
The following diagram outlines the logical flow for ensuring safety before and during the handling of this compound.
Caption: Logical workflow for preparation, PPE selection, and handling of this compound.
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.[10]
-
Prepare Decontamination Solution: Prepare a 1 M solution of sodium hydroxide or sodium carbonate. Alkylating agents like sulfonate esters are susceptible to hydrolysis under basic conditions, which helps to degrade the compound into less hazardous substances.
-
Surface Decontamination:
-
At the end of each procedure, wipe down all surfaces inside the fume hood where the compound was handled with the prepared basic solution.
-
Allow a contact time of at least 10-15 minutes.[11]
-
Follow with a wipe-down using 70% ethanol and then deionized water.
-
-
Equipment Decontamination:
-
Immerse contaminated glassware and equipment in the basic decontamination solution for at least one hour (preferably overnight).
-
After decontamination, wash the equipment thoroughly with laboratory detergent and water.[12]
-
-
Spill Management:
-
Small Spills (in fume hood): Absorb the spill with a chemical sorbent. Gently apply the basic decontamination solution to the absorbed material. Collect all materials in a sealed, labeled hazardous waste bag.
-
Large Spills: Evacuate the area immediately. Alert laboratory safety personnel. Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Waste Disposal:
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, sorbents, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Genotoxic Waste" or "Alkylating Agent Waste."
-
Liquid Waste: Collect all waste solutions containing this compound and the initial decontamination solutions in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this compound or its contaminated materials down the drain or in regular trash.[13]
-
Caption: Procedural workflow for the decontamination and disposal of this compound waste.
By adhering to these stringent guidelines, researchers can effectively mitigate the risks associated with this potent alkylating agent, ensuring a safe and controlled laboratory environment.
References
- 3M 60928 Methyl bromide/Radioiodine Respirator Cartridge with Filter. (n.d.). International Safety.
- WHO Laboratory Handling of Mutagenic & Carcinogenic Products. (1998). World Health Organization.
- Cartridge Selection. (n.d.). Northwestern University.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Hazard Summary: Ethyl Methanesulfonate. (2000). New Jersey Department of Health.
- MSA 464032 Comfo® Chemical and Combination Cartridges. (n.d.). International Safety.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention, NIOSH.
- Selecting the Right Reusable Respirator Cartridge Filter. (2024). Gemplers Learning Hub.
- Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program.
- NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Centers for Disease Control and Prevention.
- Niosh Pocket Guide to Chemical Hazards [Video]. (2021). YouTube.
- NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: P. (n.d.). Centers for Disease Control and Prevention.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory, National Academies Press.
- Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. (2024). University of North Carolina at Chapel Hill.
- Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health.
- Safety Guidelines. (n.d.). International Council for Harmonisation (ICH).
- NIOSH Pocket Guide to Chemical Hazards - Appendix B: Thirteen OSHA-Regulated Carcinogens. (2016). Centers for Disease Control and Prevention.
- Section 4.5 Genotoxicity. (n.d.). World Health Organization (WHO).
- Field Equipment Cleaning and Decontamination at the FEC. (2019). Environmental Protection Agency (EPA).
- Decontamination and Sterilization. (n.d.). National Institutes of Health (NIH), Office of Research Services.
- Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (2006). ECETOC.
- Decontamination of Chemical Warfare Agents. (n.d.). DESIDOC.
- Update on setting occupational exposure limits. (2022). European Pharmaceutical Review.
- Chemical Resistance Reference Chart. (n.d.). Medicom.
- Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Santa Barbara - Environment, Health and Safety.
- OSHA Glove Selection Chart. (n.d.). University of Pennsylvania - Environmental Health and Safety.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
Sources
- 1. nj.gov [nj.gov]
- 2. who.int [who.int]
- 3. hsc.edu.kw [hsc.edu.kw]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. northwestern.edu [northwestern.edu]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Decontamination and Sterilization [ors.od.nih.gov]
- 12. epa.gov [epa.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
